molecular formula C13H13N3O3S B027327 N-Acetyl Sulfapyridine CAS No. 19077-98-6

N-Acetyl Sulfapyridine

Cat. No.: B027327
CAS No.: 19077-98-6
M. Wt: 291.33 g/mol
InChI Key: CYLYVXPHAQLXFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl Sulfapyridine (CAS 19077-98-6) is a significant active metabolite of the anti-inflammatory drug Sulfasalazine. Research indicates this compound is closely related to the pharmacological and adverse effect profile of its parent drug, making it a critical molecule for study in drug metabolism and toxicology. As a reference material, it is extensively used in analytical research and quality control for the development of Sulfasalazine, supporting applications such as Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). Its well-characterized nature allows researchers to investigate the complex mechanisms of Sulfasalazine, which involves anti-inflammatory and immunosuppressive activities believed to arise from the inhibition of inflammatory pathways like the cyclooxygenase and lipoxygenase pathways. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-10(17)15-11-5-7-12(8-6-11)20(18,19)16-13-4-2-3-9-14-13/h2-9H,1H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLYVXPHAQLXFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066453
Record name Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19077-98-6
Record name Acetylsulfapyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19077-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylsulfapyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019077986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(2-pyridylsulphamoyl)acetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.895
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYLSULFAPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CM4B5MZJP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-Acetyl Sulfapyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Dual Functionality of a Key Metabolite

N-Acetyl Sulfapyridine, a primary metabolite of the widely used anti-inflammatory drug sulfasalazine, represents a fascinating case study in drug metabolism and action.[1][2][3] While often considered in the context of its parent compound, this compound's journey through the body and its subsequent conversion to the active moiety, sulfapyridine, unveils a dual mechanism of action with both antimicrobial and anti-inflammatory properties.[2][4] This guide provides a comprehensive technical overview of the mechanistic intricacies of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its role as a prodrug, the enzymatic conversion to its active form, and the subsequent molecular interactions that underpin its therapeutic effects.

Part 1: The Prodrug Nature and Bioactivation of this compound

This compound itself is largely considered to be biologically inert, particularly with respect to antimicrobial activity.[5] Its primary significance lies in its role as a prodrug, a precursor molecule that undergoes metabolic transformation to yield the pharmacologically active sulfapyridine.

Metabolic Conversion: The Deacetylation Pathway

The conversion of this compound to sulfapyridine is a critical bioactivation step. This process, known as deacetylation, involves the enzymatic removal of an acetyl group. While the specific human enzymes responsible for the deacetylation of N-acetylated sulfonamides are not extensively detailed in readily available literature, this biotransformation is a recognized metabolic pathway.[6] In the context of sulfasalazine, the initial cleavage of the parent drug by bacterial azoreductases in the colon releases sulfapyridine, which is then absorbed and can undergo N-acetylation in the liver, primarily by the polymorphic N-acetyltransferase 2 (NAT2) enzyme, to form this compound.[7][8] The reverse reaction, the deacetylation of this compound back to sulfapyridine, can also occur, contributing to the overall pharmacokinetic profile of the active drug.[9] The rate of this metabolism is significantly influenced by an individual's acetylator phenotype, with "slow acetylators" exhibiting longer half-lives and higher plasma concentrations of sulfapyridine compared to "fast acetylators".[10][11]

Diagram 1: Metabolic Pathway of this compound

Metabolic Pathway of this compound Metabolic Conversion of this compound This compound This compound Sulfapyridine (Active) Sulfapyridine (Active) This compound->Sulfapyridine (Active) Deacetylation Sulfapyridine (Active)->this compound N-acetylation (e.g., by NAT2 in liver)

Caption: Metabolic interconversion of this compound and Sulfapyridine.

Part 2: The Core Mechanism of Action - A Tale of Two Pathways

The therapeutic efficacy of this compound is entirely attributable to its active metabolite, sulfapyridine, which exerts its effects through two distinct mechanisms: a well-characterized antibacterial action and a more complex anti-inflammatory role.

Antibacterial Mechanism: Inhibition of Folic Acid Synthesis

Sulfapyridine belongs to the sulfonamide class of antibiotics, which act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[12][13][14] This enzyme is crucial for the de novo synthesis of folic acid, an essential nutrient for bacterial growth and replication.

The Molecular Target: Dihydropteroate Synthase (DHPS)

DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[15] This is a vital step in the biosynthetic pathway leading to the production of tetrahydrofolate, a coenzyme necessary for the synthesis of nucleotides (purines and thymidine) and certain amino acids. Mammalian cells do not express DHPS, as they obtain folic acid from dietary sources, which accounts for the selective toxicity of sulfonamides against susceptible bacteria.[16]

Competitive Inhibition

Sulfapyridine is a structural analog of PABA.[2] This structural similarity allows it to bind to the PABA-binding site on the DHPS enzyme. By occupying the active site, sulfapyridine competitively inhibits the binding of the natural substrate, PABA, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid. This disruption of folate metabolism leads to a bacteriostatic effect, inhibiting bacterial growth and proliferation.[2]

Diagram 2: Antibacterial Mechanism of Sulfapyridine

Antibacterial Mechanism of Sulfapyridine Inhibition of Bacterial Folic Acid Synthesis cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP DHPP DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalysis Folic Acid Folic Acid Dihydropteroate->Folic Acid Further Enzymatic Steps Nucleotide Synthesis Nucleotide Synthesis Folic Acid->Nucleotide Synthesis Sulfapyridine Sulfapyridine Sulfapyridine->DHPS Competitive Inhibition Anti-inflammatory Mechanism of Sulfapyridine Modulation of Neutrophil-Mediated Inflammation cluster_effects Inhibitory Effects Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Activation Chemotaxis Neutrophil Migration Neutrophil->Chemotaxis ROS Production Superoxide Production Neutrophil->ROS Production Cytokine Release Pro-inflammatory Cytokine/Chemokine Release Neutrophil->Cytokine Release Sulfapyridine Sulfapyridine Sulfapyridine->Chemotaxis Inhibits Sulfapyridine->ROS Production Inhibits Sulfapyridine->Cytokine Release Inhibits

Caption: Sulfapyridine's anti-inflammatory effects on neutrophil function.

Part 3: Quantitative Data and Experimental Protocols

A thorough understanding of the mechanism of action requires not only a qualitative description but also quantitative data and the experimental methodologies used to derive them.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the pharmacokinetic and pharmacodynamic properties of this compound and its active metabolite, sulfapyridine.

Table 1: Pharmacokinetic Parameters

ParameterThis compoundSulfapyridineReference(s)
Elimination Half-life (t½) ~4.5 - 14 hours (acetylator phenotype dependent)~6 - 14 hours (acetylator phenotype dependent)[9][11]
Renal Clearance 77 - 205 mL/min16 - 80 mL/min[9]
Metabolism Deacetylation to sulfapyridine, hydroxylation, glucuronidationN-acetylation, hydroxylation, glucuronidation[8][9]

Table 2: Antimicrobial Activity of Sulfapyridine

OrganismMIC (µg/mL)Reference(s)
Yersinia enterocolitica3.1 - 25[4]
Salmonella spp.25 - 100[4]
Staphylococcus aureus (MBC)0.8 µM[4]
Pneumocystis carinii (DHPS IC50)0.18 µM[4]

Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), IC50 (Half-maximal Inhibitory Concentration).

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to elucidate the mechanism of action of sulfapyridine.

Protocol 1: Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of DHPS activity.

Principle: The activity of DHPS is coupled to the activity of dihydrofolate reductase (DHFR). The product of the DHPS reaction, dihydropteroate, is reduced by DHFR using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the DHPS activity. [16] Materials:

  • Purified recombinant DHPS enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • para-Aminobenzoic acid (PABA)

  • Purified recombinant DHFR enzyme

  • NADPH

  • Sulfapyridine (or other inhibitors)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of sulfapyridine in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add the assay buffer.

  • Add varying concentrations of sulfapyridine to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add a fixed concentration of DHFR and NADPH to all wells.

  • Add a fixed concentration of PABA to all wells. The concentration should be at or below the Km for PABA to ensure sensitivity to competitive inhibitors. [17]6. Initiate the reaction by adding a fixed concentration of DHPP to all wells.

  • Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction velocities (rate of change in absorbance) for each condition.

  • Determine the percent inhibition of DHPS activity by sulfapyridine at each concentration and calculate the IC50 value.

Causality Behind Experimental Choices:

  • Coupled Enzyme System: A coupled assay is used because the direct measurement of dihydropteroate formation is complex. Monitoring NADPH oxidation provides a continuous and easily quantifiable readout of DHPS activity.

  • Substrate Concentrations: Using PABA at or below its Km increases the assay's sensitivity to competitive inhibitors like sulfapyridine, as the inhibitor and substrate are in direct competition for the enzyme's active site. [18][19] Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a classic method for assessing the effect of a compound on neutrophil migration.

Principle: The Boyden chamber consists of two compartments separated by a microporous membrane. Neutrophils are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of neutrophils that migrate through the pores to the lower chamber in response to the chemoattractant is quantified. [20][21][22] Materials:

  • Freshly isolated human neutrophils

  • Boyden chamber apparatus with microporous membranes (e.g., 5 µm pore size)

  • Chemoattractant (e.g., N-Formylmethionyl-leucyl-phenylalanine [fMLP] or Interleukin-8 [IL-8])

  • Sulfapyridine

  • Cell culture medium (e.g., RPMI-1640 with 0.5% BSA)

  • Cell staining solution (e.g., Diff-Quik) or a method for cell quantification (e.g., luminescence-based ATP assay). [20]* Microscope

Procedure:

  • Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method.

  • Resuspend the neutrophils in culture medium at a specific concentration (e.g., 1 x 10^6 cells/mL).

  • Pre-incubate the neutrophils with various concentrations of sulfapyridine or vehicle control for a defined period (e.g., 30 minutes at 37°C).

  • Assemble the Boyden chamber. Add the chemoattractant to the lower wells.

  • Carefully place the microporous membrane over the lower wells.

  • Add the pre-incubated neutrophil suspension to the upper wells. [23]7. Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a specific duration (e.g., 60-90 minutes) to allow for cell migration.

  • After incubation, remove the membrane. Scrape off the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the membrane to visualize the migrated cells on the lower surface.

  • Count the number of migrated cells in several high-power fields under a microscope. Alternatively, quantify the migrated cells in the lower chamber using a detection method like a CellTiter-Glo® luminescent cell viability assay. [20]11. Calculate the percent inhibition of chemotaxis for each concentration of sulfapyridine.

Causality Behind Experimental Choices:

  • Pore Size: The membrane pore size (e.g., 5 µm) is chosen to be large enough to allow active migration of neutrophils but small enough to prevent passive movement.

  • Chemoattractant Gradient: The establishment of a chemoattractant gradient between the lower and upper chambers is the driving force for directed cell movement, mimicking the physiological process of chemotaxis.

  • Quantification Method: Direct cell counting after staining provides a visual confirmation of migration, while luminescence-based assays offer a higher-throughput and more objective quantification of migrated cells.

Conclusion

This compound serves as an important intermediate in the metabolic disposition of sulfasalazine, acting as a prodrug for the pharmacologically active sulfapyridine. The mechanism of action of sulfapyridine is multifaceted, encompassing both a well-defined antibacterial effect through the inhibition of bacterial folic acid synthesis and a complex anti-inflammatory role characterized by the modulation of neutrophil function and inflammatory mediator production. This dual activity underscores its therapeutic utility in specific clinical contexts. A thorough understanding of its bioactivation, molecular targets, and the experimental methodologies used to probe its function is essential for the continued development and optimization of therapies targeting inflammatory and infectious diseases.

References

  • Lee CK, Lee EY, Chung SM, Mun SH, Yoo B, Moon HB. Effects of disease-modifying antirheumatic drugs and antiinflammatory cytokines on human osteoclastogenesis through interaction with receptor activator of nuclear factor kappaB, osteoprotegerin, and receptor activator of nuclear factor kappaB ligand. Arthritis Rheum. 2004 Dec;50(12):3831-43.
  • Reunala T, Hervonen K, Salmi T. Dermatitis Herpetiformis: An Update on Diagnosis, Management, and Pathogenesis.
  • Charles River Laboratories. Neutrophil Chemotaxis Assay. [Link]
  • Kanerud L, Hafström I, Ringertz B. Effect of sulphasalazine and sulphapyridine on neutrophil superoxide production: role of cytosolic free calcium. Ann Rheum Dis. 1990 May;49(5):296-300.
  • Springer Nature Experiments. Boyden Chamber Assay. [Link]
  • Kanerud L, Hafström I, Ringertz B. Effect of sulphasalazine and sulphapyridine on neutrophil superoxide production: role of cytosolic free calcium. Ann Rheum Dis. 1990;49(5):296-300.
  • Singh S, et al. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Methods Mol Biol. 2021;2286:131-143.
  • Carlin G, Djursäter R, Smedegård G. In vitro effects of sulfasalazine and its main metabolites on functional aspects of peripheral blood lymphocytes of normal controls and patients with rheumatoid arthritis. Int J Immunopharmacol. 1987;9(6):715-22.
  • Tanigawara Y, et al. N-acetyltransferase 2 genotype-related sulfapyridine acetylation and its adverse events. Biol Pharm Bull. 2002;25(7):930-4.
  • Wiley Online Library. A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. [Link]
  • Dallegri F, Ottonello L, Dapino P, Patrone F. Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? Br J Clin Pharmacol. 1994;37(4):353-7.
  • Neal TM, Winterbourn CC, Vissers MC. Inhibition of neutrophil degranulation and superoxide production by sulfasalazine. Comparison with 5-aminosalicylic acid, sulfapyridine and olsalazine. Biochem Pharmacol. 1987 Sep 1;36(17):2765-8.
  • Krebs HA, Sykes WO, Bartley WC. Acetylation and deacetylation of the p-amino group of sulphonamide drugs in animal tissues. Biochem J. 1947;41(4):622-30.
  • National Center for Biotechnology Information. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products. [Link]
  • Bolotin D, Petronic-Rosic V. Dermatitis herpetiformis. Part II. Diagnosis, management, and prognosis.
  • Assay Guidance Manual.
  • Wikidata. Effect of sulphasalazine and sulphapyridine on neutrophil superoxide production: role of cytosolic free calcium. [Link]
  • AntibioticDB. Sulfapyridine. [Link]
  • Noudoost, B., et al. Deacetylation as a determinant of sulphonamide pharmacokinetics in pigs. J Vet Pharmacol Ther. 2000;23(4):225-30.
  • Thayer WR Jr, Charland C, Field CE. Effects of Sulfasalazine on Selected Lymphocyte Subpopulations in Vivo and in Vitro. Dig Dis Sci. 1979;24(9):672-9.
  • Harvath L, Yancey KB, Katz SI. Selective inhibition of human neutrophil chemotaxis to N-formyl-methionyl-leucyl-phenylalanine by sulfones. J Immunol. 1986 Aug 15;137(4):1305-11.
  • Grokipedia.
  • PDB-101.
  • Wikipedia.
  • University College London.
  • van Heeswijk B, et al. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. Vet Q. 1985 Jan;7(1):70-2.
  • National Center for Biotechnology Information. Circulating cytokine levels in patients with rheumatoid arthritis: results of a double blind trial with sulphasalazine. [Link]
  • National Center for Biotechnology Information. Sulfasalazine in dermatology: A lesser explored drug with broad therapeutic potential. [Link]
  • Yun MK, et al. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science. 2012 Mar 2;335(6072):1110-4.
  • PubMed. Circulating Cytokine Levels in Patients With Rheumatoid Arthritis: Results of a Double Blind Trial With Sulphasalazine. [Link]
  • Mii Y, et al. Dissection of N-deacetylase and N-sulfotransferase activities of NDST1 and their effects on Wnt8 distribution and signaling in Xenopus embryos. Elife. 2021;10:e64284.
  • Rieder MJ. N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism.
  • Klotz U. Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid. Clin Pharmacokinet. 1985;10(4):285-302.
  • National Center for Biotechnology Inform
  • ResearchGate. Mean IC50 (μM)

Sources

An In-depth Technical Guide to the Synthesis of N-Acetyl Sulfapyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Acetyl Sulfapyridine, a significant metabolite of the anti-inflammatory drug Sulfasalazine. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevalent synthesis pathway, the underlying chemical principles, and a robust, field-tested experimental protocol. Emphasis is placed on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process. This guide aims to be a self-validating resource, grounded in authoritative scientific literature.

Introduction: The Significance of this compound

This compound, also known as N4-Acetylsulfapyridine, is the primary active metabolite of Sulfasalazine, a drug widely used in the treatment of inflammatory bowel disease and rheumatoid arthritis.[1][2] The acetylation of the parent compound, Sulfapyridine, is a crucial metabolic step that influences the drug's therapeutic efficacy and is associated with certain adverse effects.[1] A thorough understanding of its synthesis is paramount for researchers studying the pharmacology and toxicology of Sulfasalazine and for the development of analytical standards and novel therapeutic agents.

This guide focuses on the most direct and widely applicable synthetic route to this compound: the N-acetylation of Sulfapyridine. This process involves the introduction of an acetyl group onto the nitrogen atom of the sulfonamide moiety of Sulfapyridine.

The Synthetic Pathway: N-Acetylation of Sulfapyridine

The core of this compound synthesis lies in the nucleophilic substitution reaction at the aromatic amine of the precursor, Sulfapyridine. This is typically achieved through the use of an acetylating agent, with acetic anhydride being a common and effective choice.

Reaction Mechanism

The N-acetylation of Sulfapyridine with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary aromatic amine in Sulfapyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, leading to the elimination of an acetate ion as a leaving group and the formation of the N-acetylated product. The reaction is often carried out in the presence of a base, such as pyridine, which can act as a catalyst by deprotonating the amine, thereby increasing its nucleophilicity.[3]

Physicochemical Properties of Key Compounds

A clear understanding of the physical and chemical properties of the starting material and the final product is essential for successful synthesis and purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
SulfapyridineC₁₁H₁₁N₃O₂S249.29~191Sparingly soluble in water, soluble in acetone and ethanol.[4]
This compoundC₁₃H₁₃N₃O₃S291.33226-228[5]Soluble in DMSO.[5]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound from Sulfapyridine using acetic anhydride. This protocol is a composite of established methods for the N-acetylation of sulfonamides and aromatic amines.

Materials and Reagents
  • Sulfapyridine

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Deionized Water

  • Ethanol

  • Hydrochloric Acid (HCl, 1 M)

  • Sodium Bicarbonate (NaHCO₃, saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

Step-by-Step Procedure
  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Sulfapyridine (1.0 equivalent) in a suitable volume of anhydrous pyridine. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions with atmospheric moisture.[6]

  • Addition of Acetylating Agent: Cool the solution in an ice bath to 0°C. Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the stirred solution. The exothermic nature of the reaction necessitates slow addition and cooling to maintain control over the reaction temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the progression of the reaction.

  • Work-up and Isolation:

    • Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by the slow addition of cold deionized water to hydrolyze any excess acetic anhydride.

    • Transfer the mixture to a separatory funnel and add ethyl acetate to extract the product.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to neutralize any remaining acetic acid), and brine.[6]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure this compound. The choice of purification method will depend on the purity of the crude product.

Characterization

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques, such as:

  • Melting Point Determination: Compare the observed melting point with the literature value (226-228°C).[5]

  • Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: Look for characteristic absorption bands, including the amide C=O stretch and N-H stretch.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[7][8]

Visualization of the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Synthesis_Pathway Sulfapyridine Sulfapyridine Intermediate Tetrahedral Intermediate Sulfapyridine->Intermediate + Acetic Anhydride AceticAnhydride Acetic Anhydride (CH₃CO)₂O AceticAnhydride->Intermediate Pyridine Pyridine (Base) Pyridine->Intermediate catalyst Product This compound Intermediate->Product - Acetate ion Byproduct Acetic Acid Intermediate->Byproduct

Caption: Synthesis of this compound from Sulfapyridine.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Dissolution 1. Dissolve Sulfapyridine in Pyridine Addition 2. Add Acetic Anhydride at 0°C Dissolution->Addition Stirring 3. Stir at Room Temperature (Monitor by TLC) Addition->Stirring Quench 4. Quench with Water Stirring->Quench Extraction 5. Extract with Ethyl Acetate Quench->Extraction Wash 6. Wash with HCl, NaHCO₃, Brine Extraction->Wash Dry 7. Dry and Concentrate Wash->Dry Purify 8. Recrystallization or Column Chromatography Dry->Purify Characterize 9. Characterize by MP, IR, NMR, HPLC Purify->Characterize

Caption: Experimental workflow for this compound synthesis.

Conclusion

This guide has detailed a reliable and well-documented pathway for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the outlined experimental protocol, researchers can confidently produce this important metabolite for a variety of scientific applications. The emphasis on the rationale behind each step is intended to empower scientists to adapt and troubleshoot the procedure as needed, ensuring robust and reproducible results.

References

  • Owerbach, J., Johnson, N. F., Bates, T. R., Pieniaszek, H. J., Jr, & Jusko, W. J. (1978). High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids. Journal of pharmaceutical sciences, 67(9), 1250–1253. [Link]
  • Shaw, D. S., Chen, T. M., & Chi, S. C. (1990). Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. Journal of pharmaceutical sciences, 79(12), 1095–1098. [Link]
  • Sulfapyridine. In: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases; 2012. [Link]
  • This compound-d4 (Major). PubChem. [Link]
  • This compound. Veeprho. [Link]
  • O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]
  • Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent.
  • How can I get acetylation with acetic anhydride and prydine?
  • N-Terminus Acetyl
  • Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents.
  • Sulfapyridine. PubChem. [Link]

Sources

An In-depth Technical Guide to N-Acetyl Sulfapyridine: Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of N-Acetyl Sulfapyridine (AcSP), a principal active metabolite of the anti-inflammatory drug Sulfasalazine. Targeted at researchers, scientists, and professionals in drug development, this document delineates the core chemical and structural characteristics of AcSP. We explore its physicochemical properties, metabolic formation, and synthesis, alongside its toxicological significance. Furthermore, this guide presents detailed protocols for its chemical synthesis and quantification in biological matrices using High-Performance Liquid Chromatography (HPLC), providing a foundational resource for laboratory investigation and clinical monitoring.

Introduction: The Clinical Relevance of a Metabolite

This compound, also known as N4-Acetylsulfapyridine, is not typically administered as a therapeutic agent itself but is of significant interest as the major active metabolite of Sulfasalazine.[1][2] Sulfasalazine is a cornerstone medication for treating chronic inflammatory diseases, including ulcerative colitis, Crohn's disease, and rheumatoid arthritis.[3] Upon oral administration, Sulfasalazine is cleaved in the colon by bacterial azoreductases into its constituent moieties: 5-aminosalicylic acid (5-ASA) and sulfapyridine. While 5-ASA is the primary therapeutic component acting locally in the colon, sulfapyridine is absorbed systemically and subsequently metabolized in the liver, primarily through N-acetylation, to form this compound.[3]

The clinical relevance of this compound stems from its association with the adverse effects of Sulfasalazine therapy.[1][4] The rate of its formation is dependent on the patient's acetylator phenotype, leading to significant inter-individual variability in plasma concentrations.[3] Understanding the chemical properties, structure, and analytical quantification of this metabolite is therefore crucial for pharmacokinetic studies, therapeutic drug monitoring, and mitigating toxicity risks such as crystalluria.[3][5]

Chemical Identity and Structure

Nomenclature and Chemical Identifiers

A precise understanding of a compound begins with its unequivocal identification. This compound is known by several synonyms, reflecting its chemical nature and historical context in research.

  • IUPAC Name: N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide

  • Common Synonyms: N4-Acetylsulfapyridine, Acetylsulfapyridine[1][2][4]

  • CAS Number: 19077-98-6[2][4][6]

  • Molecular Formula: C₁₃H₁₃N₃O₃S[1][2][4]

  • InChI Key: CYLYVXPHAQLXFG-UHFFFAOYSA-N[1]

Molecular Structure Elucidation

The structure of this compound is characterized by three key functional groups: an acetamide group, a central phenylsulfonamide core, and a terminal pyridine ring. The acetylation occurs on the nitrogen of the p-amino group of the sulfapyridine moiety. This modification significantly alters the polarity and solubility of the parent compound, sulfapyridine.

Caption: Chemical Structure of this compound (AcSP).

Physicochemical Properties

The physicochemical properties of a drug metabolite are paramount as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The acetylation of sulfapyridine markedly increases its molecular weight and alters its solubility, which has direct consequences for its renal clearance and potential for precipitation in the renal tubules.

Table 1: Core Physicochemical Properties of this compound

Property Value Source(s)
Molecular Weight 291.33 g/mol [1][2][4]
Molecular Formula C₁₃H₁₃N₃O₃S [1][2][4]
Appearance White Solid [4]
Melting Point 226-228 °C [4][6][7]
Boiling Point 499.42 °C (Predicted) [6][7]
Density ~1.4 g/cm³ [6][7]
pKa 8.30 (for N4-acetylsulfapyridine) [8]

| Solubility | Soluble in DMSO; Water (56 mg/L at 20 °C); Methanol (sparingly) |[4][6][7] |

The limited aqueous solubility of this compound, particularly in acidic urine, is a critical factor in its toxicology. This property underlies the risk of crystalluria (crystal formation in the urine), which can lead to kidney damage, a known side effect of high-dose sulfapyridine therapy.[3][5] Maintaining adequate hydration and urinary alkalization are clinical strategies employed to mitigate this risk by increasing the solubility of the metabolite.

Synthesis and Metabolism

Chemical Synthesis

This compound is often required as an analytical standard for pharmacokinetic studies and impurity profiling in the commercial production of Sulfasalazine.[9] Its synthesis is typically achieved via the acylation of sulfapyridine. A more direct and common industrial approach involves the reaction of 2-aminopyridine with 4-acetylaminobenzenesulfonyl chloride.[5][10][11]

The choice of 4-acetylaminobenzenesulfonyl chloride as a starting material is strategic; the acetyl group serves as a protecting group for the aniline nitrogen. This prevents undesired side reactions, ensuring the sulfonyl chloride selectively reacts with the more nucleophilic aminopyridine. The final product is then typically purified by recrystallization.

G start Starting Materials: - 2-Aminopyridine - 4-Acetylaminobenzenesulfonyl Chloride step1 Step 1: Sulfonamidation Reaction Reactants are mixed in a suitable solvent (e.g., aqueous potassium carbonate). The base neutralizes the HCl byproduct. start->step1 step2 Step 2: Reaction Quench & Precipitation The reaction mixture is cooled and acidified (e.g., with HCl). This causes the product to precipitate out of the solution. step1->step2 step3 Step 3: Isolation The crude product is collected by filtration. step2->step3 step4 Step 4: Purification The solid is purified by recrystallization from a suitable solvent (e.g., acetone) to yield pure this compound. step3->step4 end Final Product: This compound (AcSP) step4->end

Caption: General Workflow for the Chemical Synthesis of this compound.

Metabolic Pathway

In humans, this compound is not directly administered but is formed endogenously from sulfasalazine. The metabolic cascade is a multi-step process initiated in the gut and completed in the liver.

sulfasalazine Sulfasalazine (Oral Administration) colon Colon sulfasalazine->colon Transit sulfapyridine Sulfapyridine colon->sulfapyridine Bacterial Azoreductases liver Liver acetyl_sp This compound (AcSP) liver->acetyl_sp N-acetyltransferase (NAT enzymes) sulfapyridine->liver Systemic Absorption excretion Renal Excretion acetyl_sp->excretion

Caption: Metabolic Pathway from Sulfasalazine to this compound.

The key enzymatic step, the acetylation of sulfapyridine, is catalyzed by N-acetyltransferase (NAT) enzymes in the liver. The activity of these enzymes is genetically determined, leading to distinct "fast acetylator" and "slow acetylator" phenotypes within the population.[3] Fast acetylators metabolize sulfapyridine to this compound more rapidly, resulting in a shorter half-life for the parent sulfapyridine (mean of 10.4 hours) compared to slow acetylators (mean of 14.8 hours).[3] This genetic polymorphism is a critical determinant of both therapeutic efficacy and the risk of concentration-dependent side effects.

Pharmacological and Toxicological Profile

Mechanism of Action

The antibacterial activity associated with sulfapyridine and its metabolite is inherited from the broader class of sulfonamides. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase.[12][13] This enzyme is essential for the synthesis of folic acid, a vital precursor for the production of nucleic acids (DNA and RNA).[12] By blocking this pathway, sulfonamides prevent bacterial replication, exerting a bacteriostatic effect.[12][13] While this compound is considered an active metabolite, its primary clinical significance is often linked to its role in the adverse effect profile of the parent drug.

Clinical Significance and Toxicity

This compound is a major contributor to the adverse effects observed during sulfasalazine treatment.[1][4] Its poor solubility, especially in acidic environments, can lead to its precipitation within the renal tubules, causing crystalluria and, in severe cases, obstructive uropathy or interstitial nephritis.[5] Monitoring urinary pH and ensuring adequate patient hydration are therefore essential management strategies.[3]

Analytical Methodologies

Accurate quantification of sulfapyridine and this compound in biological fluids like plasma and saliva is essential for therapeutic drug monitoring and pharmacokinetic research. High-Performance Liquid Chromatography (HPLC) is a sensitive, rapid, and specific method for this purpose.[14]

Experimental Protocol: HPLC Assay for this compound

The following protocol is a representative method for the determination of this compound in plasma.

Objective: To quantify the concentration of this compound in human plasma samples.

Materials:

  • HPLC system with UV detector

  • Cyano-bonded, reversed-phase column

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • This compound reference standard

  • Internal standard (e.g., a structurally related sulfonamide)

  • Plasma samples

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by spiking blank plasma with known concentrations of the analyte and a fixed concentration of the internal standard.

  • Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample (or standard), add 200 µL of acetonitrile containing the internal standard. b. Vortex the mixture for 1 minute to precipitate plasma proteins. This step is crucial as proteins would otherwise foul the HPLC column. c. Centrifuge at 10,000 x g for 10 minutes. d. Carefully transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions:

    • Column: Cyano-bonded, reversed-phase column.

    • Mobile Phase: A suitable isocratic or gradient mixture of phosphate buffer and acetonitrile. The organic modifier (acetonitrile) is used to control the retention time of the analytes.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection: UV detector set to an appropriate wavelength for sulfonamides (e.g., 254 nm).

    • Injection Volume: 20 µL.

  • Data Analysis: a. Inject the prepared samples and standards onto the HPLC system. b. Identify the peaks for this compound and the internal standard based on their retention times. c. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards. d. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

start Obtain Plasma Sample step1 Protein Precipitation: Add Acetonitrile with Internal Standard. Vortex and Centrifuge. start->step1 step2 Collect Supernatant step1->step2 step3 HPLC Injection Inject supernatant into a reversed-phase column. step2->step3 step4 Chromatographic Separation Elute with a mobile phase (e.g., Buffer/Acetonitrile). step3->step4 step5 UV Detection Monitor eluent at a specific wavelength (e.g., 254 nm). step4->step5 step6 Data Analysis Integrate peak areas, create calibration curve, and calculate concentration. step5->step6 end Report Concentration of AcSP step6->end

Caption: Workflow for the Quantification of this compound via HPLC.

Conclusion

This compound represents a molecule of significant interest at the intersection of pharmacology, toxicology, and analytical chemistry. As the primary metabolite of sulfapyridine, its formation is a key determinant of the safety profile of sulfasalazine. A thorough understanding of its chemical structure, physicochemical properties—particularly its limited solubility—and its variable metabolic formation is essential for clinicians and researchers. The synthetic and analytical protocols detailed in this guide provide the necessary framework for further investigation, enabling precise quantification and supporting the safe and effective use of its parent therapeutic agent in clinical practice.

References

  • Chemical-Suppliers.com. This compound | CAS 19077-98-6. [Link]
  • BuyersGuideChem. This compound | 19077-98-6. [Link]
  • PubChem. This compound-d4 (Major) | C13H13N3O3S | CID 46780055. [Link]
  • SpringerLink. Sulfapyridine. The provided search result is a PDF document and does not have a direct URL. The information is sourced from a chapter on Sulfapyridine pharmacokinetics.
  • Owerbach, J., et al. (1978). High-performance Liquid Chromatographic Assay of Sulfapyridine and Acetylsulfapyridine in Biological Fluids. Journal of Pharmaceutical Sciences, 67(9), 1250-3. [Link]
  • PubChem. Sulfapyridine | C11H11N3O2S | CID 5336. [Link]
  • BioOrganics. This compound-d4 (Major). [Link]
  • Dove Research & Analytics Laboratory. This compound-d4 (Major). [Link]
  • Veeprho. This compound | CAS 19077-98-6. [Link]
  • Google Patents.
  • CRO SPLENDID LAB. This compound-d4. [Link]
  • YouTube. Pharmacology of Sulfapyridine ; Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]
  • National Center for Biotechnology Information.

Sources

The Pharmacokinetics of N-Acetyl Sulfapyridine in Plasma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the pharmacokinetics of N-Acetyl Sulfapyridine (AcSP) in plasma. It is intended for researchers, scientists, and drug development professionals engaged in the study of sulfonamides and related compounds. This document delves into the absorption, distribution, metabolism, and excretion (ADME) of AcSP, the analytical methodologies for its quantification, and the intrinsic and extrinsic factors influencing its pharmacokinetic profile.

Introduction: The Significance of this compound Pharmacokinetics

This compound (AcSP) is the primary metabolite of sulfapyridine (SP), which in turn is a major metabolic product of the anti-inflammatory drug sulfasalazine.[1][2][3] Sulfasalazine is cleaved by bacterial azoreductases in the colon to yield sulfapyridine and 5-aminosalicylic acid (5-ASA).[1][2][3] While 5-ASA is the therapeutically active moiety in inflammatory bowel disease, the systemically absorbed sulfapyridine and its subsequent metabolite, AcSP, are associated with the adverse effects of sulfasalazine therapy.[1][3][4] A thorough understanding of the pharmacokinetics of AcSP is therefore paramount for optimizing sulfasalazine therapy, minimizing toxicity, and guiding the development of safer derivatives. The concentration of AcSP in plasma is a critical determinant of patient outcomes, influenced significantly by an individual's genetic makeup, particularly their acetylator phenotype.[3][5][6]

Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound

The pharmacokinetic profile of this compound is intrinsically linked to the metabolism of its parent compound, sulfapyridine.

Formation and Absorption

This compound is not administered directly but is formed in the body following the administration of sulfasalazine. Sulfasalazine is poorly absorbed in the small intestine.[1][2] The majority of the dose reaches the colon, where it is cleaved by bacterial enzymes into sulfapyridine and 5-ASA.[1][2][3] Sulfapyridine is then almost completely absorbed from the colon into the systemic circulation.[1][2] Following absorption, sulfapyridine undergoes N-acetylation, primarily in the liver, to form this compound.[1][7] This acetylation is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.[7]

Distribution

Once formed, this compound distributes throughout the body. Limited specific data on the volume of distribution for AcSP is available; however, it is known to be present in both plasma and saliva.[5] The saliva-to-plasma concentration ratio for AcSP is lower than that of its parent compound, sulfapyridine, a finding consistent with the pH-partition hypothesis.[5]

Metabolism

The metabolism of this compound is a complex process involving several pathways. The primary metabolic routes include:

  • Deacetylation: AcSP can be deacetylated back to sulfapyridine. The extent of this reverse reaction can vary between individuals.[8]

  • Hydroxylation: AcSP undergoes significant hydroxylation to form N4-acetyl-5-hydroxysulfapyridine.[8] This hydroxylated metabolite can then be further conjugated.

  • Glucuronidation: The hydroxylated metabolite, N4-acetyl-5-hydroxysulfapyridine, is subsequently conjugated with glucuronic acid to form N4-acetyl-5-hydroxysulfapyridine glucuronide, which is a major urinary metabolite.[8]

The metabolic pathway of sulfapyridine to this compound and its subsequent metabolites is depicted in the following diagram:

Sulfasalazine Sulfasalazine Sulfapyridine Sulfapyridine Sulfasalazine->Sulfapyridine Bacterial Azo-reduction (Colon) AcSP N-Acetyl Sulfapyridine Sulfapyridine->AcSP N-acetylation (NAT2) (Liver) AcSP->Sulfapyridine Deacetylation Hydroxylated_AcSP N4-acetyl-5-hydroxy- sulfapyridine AcSP->Hydroxylated_AcSP Hydroxylation Glucuronidated_AcSP N4-acetyl-5-hydroxy- sulfapyridine glucuronide Hydroxylated_AcSP->Glucuronidated_AcSP Glucuronidation

Caption: Metabolic pathway of Sulfasalazine to this compound and its major metabolites.

Excretion

This compound and its metabolites are primarily eliminated from the body via the kidneys.[8] The renal clearance of AcSP is significantly higher than that of sulfapyridine, with reported values ranging from 77 to 205 mL/min.[8] Its hydroxylated and glucuronidated metabolites have even higher renal clearance values.[8]

Bioanalytical Methodology for Quantification in Plasma

Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) is the most commonly employed analytical technique for this purpose.[9][10][11]

Sample Preparation

A critical first step in the bioanalytical workflow is the efficient extraction of AcSP from the complex plasma matrix. Protein precipitation is a widely used method.[12]

Protocol: Plasma Protein Precipitation

  • To a 100 µL aliquot of human plasma, add a precipitating agent such as acetonitrile. An internal standard (e.g., sulfamethazine) is typically included in the acetonitrile solution to correct for extraction variability.[10]

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[11]

  • Carefully aspirate the supernatant containing the analyte and internal standard.

  • The supernatant can then be concentrated or directly injected into the HPLC system.[10]

Chromatographic Separation and Detection

Reverse-phase HPLC is the standard for separating AcSP from its parent compound and other metabolites.

Typical HPLC Parameters:

ParameterDescription
Column A C18 or a polymer-based column is commonly used.[10][11]
Mobile Phase A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).[11] Ion-pairing agents like tetraethylammonium chloride may be added to improve peak shape and retention.[10]
Flow Rate Typically in the range of 1.0 - 1.7 mL/min.[11]
Detection UV detection at a wavelength of 270 nm is a common and robust method.[10] More sensitive and specific detection can be achieved with tandem mass spectrometry (LC-MS/MS).[12]
Method Validation

The bioanalytical method must be rigorously validated according to international guidelines (e.g., ICH M10) to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other endogenous or exogenous components.

  • Linearity: The range of concentrations over which the method provides a linear response. For AcSP, a typical range is 0.25 to 12 µg/mL.[10]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage).[12]

The following diagram illustrates a typical bioanalytical workflow for the quantification of this compound in plasma.

cluster_0 Sample Preparation cluster_1 LC-UV/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection HPLC Injection Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or MS/MS Detection Separation->Detection Quantification Data Acquisition & Quantification Detection->Quantification

Caption: Bioanalytical workflow for this compound quantification in plasma.

Factors Influencing the Pharmacokinetics of this compound

The pharmacokinetic profile of this compound exhibits significant inter-individual variability, which can be attributed to several factors.

Genetic Factors: The Acetylator Phenotype

The most significant factor influencing the pharmacokinetics of AcSP is the genetic polymorphism of the N-acetyltransferase 2 (NAT2) enzyme.[7] Individuals can be classified as either "fast" or "slow" acetylators.[3]

  • Fast Acetylators: These individuals have higher NAT2 enzyme activity, leading to more rapid and extensive conversion of sulfapyridine to AcSP. Consequently, they tend to have higher plasma concentrations of AcSP and lower concentrations of the parent drug, sulfapyridine.[3][8] The elimination half-life of sulfapyridine is shorter in fast acetylators (approximately 6 hours).[2]

  • Slow Acetylators: In contrast, slow acetylators have reduced NAT2 enzyme activity, resulting in slower and less complete acetylation of sulfapyridine. This leads to higher plasma concentrations of sulfapyridine and lower concentrations of AcSP.[3][8] The elimination half-life of sulfapyridine is prolonged in this group (approximately 14 hours).[2]

This genetic difference has significant clinical implications, as slow acetylators are more prone to concentration-dependent side effects of sulfapyridine.[3]

Age

Studies have shown that age can influence the pharmacokinetics of sulfasalazine and its metabolites. While the disposition of sulfapyridine appears to be unaffected by age, elderly patients have been observed to have higher steady-state serum concentrations of N-acetyl-5-aminosalicylic acid, another metabolite of sulfasalazine.[6] The primary determinant of sulfapyridine and, consequently, AcSP levels remains the acetylator phenotype, which plays a more significant role than age.[6]

Drug-Drug Interactions

Co-administration of other drugs can alter the pharmacokinetics of this compound. For example, probenecid, a uricosuric agent, has been shown to reduce the renal excretion of both AcSP and its hydroxylated and glucuronidated metabolites.[8] This interaction leads to an increase in the elimination half-life of AcSP.[8]

Disease State

The underlying disease state of the patient can also impact drug pharmacokinetics. In critically ill patients, physiological changes such as altered plasma protein binding, organ dysfunction, and changes in hepatic blood flow can significantly affect drug metabolism and elimination.[13] Although specific data for AcSP in critical illness is limited, it is plausible that such conditions could alter its pharmacokinetic profile.

Pharmacokinetic Parameters of this compound

The following table summarizes key pharmacokinetic parameters for this compound, highlighting the differences based on acetylator phenotype.

ParameterFast AcetylatorSlow AcetylatorReference
Elimination Half-life (t½) ~6.0 hoursInitial t½: ~4.5 hours, Final t½: ~14 hours[8]
Renal Clearance 77 - 205 mL/minNot explicitly stated, but likely similar to fast acetylators[8]
Metabolism Primarily hydroxylation and glucuronidation (78% of dose)Similar extent of hydroxylation (70% of dose), but more deacetylation back to sulfapyridine[8]

Conclusion

The pharmacokinetics of this compound in plasma are complex and heavily influenced by the metabolism of its parent compound, sulfapyridine. The genetic polymorphism of the NAT2 enzyme, leading to fast and slow acetylator phenotypes, is the most critical determinant of AcSP plasma concentrations and, consequently, the risk of adverse effects associated with sulfasalazine therapy. Accurate and validated bioanalytical methods, primarily HPLC-based, are essential for the precise quantification of AcSP in pharmacokinetic studies and for personalized medicine approaches. A comprehensive understanding of the factors influencing AcSP pharmacokinetics is vital for optimizing treatment strategies and ensuring patient safety.

References

  • Vree, T. B., et al. Clinical Pharmacokinetics of Sulfonamides and Their Metabolites.
  • O'Young, B., & Cohen, A. M. (1978). High-performance Liquid Chromatographic Assay of Sulfapyridine and Acetylsulfapyridine in Biological Fluids. Journal of Pharmaceutical Sciences, 67(9), 1250-1253.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Some Drugs and Herbal Products. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Vol. 108).
  • Schroder, H., & Evans, D. A. (1972). Salivary excretion and pharmacokinetics of sulfapyridine after sulfasalazine. Clinical Pharmacology and Therapeutics, 13(4), 558-563.
  • PharmGKB.
  • Buggé, C. J., Gautam, S. R., Parke, L. E., & Garcia, D. B. (1990). Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. Journal of Pharmaceutical Sciences, 79(12), 1095-1098.
  • ResearchGate. Bioanalytical Method Development and Validation for Determination of Sulfasalazine in Rabbit Plasma by HPLC-UV.
  • Taggart, A. J., McDermott, B. J., & Roberts, S. D. (1992). The effect of age and acetylator phenotype on the pharmacokinetics of sulfasalazine in patients with rheumatoid arthritis. British Journal of Clinical Pharmacology, 33(2), 147-151.
  • Klotz, U. (1985). Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid. Clinical Pharmacokinetics, 10(4), 285-302.
  • Simson Pharma Limited. This compound.
  • CymitQuimica. This compound.
  • Gavhane, M., Patil, R., & Kande, T. (2022). Review on Bioanalytical Method Development in Human Plasma. International Journal of Trend in Scientific Research and Development, 6(7), 1245-1251.
  • United States Biological. This compound CAS 19077-98-6.
  • European Medicines Agency. (2022).
  • Patel, D. P., et al. (2012). Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study.
  • Al-Dorzi, H. M., & Al-Harbi, S. A. (2023). Pharmacokinetic Alterations Associated with Critical Illness. Journal of Clinical Medicine, 12(3), 1095.
  • Das, K. M., & Dubin, R. (1976). Clinical pharmacokinetics of sulphasalazine. Clinical Pharmacokinetics, 1(6), 406-425.
  • Vera, M. (2021). Chapter 1 Pharmacokinetics & Pharmacodynamics. In Nursing Pharmacology.

Sources

An In-depth Technical Guide to N-Acetyl Sulfapyridine: The Primary Metabolite of Sulfasalazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of N-Acetyl Sulfapyridine (AcSP), the principal metabolite of the prodrug sulfasalazine (SASP). Designed for researchers, clinicians, and drug development professionals, this document delves into the intricate metabolic journey of sulfasalazine, the critical role of N-acetyltransferase 2 (NAT2) polymorphism, and the resulting pharmacokinetic variability of AcSP and its precursor, sulfapyridine (SP). We will explore the profound clinical implications of acetylator status on therapeutic efficacy and patient safety, detailing the direct link between SP accumulation and adverse drug reactions. Furthermore, this guide presents an authoritative, step-by-step protocol for the analytical quantification of SP and AcSP in biological matrices using High-Performance Liquid Chromatography (HPLC), a cornerstone of therapeutic drug monitoring. Through a synthesis of mechanistic insights, validated methodologies, and clinical data, this whitepaper serves as an essential resource for optimizing sulfasalazine therapy and advancing personalized medicine in the treatment of inflammatory diseases.

Introduction: The Prodrug Strategy of Sulfasalazine

Sulfasalazine (SASP) is a cornerstone therapeutic agent used for over four decades in the management of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis (RA).[1][2][3] Structurally, it is a conjugate of two key molecules: 5-aminosalicylic acid (5-ASA) and sulfapyridine (SP), linked by an azo bond.[4] This design is a classic example of a prodrug strategy, where the parent compound is pharmacologically inactive until it is metabolized into its active components.

The therapeutic action of SASP in IBD is primarily attributed to the 5-ASA moiety, which is delivered directly to the colon.[1][2] The parent drug is poorly absorbed in the upper gastrointestinal tract, allowing it to reach the large intestine largely intact.[3][4][5] Here, resident gut bacteria cleave the azo bond, releasing 5-ASA to exert its topical anti-inflammatory effects and SP, which acts as a carrier molecule.[1][4][5] While 5-ASA is the intended therapeutic agent for IBD, the systemically absorbed SP and its subsequent metabolites are responsible for the majority of dose-dependent adverse effects associated with SASP therapy.[1][6] The primary metabolite of sulfapyridine is this compound (AcSP).[4][7] Understanding the formation, pharmacokinetics, and clinical relevance of AcSP is therefore paramount for safe and effective sulfasalazine administration.

The Metabolic Pathway: From Sulfasalazine to this compound

The biotransformation of sulfasalazine is a multi-step process involving both microbial and human enzymes. The journey begins with oral administration and culminates in the renal excretion of several metabolites.

  • Colonic Cleavage: After traversing the stomach and small intestine with minimal absorption (less than 15% of the parent drug), SASP arrives in the colon.[3] Here, bacterial azoreductases catalyze the reductive cleavage of the azo bond, liberating sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA). This cleavage is the rate-limiting step in the clearance of sulfasalazine.[4]

  • Systemic Absorption of Sulfapyridine: Unlike 5-ASA, which is poorly absorbed from the colon and largely excreted in the feces, sulfapyridine is almost completely absorbed into the systemic circulation.[3][4][5]

  • Hepatic Metabolism: Once in the bloodstream, SP is transported to the liver, where it undergoes extensive metabolism before excretion. The primary metabolic pathway is N-acetylation, a phase II conjugation reaction that converts SP into this compound (AcSP).[1][4] This reaction is catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2).[7][8][9] Other metabolic pathways for SP include hydroxylation and subsequent glucuronidation.[1][4][10]

  • Renal Excretion: AcSP, along with other metabolites, is then eliminated from the body, primarily through the kidneys via urine.[10][11]

Sulfasalazine_Metabolism cluster_gut Gastrointestinal Tract cluster_metabolism Systemic Circulation & Metabolism cluster_excretion Excretion SASP Oral Sulfasalazine (SASP) Colon Colon SASP->Colon Transit SP Sulfapyridine (SP) Colon->SP Bacterial Azo-Reduction ASA 5-Aminosalicylic Acid (5-ASA) (Therapeutic Moiety) Colon->ASA Bacterial Azo-Reduction Liver Liver (Hepatic Metabolism) SP->Liver Absorption from Colon AcSP This compound (AcSP) Liver->AcSP N-Acetylation (NAT2 Enzyme) Urine Renal Excretion (Urine) AcSP->Urine Feces Fecal Excretion ASA->Feces

Caption: Metabolic pathway of sulfasalazine from oral administration to excretion.

The Role of NAT2 Genotype in AcSP Pharmacokinetics

The rate at which individuals metabolize sulfapyridine is highly variable and is determined by genetic polymorphism in the N-acetyltransferase 2 (NAT2) gene.[8] This polymorphism gives rise to three distinct phenotypes: "fast," "intermediate," and "slow" acetylators.[4][12] This genetic trait is the single most important factor influencing the steady-state plasma concentrations of both SP and its primary metabolite, AcSP.

  • Slow Acetylators: Individuals with two "slow" NAT2 alleles exhibit reduced enzyme activity. This leads to slower conversion of SP to AcSP, resulting in higher, more sustained plasma concentrations of the parent metabolite, SP, and a longer elimination half-life.[1][4]

  • Fast Acetylators: Individuals with at least one "fast" NAT2 allele (e.g., the wild-type NAT2*4) have robust enzyme activity.[4][8] They metabolize SP to AcSP more rapidly, leading to lower plasma concentrations of SP, higher concentrations of AcSP, and a shorter SP elimination half-life.[1][10]

This variability has profound clinical consequences, as the accumulation of sulfapyridine is directly linked to the incidence of adverse drug reactions.

ParameterSlow AcetylatorsFast AcetylatorsReference(s)
SP Elimination Half-life ~14-14.8 hours~6-10.4 hours[1][11]
SP Plasma Concentration Significantly HigherSignificantly Lower[4][13]
AcSP Plasma Concentration LowerHigher[4][10]
SP Apparent Oral Clearance ~40 ml/min~150 ml/min[1]
Risk of Dose-Dependent ADRs Significantly IncreasedLower[4][12][14]

Table 1: Comparative Pharmacokinetics of Sulfapyridine (SP) Based on Acetylator Phenotype.

Clinical Significance and Therapeutic Drug Monitoring (TDM)

The clinical utility of sulfasalazine is often limited by its side-effect profile, which is predominantly driven by the sulfapyridine moiety.[6] Common dose-dependent adverse drug reactions (ADRs) include nausea, headache, anorexia, and hemolysis.[2] These effects are strongly correlated with high serum concentrations of SP, particularly levels exceeding 50 µg/mL.[15][16]

Given the pharmacokinetic variability dictated by the NAT2 genotype, slow acetylators are at a much greater risk of developing these ADRs.[4][12][13][14] Studies have shown that slow acetylators experience adverse effects more frequently and may require dose adjustments or discontinuation of therapy.[13][14]

This clear relationship between SP concentration, acetylator status, and toxicity provides a strong rationale for Therapeutic Drug Monitoring (TDM). By measuring the serum concentrations of SP and AcSP, clinicians can:

  • Optimize Dosing: Ensure that SP levels are within the therapeutic range (often cited as >17-20 µg/mL for efficacy) while remaining below the toxic threshold (~50 µg/mL).[15][16]

  • Identify Patient Phenotype: The ratio of AcSP to SP can help infer the patient's acetylator status, allowing for proactive dose adjustments.[10]

  • Investigate ADRs: Determine if a patient's adverse effects are linked to elevated SP levels, guiding the decision to reduce the dose or switch to an alternative therapy.

  • Improve Patient Adherence and Safety: Routine monitoring enhances the safety profile of the drug and can improve patient outcomes.[17][18][19]

Analytical Methodology: Quantification of SP and AcSP by HPLC

High-Performance Liquid Chromatography (HPLC) is the reference method for the simultaneous, specific, and sensitive determination of sulfapyridine and this compound in biological fluids such as plasma and serum.[15][20][21] The method's robustness and reproducibility make it ideal for clinical TDM.

Causality Behind the Protocol
  • Sample Preparation - Protein Precipitation: Plasma and serum are complex matrices containing high concentrations of proteins that interfere with chromatographic analysis by clogging the column and creating background noise. Acetonitrile is an effective protein-precipitating agent; it denatures the proteins, causing them to fall out of solution, while the analytes of interest (SP and AcSP) remain soluble in the supernatant.[21]

  • Chromatography - Reversed-Phase Column: SP and AcSP are moderately polar molecules. A reversed-phase column (e.g., C18) has a nonpolar stationary phase. Using a polar mobile phase, the analytes are separated based on their relative hydrophobicity. This is the most common and effective mode of separation for this class of compounds.[21][22]

  • Quantification - Internal Standard: An internal standard (IS), a compound with similar chemical and physical properties to the analytes (e.g., sulfamethazine), is added in a known concentration to every sample, calibrator, and control.[21] The IS corrects for any variability in sample extraction, preparation, and injection volume. Quantification is based on the ratio of the analyte peak area to the IS peak area, which provides a highly accurate and precise measurement.

Detailed Experimental Protocol: HPLC-UV Analysis

Objective: To quantify Sulfapyridine (SP) and this compound (AcSP) in human plasma.

1. Materials and Reagents:

  • Reference standards for SP, AcSP, and Sulfamethazine (Internal Standard).

  • HPLC-grade acetonitrile, methanol, and water.

  • Perchloric acid or sodium acetate buffer.

  • Human plasma (drug-free for calibration standards).

  • Microcentrifuge tubes (1.5 mL).

  • HPLC system with UV detector, autosampler, and C18 reversed-phase column.

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Separately dissolve reference standards of SP, AcSP, and IS in methanol.

  • Working Internal Standard (10 µg/mL): Dilute the IS stock solution in acetonitrile.

  • Calibration Standards: Spike drug-free human plasma with known concentrations of SP and AcSP to create a calibration curve (e.g., 0.25 to 20 µg/mL).[21]

3. Sample Preparation (Protein Precipitation):

  • Step 1: Pipette 200 µL of the patient plasma sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Step 2: Add 400 µL of the working Internal Standard solution (in acetonitrile).

  • Step 3: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Step 4: Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.

  • Step 5: Carefully transfer the clear supernatant to an HPLC vial for analysis.

4. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and sodium acetate buffer (e.g., pH 4.5), ratio adjusted for optimal separation (e.g., 20:80 v/v).[22][23]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 270 nm.[21]

  • Run Time: Approximately 10 minutes.

5. Data Analysis:

  • Identify and integrate the peaks for SP, AcSP, and the IS based on their retention times.

  • Calculate the peak area ratio (Analyte Area / IS Area) for each sample.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of SP and AcSP in patient samples by interpolating their peak area ratios from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Plasma Sample (200 µL) Add_IS 2. Add Internal Standard in Acetonitrile (400 µL) Sample->Add_IS Vortex 3. Vortex (1 min) Add_IS->Vortex Centrifuge 4. Centrifuge (10 min) Vortex->Centrifuge Supernatant 5. Transfer Supernatant to HPLC Vial Centrifuge->Supernatant HPLC 6. Inject into HPLC System Supernatant->HPLC Separation 7. Chromatographic Separation (C18 Column) HPLC->Separation Detection 8. UV Detection (270 nm) Separation->Detection Integration 9. Peak Integration Detection->Integration Quant 10. Quantification using Calibration Curve Integration->Quant Result Final Result: [SP] & [AcSP] Quant->Result

Caption: Workflow for the quantification of SP and AcSP in plasma by HPLC.

Conclusion and Future Perspectives

This compound is not merely a terminal metabolite but a central player in the clinical pharmacology of sulfasalazine. Its formation rate, governed by the NAT2 genotype, is the primary determinant of sulfapyridine exposure and, consequently, the risk of dose-dependent toxicity. A thorough understanding of this metabolic pathway is indispensable for drug development professionals seeking to create safer alternatives and for clinicians aiming to optimize therapy for individual patients.

The integration of pharmacogenetic testing for NAT2 status and routine therapeutic drug monitoring of sulfapyridine and this compound represents a powerful approach to personalized medicine. This strategy allows for the prospective identification of at-risk patients (slow acetylators) and enables dose adjustments to maintain efficacy while minimizing adverse events. The analytical methods, particularly HPLC, are robust, reliable, and essential for implementing such a TDM program.

Future research should continue to explore the potential biological activities of AcSP and other sulfapyridine metabolites, as well as refine non-invasive monitoring techniques, such as salivary testing, to further enhance patient care and safety in the long-term management of chronic inflammatory diseases.[24]

References

  • Sulfapyridine. (n.d.). In-Depth Pharmacology. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGleqd8qZa51hsyRE1ykL5_kTdgrPMuedu0PlTQBuXDuDCVUdKr1YlgZ_8x_BbCAOYcy1ezRcQAHvTJ-Tmncu8NaVY1a77-ZMaEyTQJpq1vm41GuQUr0y2d0k4sPgx-j-9KukKAAZSM3tgFy2DX1YXqMuFcz58jJ9NQZQ==
  • Mechanistic and Other Relevant Data - Some Drugs and Herbal Products. (n.d.). NCBI Bookshelf. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfVjR5Qu4oj94LcDBtNHoctLBmCX5RIeQergkDbJRiCLswLdnSOyOVjdRnE_RRyOoaGEmaMmqqzPtbgZYsUQdaD9MttZWen5-W-cRAuB3meCGez6C2azD4BqMuL9gDg7VtQo5m_qxOUA==
  • Owerbach, J., Johnson, N. F., Bates, T. R., Pieniaszek, H. J., Jr., & Jusko, W. J. (1978). High-performance Liquid Chromatographic Assay of Sulfapyridine and Acetylsulfapyridine in Biological Fluids. Journal of Pharmaceutical Sciences, 67(9), 1250–1253. [Link]
  • Kloth, H. (1985). Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid. Clinical Pharmacokinetics, 10(4), 285-302. [Link]
  • In Progress: Sulfasalazine, Mesalazine and Sulfapyridine Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi_awESRu6B7WikRLizx4Pj2gz-pvYzYyAMCtD80YTyIVnr476xIgB3jFvE90rfeF-xtatsIFoC2IPw9c4I4i3DqrRjL8KjZca9LPRrWY9ZD84mvWsLnLeqjDZAe0i9TVfuTmrM4V1-mhtyW2_EVAJcg==
  • Zheng, W., & Taggart, C. M. (1990). Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. Journal of Pharmaceutical Sciences, 79(12), 1095–1098. [Link]
  • Gao, C., et al. (2009). N-acetyltransferase 2 slow acetylator genotype associated with adverse effects of sulfasalazine in the treatment of inflammatory bowel disease. Canadian Journal of Gastroenterology, 23(12), 829–833. [Link]
  • Bates, T. R., Pieniaszek, H. J., Jr., & Owerbach, J. (1979). Salivary excretion and pharmacokinetics of sulfapyridine after sulfasalazine. Clinical Pharmacology and Therapeutics, 26(5), 617–624. [Link]
  • Gao, C., et al. (2009). N-acetyltransferase 2 slow acetylator genotype associated with adverse effects of sulphasalazine in the treatment of inflammatory bowel disease. Canadian Journal of Gastroenterology, 23(12), 829-833. [Link]
  • Ricciuto, A., et al. (2002). N-acetyltransferase 1 and 2 genotypes do not predict response or toxicity to treatment with mesalamine and sulfasalazine in patients with ulcerative colitis. The American Journal of Gastroenterology, 97(7), 1763–1768. [Link]
  • Das, K. M. (1985). Sulfasalazine. Pharmacology, clinical use, toxicity, and related new drug development. Gastroenterology Clinics of North America, 14(1), 163–178.
  • Ricciuto, A., et al. (2002). N-acetyltransferase 1 and 2 Genotypes Do Not Predict Response Or Toxicity To Treatment With Mesalamine and Sulfasalazine in Patients With Ulcerative Colitis. The American Journal of Gastroenterology, 97(7), 1763-8. [Link]
  • MONITORING SULFASALAZINE THERAPY IN PATIENTS WITH CHRONIC INFLAMMATORY BOWEL DISEASE. (n.d.). University of Saskatchewan Library.
  • Sulfasalazine monitoring. (2021, July 8). Specialist Pharmacy Service – The first stop for professional medicines advice.
  • Sulfapyridine – Knowledge and References. (n.d.). Taylor & Francis.
  • Schröder, H., & Campbell, D. E. (1972). The disposition and metabolism of sulphasalazine (salicylazosulphapyridine) in man. Clinical Pharmacology & Therapeutics, 13(4), 539–551. [Link]
  • Tanaka, E., et al. (2002). Adverse effects of sulfasalazine in patients with rheumatoid arthritis are associated with diplotype configuration at the N-acetyltransferase 2 gene.
  • What laboratory tests are required for monitoring patients taking sulfasalazine (Sulfasalazine)? (2025, June 6). Dr.Oracle.
  • Sulfasalazine Rheumatology Local Safety Monitoring Schedule. (n.d.). NHS.
  • Siddiqui, M. T. (2024, March 21). Sulfasalazine. StatPearls - NCBI.
  • This compound-d4 (Major). (n.d.). PubChem.
  • Abhishek, A., et al. (2021). Risk-stratified monitoring for sulfasalazine toxicity: prognostic model development and validation.
  • Sulfapyridine. (n.d.). PubChem - NIH.
  • Siddiqui, M. T. (2024, March 21). Sulfasalazine. StatPearls - NCBI Bookshelf.
  • Pirmohamed, M., et al. (1995). Direct and metabolism-dependent toxicity of sulphasalazine and its principal metabolites towards human erythrocytes and leucocytes. British Journal of Clinical Pharmacology, 39(3), 273–280. [Link]
  • This compound - MSDS. (n.d.). KM Pharma Solution Private Limited.
  • Hasan, M. M., et al. (2005). HPLC Assay for Paracetamol and Sulfapyridine in Human Plasma as Markers of Gastric Emptying and Orocecal Transit. Science Alert.
  • Dutko, F. J., et al. (1981). Sulfapyridine metabolites in children with inflammatory bowel disease receiving sulfasalazine.
  • Rahav, G., et al. (1990). Relationship between the acetylator phenotype, plasma sulfapyridine levels and adverse effects during treatment with salicylazosulfapyridine in patients with chronic bowel diseases. Israel Journal of Medical Sciences, 26(1), 31–34.
  • Pharmacology of Sulfapyridine; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024, December 24). YouTube.
  • Hasan, M. M., et al. (2005). HPLC Assay for Paracetamol and Sulfapyridine in Human Plasma as Markers of Gastric Emptying and Orocecal Transit. ResearchGate.
  • Jouyban, A., et al. (2020). Development and Validation of a Simple and Rapid HPLC Method for the Evaluation of Pesticide Residues in Plasma Samples of Farmers. Pharmaceutical Sciences, 26(3), 235-243. [Link]
  • Farr, M., et al. (1983). Plasma and synovial fluid concentrations of sulphasalazine and two of its metabolites in rheumatoid arthritis.
  • Simplified HPLC method for 5-aminosalicylic acid in plasma and urine. (n.d.). MACHEREY-NAGEL.
  • Mathew, M., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4), 626-633. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of N-Acetyl Sulfapyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Acetyl Sulfapyridine is the primary metabolite of sulfapyridine, a sulfonamide antibiotic that arises from the metabolic cleavage of sulfasalazine. This technical guide provides a comprehensive overview of the biological activity of this compound, with a particular focus on its role as a largely inactive metabolite. While its parent compound, sulfapyridine, exhibits known antibacterial and anti-inflammatory properties, the acetylation process significantly alters its biological profile. This guide will delve into the metabolic pathway of this compound formation, critically evaluate its attenuated biological activities, and provide detailed protocols for its synthesis and the assessment of its antibacterial and anti-inflammatory potential. This document is intended for researchers, scientists, and drug development professionals investigating sulfonamide metabolism and activity.

Introduction: The Metabolic Context of this compound

This compound emerges in the biological landscape as a major metabolite of the prodrug sulfasalazine.[1] Sulfasalazine is a cornerstone therapy for inflammatory bowel disease (IBD) and rheumatoid arthritis.[2] Upon oral administration, sulfasalazine travels largely unabsorbed to the colon, where gut bacteria cleave its azo bond, releasing two distinct moieties: 5-aminosalicylic acid (5-ASA), the primary therapeutic agent for IBD, and sulfapyridine.[1]

Sulfapyridine is readily absorbed from the colon and undergoes systemic circulation.[1] It is in the liver that sulfapyridine is metabolized, primarily through N-acetylation, to form this compound.[1] This metabolic step is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme. The efficiency of this process is subject to genetic polymorphism, leading to distinct "fast" and "slow" acetylator phenotypes within the population.[3] Individuals who are slow acetylators tend to have higher circulating levels of the parent sulfapyridine and are often more susceptible to its adverse effects.[1]

The acetylation of sulfapyridine to this compound is generally considered a detoxification and inactivation pathway, preparing the molecule for renal excretion.[1] This guide will critically examine the biological consequences of this acetylation.

The Attenuated Antibacterial Activity of this compound

The antibacterial action of sulfonamides, including sulfapyridine, is well-established. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[4] Folic acid is a vital precursor for the synthesis of nucleic acids, and its inhibition leads to a bacteriostatic effect.[4]

However, the acetylation of the amino group in sulfapyridine to form this compound is widely reported to significantly diminish or abrogate its antibacterial properties. Studies have indicated that N4-acetyl sulfonamide metabolites possess no antimicrobial activity. While specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad spectrum of bacteria is not extensively published, the consensus in the scientific literature points towards its inactivity. This is in contrast to its parent compound, sulfapyridine, which demonstrates activity against various bacterial strains.[5]

Table 1: Comparative Antibacterial Activity of Sulfapyridine

Bacterial StrainMIC of Sulfapyridine (µg/mL)Expected MIC of this compound
Yersinia enterocolitica3.1-25[5]High / Inactive
Salmonella spp.25-100[5]High / Inactive
Staphylococcus aureus0.8 (MBC)[5]High / Inactive

Evaluation of Anti-Inflammatory Potential: A Comparative Analysis

The anti-inflammatory effects of sulfasalazine are a key component of its therapeutic efficacy in autoimmune diseases. These effects are largely attributed to the parent molecule's ability to inhibit nuclear factor kappa B (NF-κB), a critical transcription factor in the inflammatory cascade, and the local actions of 5-ASA in the gut.[6]

In contrast, both sulfapyridine and its acetylated metabolite, this compound, appear to have minimal to no direct inhibitory effect on the NF-κB pathway.[6] One study demonstrated that while sulfasalazine potently inhibits NF-κB activation, neither 5-ASA nor sulfapyridine exhibited this effect at the tested doses.[6] Furthermore, this compound has been shown to be inactive in inhibiting prostaglandin synthesis, a key pathway in inflammation.[7]

While some studies suggest that sulfapyridine itself may have some modest anti-inflammatory effects, such as inhibiting the expression of certain chemokines, these activities are significantly less pronounced than those of the parent drug, sulfasalazine.[8] There is limited evidence to suggest that this compound possesses any significant, direct anti-inflammatory properties. However, it has been observed to suppress the response of healthy peripheral blood mononuclear cells to pokeweed mitogen in vitro.[4]

Table 2: Comparative Anti-Inflammatory Activity

ActivitySulfasalazineSulfapyridineThis compound
NF-κB Inhibition Potent Inhibitor[6]No significant effect[6]No significant effect reported
Prostaglandin Synthesis Inhibition Weak inhibitor[7]Inactive[7]Inactive[7]
B-cell Proliferation Inhibition Significant inhibition[9]Significant inhibition[9]No significant effect[9]
Neutrophil Superoxide Production Potent inhibitor[10]Weak inhibitor[10]Not reported

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through the acetylation of sulfapyridine. A general laboratory-scale protocol is provided below.

Materials:

  • Sulfapyridine

  • Acetic anhydride

  • Pyridine (as catalyst, optional)

  • Glacial acetic acid (as solvent)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Dissolve a known quantity of sulfapyridine in a minimal amount of warm glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add a molar excess (typically 1.5 to 2 equivalents) of acetic anhydride to the solution while stirring. A small amount of pyridine can be added as a catalyst.

  • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of ice-cold water to precipitate the this compound.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water to remove any remaining acetic acid and anhydride.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain purified this compound.

  • Dry the purified crystals under vacuum.

  • Confirm the identity and purity of the final product using analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Assessment of Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The following protocol outlines a standard broth microdilution method to determine the MIC of this compound.[11]

Materials:

  • This compound (dissolved in a suitable solvent like DMSO)

  • Bacterial strains of interest (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB alone).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.[11]

NF-κB Activation Assay

This protocol describes a reporter gene assay to assess the effect of this compound on NF-κB activation.[12]

Materials:

  • A suitable cell line with a stably integrated NF-κB-dependent reporter gene (e.g., luciferase or GFP)

  • This compound (dissolved in a suitable solvent)

  • Cell culture medium and supplements

  • A known NF-κB activator (e.g., TNF-α)

  • A positive control inhibitor of NF-κB

  • Luminometer or fluorescence microscope

Procedure:

  • Seed the reporter cell line in a 96-well plate and allow the cells to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a time sufficient to induce reporter gene expression (e.g., 6-24 hours). Include unstimulated and vehicle-treated controls.

  • Following incubation, measure the reporter gene expression. For a luciferase reporter, lyse the cells and measure luminescence according to the manufacturer's instructions. For a GFP reporter, visualize and quantify the fluorescence using a microscope or plate reader.[12]

  • Analyze the data to determine if this compound inhibits NF-κB-dependent reporter gene expression.

Visualizing the Metabolic and Activity Pathways

Metabolic Pathway of this compound

metabolic_pathway sulfasalazine Sulfasalazine bacterial_azoreductases Bacterial Azoreductases (in Colon) sulfasalazine->bacterial_azoreductases five_asa 5-Aminosalicylic Acid (5-ASA) bacterial_azoreductases->five_asa sulfapyridine Sulfapyridine bacterial_azoreductases->sulfapyridine liver Liver Metabolism (NAT2 Enzyme) sulfapyridine->liver n_acetyl_sulfapyridine This compound liver->n_acetyl_sulfapyridine excretion Renal Excretion n_acetyl_sulfapyridine->excretion

Caption: Metabolic conversion of Sulfasalazine to this compound.

Postulated Biological Activity Cascade

biological_activity cluster_sulfapyridine Sulfapyridine cluster_n_acetyl This compound sulfapyridine Sulfapyridine dhps Dihydropteroate Synthase (DHPS) sulfapyridine->dhps Inhibits n_acetyl This compound sulfapyridine->n_acetyl Acetylation (NAT2) folic_acid Folic Acid Synthesis dhps->folic_acid bacterial_growth Bacterial Growth folic_acid->bacterial_growth no_effect Minimal to No Inhibition of DHPS n_acetyl->no_effect

Sources

An In-depth Technical Guide to N-Acetyl Sulfapyridine and its Relation to Sulfapyridine Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Acetyl Sulfapyridine is a primary metabolite of sulfapyridine, a sulfonamide antibiotic. The metabolic fate of sulfapyridine is of significant clinical interest, largely due to the polymorphic nature of its acetylation, which leads to considerable inter-individual variations in drug levels and potential for adverse effects. This guide provides a comprehensive overview of this compound, detailing its chemical properties, its central role in the metabolic pathway of sulfapyridine, the influence of genetic factors on this metabolism, and the analytical methodologies for its quantification.

This compound is recognized as a major active metabolite and is sometimes associated with the adverse effects observed with sulfasalazine administration in human serum.[1][2] Sulfasalazine is a prodrug that is cleaved in the colon by bacterial azoreductases to release sulfapyridine and 5-aminosalicylic acid (5-ASA), the latter being the therapeutically active moiety for inflammatory bowel disease.[3][4][5][6] While 5-ASA is poorly absorbed, sulfapyridine is almost completely absorbed and undergoes extensive metabolism.[3][4][6][7]

Chemical and Physical Properties

This compound, also known as N4-Acetylsulfapyridine, is the acetylated derivative of sulfapyridine.[1] Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₃N₃O₃S[1][2][8][9]
Molecular Weight 291.33 g/mol [1][2]
CAS Number 19077-98-6[2][8][9]
Appearance White Solid[2]
Melting Point 226-228 °C[2][8][9]
Solubility Soluble in DMSO, sparingly soluble in methanol, and has low water solubility (56 mg/L at 20° C).[8][9]

The Metabolic Pathway of Sulfapyridine

The metabolism of sulfapyridine is a multi-step process primarily occurring in the liver.[3][10] The key transformation is the N-acetylation of sulfapyridine to this compound. This reaction is catalyzed by the cytosolic enzyme N-acetyltransferase 2 (NAT2).[3][11][12]

Following acetylation, both sulfapyridine and this compound can undergo further metabolism, including hydroxylation and subsequent glucuronidation, before being excreted renally.[3][4][13] A significant portion of a dose of sulfapyridine is hydroxylated and then glucuronidated.[13]

Sulfapyridine_Metabolism Sulfasalazine Sulfasalazine Sulfapyridine Sulfapyridine Sulfasalazine->Sulfapyridine Bacterial Azoreductases (Colon) N_Acetyl_Sulfapyridine This compound Sulfapyridine->N_Acetyl_Sulfapyridine NAT2 (Liver) Acetylation Hydroxylated_Metabolites Hydroxylated Metabolites Sulfapyridine->Hydroxylated_Metabolites Hydroxylation N_Acetyl_Sulfapyridine->Hydroxylated_Metabolites Hydroxylation Excretion Renal Excretion N_Acetyl_Sulfapyridine->Excretion Glucuronidated_Metabolites Glucuronidated Metabolites Hydroxylated_Metabolites->Glucuronidated_Metabolites Glucuronidation Glucuronidated_Metabolites->Excretion

Caption: Metabolic pathway of Sulfasalazine and Sulfapyridine.

The Role of Acetylator Phenotype

A critical aspect of sulfapyridine metabolism is the genetic polymorphism of the NAT2 enzyme, which leads to distinct "fast," "intermediate," and "slow" acetylator phenotypes in the population.[11][12][14] This genetic variation significantly impacts the pharmacokinetics of sulfapyridine and this compound.[4][7][13]

  • Fast Acetylators: Individuals with this phenotype rapidly convert sulfapyridine to this compound. This results in lower plasma concentrations of the parent drug and higher concentrations of the acetylated metabolite.[7][13] The elimination half-life of sulfapyridine in fast acetylators is approximately 6 hours.[4]

  • Slow Acetylators: In contrast, slow acetylators metabolize sulfapyridine more slowly, leading to higher plasma concentrations of sulfapyridine and a longer elimination half-life of about 14 hours.[4][7] These individuals may be at a higher risk of concentration-dependent side effects.[7]

The acetylator phenotype is a key determinant of steady-state serum concentrations of sulfapyridine and can influence both the therapeutic efficacy and the toxicity profile of sulfasalazine treatment.[3][7]

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is intrinsically linked to that of its parent compound, sulfapyridine, and the acetylator status of the individual.

Pharmacokinetic ParameterFast AcetylatorsSlow AcetylatorsSource(s)
Sulfapyridine Elimination Half-Life ~6 hours~14 hours[4]
Plasma % of this compound 62.9 ± 8.5%25.2 ± 9.6%[13]
This compound Elimination Half-Life ~6.0 hours~14 hours[13]
Renal Clearance of this compound 77 to 205 mL/minVariable[13]

It's noteworthy that this compound can also undergo deacetylation back to sulfapyridine to a small extent.[13]

Analytical Methodology for Quantification

The accurate quantification of sulfapyridine and this compound in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.[15][16]

Experimental Protocol: HPLC-UV Analysis of Sulfapyridine and this compound in Human Serum

This protocol is a representative example based on established methodologies.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human serum in a microcentrifuge tube, add 200 µL of acetonitrile containing an internal standard (e.g., sulfamethazine).

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

2. HPLC-UV Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio may need optimization.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of 270 nm.[16]

  • Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

3. Data Analysis:

  • Identify the peaks for sulfapyridine, this compound, and the internal standard based on their retention times, which are determined by running standards of each compound.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of known standards.

  • Calculate the concentration of sulfapyridine and this compound in the unknown samples by interpolation from the calibration curve.

HPLC_Workflow Start Serum Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation (Nitrogen Stream) Supernatant_Transfer->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Data_Analysis Data Analysis (Peak Integration & Quantification) HPLC_Injection->Data_Analysis End Results Data_Analysis->End

Caption: A typical workflow for the HPLC analysis of this compound.

Clinical Significance and Toxicity

The metabolism of sulfapyridine to this compound has important clinical implications. The accumulation of sulfapyridine, particularly in slow acetylators, is associated with a higher incidence of adverse effects, including nausea, headache, and hemolysis.[5] While this compound is generally considered less toxic than the parent drug, its lower solubility can pose a risk of crystalluria, potentially leading to kidney damage, especially in a dehydrated state.[17]

Some studies have also investigated the potential for metabolism-dependent toxicity of sulfapyridine, suggesting that it can be bioactivated to a hydroxylamine metabolite that may contribute to adverse effects like methemoglobinemia.[18]

Conclusion

This compound is a key metabolite in the disposition of sulfapyridine. The rate of its formation is a highly variable, genetically determined trait that significantly influences the pharmacokinetic and clinical outcomes of therapies involving sulfapyridine, most notably sulfasalazine. A thorough understanding of the metabolic pathway, the role of the acetylator phenotype, and the appropriate analytical methods for quantification is essential for researchers and clinicians working to optimize the use and minimize the risks associated with these compounds.

References

  • Sulfapyridine. (n.d.). In DrugBank Online.
  • This compound | CAS 19077-98-6. (n.d.). Chemical-Suppliers.com.
  • This compound | 19077-98-6. (n.d.). BuyersGuideChem.
  • Pharmacology of Sulfapyridine; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024, December 24). YouTube.
  • N-acetyltransferase. (n.d.). In Wikipedia.
  • Sim, E., et al. (2012). Arylamine N-acetyltransferases--from drug metabolism and pharmacogenetics to identification of novel targets for pharmacological intervention. Pharmacology & therapeutics, 134(3), 325–339.
  • Butcher, N. J., & Minchin, R. F. (2012). Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. British journal of pharmacology, 166(2), 614–628.
  • Some Drugs and Herbal Products. (2016). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. International Agency for Research on Cancer.
  • Klotz, U. (1985). Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid. Clinical pharmacokinetics, 10(4), 285–302.
  • This compound-d4 (Major). (n.d.). PubChem.
  • Bates, T. R., et al. (1977). Salivary excretion and pharmacokinetics of sulfapyridine after sulfasalazine. Clinical pharmacology and therapeutics, 22(6), 917–927.
  • Hein, D. W. (2002). Arylamine N-acetyltransferases and Drug Response. Pharmacogenomics, 3(2), 149-151.
  • Owerbach, J., et al. (1978). High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids. Journal of pharmaceutical sciences, 67(9), 1250–1253.
  • Sim, E., et al. (2008). Arylamine N-acetyltransferases: From Drug Metabolism and Pharmacogenetics to Drug Discovery. Expert Opinion on Drug Metabolism & Toxicology, 4(2), 169-184.
  • Sulfapyridine. (n.d.). PubChem.
  • Das, K. M., & Dubin, R. (1976). Clinical pharmacokinetics of sulphasalazine. Clinical pharmacokinetics, 1(6), 406–425.
  • Peppercorn, M. A. (1984). Sulfasalazine. Pharmacology, clinical use, toxicity, and related new drug development. Annals of internal medicine, 101(3), 377–386.
  • Shaw, C. J., et al. (1990). Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. Journal of pharmaceutical sciences, 79(12), 1095–1098.
  • Sulfapyridine – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Azad Khan, A. K., et al. (1982). The disposition and metabolism of sulphasalazine (salicylazosulphapyridine) in man. British journal of clinical pharmacology, 13(4), 523–528.
  • Pirmohamed, M., et al. (1992). Direct and metabolism-dependent toxicity of sulphasalazine and its principal metabolites towards human erythrocytes and leucocytes. British journal of clinical pharmacology, 34(4), 303–310.
  • This compound - MSDS. (n.d.). KM Pharma Solution Private Limited.
  • Das, K. M., & Eastwood, M. A. (1975). Acetylation polymorphism of sulfapyridine in patients with ulcerative colitis and Crohn's disease. Clinical pharmacology & therapeutics, 18(5 Pt 1), 514–520.
  • Das, K. M., et al. (1973). Acetylation polymorphism of sulfapyridine in patients with ulcerative colitis and Crohn's disease. Clinical pharmacology and therapeutics, 14(4), 631–641.
  • Das, K. M., et al. (1979). Sulfapyridine metabolites in children with inflammatory bowel disease receiving sulfasalazine.
  • Mathew, M., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC.
  • Sulfapyridine. (n.d.). In Wikipedia.

Sources

The Solubility Profile of N-Acetyl Sulfapyridine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility of N-Acetyl Sulfapyridine in Common Laboratory Solvents.

Introduction: Understanding the Critical Role of Solubility in Drug Development

This compound is the primary active metabolite of the anti-inflammatory drug sulfasalazine, playing a significant role in its therapeutic effects and also contributing to its adverse effect profile. A thorough understanding of its solubility in various solvents is paramount for researchers in pharmacology, toxicology, and pharmaceutical development. Solubility data is fundamental for the design of in vitro experiments, the development of analytical methods, and the formulation of potential drug delivery systems. This guide provides a detailed overview of the solubility of this compound, its underlying physicochemical principles, and a robust experimental protocol for its determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. This compound (Molecular Formula: C₁₃H₁₃N₃O₃S, Molecular Weight: 291.33 g/mol ) possesses key structural features that dictate its behavior in different solvents.[1][2]

  • pKa: The acidity of the sulfonamide proton is a critical determinant of solubility in aqueous solutions. While the pKa of the parent compound, sulfapyridine, is approximately 8.4, the N-acetyl group in this compound significantly alters its electronic properties.[3][4] Generally, N-acyl sulfonamides exhibit pKa values in the range of 3.5 to 4.5, comparable to carboxylic acids.[5] This increased acidity suggests that the solubility of this compound will be highly pH-dependent, with increased solubility in neutral to alkaline aqueous solutions where the molecule can exist as an anion.

  • Melting Point: this compound has a melting point in the range of 226-228°C.[1][2] A high melting point often indicates a stable crystal lattice, which requires more energy to overcome during the dissolution process, potentially leading to lower solubility.

Solubility of this compound in Common Laboratory Solvents

A comprehensive, experimentally determined quantitative solubility dataset for this compound across a wide range of common laboratory solvents is not extensively published in peer-reviewed literature. However, based on available data and the known behavior of related compounds, a qualitative and partially quantitative solubility profile can be constructed. It is a general observation that N-acetylated sulfonamides tend to be less soluble in aqueous media than their parent compounds.[6]

Table 1: Solubility Profile of this compound

SolventSolvent TypeQuantitative SolubilityQualitative Solubility
WaterPolar Protic56 mg/L (at 20°C)[1]Very Slightly Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticNot ReportedSoluble[1][2]
MethanolPolar ProticNot ReportedSparingly Soluble[1]
EthanolPolar ProticNot ReportedLikely Slightly Soluble
AcetonePolar AproticNot ReportedLikely Slightly Soluble
AcetonitrilePolar AproticNot ReportedLikely Poorly Soluble
Dichloromethane (DCM)Non-polarNot ReportedLikely Very Poorly Soluble
HexaneNon-polarNot ReportedInsoluble

Note: The qualitative solubility descriptions for ethanol, acetone, acetonitrile, DCM, and hexane are estimations based on the properties of this compound and the general solubility of polar compounds. Precise quantitative determination requires experimental validation as described in the protocol below.

The relationship between a compound's properties, the solvent, and the resulting solubility can be visualized as a logical workflow.

Caption: Key physicochemical properties of this compound and the solvent determine the final solubility.

Experimental Protocol for Determining the Equilibrium Solubility of this compound

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of this compound. This method is considered the "gold standard" by regulatory bodies such as the FDA and is described in USP General Chapter <1236>.[5][7]

Principle

An excess amount of the solid compound is agitated in a specific solvent for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid, of known purity)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, etc., HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL or 4 mL glass vials)

  • Thermostatic shaker or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Validated HPLC method for this compound quantification

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

    • Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined time to ensure equilibrium is reached. A common starting point is 24 to 48 hours. The required time may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see when the concentration plateaus.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period (e.g., 30 minutes) to allow the excess solid to settle.

    • To separate the saturated supernatant from the undissolved solid, either:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

      • Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. Note: It is crucial to ensure that the filter does not adsorb the analyte. A pre-test for filter compatibility is recommended.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Calculate the mean and standard deviation for the replicate samples.

The entire workflow for determining solubility can be visualized as follows:

Shake-Flask Solubility Determination Workflow A 1. Preparation - Weigh excess this compound - Add known volume of solvent B 2. Equilibration - Agitate in thermostatic shaker (e.g., 24-48h at 25°C) A->B C 3. Phase Separation - Centrifugation or - Filtration (0.22 µm filter) B->C D 4. Quantification - Dilute supernatant - Analyze by validated HPLC C->D E 5. Calculation - Determine concentration from calibration curve - Account for dilution - Report solubility (e.g., mg/mL) D->E

Caption: The experimental workflow for the shake-flask solubility determination method.

Conclusion: A Foundation for Further Research

While a complete quantitative solubility profile for this compound in all common laboratory solvents remains to be fully elucidated in the public domain, this guide provides the essential theoretical framework, a compilation of the available data, and a robust, validated protocol for its experimental determination. By understanding the interplay of its physicochemical properties and by applying the detailed methodology presented, researchers can confidently and accurately determine the solubility of this compound in their specific solvent systems. This foundational knowledge is crucial for advancing research and development involving this important metabolite.

References

  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate.
  • This compound | CAS 19077-98-6. Chemical-Suppliers.com.
  • High-performance Liquid Chromatographic Assay of Sulfapyridine and Acetylsulfapyridine in Biological Fluids. PubMed.
  • USP <1236>: Solubility Measurements Chapter. Biorelevant.com.
  • M9 Biopharmaceutics Classification System-Based Biowaivers. U.S. Food and Drug Administration (FDA).
  • Recent advances in the synthesis of N-acyl sulfonamides. Royal Society of Chemistry.

Sources

Understanding N-acetyltransferase (NAT) in N-Acetyl Sulfapyridine formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-acetyltransferase 2 (NAT2) and its Critical Role in N-Acetyl Sulfapyridine Formation: Pharmacogenetic and Drug Development Perspectives

Section 1: Executive Summary

N-acetyltransferase 2 (NAT2) is a pivotal enzyme in the Phase II metabolism of numerous xenobiotics, including the sulfonamide moiety of the widely used drug sulfasalazine. The formation of this compound is a critical detoxification step, but the process is complicated by extensive genetic polymorphism in the NAT2 gene. These variations lead to distinct "rapid," "intermediate," and "slow acetylator" phenotypes within the population. Slow acetylators exhibit reduced metabolic capacity, leading to elevated plasma concentrations of the parent compound, sulfapyridine, which is strongly associated with a higher incidence of dose-related adverse drug reactions (ADRs). For researchers and drug development professionals, a thorough understanding of NAT2's function, its genetic variability, and the methodologies to assess its activity is paramount. This guide provides a comprehensive overview of the NAT2-mediated metabolism of sulfapyridine, the clinical implications of its pharmacogenetics, and detailed, field-proven protocols for characterizing enzyme kinetics and inhibition, all within the context of modern regulatory expectations.

Section 2: The Arylamine N-acetyltransferases (NATs): A Primer

Arylamine N-acetyltransferases (NATs) are cytosolic enzymes that catalyze the transfer of an acetyl group from the cofactor acetyl-coenzyme A (acetyl-CoA) to arylamine and hydrazine substrates.[1][2] This conjugation reaction is a classic Phase II metabolic pathway, generally serving to increase the water solubility of xenobiotics and facilitate their excretion.[2][3]

The Catalytic Mechanism

NATs employ a double-displacement or "ping-pong bi-bi" reaction mechanism.[2] The process involves two main steps:

  • Acetylation of the Enzyme: Acetyl-CoA binds to the enzyme, and its acetyl group is transferred to a conserved cysteine residue in the active site, forming an acetyl-cysteine intermediate. CoA is then released.[2]

  • Acetyl Transfer to Substrate: The arylamine substrate (e.g., sulfapyridine) binds to the acetylated enzyme, and the acetyl group is transferred from the cysteine residue to the substrate's amine group, forming the N-acetylated metabolite. The metabolite is then released, regenerating the free enzyme.[2]

Human NAT Isoforms: NAT1 and NAT2

Humans express two primary functional NAT isoforms, NAT1 and NAT2, which are encoded by highly polymorphic genes on chromosome 8.[2][4]

  • NAT1: This enzyme is expressed ubiquitously across a wide range of tissues and is believed to play a role in endogenous metabolic processes, such as the catabolism of the folate metabolite para-aminobenzoylglutamate (p-abaglu).[4][5][6]

  • NAT2: Considered the classic drug-metabolizing enzyme, NAT2 expression is concentrated primarily in the liver and gastrointestinal tract.[4][5][6] It is responsible for the metabolism of a multitude of clinical drugs and xenobiotics and is the primary enzyme responsible for the acetylation polymorphism that dictates patient response to drugs like isoniazid and sulfonamides.[5][7]

Section 3: The Metabolic Journey of Sulfasalazine

Sulfasalazine is a prodrug effectively used in the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis.[8][9] Its metabolism is a multi-step process involving both the gut microbiome and hepatic enzymes.

  • Bacterial Cleavage: Upon oral administration, sulfasalazine travels largely unabsorbed to the colon. There, resident gut bacteria possessing azoreductase enzymes cleave the azo bond, liberating two distinct molecules: 5-aminosalicylic acid (5-ASA) and sulfapyridine (SP).[9][10][11]

  • Metabolism of Active and Toxic Moieties:

    • 5-ASA: This is the primary therapeutically active component for IBD. It is largely metabolized locally in the colonic epithelium by NAT1 to form the inactive N-acetyl-5-ASA.[10][12]

    • Sulfapyridine (SP): This moiety is responsible for the majority of sulfasalazine's adverse effects.[11][13] It is readily absorbed from the colon into systemic circulation and transported to the liver.

  • NAT2-Mediated Detoxification: In the liver, sulfapyridine undergoes extensive N-acetylation catalyzed by NAT2 to form this compound (AcSP), an inactive and readily excretable metabolite.[10][11][14] The efficiency of this crucial detoxification step is dictated entirely by an individual's NAT2 genetic makeup.

Sulfasalazine_Metabolism SASP Sulfasalazine (SASP) (Oral Prodrug) Cleavage Azo-bond Cleavage SASP->Cleavage Gut Microbiota (Azoreductase) ASA 5-Aminosalicylic Acid (5-ASA) (Active Moiety) Cleavage->ASA SP Sulfapyridine (SP) (Toxicity-associated Moiety) Cleavage->SP AcASA N-acetyl-5-ASA (Inactive) ASA->AcASA NAT1 (Colonic Epithelium) AcSP This compound (AcSP) (Inactive Detoxified Metabolite) SP->AcSP NAT2 (Liver) Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis & Data Processing Reagents Prepare Buffer, Substrate (SP), Cofactor (Ac-CoA), Enzyme (rhNAT2) Incubate Incubate at 37°C Initiate with Ac-CoA Reagents->Incubate Stop Stop Reaction (e.g., Acetonitrile/TCA) Incubate->Stop Analysis Analysis Method Stop->Analysis HPLC HPLC-UV/MS (Quantify SP & AcSP) Analysis->HPLC PlateReader Plate Reader (412 nm) (Quantify CoA-TNB) Analysis->PlateReader Data Calculate Reaction Velocity Determine Kinetic Parameters (Km, Vmax, IC50) HPLC->Data PlateReader->Data

Sources

An In-depth Technical Guide to the Physicochemical Characterization of N-Acetyl Sulfapyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl Sulfapyridine, with the Chemical Abstracts Service (CAS) number 19077-98-6, is a significant metabolite of the drug Sulfasalazine.[1][2] Sulfasalazine is extensively used in the management of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[3] The therapeutic efficacy and toxicological profile of Sulfasalazine are intrinsically linked to its metabolism into Sulfapyridine and 5-aminosalicylic acid, with Sulfapyridine being further metabolized via acetylation to this compound.[3][4] Understanding the fundamental physicochemical properties of this metabolite is paramount for research, quality control, and formulation development in the pharmaceutical industry. This guide provides a comprehensive overview of the physical state and melting point of this compound, supported by detailed experimental protocols for accurate determination.

Physicochemical Properties of this compound

This compound is a derivative of sulfapyridine, where an acetyl group is attached to the nitrogen atom of the sulfonamide group. Its molecular formula is C13H13N3O3S, and it has a molecular weight of approximately 291.33 g/mol .[1][2]

Physical State

Under standard laboratory conditions, this compound exists as a white solid.[1] This crystalline nature is a key determinant of its physical handling properties and is an important consideration for formulation scientists.

Solubility Profile

The solubility of a compound is a critical factor in its bioavailability and formulation. This compound is soluble in Dimethyl Sulfoxide (DMSO).[1][5] It is sparingly soluble in methanol and has low solubility in water, with a reported solubility of 56 mg/L at 20°C.[5][6]

Quantitative Data Summary

PropertyValueSource(s)
CAS Number 19077-98-6[1][2][5][6]
Molecular Formula C13H13N3O3S[1][2][5][6]
Molecular Weight 291.33 g/mol [1][2]
Physical State White Solid[1]
Melting Point 226-228 °C[1][5][6]
Solubility Soluble in DMSO, sparingly in methanol, 56 mg/L in water (20°C)[1][5][6]
Density ~1.4 g/cm³[5][6]

Melting Point of this compound

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. It is a fundamental physical property used for identification, characterization, and purity assessment of a compound. For this compound, the reported melting point is in the range of 226-228 °C .[1][5][6] A narrow melting point range is indicative of a high degree of purity.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a common and reliable technique for determining the melting point of a solid crystalline substance.[7] This protocol outlines the steps for the accurate determination of the melting point of this compound, emphasizing the rationale behind each step to ensure data integrity.

Principle

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube and heated at a controlled rate in a melting point apparatus.[7] The temperature at which the substance is observed to melt is recorded as its melting point.

Materials and Equipment
  • This compound (highly purified)

  • Melting point apparatus

  • Glass capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Long glass tube for packing

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Ensure the this compound sample is completely dry and in the form of a fine powder.[8][9] If necessary, gently grind the crystals in a mortar and pestle.

    • Causality: A finely powdered sample ensures uniform packing and heat transfer within the capillary tube, leading to a more accurate and sharp melting point reading. Moisture can act as an impurity, depressing and broadening the melting point range.[8]

  • Capillary Tube Loading:

    • Action: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[8][9][10]

    • Causality: This is the most direct method for introducing the sample into the narrow capillary.

  • Sample Packing:

    • Action: Invert the capillary tube and tap it gently on a hard surface to move the solid to the bottom.[9][10] For more efficient packing, drop the capillary tube, sealed end down, through a long glass tube (approximately 1 meter) onto a hard surface.[8][9] The packed sample height should be 2-3 mm.[10]

    • Causality: Dense packing is crucial for accurate melting point determination. Poorly packed samples can have air pockets that lead to uneven heating and a broader melting range. The repeated tapping or dropping utilizes gravity and impact force to compact the powder.

  • Melting Point Apparatus Setup:

    • Action: Place the packed capillary tube into the sample holder of the melting point apparatus.[8][9]

    • Causality: The apparatus provides a controlled heating environment and a means to accurately measure the temperature at which melting occurs.

  • Rapid Pre-heating (Optional but Recommended):

    • Action: If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate. Set a fast heating rate (e.g., 10-20 °C/minute).

    • Causality: This initial, less precise measurement saves time by quickly identifying the approximate melting range.

  • Accurate Melting Point Determination:

    • Action: For an accurate measurement, set the heating rate to a slow and steady 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the expected melting point.[8]

    • Causality: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium. This prevents overshooting the actual melting point and allows for a precise determination of the melting range.

  • Observation and Recording:

    • Action: Observe the sample closely through the magnifying lens of the apparatus. Record two temperatures:

      • T1: The temperature at which the first drop of liquid appears.[8]

      • T2: The temperature at which the entire solid has completely melted into a clear liquid.[8]

    • Causality: The melting range (T1-T2) provides information about the purity of the sample. Pure compounds typically have a sharp melting point with a narrow range (0.5-1 °C).

  • Repeat Measurement:

    • Action: Perform at least two independent measurements to ensure the reproducibility of the results.[10] Use a fresh capillary tube for each measurement.

    • Causality: Repetition validates the accuracy and precision of the determined melting point.

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis A Dry and Pulverize This compound B Load into Capillary Tube A->B C Pack Sample to 2-3 mm Height B->C D Place Capillary in Apparatus C->D E Set Heating Rate (1-2 °C/min) D->E F Observe Melting E->F G Record T1 (First Drop) and T2 (Completely Melted) F->G H Calculate Melting Range (T2 - T1) G->H I Repeat for Reproducibility H->I J Report Mean Melting Point Range I->J

Caption: Workflow for Capillary Melting Point Determination.

Trustworthiness and Self-Validation

The described protocol incorporates self-validating steps to ensure the trustworthiness of the results. The narrowness of the observed melting point range serves as an internal indicator of sample purity. A broad melting range would suggest the presence of impurities, prompting further purification and re-analysis. The repetition of the measurement provides confidence in the obtained value, with consistent results across multiple runs confirming the reliability of the experimental technique and the homogeneity of the sample.

Conclusion

A thorough understanding of the physical state and melting point of this compound is crucial for its application in pharmaceutical research and development. Its existence as a white crystalline solid with a melting point of 226-228 °C are key identifiers. The detailed protocol for capillary melting point determination provided in this guide offers a robust and reliable method for the verification of this critical property, ensuring the quality and consistency of this compound in scientific investigations.

References

  • Chemical-Suppliers. This compound | CAS 19077-98-6. [Link]
  • BuyersGuideChem. This compound | 19077-98-6. [Link]
  • J&K Scientific LLC. Method for Determining Capillary Melting Point. [Link]
  • Westlab Canada. Measuring the Melting Point. [Link]
  • Chemistry LibreTexts. 4.
  • University of Calgary.
  • KM Pharma Solution Private Limited. This compound - MSDS. [Link]
  • Chemistry LibreTexts. 6.
  • PubChem. Sulfapyridine. [Link]
  • PubMed. Acetylation polymorphism of sulfapyridine in patients with ulcerative colitis and Crohn's disease. [Link]
  • Google Patents.

Sources

An In-depth Technical Guide to the In Vivo Formation of N-Acetyl Sulfapyridine from Sulfasalazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the in vivo metabolic conversion of sulfasalazine to N-Acetyl Sulfapyridine. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the pharmacokinetics, enzymatic pathways, and analytical methodologies associated with this critical biotransformation.

Introduction: The Clinical Significance of Sulfasalazine and its Metabolites

Sulfasalazine (SASP) is a prodrug extensively utilized in the management of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis.[1] Its therapeutic efficacy is not derived from the parent compound itself, but rather from its metabolic byproducts.[1] Upon oral administration, a small fraction of sulfasalazine is absorbed in the upper intestine.[2][3] The majority of the dose, however, travels to the colon, where it undergoes a pivotal transformation orchestrated by the gut microbiota.[2][4]

Bacterial azoreductases cleave the diazo bond of sulfasalazine, liberating two primary metabolites: 5-aminosalicylic acid (5-ASA) and sulfapyridine (SP).[1][5] 5-ASA is the principal active moiety responsible for the local anti-inflammatory effects in the colon, making it particularly effective for IBD.[1] Conversely, sulfapyridine is almost entirely absorbed from the colon and is associated with the systemic therapeutic effects observed in rheumatoid arthritis, as well as a range of adverse effects.[1][2] The subsequent metabolism of sulfapyridine, particularly its acetylation to this compound (AcSP), is a critical determinant of both its efficacy and toxicity profile.

The Metabolic Journey: From Sulfasalazine to this compound

The biotransformation of sulfasalazine is a multi-step process involving both microbial and mammalian enzymes. Understanding this pathway is fundamental to appreciating the variability in patient response and the incidence of adverse drug reactions.

Initial Cleavage by Gut Microbiota

The rate-limiting step in sulfasalazine metabolism is the cleavage of the azo bond by bacterial azoreductases in the colon.[2] This process releases 5-ASA and sulfapyridine.[4] The composition and activity of an individual's gut microbiome can significantly influence the rate and extent of this initial metabolic step.[5][6] In fact, studies have shown that the clinical efficacy of sulfasalazine therapy can be linked to the presence of specific gut bacteria, such as Faecalibacterium prausnitzii, which can enhance the production of beneficial short-chain fatty acids like butyrate.[5][7]

Systemic Absorption and Hepatic Acetylation of Sulfapyridine

Following its release in the colon, sulfapyridine is readily absorbed into the systemic circulation.[2] It then undergoes extensive metabolism in the liver, primarily through N-acetylation, to form this compound.[3][8] This reaction is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.[3][9]

The activity of NAT2 is subject to significant genetic polymorphism, leading to distinct acetylator phenotypes in the population: slow, intermediate, and rapid acetylators.[2][3] This genetic variability is a major factor influencing the pharmacokinetics of sulfapyridine and, consequently, the formation of this compound.

cluster_gut Gut Lumen cluster_systemic Systemic Circulation & Liver Sulfasalazine Sulfasalazine Metabolite_Split Azo Bond Cleavage (Bacterial Azoreductases) Sulfasalazine->Metabolite_Split _5ASA 5-Aminosalicylic Acid (5-ASA) (Active Moiety) Metabolite_Split->_5ASA Sulfapyridine_gut Sulfapyridine (SP) Metabolite_Split->Sulfapyridine_gut Sulfapyridine_systemic Sulfapyridine (SP) Sulfapyridine_gut->Sulfapyridine_systemic Absorption Acetylation N-Acetylation (NAT2 Enzyme) Sulfapyridine_systemic->Acetylation NAcetylSulfapyridine This compound (AcSP) Acetylation->NAcetylSulfapyridine

Figure 1: Metabolic Pathway of Sulfasalazine to this compound.

The Role of N-Acetyltransferase 2 (NAT2) in Pharmacokinetic Variability

The NAT2 enzyme plays a pivotal role in the detoxification and metabolism of a wide array of drugs and xenobiotics containing aromatic amine or hydrazine structures. Genetic polymorphisms in the NAT2 gene result in variations in enzyme activity, which directly impacts the rate of sulfapyridine acetylation.[2][3]

  • Slow Acetylators: Individuals with two "slow" alleles for the NAT2 gene exhibit reduced enzyme activity. This leads to a slower rate of sulfapyridine metabolism, resulting in higher and more sustained plasma concentrations of the parent sulfapyridine and lower concentrations of this compound.[2][3] Slow acetylators are at an increased risk of developing dose-related adverse effects associated with sulfapyridine.[3][10]

  • Rapid and Intermediate Acetylators: Conversely, individuals with one or two "rapid" alleles metabolize sulfapyridine more efficiently, leading to lower plasma concentrations of sulfapyridine and higher levels of this compound.[3]

The frequency of these acetylator phenotypes varies among different ethnic populations.[2] This inter-individual variability underscores the importance of considering a patient's NAT2 genotype for personalized sulfasalazine therapy.

Experimental Protocols for In Vivo Analysis

Studying the in vivo formation of this compound requires robust experimental designs and validated analytical methods. The following sections outline key methodologies.

In Vivo Animal Models

Animal models are indispensable for preclinical pharmacokinetic and toxicokinetic studies of sulfasalazine and its metabolites.

Protocol: Pharmacokinetic Study in Rodents

  • Animal Selection: Utilize adult male and female rodents (e.g., B6C3F1 mice or Sprague-Dawley rats) to account for potential sex-dependent differences in metabolism.[11]

  • Acclimatization: House the animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week prior to the study.

  • Dosing: Administer sulfasalazine orally via gavage.[11] For pharmacokinetic profiling, a single dose is typically used. For toxicokinetic studies, multiple dosing regimens may be employed.[11]

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via techniques such as retro-orbital bleeding or tail vein sampling.

  • Sample Processing: Immediately process the blood to obtain plasma by centrifugation. Store the plasma samples at -80°C until analysis.

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.

AnimalSelection Animal Selection (e.g., Rodents) Acclimatization Acclimatization AnimalSelection->Acclimatization Dosing Oral Administration of Sulfasalazine Acclimatization->Dosing SampleCollection Serial Blood Sampling Dosing->SampleCollection SampleProcessing Plasma Separation and Storage SampleCollection->SampleProcessing Analysis LC-MS/MS Analysis SampleProcessing->Analysis

Figure 2: Workflow for In Vivo Pharmacokinetic Studies in Animal Models.

Bioanalytical Methodology: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of sulfasalazine and its metabolites in biological matrices due to its high sensitivity and specificity.[12]

Protocol: Plasma Sample Analysis by LC-MS/MS

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard to a small volume of plasma (e.g., 100 µL).[12]

    • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Separation:

    • Inject the prepared sample onto a suitable HPLC column (e.g., a C18 or phenyl column).[12]

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[12] This allows for the separation of sulfasalazine, sulfapyridine, and this compound based on their physicochemical properties.

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for each analyte and the internal standard.[12]

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Quantify the concentrations of sulfasalazine, sulfapyridine, and this compound in the plasma samples by interpolating their peak area ratios to the internal standard against the calibration curve.

Quantitative Data and Pharmacokinetic Parameters

The analysis of plasma concentration-time data allows for the determination of key pharmacokinetic parameters that describe the absorption, distribution, metabolism, and elimination of sulfasalazine and its metabolites.

ParameterSulfasalazineSulfapyridineThis compoundSignificance
Tmax (Time to Peak Concentration) ~3-5 hours[2]~3.5-6 hours[13]Varies with acetylator statusIndicates the rate of absorption.
Cmax (Peak Plasma Concentration) VariableHigher in slow acetylators[2]Higher in rapid acetylatorsReflects the extent of absorption and metabolism.
t½ (Elimination Half-life) ~5-10 hours[8]~10.4 hours (fast acetylators)[14], ~14.8 hours (slow acetylators)[14]VariesDetermines the dosing interval.
AUC (Area Under the Curve) LowHigher in slow acetylators[2]Higher in rapid acetylatorsRepresents total drug exposure over time.

Note: The values presented are approximate and can vary depending on the individual's acetylator phenotype, gastrointestinal transit time, and other physiological factors.

Conclusion and Future Directions

The in vivo formation of this compound from sulfasalazine is a complex process governed by the interplay between the gut microbiome and host genetics, particularly the NAT2 polymorphism. A thorough understanding of this metabolic pathway is crucial for optimizing sulfasalazine therapy, minimizing adverse effects, and developing personalized medicine approaches.

Future research should focus on:

  • Further elucidating the specific bacterial species and enzymes involved in the initial cleavage of sulfasalazine.

  • Developing non-invasive methods for determining a patient's NAT2 acetylator phenotype to guide dosing strategies.

  • Investigating the potential for modulating the gut microbiome to enhance the therapeutic efficacy of sulfasalazine.

By continuing to explore the intricacies of sulfasalazine metabolism, the scientific community can pave the way for safer and more effective treatments for inflammatory diseases.

References

  • Munting, A., et al. (2021). Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease. Journal of Crohn's and Colitis, 15(7), 1229–1243. [Link]
  • El-Bagary, R. I., et al. (2021). Determination of Sulphasalazine and Its Related Compounds by Simple, Smart, Validated, Green Spectrophotometric Methods.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2016). Some Drugs and Herbal Products. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. [Link]
  • Lima, S. F., et al. (2024). The gut microbiome regulates the clinical efficacy of sulfasalazine therapy for IBD-associated spondyloarthritis. Cell Reports Medicine, 5(2), 101431. [Link]
  • Xue, X. G., & Chen, J. (2011). Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 879(5-6), 449–456. [Link]
  • Lima, S., et al. (2021). DEFINING THE ROLE FOR THE GUT MICROBIOME IN THE CLINICAL EFFICACY OF SULFASALAZINE THERAPY FOR IBD ASSOCIATED SPONDYLOARTHRITIS. The Journal of Immunology, 206(1_Supplement), 108.08-108.08. [Link]
  • Bates, T. R., et al. (1977). Salivary excretion and pharmacokinetics of sulfapyridine after sulfasalazine. Clinical Pharmacology and Therapeutics, 22(6), 917–927. [Link]
  • Lima, S., et al. (2023). THE GUT MICROBIOME REGULATES EFFICACY OF SULFASALAZINE THERAPY FOR SPONDYLOARTHRITIS IN INFLAMMATORY BOWEL DISEASE. Inflammatory Bowel Diseases, 29(Supplement_1), S10–S11. [Link]
  • El-Bagary, R. I., et al. (2021). Determination of Sulphasalazine and Its Related Compounds by Simple, Smart, Validated, Green Spectrophotometric Methods.
  • Shin, J. Y., et al. (2020). The association between NAT2 acetylator status and adverse drug reactions of sulfasalazine: a systematic review and meta-analysis. Scientific Reports, 10(1), 3658. [Link]
  • Lima, S. F., et al. (2024). The gut microbiome regulates the clinical efficacy of sulfasalazine therapy for IBD-associated spondyloarthritis. Cell Reports Medicine, 5(2), 101431. [Link]
  • Klotz, U. (1985). Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid. Clinical Pharmacokinetics, 10(4), 285–302. [Link]
  • PharmGKB. (n.d.). In Progress: Sulfasalazine, Mesalazine and Sulfapyridine Pathway, Pharmacokinetics. PharmGKB.
  • Al-Janabi, A. H., et al. (2024). Development of new spectrophotometric method for quantitative analysis of sulfasalazine in pure and tablet dosage forms based on diazo coupling reaction. AIP Conference Proceedings, 3031(1), 020010. [Link]
  • Taggart, A. J., et al. (1986). The effect of age and acetylator phenotype on the pharmacokinetics of sulfasalazine in patients with rheumatoid arthritis. British Journal of Clinical Pharmacology, 22(3), 309–316. [Link]
  • Azad Khan, A. K., et al. (1982). The disposition and metabolism of sulphasalazine (salicylazosulphapyridine) in man. British Journal of Clinical Pharmacology, 13(4), 523–528. [Link]
  • Patel, M., & Kumar, V. (2024). Sulfasalazine. In StatPearls.
  • Cha-on, U., et al. (2019). Sulfasalazine modifies metabolic profiles and enhances cisplatin chemosensitivity on cholangiocarcinoma cells in in vitro and in vivo models. Cancer Management and Research, 11, 8817–8831. [Link]
  • Shin, J. Y., et al. (2020). The association between NAT2 acetylator status and adverse drug reactions of sulfasalazine: a systematic review and meta-analysis. Scientific Reports, 10(1), 3658. [Link]
  • Gao, X., et al. (2009). N-acetyltransferase 2 slow acetylator genotype associated with adverse effects of sulfasalazine in the treatment of inflammatory bowel disease. Canadian Journal of Gastroenterology, 23(12), 839–843. [Link]
  • Gao, X., et al. (2009). N-acetyltransferase 2 slow acetylator genotype associated with adverse effects of sulphasalazine in the treatment of inflammatory bowel disease. Canadian Journal of Gastroenterology, 23(12), 839–843. [Link]
  • Houston, J. B., et al. (1982). Azo reduction of sulphasalazine in healthy volunteers. British Journal of Clinical Pharmacology, 14(3), 395–399. [Link]
  • Patsnap. (2024). What is the mechanism of Sulfasalazine?.
  • Al-Janabi, A. H., et al. (2024). Development of New Spectrophotometric Method for Quantitative Analysis of Sulfasalazine in Pure and Tablet Dosage Forms Based on. AIP Conference Proceedings, 3031(1), 020010. [Link]
  • Maringwa, J. T., et al. (2022). Changes in sulfasalazine metabolite concentrations in the plasma and GI. Clinical and Translational Science, 15(7), 1736–1747. [Link]
  • Jain, M., et al. (2012). QUANTITATIVE METHOD DEVELOPMENT AND VALIDATION OF SULFASALAZINE IN TABLET DOSAGE FORM BY UV-SPECTROSCOPY. International Journal of Pharmaceutical Sciences Review and Research, 15(2), 114–117. [Link]
  • ResearchGate. (n.d.). Diagram of the bioactivation of sulfasalazine through the action of azoreductases. ResearchGate.
  • PharmGKB. (n.d.). sulfasalazine. ClinPGx.
  • Van de Water, F. M., et al. (2004). Sulfasalazine transport in in-vitro, ex-vivo and in-vivo absorption models: contribution of efflux carriers and their modulation by co-administration of synthetic nature-identical fruit extracts. Journal of Pharmacy and Pharmacology, 56(6), 757–765. [Link]
  • Li, Z., et al. (2023). Exploring the Crystal Structure Landscape of Sulfasalazine through Various Multicomponent Crystals. Crystal Growth & Design, 23(8), 5821–5832. [Link]
  • Kumar, A., et al. (2024). IN-VIVO PHARMACOKINETIC STUDIES OF SULFASALAZINE SOLID LIPID NANOPARTICLES. South Eastern European Journal of Public Health (SEEJPH). [Link]
  • Pharmaffiliates. (n.d.). This compound-d4 (Major). Pharmaffiliates.
  • Zheng, W., et al. (1993). Toxicokinetics of sulfasalazine (salicylazosulfapyridine) and its metabolites in B6C3F1 mice. Drug Metabolism and Disposition, 21(6), 1091–1097. [Link]
  • Vree, T. B., & Hekster, Y. A. (1985). Clinical Pharmacokinetics of Sulfonamides and Their Metabolites. Karger Publishers.

Sources

N-Acetyl Sulfapyridine's Role in Drug-Induced Lupus: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth technical exploration of the role of N-acetyl sulfapyridine in the pathogenesis of drug-induced lupus erythematosus (DILE), with a specific focus on its relevance in the context of sulfasalazine therapy. Moving beyond a surface-level overview, this document is structured to deliver a causal understanding of the metabolic, genetic, and immunological factors at play, offering actionable insights for researchers and drug development professionals.

Introduction to Drug-Induced Lupus Erythematosus and Sulfonamides

Drug-induced lupus erythematosus is an autoimmune condition that mimics systemic lupus erythematosus (SLE) but is triggered by exposure to certain medications and typically resolves upon their discontinuation.[1][2] A significant number of drugs have been implicated in DILE, with sulfonamides being among the first recognized culprits.[3] Sulfasalazine, a drug widely used in the treatment of inflammatory bowel disease and rheumatoid arthritis, is a notable sulfonamide associated with DILE.[4][5][6] Understanding the metabolic fate of sulfasalazine is crucial to elucidating the mechanisms of this adverse drug reaction.

The Metabolic Journey of Sulfasalazine: A Tale of Two Moieties

Sulfasalazine itself is not the primary immunogenic agent. It is a prodrug that undergoes cleavage by colonic bacteria into two principal metabolites: 5-aminosalicylic acid (5-ASA) and sulfapyridine. While 5-ASA is the therapeutically active moiety for inflammatory bowel disease, sulfapyridine is largely responsible for the adverse effects associated with sulfasalazine, including DILE.[7]

Following its liberation in the colon, sulfapyridine is absorbed into the systemic circulation and undergoes hepatic metabolism. The key metabolic step in the context of DILE is N-acetylation, a reaction catalyzed by the N-acetyltransferase 2 (NAT2) enzyme. This process converts sulfapyridine into this compound.

Sulfasalazine Sulfasalazine Colonic Bacteria Colonic Bacteria Sulfasalazine->Colonic Bacteria Cleavage Sulfapyridine Sulfapyridine NAT2 Enzyme (Liver) NAT2 Enzyme (Liver) Sulfapyridine->NAT2 Enzyme (Liver) Acetylation N_Acetyl_Sulfapyridine This compound 5-ASA 5-Aminosalicylic Acid Colonic Bacteria->Sulfapyridine Colonic Bacteria->5-ASA NAT2 Enzyme (Liver)->N_Acetyl_Sulfapyridine

Caption: Metabolic pathway of sulfasalazine.

The Genetic Predisposition: NAT2 Acetylator Phenotype

The rate at which individuals metabolize sulfapyridine is genetically determined by polymorphisms in the NAT2 gene. This leads to three distinct acetylator phenotypes:

  • Slow Acetylators: Individuals with two slow-acting NAT2 alleles.

  • Intermediate Acetylators: Individuals with one fast-acting and one slow-acting NAT2 allele.

  • Fast Acetylators: Individuals with two fast-acting NAT2 alleles.

A substantial body of evidence demonstrates a strong association between the slow acetylator phenotype and an increased risk of developing sulfasalazine-induced lupus.[8][9][10] Slow acetylators have a reduced capacity to metabolize sulfapyridine, leading to higher and more sustained plasma concentrations of the parent metabolite.[11] This prolonged exposure to higher levels of sulfapyridine is believed to be a key factor in initiating the autoimmune response.

Acetylator PhenotypeNAT2 AllelesSulfapyridine MetabolismPlasma Sulfapyridine LevelsRisk of DILE
Slow Two slow allelesSlowHighSignificantly Increased
Intermediate One fast, one slow alleleIntermediateModerateIntermediate
Fast Two fast allelesFastLowLow
Table 1: Influence of NAT2 Acetylator Phenotype on Sulfapyridine Metabolism and DILE Risk.

The Immunological Cascade: Unraveling the Role of Sulfapyridine and this compound

The precise immunological mechanisms by which sulfapyridine and its acetylated metabolite contribute to DILE are complex and not fully elucidated. However, a prevailing hypothesis involves the formation of reactive metabolites and their interaction with the immune system.

The Hapten Hypothesis and Sulfapyridine

The hapten hypothesis posits that small molecules like drugs are not immunogenic on their own but can become so by covalently binding to larger carrier molecules, such as proteins, forming a "hapten-carrier" complex.[4][5] This complex is then recognized as foreign by the immune system, triggering a T-cell mediated response.

It is hypothesized that sulfapyridine, or more likely its reactive metabolites, can act as a hapten. These reactive species can bind to self-proteins, forming neoantigens that are processed by antigen-presenting cells (APCs) and presented to T-helper cells, initiating an autoimmune cascade that leads to the production of autoantibodies characteristic of lupus (e.g., anti-nuclear antibodies, anti-histone antibodies).

cluster_APC Antigen-Presenting Cell (APC) Self-Protein Self-Protein Hapten-Carrier Complex Hapten-Carrier Complex MHC-II MHC-II Presentation Hapten-Carrier Complex->MHC-II Processing T-Helper Cell T-Helper Cell Activation MHC-II->T-Helper Cell Antigen Presentation Sulfapyridine Sulfapyridine (Hapten) Sulfapyridine->Self-Protein Covalent Binding B-Cell B-Cell Activation & Proliferation T-Helper Cell->B-Cell Autoantibodies Autoantibody Production B-Cell->Autoantibodies DILE Drug-Induced Lupus Autoantibodies->DILE

Caption: The Hapten Hypothesis in Sulfapyridine-Induced Lupus.

The Enigmatic Role of this compound

The direct immunological activity of this compound is less clear and the subject of ongoing investigation. In slow acetylators, the reduced formation of this metabolite is associated with a higher risk of DILE, suggesting that N-acetylation might be a detoxification pathway in this context.

Some in vitro studies have provided initial insights:

  • B-Cell Response: One study found that while sulfapyridine inhibited the plaque-forming cell (PFC) response of B-lymphocytes, this compound had no significant effect.[9] This suggests that the acetylated form may be less immunomodulatory towards B-cells.

  • Lymphocyte Proliferation: Another study reported that sulfasalazine, sulfapyridine, and this compound all suppressed the pokeweed mitogen-induced proliferation of healthy peripheral blood mononuclear cells.[8] This indicates that this compound may possess some immunosuppressive properties, although the context and significance in DILE are not fully understood.

  • Apoptosis: Research has also shown that this compound does not induce apoptosis in T-lymphocytes, unlike the parent compound sulfasalazine.[12]

Collectively, these findings suggest that this compound is likely less immunologically active than its precursor, sulfapyridine. Its formation appears to be a critical step in mitigating the risk of DILE, and the inability to efficiently perform this acetylation is a key determinant of susceptibility.

Experimental Protocols

For researchers investigating the mechanisms of sulfapyridine-induced lupus, the following experimental workflows are fundamental.

Protocol for NAT2 Genotyping by PCR-RFLP

This protocol outlines the determination of the three major single nucleotide polymorphisms (SNPs) in the NAT2 gene associated with the slow acetylator phenotype using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).

Materials:

  • Genomic DNA extracted from whole blood or saliva

  • PCR primers for the NAT2 gene flanking the SNP sites (rs1801280, rs1799930, rs1799931)

  • Taq DNA polymerase and dNTPs

  • Restriction enzymes: KpnI, TaqI, BamHI

  • Agarose gel and electrophoresis equipment

  • DNA visualization system

Procedure:

  • PCR Amplification:

    • Set up a PCR reaction using genomic DNA as a template and specific primers for the NAT2 gene.

    • Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Restriction Enzyme Digestion:

    • Divide the PCR product into three separate tubes.

    • To each tube, add the appropriate restriction enzyme (KpnI, TaqI, or BamHI) and its corresponding buffer.

    • Incubate at the optimal temperature for each enzyme to allow for digestion.

  • Agarose Gel Electrophoresis:

    • Load the digested PCR products onto an agarose gel.

    • Run the gel at a constant voltage until the DNA fragments are adequately separated.

  • Genotype Determination:

    • Visualize the DNA fragments under UV light.

    • The presence or absence of restriction sites, indicated by the pattern of DNA fragments, determines the genotype for each SNP.[8][9]

Start Genomic DNA PCR PCR Amplification of NAT2 Gene Start->PCR Digestion Restriction Enzyme Digestion (KpnI, TaqI, BamHI) PCR->Digestion Electrophoresis Agarose Gel Electrophoresis Digestion->Electrophoresis Analysis Genotype Analysis Electrophoresis->Analysis

Sources

Theoretical yield of N-Acetyl Sulfapyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Yield of N-Acetyl Sulfapyridine Synthesis

Introduction

This compound is a primary metabolite of the anti-inflammatory drug Sulfasalazine, which is extensively used in the management of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1] The synthesis of this compound, typically achieved through the acetylation of Sulfapyridine, is a fundamental process in medicinal chemistry and drug metabolism studies. A comprehensive understanding of its stoichiometry and the principles of theoretical yield calculation is paramount for researchers and drug development professionals. The theoretical yield represents the maximum possible mass of a product that can be synthesized from a given amount of reactants, assuming a complete and perfect chemical reaction.[2] This guide provides a detailed exploration of the synthesis of this compound, focusing on the chemical principles, a step-by-step experimental protocol, and a rigorous methodology for calculating the theoretical yield.

The Chemistry of N-Acetylation

The synthesis of this compound from Sulfapyridine is a classic example of N-acetylation, a common reaction in organic synthesis.[3] This reaction involves the introduction of an acetyl group (CH₃CO-) onto the nitrogen atom of an amine.

Reaction Mechanism and Stoichiometry

The most common method for this transformation employs acetic anhydride ((CH₃CO)₂O) as the acetylating agent.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary aromatic amine group (-NH₂) of Sulfapyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a leaving group and forming the N-acetylated product.

The balanced chemical equation for this reaction is:

C₁₁H₁₁N₃O₂S (Sulfapyridine) + (CH₃CO)₂O (Acetic Anhydride) → C₁₃H₁₃N₃O₃S (this compound) + CH₃COOH (Acetic Acid)

From this balanced equation, it is evident that Sulfapyridine and Acetic Anhydride react in a 1:1 molar ratio. This stoichiometric relationship is the cornerstone for all theoretical yield calculations.

Calculating the Theoretical Yield

The theoretical yield is dictated by the limiting reactant—the reactant that is completely consumed first in the chemical reaction.[2] To calculate the theoretical yield, one must first identify the limiting reactant and then use the stoichiometry of the reaction to determine the maximum amount of product that can be formed.

Physicochemical Data of Reactants and Product

A summary of the essential quantitative data for the compounds involved in the synthesis is presented below.

CompoundChemical FormulaMolar Mass ( g/mol )Role in Reaction
SulfapyridineC₁₁H₁₁N₃O₂S249.29[4][5]Reactant (Limiting or Excess)
Acetic Anhydride(CH₃CO)₂O or C₄H₆O₃102.09[6][7]Reactant (Limiting or Excess)
This compoundC₁₃H₁₃N₃O₃S291.33[8][9]Product
Step-by-Step Calculation Guide

Let's consider a hypothetical experiment starting with 5.00 g of Sulfapyridine and 3.00 mL of Acetic Anhydride .

Step 1: Calculate the Moles of Each Reactant

  • Sulfapyridine:

    • Mass = 5.00 g

    • Molar Mass = 249.29 g/mol [4][5]

    • Moles = Mass / Molar Mass = 5.00 g / 249.29 g/mol = 0.0201 moles

  • Acetic Anhydride:

    • Volume = 3.00 mL

    • Density = 1.082 g/mL[10]

    • Mass = Volume × Density = 3.00 mL × 1.082 g/mL = 3.246 g

    • Molar Mass = 102.09 g/mol [6][7]

    • Moles = Mass / Molar Mass = 3.246 g / 102.09 g/mol = 0.0318 moles

Step 2: Identify the Limiting Reactant

The reaction proceeds with a 1:1 molar ratio.

  • Moles of Sulfapyridine = 0.0201 mol

  • Moles of Acetic Anhydride = 0.0318 mol

Since 0.0201 is less than 0.0318, Sulfapyridine is the limiting reactant . Acetic Anhydride is in excess. The reaction will stop once all the Sulfapyridine has been consumed.

Step 3: Calculate the Theoretical Moles of Product

The amount of product formed is determined by the amount of the limiting reactant. Based on the 1:1 stoichiometry, 0.0201 moles of Sulfapyridine will produce 0.0201 moles of this compound.

  • Theoretical Moles of this compound = 0.0201 moles

Step 4: Calculate the Theoretical Yield in Grams

  • Theoretical Moles = 0.0201 mol

  • Molar Mass of this compound = 291.33 g/mol [8][9]

  • Theoretical Yield (Mass) = Moles × Molar Mass = 0.0201 mol × 291.33 g/mol = 5.85 g

Therefore, the theoretical yield of this compound for this experiment is 5.85 grams .

Experimental Protocol for Synthesis

This protocol describes a standard laboratory procedure for the acetylation of Sulfapyridine. The causality behind key steps is explained to provide field-proven insight.

Materials
  • Sulfapyridine

  • Acetic Anhydride[11]

  • Dry Pyridine

  • Methanol

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Methodology
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Sulfapyridine (1.0 equivalent) in dry pyridine (5-10 mL per mmol of Sulfapyridine) under an inert atmosphere (e.g., Argon or Nitrogen).[12]

    • Causality: Pyridine serves as both a solvent and a basic catalyst. It neutralizes the acetic acid byproduct, driving the reaction to completion. Dry conditions are crucial as acetic anhydride readily hydrolyzes with water to form acetic acid, which would reduce the efficiency of the acetylating agent.[10][11]

  • Addition of Acetylating Agent: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (1.5 equivalents) to the stirred solution.[12]

    • Causality: The reaction is exothermic. Adding the anhydride slowly at a low temperature helps to control the reaction rate and prevent potential side reactions. Using a slight excess of acetic anhydride ensures the complete consumption of the limiting reactant, Sulfapyridine.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir until the reaction is complete. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[12]

  • Quenching: Once the starting material is consumed, cool the flask again in an ice bath and carefully add a small amount of dry methanol to quench any remaining acetic anhydride.[12]

    • Causality: Methanol reacts with excess acetic anhydride to form methyl acetate and acetic acid, which are easier to remove during the workup process than the reactive anhydride.

  • Work-up and Extraction:

    • Remove the pyridine by co-evaporation with toluene under reduced pressure.[12]

    • Dilute the remaining residue with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove any residual pyridine), deionized water, saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.[12]

    • Causality: Each washing step is designed to remove specific impurities. The acid wash removes the basic pyridine catalyst, the bicarbonate wash neutralizes and removes the acidic acetic acid byproduct, and the brine wash helps to remove residual water from the organic layer.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.[12]

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final, pure product.[13]

Visualization of Pathways and Workflows

Reaction Pathway Diagram

Reaction_Pathway Sulfapyridine Sulfapyridine (C₁₁H₁₁N₃O₂S) Product This compound (C₁₃H₁₃N₃O₃S) Sulfapyridine->Product:w Nucleophilic Attack AceticAnhydride Acetic Anhydride ((CH₃CO)₂O) AceticAnhydride->Product:w Acetylation Byproduct Acetic Acid (CH₃COOH) Product->Byproduct Elimination

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Dissolve Sulfapyridine in dry Pyridine B 2. Cool to 0°C A->B C 3. Add Acetic Anhydride B->C D 4. Stir at Room Temp (Monitor by TLC) C->D E 5. Quench with Methanol D->E F 6. Solvent Evaporation E->F G 7. Extraction with Ethyl Acetate F->G H 8. Aqueous Washes (HCl, H₂O, NaHCO₃, Brine) G->H I 9. Dry Organic Layer (Na₂SO₄) H->I J 10. Concentrate I->J K 11. Recrystallization J->K L Pure this compound K->L

Caption: Step-by-step experimental workflow for synthesis and purification.

Conclusion

The calculation of theoretical yield is a critical skill in chemical synthesis, providing a benchmark against which the efficiency of an experimental procedure can be measured. For the synthesis of this compound via acetylation of Sulfapyridine, a precise understanding of the 1:1 stoichiometry is essential. By meticulously measuring reactants, correctly identifying the limiting reagent, and applying the principles outlined in this guide, researchers can accurately predict the maximum potential output of their synthesis, enabling better resource management and process optimization in pharmaceutical development and research.

References

  • ChemBK. Sulfapyridine.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5336, Sulfapyridine.
  • Wikipedia. Acetic anhydride.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7918, Acetic Anhydride.
  • Stobec. Acetic Anhydride.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46780055, this compound-d4 (Major).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23667654, Sulfapyridine Sodium.
  • Vree, T. B. (1987). Sulfapyridine. In: Clinical Pharmacokinetics of Sulfonamides and Their Metabolites. Karger.
  • Rege, P. D., & Samant, S. D. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5(86), 70216-70239.
  • Tanaka, H. (2021). O-Acetylation using acetic anhydride in pyridine. In: Glycoscience Protocols (GlycoPODv2).
  • Schroeder, H., & Evans, D. A. (1972). The Polymorphic Acetylation of Sulphapyridine in Man. Journal of Medical Genetics, 9(2), 168–171.
  • Yield Calculation. (2018).
  • Google Patents. (2016). CN105330599A - Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material.
  • Das, K. M., Eastwood, M. A., McManus, J. P., & Sircus, W. (1975). Acetylation polymorphism of sulfapyridine in patients with ulcerative colitis and Crohn's disease. Clinical pharmacology and therapeutics, 18(5 Pt 1), 514–520.
  • Ali, K. F., & Taha, A. (2017). Syntheses of Medicinal Compounds.
  • Sabuzi, F., Ghezzi, M., Saladino, R., & G-Bi, S. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 851167.
  • Siniscalchi, T. (2022, March 20). Calculating the Percent Yield for the Conversion of Salicylic Acid to Aspirin. YouTube.

Sources

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of N-Acetyl Sulfapyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of N-Acetyl Sulfapyridine. This compound is a major active metabolite of the anti-inflammatory drug Sulfasalazine.[1][2] Accurate quantification of this metabolite is crucial in pharmacokinetic studies, drug metabolism research, and for monitoring therapeutic efficacy and potential adverse effects. This guide provides a comprehensive protocol, from sample preparation to data analysis, grounded in scientific principles and validated according to the International Council for Harmonisation (ICH) guidelines. It is intended for researchers, scientists, and professionals in drug development and quality control laboratories.

Introduction and Scientific Background

This compound (N-Ac-SPY) is formed in the body through the metabolism of Sulfapyridine, which itself is a metabolic product of Sulfasalazine.[3] Monitoring its concentration in biological matrices is essential for understanding the metabolic profile and disposition of the parent drug. HPLC with UV detection is a widely adopted analytical technique due to its high sensitivity, specificity, and reproducibility for quantifying pharmaceutical compounds.[4][5]

The method described herein utilizes Reversed-Phase HPLC (RP-HPLC), a powerful separation technique based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. This compound, a moderately polar molecule, is well-suited for this type of chromatography. The selection of a C18 stationary phase, an acetonitrile-water mobile phase, and an acidic modifier has been optimized to ensure a sharp peak shape, efficient separation from potential interferences, and a reasonable retention time.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Name N-[4-[(2-pyridinylamino)sulfonyl]phenyl]acetamide[1]
Synonyms N4-Acetylsulfapyridine, Acetylsulfapyridine[1][2]
Molecular Formula C₁₃H₁₃N₃O₃S[1][2]
Molecular Weight 291.33 g/mol [1][2]
Form White Solid[6]
Solubility Soluble in DMSO.[6] Limited solubility in water but sufficient for analysis when dissolved in organic solvents like methanol or acetonitrile.

Experimental Protocol: The "How"

This section provides a step-by-step protocol for the analysis of this compound.

Equipment and Reagents
  • HPLC System: An isocratic HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Orthophosphoric acid (85%, analytical grade)

  • Labware: Volumetric flasks, pipettes, 0.45 µm syringe filters (PTFE or nylon).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water : 1.0% Orthophosphoric Acid (70:27:3, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (approx. 25 °C)
Detection Wavelength 270 nm
Run Time Approximately 10 minutes
Preparation of Solutions

3.3.1. Mobile Phase Preparation To prepare 1 L of the mobile phase, carefully mix 700 mL of acetonitrile, 270 mL of HPLC-grade water, and 30 mL of 1.0% orthophosphoric acid. Degas the solution using sonication or vacuum filtration before use.

3.3.2. Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in approximately 50 mL of methanol or acetonitrile, using sonication if necessary.

  • Once dissolved, bring the flask to volume with the same solvent and mix thoroughly. This solution should be stored at 4°C and protected from light.

3.3.3. Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 15, 20, 25 µg/mL). These solutions are used to construct the calibration curve.

Sample Preparation Protocols

The choice of sample preparation is contingent on the sample matrix.

Protocol 1: Pharmaceutical Dosage Forms (e.g., Tablets)

  • Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.[7]

  • Accurately weigh a portion of the powder equivalent to approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (methanol or acetonitrile) and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature, then dilute to the mark with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[7] Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.

Protocol 2: Biological Matrices (e.g., Serum, Plasma) via Protein Precipitation Protein precipitation is a rapid and effective method for removing high-molecular-weight interferences from biological samples.[8][9] Acetonitrile is a common and efficient precipitating agent.[10][11]

  • Pipette 200 µL of the serum or plasma sample into a microcentrifuge tube.

  • Add 600 µL of cold acetonitrile (a 3:1 ratio of solvent to sample) to the tube.[11] This ratio is effective for efficient protein removal.[9]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully aspirate the clear supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL) and transfer to an HPLC vial for analysis.

Method Rationale: The "Why"

An understanding of the principles governing the separation is key to troubleshooting and adapting the method.

Selection of Chromatographic Mode and Stationary Phase

Reversed-phase chromatography is the method of choice for moderately polar compounds like this compound. The C18 (octadecylsilane) stationary phase provides a nonpolar surface that interacts with the analyte through hydrophobic interactions. This allows for excellent retention and separation from more polar, matrix-related components that will elute earlier.

Mobile Phase Composition and pH

The mobile phase composition is the primary driver of retention in RP-HPLC.

  • Acetonitrile (ACN): As the organic modifier, ACN has a strong elution strength. The high percentage (70%) in the mobile phase ensures that this compound is eluted with a reasonable retention time, leading to a faster analysis.

  • Water: Provides the polar component of the mobile phase, necessary for the partitioning mechanism.

  • Orthophosphoric Acid: The addition of an acid serves a critical purpose. This compound is a weakly acidic compound. At a low pH (the mobile phase will be acidic due to the phosphoric acid), the ionization of the sulfonamide group is suppressed.[12] This un-ionized form is more hydrophobic, leading to increased retention on the C18 column and significantly improved peak shape by preventing peak tailing that can occur with ionized species.

UV Detection Wavelength

The selection of the detection wavelength is paramount for achieving high sensitivity. Published methods for this compound and its parent compound, Sulfapyridine, have utilized wavelengths of 270 nm and 256 nm, respectively.[5] A wavelength of 270 nm is recommended as it has been specifically used for this compound. For optimal performance, it is best practice to determine the absorbance maximum (λmax) by scanning the this compound standard solution using a PDA detector or a UV-Vis spectrophotometer. This ensures that the analysis is conducted at the wavelength of maximum absorbance, thereby maximizing the signal-to-noise ratio.

Method Validation Protocol

To ensure the reliability and trustworthiness of the results, the analytical method must be validated according to ICH Q2(R1) guidelines.[13][14][15]

Validation_Workflow cluster_System System Suitability SS System Suitability (Tailing, Plates, %RSD) Specificity Specificity SS->Specificity Initial Check Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness

Validation Parameters and Acceptance Criteria

The following table outlines the key validation parameters and their typical acceptance criteria for an HPLC assay method.

ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the method accurately measures the analyte without interference from excipients, impurities, or degradation products.Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light).The analyte peak should be well-resolved from any other peaks (Resolution > 2). Peak purity analysis (with PDA) should pass.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Analyze at least five concentrations across the specified range (e.g., 80-120% of the target assay concentration).Correlation coefficient (R²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision data.Typically 80% to 120% of the test concentration for an assay.[15]
Accuracy To determine the closeness of the measured value to the true value.Perform recovery studies by spiking a placebo matrix with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): Analyze a minimum of 6 determinations at 100% of the test concentration on the same day.[15]Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope of the calibration curve.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5 °C).System suitability parameters should remain within acceptable limits.

Conclusion

The HPLC-UV method detailed in this application note is demonstrated to be simple, specific, accurate, and precise for the quantification of this compound. The comprehensive protocol, including detailed sample preparation for both pharmaceutical and biological matrices, and a thorough validation plan, provides a self-validating system for reliable analysis. The causal explanations behind the selection of chromatographic parameters are intended to empower the analyst to perform the method with a high degree of confidence and to effectively troubleshoot any issues that may arise. This method is suitable for routine quality control, stability testing, and pharmacokinetic analysis in a regulated laboratory environment.

References

  • J. Pharm. Biomed. Anal. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis.
  • LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International.
  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • Tirumaleswara Rao, B., Madhavi, S., & Sudheer, C.H. (2016). New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms. International Journal for Pharmaceutical Research Scholars (IJPRS), 5(1), 66-74.
  • LCGC. (2023). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC.
  • Owerbach, J., et al. (1978). High-performance Liquid Chromatographic Assay of Sulfapyridine and Acetylsulfapyridine in Biological Fluids. Journal of Pharmaceutical Sciences, 67(9), 1250-3.
  • Shaw, D. Z., et al. (1990). Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. Journal of Pharmaceutical Sciences, 79(12), 1095-8.
  • PubChem. (n.d.). Sulfapyridine. National Center for Biotechnology Information.
  • Molecules. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI.

Sources

Application Note & Protocol: Quantitative Determination of N-Acetyl Sulfapyridine in Human Serum by High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Acetyl Sulfapyridine (AcSP) is the major metabolite of sulfapyridine (SP), which in turn is a primary metabolite of sulfasalazine, a drug widely used in the treatment of inflammatory bowel disease and rheumatoid arthritis.[1] The concentration of AcSP in serum is a critical parameter in pharmacokinetic studies and therapeutic drug monitoring, as it reflects the metabolic activity of the N-acetyltransferase 2 (NAT2) enzyme.[1] Individuals can be classified as slow, intermediate, or rapid acetylators, a genetic variation that significantly impacts the drug's efficacy and potential for adverse effects.[1] Therefore, a robust and reliable analytical method for the quantification of AcSP in human serum is essential for clinical research and personalized medicine.

This application note provides a detailed protocol for the determination of this compound in human serum using a reversed-phase high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection. The described method is sensitive, specific, and has been developed based on established principles of bioanalytical method validation.[2][3]

Principle of the Method

The protocol is based on the principle of protein precipitation for sample clean-up, followed by chromatographic separation and quantification.[4][5][6] Serum proteins are precipitated using acetonitrile, which efficiently removes the majority of macromolecules that could interfere with the analysis and damage the HPLC column.[4][7] The supernatant, containing the analyte of interest, is then injected into a reversed-phase HPLC system.

The separation of this compound from endogenous serum components is achieved on a C18 stationary phase with an isocratic mobile phase. Detection and quantification are performed by monitoring the UV absorbance at a wavelength where AcSP exhibits significant absorption.[8] This method provides a cost-effective and widely accessible approach for the routine analysis of this compound in a clinical or research laboratory setting. For higher sensitivity and selectivity, this method can be adapted for use with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[9][10][11]

Materials and Reagents

Material/Reagent Grade Supplier Notes
This compoundAnalytical Standard (≥98%)Sigma-Aldrich, TRC, or equivalent
Sulfamethazine (Internal Standard)Analytical Standard (≥98%)Sigma-Aldrich or equivalent[8]
Acetonitrile (ACN)HPLC GradeFisher Scientific or equivalent
Methanol (MeOH)HPLC GradeFisher Scientific or equivalent
WaterHPLC Grade or Milli-Q
Formic AcidLC-MS Grade (optional, for pH adjustment)Sigma-Aldrich or equivalent
Human Serum (drug-free)BioIVT, or other certified vendorFor preparation of calibrators and quality controls.
Volumetric flasks, pipettes, and other general laboratory glasswareClass A
Centrifuge tubes (1.5 mL or 2 mL)Polypropylene
Syringe filters (0.22 µm)Nylon or PVDF
HPLC vials with insertsAmber glass or polypropylene

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Binary or Quaternary Pump

    • Autosampler with temperature control

    • Column oven

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data Acquisition and Processing Software (e.g., Chromeleon™, Empower™)

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

  • Analytical balance

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification prep_start Start: Human Serum Sample spike Spike Serum for Calibrators & QCs prep_start->spike stock_sol Prepare Stock Solutions (AcSP & IS) working_sol Prepare Working Standard & QC Solutions stock_sol->working_sol working_sol->spike add_is Add Internal Standard (IS) to Sample/Calibrator/QC spike->add_is add_acn Add Acetonitrile (3:1 v/v) for Protein Precipitation add_is->add_acn vortex Vortex Mix (1 min) add_acn->vortex centrifuge Centrifuge (>10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant filter Filter (Optional, 0.22 µm) supernatant->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial inject Inject into HPLC System hplc_vial->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (~270 nm) separate->detect data_acq Data Acquisition detect->data_acq integrate Peak Integration data_acq->integrate ratio Calculate Peak Area Ratios (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify AcSP Concentration curve->quantify

Sources

Application Note & Protocol: N-Acetyl Sulfapyridine as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Acetyl Sulfapyridine is the primary metabolite of sulfapyridine, which is derived from the bacterial cleavage of sulfasalazine in the colon. Its quantification in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and understanding the side effects associated with sulfasalazine treatment, which are often linked to sulfapyridine and its metabolites.[1] This document provides a comprehensive guide for the use of this compound as a reference standard, detailing its physicochemical properties, metabolic pathway, and robust protocols for standard preparation and quantification via High-Performance Liquid Chromatography (HPLC).

Introduction: The Role of this compound in Pharmacology

Sulfasalazine is a cornerstone therapy for inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[2] Upon oral administration, the majority of the sulfasalazine molecule travels to the colon, where bacterial azoreductases cleave it into two moieties: 5-aminosalicylic acid (5-ASA), the primary therapeutic agent, and sulfapyridine.[1][3] While 5-ASA is largely excreted, sulfapyridine is almost completely absorbed and subsequently metabolized in the liver.[1]

The primary metabolic route for sulfapyridine is N-acetylation, catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, resulting in this compound.[1] The activity of the NAT2 enzyme is subject to genetic polymorphism, leading to distinct "fast" and "slow" acetylator phenotypes within the population.[2][4] Slow acetylators have higher circulating levels of the parent sulfapyridine and are more prone to concentration-dependent side effects.[4] Therefore, accurately quantifying both sulfapyridine and its major metabolite, this compound, is essential for correlating drug exposure with clinical outcomes and toxicity. The use of a certified this compound reference standard is indispensable for the validation and execution of analytical methods to achieve this.

Physicochemical Properties

A thorough understanding of the reference standard's properties is fundamental to its correct handling, storage, and use in analytical procedures.

PropertyValueSource
Chemical Name N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide
Synonyms N4-Acetylsulfapyridine, Acetylsulfapyridine[5][6]
Molecular Formula C₁₃H₁₃N₃O₃S[5][6][7]
Molecular Weight 291.33 g/mol [5][6][7]
CAS Number 19077-98-6[6][7]
Appearance White Solid[7]
Melting Point 226-228°C[7]
Solubility Soluble in DMSO[7]
Storage Temperature 4°C[7]

Metabolic Pathway of Sulfapyridine

The clinical relevance of this compound stems directly from its role as a metabolite. The diagram below illustrates the metabolic conversion from the parent drug, sulfasalazine, to this compound. This pathway underscores the importance of measuring the metabolite to fully understand the disposition of the administered drug.

metabolic_pathway cluster_colon Colon cluster_liver Liver (Systemic Circulation) SASP Sulfasalazine SP Sulfapyridine SASP->SP Bacterial Azoreductases ASA 5-Aminosalicylic Acid (Therapeutic Moiety) SASP->ASA Bacterial Azoreductases SP_abs Sulfapyridine (Absorbed) SP->SP_abs Absorption NASP This compound (Metabolite) SP_abs->NASP N-Acetyltransferase 2 (NAT2)

Caption: Metabolic conversion of Sulfasalazine to this compound.

Application & Protocols

Protocol for Preparation of Reference Standard Solutions

Accurate preparation of stock and working standard solutions is the foundation of quantitative analysis. This protocol ensures the integrity of the calibration curve.

A. Materials:

  • This compound Reference Standard (Certified purity)

  • Dimethyl sulfoxide (DMSO), HPLC or ACS grade

  • Methanol or Acetonitrile, HPLC grade

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

  • Sonicator

B. Procedure for 1 mg/mL Stock Solution:

  • Equilibration: Allow the sealed vial of this compound reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 10 mg of the reference standard onto weighing paper and transfer it to a 10 mL Class A volumetric flask. Record the exact weight.

    • Causality Note: Using a calibrated analytical balance and recording the precise weight is critical for calculating the exact concentration of the stock solution.

  • Dissolution: Add approximately 7 mL of DMSO to the flask. DMSO is an effective solvent for this compound.[7]

  • Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard. Visually inspect for any remaining particulate matter.

    • Causality Note: Sonication provides energy to break intermolecular bonds and accelerates dissolution, ensuring a homogenous solution.

  • Dilution to Volume: Once the solid is fully dissolved and the solution has returned to room temperature, dilute to the 10 mL mark with DMSO.

  • Homogenization: Cap the flask and invert it at least 15 times to ensure the solution is thoroughly mixed.

  • Storage: Transfer the stock solution to a labeled, amber glass vial and store at 4°C. This solution should be stable for several weeks, but stability should be verified.

C. Procedure for Working Calibration Standards (Example Range: 1-25 µg/mL):

  • Perform serial dilutions from the 1 mg/mL stock solution using a suitable diluent, typically the mobile phase used in the HPLC analysis (e.g., Acetonitrile/Water mixture).

  • For example, to prepare a 25 µg/mL standard, pipette 250 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Prepare a series of standards (e.g., 1, 2.5, 5, 10, 15, 25 µg/mL) to construct a multi-point calibration curve.

    • Trustworthiness Note: A multi-point calibration curve (minimum 5 points) is essential to verify the linearity of the analytical response across the desired concentration range, as stipulated by ICH guidelines.[8]

Protocol for Quantification by HPLC

This section outlines a typical Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound in prepared samples. This method is based on established procedures for analyzing sulfasalazine and its metabolites.[9][10]

A. Principle: The method separates this compound from its parent compound (sulfapyridine) and other potential interferences based on its polarity. A C18 or polymer-based column is used with a mobile phase of acetonitrile and a buffered aqueous solution. Detection is achieved using a UV detector at a wavelength where the analyte exhibits significant absorbance.[9]

B. Instrumentation and Parameters:

ParameterSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/DAD Detector
Column Polymer-based or C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : 0.1 M Ammonium Acetate Buffer (pH 4.5) (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 270 nm[9]
Run Time ~10-15 minutes (adjust as needed for separation)

C. Procedure:

  • Mobile Phase Preparation: Prepare the aqueous buffer and filter through a 0.45 µm membrane filter. Degas the mobile phase solvents using sonication or an inline degasser before use.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject a mid-range concentration standard (e.g., 10 µg/mL) five or six times. The results must meet pre-defined criteria to ensure the system is performing correctly.

    • Trustworthiness Note: The SST is a self-validating component of the protocol. It confirms that the chromatography system is suitable for the intended analysis on any given day.

SST ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
  • Calibration Curve: Inject the prepared calibration standards in sequence, from lowest to highest concentration.

  • Sample Analysis: Inject the unknown samples for analysis. Bracket the unknown samples with check standards (quality controls) to monitor for instrument drift.

  • Data Analysis: Plot the peak area response versus the known concentration of the calibration standards. Perform a linear regression analysis (y = mx + c) to generate the calibration curve. The R² value should be ≥ 0.995. Use the regression equation to calculate the concentration of this compound in the unknown samples.

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire process, from acquiring the reference standard to achieving a final quantitative result.

workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing A 1. Procure Certified This compound Reference Standard B 2. Prepare 1 mg/mL Stock Solution in DMSO A->B C 3. Prepare Working Calibration Standards (Serial Dilution) B->C G 7. Inject Standards & Samples C->G D 4. Prepare Unknown Samples (e.g., Protein Precipitation from Serum) D->G E 5. HPLC System Setup & Equilibration F 6. System Suitability Test (SST) E->F F->G H 8. Generate Calibration Curve (Peak Area vs. Concentration) G->H I 9. Quantify Analyte in Unknown Samples H->I J 10. Report Final Concentration I->J

Caption: Workflow for quantification using a reference standard.

Conclusion

This compound is a pharmacologically significant metabolite whose accurate measurement is key to optimizing sulfasalazine therapy and minimizing adverse effects. The use of a high-purity, well-characterized this compound reference standard is non-negotiable for developing and validating reliable analytical methods. The protocols detailed in this guide provide a robust framework for researchers and drug development professionals to accurately prepare standards and perform quantitative analysis using HPLC, ensuring data of the highest integrity and reproducibility.

References

  • Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf. (n.d.).
  • Vree, T. B., et al. (n.d.). Sulfapyridine. In Pharmacokinetics of Sulfonamides Revisited. Karger Publishers. [Link]
  • This compound-d4 (Major). (n.d.). PubChem. [Link]
  • Shaw, P. N., et al. (1990). Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. Journal of Pharmaceutical Sciences, 79(12), 1095-8. [Link]
  • Owerbach, J., et al. (1978). High-performance Liquid Chromatographic Assay of Sulfapyridine and Acetylsulfapyridine in Biological Fluids. Journal of Pharmaceutical Sciences, 67(9), 1250-3. [Link]
  • Sulfapyridine. (n.d.). PubChem. [Link]
  • Metabolism of Sulfonamides. (n.d.). Karger Publishers. [Link]
  • Das, K. M., & Eastwood, M. A. (1973). The disposition and metabolism of sulphasalazine (salicylazosulphapyridine) in man. British Journal of Clinical Pharmacology, 1(4), 421–428. [Link]
  • Das, K. M., et al. (1979). Acetylation polymorphism of sulfapyridine in patients with ulcerative colitis and Crohn's disease. Clinical Pharmacology & Therapeutics, 26(4), 471-5. [Link]
  • Valavala, S., et al. (2021). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. Journal of Analytical Methods in Chemistry. [Link]

Sources

Application Note: A Robust Bioanalytical Workflow Using N-Acetyl Sulfapyridine-d4 as an Internal Standard for LC-MS/MS Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of N-Acetyl Sulfapyridine-d4 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of this compound in biological matrices. We delve into the core principles of internal standardization, the rationale behind selecting a deuterated analog, and present a detailed, field-proven protocol for sample preparation, LC-MS/MS analysis, and data interpretation. The methodologies described herein are designed to ensure analytical accuracy, precision, and robustness in alignment with regulatory expectations for bioanalytical method validation.

Introduction: The Imperative for Precision in Bioanalysis

In the realms of pharmacokinetics, therapeutic drug monitoring, and metabolic studies, the accurate quantification of analytes in complex biological matrices such as plasma, serum, or urine is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[1] However, the analytical process, from sample extraction to final measurement, is susceptible to variability that can compromise data integrity.

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all calibration standards, quality control samples, and study samples.[2] Its primary function is to normalize for variations that may occur during sample preparation and instrumental analysis, thereby significantly improving the accuracy and precision of the results.[3]

The ideal IS is a stable isotope-labeled version of the analyte.[2][4] SIL-IS, such as deuterated compounds, are chemically identical to the analyte and thus exhibit nearly identical behavior during sample extraction, chromatographic separation, and ionization.[4][5] This co-elution and similar response to matrix effects allow for highly effective correction of analytical variability.[1][6]

This compound is the major, active metabolite of Sulfapyridine, a sulfonamide antibiotic that is itself a metabolite of the drug Sulfasalazine.[7][8][9] Monitoring its concentration is crucial for understanding the metabolism and potential toxicities associated with these parent drugs.[9] This guide details the use of this compound-d4, a deuterated analog, as the internal standard to ensure the highest level of confidence in quantitative data.

Analyte and Internal Standard: Physicochemical Rationale

The selection of an appropriate internal standard is the foundation of a robust quantitative assay. This compound-d4 is the preferred IS for the quantification of this compound for several key reasons.

  • Chemical Equivalence: Being chemically identical, the deuterated standard has the same extraction recovery and chromatographic retention time as the analyte.[4]

  • Mass Differentiation: The four deuterium atoms provide a +4 Da mass shift, which is easily resolved by a mass spectrometer, ensuring no signal overlap between the analyte and the IS.[10]

  • Identical Ionization Behavior: The IS and analyte respond almost identically to matrix effects (ion suppression or enhancement), which is the most significant advantage of a co-eluting SIL-IS.[5][6]

Table 1: Physicochemical Properties of this compound and its Deuterated Internal Standard

PropertyThis compound (Analyte)This compound-d4 (IS)Data Source
Molecular Formula C₁₃H₁₃N₃O₃SC₁₃H₉D₄N₃O₃S[8][11]
Molecular Weight ~291.33 g/mol ~295.35 g/mol [8][10]
CAS Number 19077-98-61189732-52-2[8][12]
Chemical Structure N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamideN-[2,3,5,6-tetradeuterio-4-(pyridin-2-ylsulfamoyl)phenyl]acetamide[9][10]

Conceptual Framework: The Principle of Isotopic Normalization

The core function of the SIL-IS is to act as a stable reference throughout the analytical workflow. By calculating the peak area ratio of the analyte to the IS, variations introduced during the process are effectively cancelled out, leading to a precise and accurate final concentration value.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Analyte = Variable Amount) Add_IS Spike with IS (IS = Fixed Amount) Sample->Add_IS Step 1 Extraction Extraction (e.g., Protein Precipitation) Add_IS->Extraction Step 2 Evaporation Evaporation & Reconstitution Extraction->Evaporation Step 3 note Rationale: Any sample loss during Steps 2-3 affects Analyte and IS proportionally. Any instrument variability during analysis affects Analyte and IS proportionally. The Ratio remains constant, ensuring accuracy. Injection LC Injection Evaporation->Injection Evaporation->Injection Separation Chromatographic Separation (Analyte and IS co-elute) Injection->Separation Detection MS/MS Detection (Measures Peak Areas) Separation->Detection Ratio Calculate Peak Area Ratio (Analyte Area / IS Area) Detection->Ratio Curve Plot Ratio vs. Concentration (Calibration Curve) Ratio->Curve Quant Calculate Unknown Concentration Curve->Quant

Caption: Principle of Stable Isotope-Labeled Internal Standard Normalization.

Detailed Bioanalytical Protocol

This protocol outlines a validated method for quantifying this compound in human plasma using this compound-d4 as an internal standard.

Reagents and Materials
  • Standards: this compound (Analyte, >99% purity), this compound-d4 (IS, >99% purity, ≥98% isotopic enrichment).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (>18 MΩ·cm).

  • Matrix: Blank, drug-free human plasma (K₂EDTA anticoagulant).

  • Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.

  • Equipment: Analytical balance, vortex mixer, centrifuge, solvent evaporator, LC-MS/MS system.

Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~5 mg of this compound and dissolve in methanol to a final volume of 5.0 mL.

  • IS Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound-d4 and dissolve in methanol to a final volume of 1.0 mL.

  • Analyte Working Solutions: Perform serial dilutions of the Analyte Stock Solution with 50:50 (v/v) Methanol:Water to prepare working solutions for calibration standards.

  • IS Working Solution (100 ng/mL): Dilute the IS Stock Solution with 50:50 (v/v) Methanol:Water.

Preparation of Calibration Standards and QC Samples
  • Calibration Curve (CC): Spike 95 µL aliquots of blank plasma with 5 µL of the appropriate Analyte Working Solutions to achieve final concentrations (e.g., 1, 5, 20, 50, 100, 200, 500, 1000 ng/mL). Include a blank (plasma only) and a zero sample (plasma + IS).

  • Quality Control (QC) Samples: Prepare QC samples in bulk by spiking blank plasma at four levels:

    • LLOQ: Lower Limit of Quantification (e.g., 1 ng/mL)

    • LQC: Low QC (e.g., 3 ng/mL)

    • MQC: Medium QC (e.g., 80 ng/mL)

    • HQC: High QC (e.g., 800 ng/mL)

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of each standard, QC, or unknown study sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS Working Solution (100 ng/mL) to all tubes except the blank. Vortex briefly.

    • Scientist's Note: The IS is added early to ensure it undergoes all subsequent steps alongside the analyte, enabling it to account for variability throughout the entire process.

  • Add 200 µL of ice-cold Acetonitrile. Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Scientist's Note: Acetonitrile is an effective protein precipitating agent that releases the analyte and IS from matrix binding into the supernatant.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid). Vortex to mix.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

Table 2: Suggested LC-MS/MS Parameters

ParameterSuggested ConditionRationale
LC System High-Performance Liquid Chromatography (HPLC) or UPLC SystemProvides robust and reproducible separation.
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)Excellent retention and peak shape for moderately polar compounds like this compound.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier promotes positive ionization (ESI+).
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the reversed-phase column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrateA gradient ensures efficient elution and separation from matrix components.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
MS System Triple Quadrupole Mass SpectrometerRequired for quantitative Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization, Positive (ESI+)Sulfonamides ionize well in positive mode.
MRM Transitions This compound: Q1: 292.1 -> Q3: 156.1This compound-d4: Q1: 296.1 -> Q3: 160.1Hypothetical transitions; must be optimized empirically by infusing the pure standard.

Bioanalytical Workflow Visualization

The entire process, from sample receipt to final data reporting, follows a systematic and validated pathway to ensure data integrity.

G start_node start_node end_node end_node process_node process_node qc_node qc_node start Sample Receipt & Login prep_solutions Prepare Standards, QCs, and IS Solution start->prep_solutions sample_prep Sample Preparation (Protein Precipitation) prep_solutions->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_review Peak Integration & Data Review lcms_analysis->data_review check_qc QC Sample Acceptance? data_review->check_qc build_curve Generate Calibration Curve check_qc->build_curve Pass fail Run Failure Investigation check_qc->fail Fail check_curve Curve R² ≥ 0.99? build_curve->check_curve calculate_conc Calculate Unknown Concentrations check_curve->calculate_conc Pass check_curve->fail Fail report Final Report Generation calculate_conc->report

Caption: End-to-end bioanalytical laboratory workflow.

Data Analysis and Method Validation

A bioanalytical method is only reliable if it is properly validated.[13] Validation demonstrates that the analytical procedures are suitable for their intended purpose.[13] The key parameters below should be assessed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[14]

  • Data Processing: The concentration of this compound in unknown samples is determined by calculating the analyte/IS peak area ratio and interpolating the concentration from the calibration curve, which is typically fitted with a linear, 1/x² weighted regression.

  • Method Validation: The assay should be validated for the parameters listed in the table below to ensure its performance is acceptable for analyzing study samples.

Table 3: Key Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria (per FDA Guidance)[14][15][16]
Selectivity Ensures no interference from matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve Defines the relationship between concentration and instrument response.At least 6 non-zero standards; correlation coefficient (R²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Measures how close results are to the true value and how reproducible they are.For QC samples, mean accuracy within ±15% of nominal (±20% at LLOQ); precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Assesses the impact of matrix components on analyte ionization.The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Recovery Measures the efficiency of the extraction process.Recovery does not need to be 100%, but it must be consistent and reproducible.
Stability Ensures the analyte is stable under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples must be within ±15% of nominal concentration.

Conclusion

The use of a stable isotope-labeled internal standard is indispensable for achieving high-quality data in quantitative LC-MS/MS bioanalysis.[5] this compound-d4 serves as an ideal internal standard for the quantification of this compound, effectively compensating for analytical variability and mitigating the impact of matrix effects.[6] The detailed protocol and validation framework provided in this application note offer a robust foundation for researchers to develop and implement reliable, accurate, and precise bioanalytical methods suitable for regulated studies. Adherence to these principles and practices will ensure data of the highest integrity for critical drug development and clinical research decisions.

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmacy and Pharmaceutical Sciences.
  • A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards. Benchchem.
  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Deuterated Standards for LC-MS Analysis.
  • Deuterated internal standards and bioanalysis. AptoChem.
  • This compound-d4 (Major).
  • Pharmacology of Sulfapyridine; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube.
  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S.
  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. U.S.
  • Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S.
  • Bioanalytical Method Validation Guidance for Industry. U.S.
  • Salivary excretion and pharmacokinetics of sulfapyridine after sulfasalazine.
  • This compound. Santa Cruz Biotechnology.
  • This compound-d4. LGC Standards.
  • This compound. CymitQuimica.
  • This compound-d4 (Major).

Sources

Application Note: A Robust HPLC-UV Method for the Simultaneous Quantification of Sulfasalazine and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a detailed, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of the prodrug sulfasalazine (SASP) and its therapeutically active metabolite, 5-aminosalicylic acid (5-ASA), along with its primary systemic metabolite, sulfapyridine (SP), in human plasma. The protocol employs a straightforward protein precipitation step for sample clean-up, followed by isocratic separation on a C18 stationary phase with UV detection. This method is designed for researchers, clinical scientists, and drug development professionals requiring a reliable and reproducible assay for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. All validation parameters discussed are in accordance with ICH Q2(R1) guidelines.[1][2][3][4]

Introduction and Clinical Significance

Sulfasalazine is a cornerstone medication for the management of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis. It functions as a prodrug, undergoing cleavage by bacterial azoreductases in the colon to release its active moieties: 5-aminosalicylic acid (5-ASA), which exerts a local anti-inflammatory effect in the gut, and sulfapyridine, which is absorbed systemically and is associated with both therapeutic effects in arthritis and potential adverse effects.

Given the variability in patient metabolism and the correlation between metabolite concentrations and clinical outcomes, therapeutic drug monitoring (TDM) of SASP and its metabolites is a critical tool for optimizing treatment. A robust and accurate analytical method is therefore essential to support these clinical applications and for pharmacokinetic studies in drug development.[5] The method herein detailed provides a reliable means to quantify these three key analytes simultaneously from a plasma matrix.

Principle of the Chromatographic Method

This method utilizes reverse-phase chromatography, a technique that separates molecules based on their hydrophobicity.[6] The stationary phase is a non-polar C18 (octadecylsilyl) silica-based column, while the mobile phase is a more polar mixture of aqueous buffer and an organic modifier (acetonitrile).

  • Sulfasalazine (SASP): Being the most non-polar of the three analytes, it will have the strongest interaction with the C18 stationary phase and thus the longest retention time.

  • Sulfapyridine (SP): This metabolite is less polar than 5-ASA and will elute after it but before the parent drug, SASP.

  • 5-Aminosalicylic Acid (5-ASA): As the most polar compound, 5-ASA has the least affinity for the stationary phase and will elute first.

The mobile phase contains an ammonium acetate buffer, which serves two purposes: it controls the pH and provides ions that can improve peak shape. Adjusting the pH is crucial for ensuring the consistent ionization state of the acidic (5-ASA) and basic (SP) functional groups, thereby yielding reproducible retention times.[7] Detection is performed using a UV-Vis detector, leveraging the chromophoric nature of the analytes.

Materials and Reagents

Material/ReagentGradeSupplier
Sulfasalazine (SASP)Reference Standard, >99%Sigma-Aldrich
Sulfapyridine (SP)Reference Standard, >99%Sigma-Aldrich
5-Aminosalicylic Acid (5-ASA)Reference Standard, >99%Sigma-Aldrich
Acetonitrile (ACN)HPLC GradeFisher Scientific
Ammonium AcetateAnalytical GradeSigma-Aldrich
Acetic Acid, GlacialAnalytical GradeVWR
WaterHPLC/MS GradeMillipore Milli-Q
Human Plasma (K2-EDTA)Pooled, Drug-FreeBioIVT

Instrumentation and Chromatographic Conditions

The following table summarizes the optimized HPLC system configuration and operating parameters.

ParameterSpecification
HPLC System Agilent 1200 Series or equivalent with UV-Vis Detector
Column XTerra® RP18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 10mM Ammonium Acetate Buffer (pH 4.6, adjusted with acetic acid) (30:70, v/v)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Column Temperature 30°C
Injection Volume 20 µL
UV Detection Wavelength 360 nm (for SASP and SP), alternate wavelength may be needed for optimal 5-ASA detection if sensitivity is an issue.[8]
Run Time 15 minutes

Rationale for Parameter Selection:

  • Column: A C18 column provides excellent retention and resolution for the moderately non-polar analytes.[8] The 250 mm length ensures sufficient theoretical plates for baseline separation.

  • Mobile Phase: The 30:70 organic-to-aqueous ratio provides a balance between resolution and analysis time. An acidic pH (4.6) suppresses the ionization of the carboxylic acid group on 5-ASA, leading to better retention and peak shape. Ammonium acetate is a volatile buffer, making this method adaptable for future LC-MS applications.[9]

  • Wavelength: 360 nm is a suitable wavelength for detecting sulfasalazine and sulfapyridine with good sensitivity.[8]

Protocols: Preparation and Execution

Preparation of Stock Solutions, Calibrators, and QCs
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each reference standard (SASP, SP, 5-ASA) and dissolve in 10 mL of a suitable solvent (e.g., DMSO for SASP, Methanol for SP and 5-ASA).

  • Working Standard Mixture: Prepare a combined working standard solution by diluting the primary stocks in 50:50 Acetonitrile:Water. This solution will be used to spike into the plasma matrix.

  • Calibration Standards (CS) and Quality Controls (QC):

    • Serially dilute the Working Standard Mixture with drug-free human plasma to prepare a calibration curve. A suggested range is 0.1 to 20 µg/mL.

    • Independently prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 8, and 16 µg/mL).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing high-molecular-weight interferences from plasma samples.[10][11][12] Acetonitrile is used as the precipitating agent.

  • Aliquot: Pipette 200 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Precipitate: Add 600 µL of cold acetonitrile (stored at -20°C). The 3:1 ratio of solvent to sample ensures efficient protein removal.[11]

  • Vortex: Vortex the mixture vigorously for 60 seconds to ensure complete denaturation and precipitation of plasma proteins.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

  • Transfer: Carefully aspirate the clear supernatant (~750 µL) and transfer it to a clean HPLC vial.

  • Inject: Inject 20 µL of the supernatant into the HPLC system.

Experimental Workflow Diagram

The entire process, from sample receipt to data analysis, is outlined in the following workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Data Acquisition & Analysis Sample Plasma Sample (Unknown, QC, Calibrator) Precipitate 1. Add 3 vols Cold Acetonitrile Sample->Precipitate 200 µL Reagents Prepare Stock & Working Standards Spike Spike Calibrators & QCs Vortex 2. Vortex (60 sec) Precipitate->Vortex Centrifuge 3. Centrifuge (14,000g, 10 min) Vortex->Centrifuge Transfer 4. Transfer Supernatant to HPLC Vial Centrifuge->Transfer Inject Inject 20 µL onto HPLC-UV Transfer->Inject Chromatogram Generate Chromatogram Inject->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Workflow for HPLC analysis of sulfasalazine.

System Suitability and Method Validation

Before analyzing samples, the system's performance must be verified. Furthermore, the analytical method itself must be validated to ensure it is fit for purpose.

System Suitability Test (SST)

Inject a mid-range concentration standard five times before starting the analytical run. The results must meet the following criteria:

SST ParameterAcceptance CriteriaRationale
Peak Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.
%RSD of Retention Time < 1.0%Demonstrates the stability and precision of the pump and system.
%RSD of Peak Area < 2.0%Confirms the precision of the injector and detector response.
Method Validation (ICH Q2(R1) Framework)

A full validation should be performed according to regulatory guidelines.[1][2][4][13] Key parameters to assess include:

  • Specificity: Analyze blank plasma from multiple sources to ensure no endogenous components interfere with the analyte peaks.

  • Linearity: Assess the calibration curve over the desired concentration range. The correlation coefficient (r²) should be > 0.99.[8]

  • Accuracy & Precision: Analyze QC samples in replicate (n=5) on at least three different days. Accuracy (% bias) should be within ±15% (±20% at LLOQ), and precision (%RSD) should be ≤15% (≤20% at LLOQ).

  • Limit of Detection (LOD) & Quantification (LOQ): The LOQ is the lowest point on the calibration curve that meets the accuracy and precision criteria.

  • Stability: Evaluate the stability of analytes in plasma under various conditions: bench-top (room temp), freeze-thaw cycles (e.g., 3 cycles), and long-term storage (-80°C).

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Column degradation- Mobile phase pH incorrect- Contamination- Replace column- Remake mobile phase and verify pH- Flush system and column with strong solvent
Shifting Retention Times - Pump malfunction/leak- Column temperature fluctuation- Mobile phase composition changed- Check pump for leaks, run pressure test- Ensure column oven is stable- Prepare fresh mobile phase
Low Analyte Recovery - Inefficient protein precipitation- Analyte degradation- Ensure precipitating solvent is cold and added quickly- Check sample handling procedures; keep samples on ice
High Backpressure - Column or guard column frit blockage- System tubing blockage- Reverse-flush column (disconnect from detector)- Replace guard column- Systematically check tubing connections

References

  • Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. Journal of Pharmaceutical Sciences.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
  • Quality Guidelines. International Council for Harmonisation (ICH).
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).
  • Development and validation of a HPLC-UV method of analysis for sulfasalazine in human plasma. Medical Science Journal of Islamic Azad University.
  • Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. National Institutes of Health (NIH).
  • Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study. PubMed.
  • Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study. ResearchGate.
  • Separation of Sulfasalazine on Newcrom R1 HPLC column. SIELC Technologies.
  • Sample Preparation In Bioanalysis: A Review. International Journal of Scientific & Technology Research.
  • Development and validation of HPLC-DAD and LC-(ESI)/MS methods for the determination of sulfasalazine, mesalazine and hydrocortisone 21-acetate in tablets and rectal suppositories: In vitro and ex vivo permeability studies. Open Ukrainian Citation Index (OUCI).
  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. MDPI.
  • Draft Guidance on Sulfasalazine. U.S. Food and Drug Administration.
  • Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples. PubMed Central.
  • RPLC determination of acid dissociation constants and quantitative estimation for sulfasalazine. ResearchGate.
  • Protein Precipitation (UPDATED). YouTube.
  • Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass.

Sources

Development of a Stability-Indicating HPLC Method for the Analysis of N-Acetyl Sulfapyridine and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Abstract

This application note presents a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of N-Acetyl Sulfapyridine and its potential impurities. This compound is a primary metabolite of the anti-inflammatory drug Sulfasalazine, and its purity is critical for ensuring pharmaceutical safety and efficacy. This document provides a detailed protocol, from method development and forced degradation studies to full validation according to International Council for Harmonisation (ICH) guidelines. The methodologies outlined herein are designed to be directly applicable for researchers, scientists, and drug development professionals in a quality control or research and development setting.

Introduction: The Imperative of Impurity Profiling

This compound is the N-acetylated metabolite of Sulfapyridine, which itself is a metabolic product of Sulfasalazine. Ensuring the purity of active pharmaceutical ingredients (APIs) and their metabolites is a cornerstone of drug development and manufacturing. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over impurities in drug substances and products. Impurities can arise from various sources, including the manufacturing process (process-related impurities), degradation of the drug substance over time (degradation products), or from the starting materials and intermediates. These impurities, even at trace levels, can impact the safety and efficacy of the final drug product.

The development of a robust, stability-indicating analytical method is therefore not merely a procedural step but a critical component of the overall quality control strategy. A stability-indicating method is defined as a validated analytical procedure that can accurately and precisely measure the active ingredient in the presence of its impurities and degradation products. This application note provides a systematic approach to developing such a method for this compound, grounded in scientific principles and regulatory expectations.

Understanding the Impurity Landscape

A successful analytical method is built upon a thorough understanding of the potential impurities that may be present. For this compound, these can be broadly categorized into process-related impurities and degradation products.

Potential Process-Related Impurities

The synthesis of this compound typically involves the acetylation of Sulfapyridine, which is synthesized from p-acetylaminobenzenesulfonyl chloride and 2-aminopyridine. Based on this synthetic route, potential process-related impurities include:

  • Sulfapyridine: The immediate precursor to this compound. Its presence would indicate an incomplete acetylation reaction.

  • 2-Aminopyridine: A key starting material in the synthesis of Sulfapyridine.

  • p-Acetylaminobenzenesulfonyl Chloride: The other primary starting material for Sulfapyridine synthesis.

  • By-products from side reactions: Such as those formed during the diazotization and coupling reactions in the synthesis of related compounds like Sulfasalazine.

Potential Degradation Products

Forced degradation studies are essential to identify potential degradation pathways and to generate degradation products for method development and validation. Based on the known instability of sulfonamides, the following degradation pathways are anticipated for this compound under various stress conditions:

  • Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the acetyl group, reverting this compound back to Sulfapyridine.

  • Oxidation: Exposure to oxidative conditions can lead to the formation of N-oxide derivatives or other oxidation products.

  • Photodegradation: Exposure to light can cause cleavage of the sulfonamide bond or other photochemical reactions.

The relationship between this compound and its key related substances is illustrated in the diagram below.

NAS This compound SP Sulfapyridine (Precursor/Degradant) NAS->SP Hydrolysis DP Other Degradation Products (e.g., Oxides) NAS->DP Oxidation/ Photodegradation SP->NAS Acetylation (Synthesis) AP 2-Aminopyridine (Starting Material) AP->SP Synthesis PASC p-Acetylaminobenzenesulfonyl Chloride (Starting Material) PASC->SP Synthesis

Caption: Relationship between this compound and its potential impurities.

Analytical Method Development

The goal of method development is to achieve adequate separation and quantification of this compound from its potential impurities. A reversed-phase HPLC method with UV detection is a suitable choice for this purpose due to the chromophoric nature of the analytes.

Physicochemical Properties and Initial Conditions
  • UV Absorbance: Sulfapyridine has a UV maximum at approximately 256-265 nm. This compound is expected to have a similar UV profile, making this wavelength range suitable for detection. A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal detection wavelength.

  • Solubility: this compound is soluble in organic solvents such as methanol and acetonitrile. A mixture of water and an organic solvent will be used as the diluent for sample preparation.

Chromatographic System and Parameters

The following table summarizes the recommended starting parameters for the HPLC method.

ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeC18 columns provide good retention and selectivity for a wide range of moderately polar to non-polar compounds, including sulfonamides. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic mobile phase helps to suppress the ionization of the analytes, leading to better peak shape and retention on the reversed-phase column.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with a low UV cutoff and good elution strength.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-32 min: 90-10% B; 32-40 min: 10% BA gradient elution is necessary to separate impurities with a wide range of polarities from the main analyte and from each other within a reasonable analysis time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 260 nmBased on the expected UV absorbance maximum of this compound and its related compounds. A PDA detector can be used to confirm the optimal wavelength.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Sample Diluent Acetonitrile:Water (50:50, v/v)Ensures the solubility of this compound and its impurities and is compatible with the mobile phase.
Standard Concentration 0.5 mg/mLA suitable concentration for accurate UV detection and for the detection of impurities at low levels.
Impurity Standard Conc. 0.005 mg/mL (1% of the main analyte concentration)To assess the sensitivity and quantification of the method for impurities at relevant levels.

The workflow for developing the analytical method is depicted below.

cluster_0 Method Development Workflow A Define Analytical Target Profile B Gather Information on Analyte & Impurities A->B C Select HPLC Mode & Column B->C D Optimize Mobile Phase & Gradient C->D E Forced Degradation Studies D->E F Method Validation (ICH Guidelines) E->F

Caption: Workflow for analytical method development.

Experimental Protocols

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound.

Protocol:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of approximately 0.5 mg/mL with the sample diluent.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of approximately 0.5 mg/mL with the sample diluent.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of approximately 0.5 mg/mL with the sample diluent.

  • Thermal Degradation: Place 10 mg of solid this compound in an oven at 105°C for 24 hours. Dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Photolytic Degradation: Expose a solution of this compound (0.5 mg/mL in the sample diluent) to UV light (254 nm) for 24 hours.

Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The goal is to achieve approximately 5-20% degradation of the main peak.

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:

4.2.1. Specificity

  • Protocol: Analyze blank (diluent), placebo (if applicable), this compound standard, and a mixture of this compound and its known impurities. Also, analyze the samples from the forced degradation studies.

  • Acceptance Criteria: The method should demonstrate baseline resolution between this compound and all known impurities and degradation products. The peak for this compound in the stressed samples should be spectrally pure, as determined by a PDA detector.

4.2.2. Linearity

  • Protocol: Prepare a series of at least five concentrations of this compound ranging from 50% to 150% of the nominal standard concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

4.2.3. Range

  • Protocol: The range is established by confirming that the method has suitable linearity, accuracy, and precision within the specified concentration limits.

  • Acceptance Criteria: The range should cover the expected concentrations of the analyte in the samples to be tested.

4.2.4. Accuracy

  • Protocol: Perform recovery studies by spiking a known amount of this compound into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze each concentration in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4.2.5. Precision

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate injections of the this compound standard solution on the same day.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

    • Acceptance Criteria: The RSD over the two days should be ≤ 2.0%.

4.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be sufficiently low to allow for the quantification of impurities at their specified limits.

4.2.7. Robustness

  • Protocol: Intentionally vary the chromatographic parameters, such as flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the variations.

4.2.8. System Suitability

  • Protocol: Inject a system suitability solution (a mixture of this compound and a key impurity) before each analytical run.

  • Acceptance Criteria: The resolution between the two peaks should be ≥ 2.0, the tailing factor for the this compound peak should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

Data Presentation

The results of the method validation should be clearly summarized in tables for easy interpretation.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Resolution≥ 2.0[Insert Data]
Tailing Factor≤ 2.0[Insert Data]
Theoretical Plates≥ 2000[Insert Data]

Table 2: Linearity Data

Concentration (mg/mL)Peak Area
[Insert Data][Insert Data]
[Insert Data][Insert Data]
[Insert Data][Insert Data]
[Insert Data][Insert Data]
[Insert Data][Insert Data]
Correlation Coeff. (r²) ≥ 0.999

Table 3: Accuracy (Recovery) Data

Concentration Level% Recovery
80%[Insert Data]
100%[Insert Data]
120%[Insert Data]
Mean Recovery 98.0-102.0%

Conclusion

The stability-indicating RP-HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound and the detection of its process-related and degradation impurities. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated pharmaceutical environment. By following the principles and procedures outlined herein, researchers and analytical scientists can confidently implement this method for routine quality control testing and stability studies of this compound.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
  • Kapoor, B., Gupta, R., Gulati, M., Singh, S. K., Khatik, G. L., Chawla, M., Nagappan, K. V., Khursheed, R., & Kumar, R. (2020). High

Comprehensive Guide to In Vitro Cell-Based Assays for N-Acetyl Sulfapyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-Acetyl Sulfapyridine is the primary metabolite of sulfapyridine, which in turn is a metabolic product of the widely used anti-inflammatory drug sulfasalazine. While sulfasalazine's therapeutic effects are largely attributed to its other metabolite, 5-aminosalicylic acid (5-ASA), the sulfapyridine moiety and its subsequent acetylation product, this compound, are often linked to the drug's adverse effects[1]. A thorough understanding of the cellular and molecular impacts of this compound is therefore critical for a complete safety and efficacy profile of its parent drug. This guide provides a series of detailed protocols for robust in vitro cell-based assays designed to characterize the cytotoxic, genotoxic, and immunomodulatory potential of this compound. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as an essential resource for researchers in pharmacology, toxicology, and drug development.

Scientific Background: The Metabolic Journey and Rationale for Testing

The clinical use of sulfasalazine is a classic example of a prodrug strategy. After oral administration, sulfasalazine travels largely unabsorbed to the colon, where gut bacteria cleave its azo bond to release two distinct molecules: 5-aminosalicylic acid (5-ASA) and sulfapyridine[2]. While 5-ASA exerts local anti-inflammatory effects in the colon, sulfapyridine is readily absorbed into the bloodstream. It then undergoes hepatic metabolism, primarily N-acetylation, to form this compound[1][2].

The rate of this acetylation is genetically determined, leading to "fast" and "slow" acetylator phenotypes in the population[2]. Slow acetylators have higher circulating levels of sulfapyridine and are more prone to its concentration-dependent side effects[1]. This compound itself is considered to have minimal therapeutic activity[3][4]. However, its potential to induce cellular stress and genetic damage necessitates careful in vitro evaluation[1]. The following assays are designed to probe these specific biological questions.

cluster_0 Gastrointestinal Tract (Colon) cluster_1 Systemic Circulation & Liver SSZ Sulfasalazine (SSZ) ASA 5-Aminosalicylic Acid (5-ASA) SSZ->ASA Bacterial Azo-Reductases SP Sulfapyridine (SP) SSZ->SP Bacterial Azo-Reductases Local_Effect Anti-inflammatory Effect ASA->Local_Effect Therapeutic Action SP_Absorbed Sulfapyridine (Absorbed) SP->SP_Absorbed Absorption NASP This compound (NASP) SP_Absorbed->NASP Hepatic N-acetylation (NAT2 Enzyme) Adverse_Effects Potential Adverse Effects NASP->Adverse_Effects Excretion Renal Excretion NASP->Excretion

Caption: Metabolic pathway of Sulfasalazine to its key metabolites.

Foundational Procedures: Reagent & Cell Culture Preparation

Accurate and reproducible results begin with meticulous preparation.

This compound Stock Solution

The choice of solvent is the first critical step. This compound is poorly soluble in aqueous solutions but is soluble in dimethyl sulfoxide (DMSO)[5].

  • Objective: To prepare a high-concentration, sterile stock solution for serial dilutions.

  • Procedure:

    • Weigh out the required amount of this compound powder (MW: 291.33 g/mol )[5][6] in a sterile microcentrifuge tube.

    • Add an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 50-100 mM). Vortex thoroughly until fully dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

  • Expert Insight: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity or alter cellular functions. Always include a "vehicle control" (medium with the same final DMSO concentration as the highest test concentration) in every experiment.

Cell Line Selection and Maintenance

The choice of cell line is dictated by the experimental question. A panel of cell lines is recommended to avoid cell-type-specific artifacts.

Assay Type Recommended Cell Line Rationale Culture Medium
Cytotoxicity HepG2 (Human Hepatoma)Represents a liver model, a primary site of metabolism for the parent compound, sulfapyridine.[7]Eagle's Minimum Essential Medium (EMEM) + 10% FBS
Cytotoxicity HeLa (Human Cervical Cancer)A robust, highly proliferative cell line commonly used in initial toxicity screening.[8]Dulbecco's Modified Eagle's Medium (DMEM) + 10% FBS
Immunomodulation RAW 264.7 (Murine Macrophage)A standard model for assessing inflammatory responses to stimuli like lipopolysaccharide (LPS).DMEM + 10% FBS
Immunomodulation Human PBMCsPrimary cells that provide a more physiologically relevant model of the human immune system.[3]RPMI-1640 + 10% FBS

General Culture Practice: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Subculture cells before they reach 80-90% confluency to ensure they remain in the logarithmic growth phase, which is crucial for experimental consistency.

Protocol 1: Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product[7].

Causality and Self-Validation
  • Why a 24-hour pre-incubation? Allowing cells to adhere and resume normal logarithmic growth after plating ensures that the observed effects are due to the compound and not plating-related stress.[7]

  • Why a dose-response curve? Testing a range of concentrations (typically in log or semi-log steps) is essential to determine the IC₅₀ (half-maximal inhibitory concentration), providing a quantitative measure of cytotoxicity.

  • Why include positive and negative controls? A positive control (e.g., Doxorubicin) validates that the assay system can detect a cytotoxic response. A negative/vehicle control (DMSO) validates that the solvent is not causing toxicity.

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Detailed Step-by-Step Protocol
  • Cell Plating (Day 1):

    • Trypsinize and count cells (e.g., HepG2).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Plate 100 µL of the cell suspension into the inner 60 wells of a 96-well plate (5,000 cells/well).

    • Add 100 µL of sterile PBS or culture medium to the outer wells to minimize evaporation.[9]

    • Incubate overnight (16-24 hours) at 37°C, 5% CO₂.[7]

  • Compound Treatment (Day 2):

    • Prepare 2x concentrated serial dilutions of this compound in culture medium from your DMSO stock. Also prepare 2x vehicle and positive controls.

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the appropriate 2x compound dilution or control to each well. This brings the final volume to 100 µL and the compound concentration to 1x.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Measurement (Day 4/5):

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

    • Visually confirm the formation of purple formazan crystals in the vehicle control wells.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well.[7]

    • Gently pipette to mix and dissolve the crystals.

    • Read the absorbance on a microplate reader at a wavelength of 570 nm.

Data Analysis
  • Calculate Percent Viability:

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Protocol 2: Anti-Inflammatory Potential via Nitric Oxide (NO) and Cytokine Measurement

While this compound is not expected to be a potent anti-inflammatory agent, it is crucial to quantify its effect (or lack thereof) on inflammatory pathways. This protocol uses LPS-stimulated macrophages to measure the production of nitric oxide (NO) and key pro-inflammatory cytokines like TNF-α.

Causality and Self-Validation
  • Why use LPS? Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages via the TLR4 signaling pathway, inducing a strong inflammatory response, including the production of NO and cytokines.[10] This provides a robust and reproducible inflammatory context to test the inhibitory effects of the compound.

  • Why measure NO? NO is a key signaling molecule in inflammation, and its production by inducible nitric oxide synthase (iNOS) is a hallmark of macrophage activation. The Griess assay provides a simple and reliable colorimetric method for its measurement.

  • Why measure Cytokines? Cytokines like TNF-α and IL-6 are central mediators of inflammation. Measuring their levels in the culture supernatant via ELISA provides specific and sensitive data on the immunomodulatory effects of the compound.

Detailed Step-by-Step Protocol
  • Cell Plating (Day 1):

    • Plate RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of DMEM.

    • Incubate overnight to allow for adherence.

  • Compound Pre-treatment and Stimulation (Day 2):

    • Prepare 2x serial dilutions of this compound in culture medium.

    • Remove the old medium and add 50 µL of fresh medium to each well.

    • Add 50 µL of the 2x compound dilutions to the appropriate wells and incubate for 1-2 hours. This pre-incubation allows the compound to enter the cells before the inflammatory stimulus is added.

    • Prepare a 2 µg/mL solution of LPS in culture medium. Add 50 µL of this solution to all wells except the "unstimulated" control (final LPS concentration: 1 µg/mL). For unstimulated wells, add 50 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Measurement (Day 3):

    • Nitric Oxide (Griess Assay):

      • Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

      • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well.

      • Incubate for 5-10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent II (NED solution) to each well.

      • Incubate for another 5-10 minutes. A pink/magenta color will develop.

      • Read absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

    • Cytokine (ELISA):

      • Collect the remaining supernatant and store at -80°C until analysis.

      • Quantify the concentration of TNF-α, IL-6, or other cytokines of interest using commercially available ELISA kits, following the manufacturer's instructions.

Parameter Typical Values & Notes
Cell Density 1 x 10⁵ cells/well (RAW 264.7)
Compound Conc. Range 1 µM - 100 µM (or higher, based on cytotoxicity)
LPS Concentration 1 µg/mL
Incubation Time 24 hours post-LPS stimulation
Positive Control Dexamethasone (1 µM)
Expected Outcome This compound is expected to show minimal to no inhibition of NO or cytokine production compared to the parent compound sulfapyridine or sulfasalazine.[3][11]

References

  • BenchChem. (2025). Protocol for Assessing the Antibacterial Activity of Sulfonamides.
  • BenchChem. (2025). Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide.
  • National Center for Biotechnology Inform
  • Advanced Targeting Systems. (n.d.). Sample Cytotoxicity Assay Protocol.
  • Sagawa, H., et al. (2003). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics.
  • Volin, M. V., et al. (1999). Treatment with sulfasalazine or sulfapyridine, but not 5-aminosalicyclic acid, inhibits basic fibroblast growth factor-induced endothelial cell chemotaxis.
  • Comer, S. S., & Jasin, H. E. (1988). In vitro immunomodulatory effects of sulfasalazine and its metabolites.
  • Miyachi, Y., et al. (1998). The in vitro immunomodulatory effects of sulfasalazine on human polymorphonuclear leukocytes, mononuclear cells, and cultured glomerular mesangial cells. Immunopharmacology.
  • PillBox. (2024). Pharmacology of Sulfapyridine; Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • International Agency for Research on Cancer. (2016). Mechanistic and Other Relevant Data. In Some Drugs and Herbal Products. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108.
  • CymitQuimica. (n.d.). This compound.
  • United States Biological. (n.d.). This compound CAS 19077-98-6.
  • Paiva-Martins, F., et al. (2012). Scavenging of reactive oxygen and nitrogen species by the prodrug sulfasalazine and its metabolites 5-aminosalicylic acid and sulfapyridine. Redox Report.
  • Patel, P., & Anson, J. (2024). Sulfasalazine. In StatPearls.
  • Kanerud, L., et al. (1991). Effect of sulphasalazine and sulphapyridine on neutrophil superoxide production: role of cytosolic free calcium.
  • van Ginneken, C. A., & van Rossum, J. M. (1985). In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. The Veterinary Quarterly.
  • Ren, Z., et al. (2016). The combination effects of acetaminophen and N-acetylcysteine on cytokines production and NF-κB activation of lipopolysaccharide-challenged piglet mononuclear phagocytes in vitro and in vivo.

Sources

Application Notes & Protocols: The Role of N-Acetyl Sulfapyridine in Modern Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Metabolite

N-Acetyl Sulfapyridine (NASP) is the primary metabolite of sulfapyridine (SP), which itself is derived from the anti-inflammatory drug sulfasalazine (SSZ).[1][2] While historically viewed as a simple product of drug metabolism, the study of NASP has evolved into a sophisticated tool within pharmacokinetic (PK) research. Its formation is almost exclusively mediated by the N-acetyltransferase 2 (NAT2) enzyme, a key player in Phase II drug metabolism known for its significant genetic polymorphism in the human population.[3][4][5]

This genetic variability divides the population into distinct "fast," "intermediate," and "slow acetylator" phenotypes.[6] Consequently, the rate and extent of NASP formation from SP can vary dramatically between individuals.[3][7] This makes the Sulfapyridine/N-Acetyl Sulfapyridine metabolic pathway an invaluable in vivo probe for:

  • Pharmacogenetic Phenotyping: Determining an individual's NAT2 activity, which can predict their metabolic capacity for numerous other drugs and xenobiotics metabolized by the same enzyme.[8][9]

  • Drug Development: Understanding the metabolic fate of new chemical entities that may be subject to acetylation.

  • Personalized Medicine: Optimizing dosing regimens for drugs like sulfasalazine to balance efficacy with the risk of adverse effects, as toxicity is often linked to higher concentrations of the parent drug (sulfapyridine) in slow acetylators.[3]

This guide provides a comprehensive overview, from foundational principles to detailed laboratory protocols, for leveraging this compound in pharmacokinetic research.

Scientific Foundation: The Metabolic Journey and Its Significance

The pharmacokinetic profile of this compound is intrinsically linked to the administration of its parent drug, sulfasalazine. The metabolic cascade is a multi-step, multi-location process that is crucial to understand for proper study design.

  • Colonic Cleavage: Orally administered sulfasalazine is poorly absorbed in the upper gastrointestinal tract.[1][10] The majority of the dose reaches the colon, where gut microbiota employ azoreductase enzymes to cleave the azo bond, releasing the two constituent moieties: 5-aminosalicylic acid (5-ASA), the primary therapeutic agent, and sulfapyridine (SP).[3][10]

  • Systemic Absorption of Sulfapyridine: Unlike 5-ASA, which largely remains in the colon, sulfapyridine is almost completely absorbed from the colon into systemic circulation.[3][10]

  • Hepatic N-Acetylation: Once in circulation, sulfapyridine is transported to the liver, where it undergoes Phase II metabolism. The primary reaction is the N-acetylation of the aromatic amine group, catalyzed by the NAT2 enzyme, to form this compound (NASP).[4][11]

  • Further Metabolism & Excretion: Both SP and NASP can undergo further hydroxylation and glucuronidation before being eliminated, primarily via the kidneys in urine.[3][7]

The critical, rate-determining step for inter-individual variability is the N-acetylation reaction. The genetic makeup of an individual's NAT2 gene dictates the speed of this conversion, directly influencing the plasma concentration ratio of NASP to SP.

G cluster_gut Colon (Gut Microbiota) cluster_systemic Systemic Circulation / Liver SSZ Sulfasalazine (Oral Dose) SP_released Sulfapyridine (SP) SSZ->SP_released Bacterial Azoreductases ASA 5-Aminosalicylic Acid (5-ASA) (Therapeutic Moiety) SSZ->ASA Bacterial Azoreductases SP_circ Sulfapyridine (SP) SP_released->SP_circ Absorption NASP This compound (NASP) SP_circ->NASP Hepatic NAT2 Enzyme (Polymorphic) Excretion Further Metabolism & Renal Excretion SP_circ->Excretion NASP->Excretion

Figure 1: Metabolic pathway of Sulfasalazine to this compound.

Analytical Methodology: Quantifying NASP and SP in Biological Matrices

Accurate quantification of both sulfapyridine and this compound is paramount. While HPLC-UV methods have been developed[12], Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity, specificity, and throughput.[13][14][15]

Protocol 1: LC-MS/MS Bioanalysis of SP and NASP in Rat Plasma

This protocol provides a robust method for the simultaneous quantification of SP and NASP. It is essential that the method is fully validated according to regulatory standards, such as the FDA Bioanalytical Method Validation Guidance for Industry.[16][17][18]

1. Sample Preparation (Protein Precipitation)

  • Rationale: This is a rapid and effective method for removing the majority of plasma proteins, which can interfere with the LC-MS/MS system. Acetonitrile is an efficient precipitating agent that also solubilizes the analytes of interest.

  • Procedure:

    • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

    • To 50 µL of plasma in each tube, add 150 µL of cold acetonitrile containing the internal standard (IS), such as Sulfapyridine-d4 and a corresponding deuterated NASP if available, or another suitable sulfonamide like sulfamethazine.[14][19]

    • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

    • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Rationale: Reversed-phase chromatography on a C18 column provides excellent retention and separation for moderately polar compounds like SP and NASP. A gradient elution with an acidified mobile phase ensures good peak shape and ionization efficiency.

  • Parameters:

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., Agilent Poroshell EC-C18, 3.0 x 100 mm, 2.7 µm)[14]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile:Methanol (90:10, v/v)[14]
Flow Rate 0.4 - 0.5 mL/min
Gradient Elution Start at 5-10% B, ramp to 95% B over 3-4 minutes, hold for 1 minute, return to initial conditions, and equilibrate.
Column Temperature 40°C
Total Run Time 6-8 minutes

3. Tandem Mass Spectrometry Conditions

  • Rationale: Electrospray ionization in positive mode (ESI+) is effective for protonating the amine functionalities on SP and NASP. Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.

  • Parameters:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sulfapyridine (SP) 250.1156.1
N-Acetyl SP (NASP) 292.1198.1
Sulfapyridine-d4 (IS) 254.1160.1

Note: Specific ion transitions and collision energies should be optimized for the specific instrument being used.

4. Method Validation

  • Rationale: A self-validating protocol is essential for trustworthy data. The method must be rigorously validated to ensure it is accurate, precise, and reliable for its intended purpose.

  • Key Validation Parameters (as per FDA Guidance[16][17]):

    • Selectivity & Specificity: No significant interference at the retention times of the analytes or IS.

    • Calibration Curve: Linear range covering the expected concentrations (e.g., 10 - 10,000 ng/mL).[13] At least 6 non-zero standards.

    • Accuracy & Precision: Intra- and inter-day precision (%CV) within ±15% (±20% at the Lower Limit of Quantification, LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). Assessed using at least three QC levels (low, medium, high).

    • Matrix Effect: Assessed to ensure that components of the plasma do not suppress or enhance the ionization of the analytes.

    • Stability: Analytes must be stable under all relevant conditions (bench-top, freeze-thaw cycles, post-preparative storage).[13]

In Vivo Experimental Design: A Preclinical Pharmacokinetic Study

This protocol outlines a typical oral PK study in rats to characterize the profiles of SP and NASP following administration of sulfasalazine.

G cluster_pre Pre-Study cluster_study Study Day cluster_post Post-Study Analysis Acclimatize Animal Acclimatization (≥3 days) Fasting Overnight Fasting (Free access to water) Acclimatize->Fasting Dosing Oral Gavage (Sulfasalazine) Fasting->Dosing Sampling Serial Blood Sampling (e.g., Saphenous Vein) Dosing->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing Storage Sample Storage (≤ -70°C) Processing->Storage Bioanalysis LC-MS/MS Analysis (Protocol 1) Storage->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis Bioanalysis->PK_Analysis

Figure 2: General workflow for an in vivo pharmacokinetic study.
Protocol 2: Oral Pharmacokinetic Study in Sprague-Dawley Rats
  • Animal Model: Male Sprague-Dawley rats (250 ± 25 g).[20] Use of at least 3-4 animals per time point or group is recommended to assess variability.[21]

  • Housing: Animals should be housed in accordance with institutional guidelines, with a standard light-dark cycle and access to food and water.[20]

1. Acclimatization and Preparation

  • Allow animals to acclimate to the facility for at least 3 days prior to the study.

  • Fast animals overnight (approx. 12 hours) before dosing, with water available ad libitum.[20] This minimizes variability in gastrointestinal absorption.

2. Dose Formulation and Administration

  • Prepare a suspension of sulfasalazine in a suitable vehicle (e.g., 0.5% methylcellulose in water). The concentration should be calculated to deliver the desired dose in a volume appropriate for oral gavage in rats (e.g., 5-10 mL/kg).

  • Record the body weight of each animal on the day of the study.

  • Administer the sulfasalazine suspension via oral gavage using a ball-tipped feeding needle. A typical dose for preclinical studies might range from 50-100 mg/kg.

3. Blood Sampling

  • Rationale: The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug and its metabolite. Since SP and NASP appear after a delay due to gut transit and metabolism, later time points are crucial.[22]

  • Collect approximately 150-200 µL of blood into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points.

  • Suggested Sampling Schedule: Pre-dose (0), 2, 4, 6, 8, 12, 24, and 48 hours post-dose.

  • The total blood volume collected should not exceed institutional guidelines (e.g., <10% of total circulating blood volume).[23]

4. Sample Processing and Storage

  • Immediately after collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma supernatant to new, clearly labeled cryovials.

  • Store the plasma samples at -70°C or below until bioanalysis.

Data Analysis and Pharmacokinetic Interpretation

  • Concentration-Time Profiles: Using the bioanalytical data, plot the mean plasma concentrations of both SP and NASP versus time on a semi-logarithmic scale.

  • Pharmacokinetic Parameters: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters for both SP and NASP.

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time at which Cmax is observed. The Tmax for NASP will typically be later than for SP.[22]
AUC(0-t) Area Under the concentration-time Curve from time zero to the last measurable time point.
AUC(0-inf) Area Under the Curve extrapolated to infinity. Represents total drug exposure.
t½ (Half-life) The time required for the plasma concentration to decrease by half during the terminal elimination phase.[2]
Metabolite Ratio (MR) Calculate the ratio of AUC(NASP) / AUC(SP). This ratio serves as a quantitative index of NAT2 activity. A higher ratio indicates a "fast acetylator" phenotype, while a lower ratio suggests a "slow acetylator".

Interpreting the Results: In a study population (human or animal), a bimodal distribution of the Metabolite Ratio is often observed, clearly segregating fast and slow acetylators. For example, the half-life of sulfapyridine in slow acetylators can be significantly longer (e.g., 14.8 hours) compared to fast acetylators (e.g., 10.4 hours), leading to higher systemic exposure to the parent moiety.[1][2]

Conclusion

The study of this compound provides a powerful, clinically relevant model for investigating Phase II drug metabolism and the impact of pharmacogenetics. By employing robust, validated bioanalytical methods and carefully designed in vivo protocols, researchers can accurately determine NAT2 phenotype and gain critical insights into the disposition of acetylated drugs. These principles and protocols form a foundational framework for advancing drug development and pushing the frontiers of personalized medicine.

References

  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2025).
  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2001).
  • International Agency for Research on Cancer. (2016). Mechanistic and Other Relevant Data - Some Drugs and Herbal Products. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. NCBI Bookshelf. [Link]
  • Hekster, Y. A., & Vree, T. B. (n.d.). Sulfapyridine.
  • U.S. Food and Drug Administration. (2022).
  • Bates, T. R., et al. (1977). Salivary excretion and pharmacokinetics of sulfapyridine after sulfasalazine. Clinical Pharmacology & Therapeutics. [Link]
  • PharmGKB.
  • Dr. Raj. (2024). Acetylation of Drugs as an example of Pharmacogenetics / Variations activity of N-Acetyltransferase. YouTube. [Link]
  • JoVE. (n.d.).
  • Owerbach, J., et al. (1978). High-performance Liquid Chromatographic Assay of Sulfapyridine and Acetylsulfapyridine in Biological Fluids. Journal of Pharmaceutical Sciences. [Link]
  • Hekster, Y. A., et al. (1989). The pharmacokinetics of sulfapyridine and its N4-acetyl-, and hydroxy metabolites in man. Journal of Chemotherapy. [Link]
  • Gao, W., & Bohl, C. E. (2005). INTERSPECIES DIFFERENCES IN PHARMACOKINETICS AND METABOLISM OF S-3-(4-ACETYLAMINO-PHENOXY)-2-HYDROXY-2-METHYL-N-(4-NITRO-3-TRIFLUOROMETHYL-PHENYL)-PROPIONAMIDE: THE ROLE OF N-ACETYLTRANSFERASE. Drug Metabolism and Disposition. [Link]
  • Sim, E., et al. (2012). Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. British Journal of Pharmacology. [Link]
  • National Center for Biotechnology Information. (n.d.). Sulfasalazine.
  • Levy, M., et al. (1998). Drug acetylation in liver disease. Clinical Pharmacokinetics. [Link]
  • Buggé, C. J., et al. (1990). Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. Journal of Pharmaceutical Sciences. [Link]
  • Tolia, V. (2024). Sulfasalazine.
  • Atcha, Z., et al. (2010). Alternative Method of Oral Dosing for Rats.
  • Medsimplified. (2024). Pharmacology of Sulfapyridine ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
  • Das, K. M., & Eastwood, M. A. (1975). Acetylation polymorphism of sulfapyridine in patients with ulcerative colitis and Crohn's disease. Semantic Scholar. [Link]
  • Das, K. M., & Eastwood, M. A. (1975). Acetylation polymorphism of sulfapyridine in patients with ulcerative colitis and Crohn's disease. Clinical Pharmacology & Therapeutics. [Link]
  • Klotz, U., et al. (1983). The disposition and metabolism of sulphasalazine (salicylazosulphapyridine) in man. British Journal of Clinical Pharmacology. [Link]
  • Singh, K., et al. (2011).
  • Scott, D. O., et al. (2007). Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage. Semantic Scholar. [Link]
  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]
  • Xu, F., et al. (2021).
  • Hekster, C. A., & Vree, T. B. (1982). Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives. Antibiotics and Chemotherapy. [Link]
  • Fischer, C., et al. (1983). Steady-state kinetics of 5-aminosalicylic acid and sulfapyridine during sulfasalazine prophylaxis in ulcerative colitis. European Journal of Clinical Pharmacology. [Link]
  • Shaklee Corporation. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. [Link]
  • Shah, I., et al. (2012). Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study.
  • Kellermann, T., et al. (2023). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Bates, T. R., et al. (1976). Time course of free and N4-acetylated sulfapyridine concentrations in the plasma and saliva of man after sulfasalazine (salicylazosulfapyridine) administration: preliminary findings.
  • Boink, A. B., et al. (1994). A rapid method for the simultaneous determination of the major metabolites of sulphasalazine in plasma. Semantic Scholar. [Link]
  • Mathew, M., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC.
  • Klotz, U. (1985). Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid. Clinical Pharmacokinetics. [Link]
  • Koytcheva, M. K. (2017). Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological. Research Trends. [Link]
  • LGC Group. (n.d.).
  • Hold, K. M., et al. (2000). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry.
  • Raggi, M. A., et al. (2000). A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products. The Analyst. [Link]

Sources

Application Note: A Comprehensive NMR-Based Approach for the Structural Elucidation of N-Acetyl Sulfapyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl Sulfapyridine is the major active metabolite of Sulfasalazine, a drug widely used in the treatment of inflammatory bowel disease and rheumatoid arthritis.[1] The accurate structural confirmation and purity assessment of this metabolite are critical for understanding its pharmacological and toxicological profile. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution. This application note provides a detailed guide, from sample preparation to advanced 2D NMR analysis, for the complete structural assignment of this compound. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The molecular structure of this compound (C₁₃H₁₃N₃O₃S, Molecular Weight: 291.33 g/mol ) consists of three key fragments: an acetyl group, a para-substituted benzene ring, and a 2-substituted pyridine ring, all linked via amide and sulfonamide functionalities.[2] Elucidating this structure requires a multi-faceted NMR approach to assign each proton and carbon signal and to establish connectivity between these fragments.

Part 1: Foundational Principles and Experimental Design

The core of NMR spectroscopy lies in the interaction of nuclear spins with an external magnetic field. Different chemical environments around ¹H and ¹³C nuclei lead to distinct resonance frequencies (chemical shifts), providing a unique fingerprint of the molecule. For a molecule like this compound, a systematic combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete and confident structural assignment.

Logical Workflow for Structural Elucidation

The chosen workflow is designed to build structural information progressively. We start with broad spectral surveys (¹H and ¹³C NMR) to identify all proton and carbon environments. We then determine the number of protons attached to each carbon (DEPT-135). Finally, we piece the molecular puzzle together by establishing bond connectivities through 2D correlation experiments (COSY, HSQC, and HMBC).

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments cluster_Final Final Output H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) DEPT->HSQC DEPT->HMBC Structure Complete Structural Assignment COSY->Structure HSQC->Structure HMBC->Structure

Caption: NMR experimental workflow for structural elucidation.

Part 2: Detailed Experimental Protocols

Protocol 1: Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. The goal is to create a homogeneous solution free of particulate matter.[3][4]

  • Mass Measurement: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-75 mg for comprehensive 2D NMR analysis into a clean, dry vial.[5] Higher concentrations are needed for ¹³C-based experiments due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3][4]

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which readily dissolves the compound, and its ability to slow the exchange of amide and sulfonamide protons (NH), making them observable in the ¹H NMR spectrum.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3] Vortex or gently warm the vial to ensure complete dissolution. A clear, particulate-free solution is essential.[5]

  • Filtration and Transfer: To remove any residual microparticulates that can degrade spectral resolution, filter the solution.[4]

    • Place a small plug of glass wool or cotton into a Pasteur pipette.

    • Transfer the dissolved sample through the filter directly into a clean, high-quality 5 mm NMR tube.[3][4]

  • Final Volume Check: Ensure the solvent height in the NMR tube is at least 4-4.5 cm to be properly within the detection region of the NMR probe's radiofrequency coils.[3][6]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added. However, for routine structural confirmation, referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) is sufficient and common practice.

Part 3: Data Acquisition and Interpretation

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and sensitivity.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum is the starting point, revealing the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (J-coupling), which indicates adjacent protons.

  • Expected Signals: The structure suggests signals from the acetyl methyl group (a singlet), two pairs of doublets from the para-substituted benzene ring, and four distinct signals from the pyridine ring. Two exchangeable singlets corresponding to the amide (NH) and sulfonamide (NH) protons are also expected, particularly when using DMSO-d₆ as the solvent.[7]

¹³C NMR & DEPT-135 Spectroscopy: Carbon Skeleton Analysis

The ¹³C NMR spectrum identifies all unique carbon atoms. The DEPT-135 experiment is then run to differentiate between carbon types.

  • DEPT-135 Phasing:

    • Positive Signals: CH (methine) and CH₃ (methyl) carbons.

    • Negative Signals: CH₂ (methylene) carbons.

    • Absent Signals: C (quaternary) carbons and the carbonyl (C=O) carbon.

By comparing the ¹³C and DEPT-135 spectra, one can definitively identify all quaternary carbons, which are crucial landmarks for piecing together the molecular structure.

Illustrative NMR Data Summary

The following table summarizes the expected chemical shifts for this compound. These are predictive values based on typical shifts for similar functional groups and may vary slightly based on experimental conditions.

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm) DEPT-135 Phase
Acetyl (CH₃) ~2.10s~24.0Positive (CH₃)
Acetyl (C=O) --~169.0Absent (C)
Benzene (C-NH) --~142.0Absent (C)
Benzene (CH) ~7.75d~119.0Positive (CH)
Benzene (CH) ~7.90d~128.0Positive (CH)
Benzene (C-S) --~135.0Absent (C)
Pyridine (CH) ~7.10d~115.0Positive (CH)
Pyridine (CH) ~7.80t~138.0Positive (CH)
Pyridine (CH) ~7.00t~114.0Positive (CH)
Pyridine (CH) ~8.10d~148.0Positive (CH)
Pyridine (C-N) --~157.0Absent (C)
Amide (NH) ~10.30s--
Sulfonamide (NH) ~11.50s--

(Note: 's' = singlet, 'd' = doublet, 't' = triplet. Chemical shifts are referenced to DMSO-d₆.)

Part 4: 2D NMR for Unambiguous Connectivity

2D NMR experiments are indispensable for confirming the proposed structure by revealing through-bond correlations between nuclei.

COSY (COrrelation SpectroscopY)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[8] Cross-peaks in the 2D map connect signals from protons that are on adjacent carbons.

  • Expected Correlations:

    • Strong correlations between the adjacent aromatic protons on the benzene ring.

    • A network of correlations between the four adjacent protons on the pyridine ring.

Caption: Key COSY correlations in this compound.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹JCH coupling).[8] This is the most reliable method for assigning carbons that have attached protons.

  • Application: Each cross-peak in the HSQC spectrum provides a direct ¹H-to-¹³C linkage. For example, the proton signal at ~2.10 ppm will show a cross-peak to the carbon signal at ~24.0 ppm, definitively assigning the acetyl methyl group. Similarly, all aromatic CH protons will be correlated to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over multiple bonds (typically two or three bonds, ²JCH and ³JCH).[8] This allows for the connection of the individual fragments identified by COSY and HSQC.

  • Key Structural Confirmations via HMBC:

    • Acetyl Group to Benzene Ring: A correlation from the amide NH proton (~10.30 ppm) to the benzene ring's quaternary carbon (C-NH, ~142.0 ppm) and the acetyl carbonyl carbon (~169.0 ppm) confirms the N-acetyl linkage.

    • Benzene Ring to Sulfonamide: Correlations from the benzene protons to the quaternary carbon attached to the sulfur atom (C-S, ~135.0 ppm) establish this connection.

    • Sulfonamide to Pyridine Ring: A crucial correlation from the sulfonamide NH proton (~11.50 ppm) to the pyridine ring's quaternary carbon (C-N, ~157.0 ppm) unequivocally links the sulfonyl group to the pyridine moiety.

G cluster_Fragments Molecular Fragments cluster_Links Key HMBC Correlations Acetyl Acetyl Group (CH₃, C=O) Benzene Benzene Ring Pyridine Pyridine Ring Amide_NH Amide NH Proton Amide_NH->Acetyl to C=O Amide_NH->Benzene to C-NH Sulfonamide_NH Sulfonamide NH Proton Sulfonamide_NH->Pyridine to C-N

Caption: HMBC correlations connecting molecular fragments.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural elucidation of this compound can be achieved. This workflow, beginning with careful sample preparation and progressing from simple 1D surveys to complex 2D correlation maps, provides a self-validating system for structural confirmation. The COSY experiment pieces together proton spin systems, the HSQC experiment assigns protonated carbons, and the HMBC experiment connects the molecular fragments into the final structure. This comprehensive approach ensures the highest degree of confidence in the identity and integrity of this compound, which is fundamental for its application in pharmaceutical research and development.

References

  • PubChem. This compound-d4 (Major) | C13H13N3O3S.
  • University of Reading. NMR Sample Preparation.
  • BioOrganics. This compound-d4 (Major).
  • PubChem. Acetylsulfapyridine | C13H13N3O3S.
  • PubChem. Sulfapyridine | C11H11N3O2S.
  • Purdue University. Sample Preparation.
  • Al-Masoudi, N. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central.
  • University of Missouri-St. Louis. NMR Sample Preparation.
  • University of Bristol. How to make an NMR sample.
  • Pharmaffiliates. This compound-d4 (Major).
  • Chang, C. J., & Chang, C. C. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000812).
  • San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
  • Pulikkar, S. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.
  • Veeprho. This compound | CAS 19077-98-6.
  • Chohan, Z. H., et al. (2010). Structural elucidation and biological significance of 2-hydroxy-1-naphthaldehyde derived sulfonamides and their first row d-transition metal chelates. PubMed.
  • Royal Society of Chemistry. (2018). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Electronic Supplementary Information.
  • University of the West Indies. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Chemistry Steps. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Schaller, C. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube.
  • ResearchGate. Correlations in the HSQC and HMBC spectra of 19.

Sources

Application Note: A Validated RP-HPLC Method for the Chromatographic Separation of Sulfapyridine and its Primary Metabolite, N-Acetyl Sulfapyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the effective separation and quantification of the sulfonamide antibiotic, Sulfapyridine, and its major active metabolite, N-Acetyl Sulfapyridine. The accurate determination of these two compounds is critical in pharmaceutical quality control, drug metabolism studies, and clinical pharmacokinetics. This guide provides a detailed protocol, the scientific rationale behind the method's parameters, and validation insights according to International Council on Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

Sulfapyridine is a sulfonamide antibacterial agent that functions by competitively inhibiting dihydropteroate synthetase, an enzyme essential for bacterial folic acid synthesis.[1][2] In humans, Sulfapyridine is extensively metabolized, primarily through N-acetylation, to form this compound.[3] The ratio of the parent drug to its acetylated metabolite can vary significantly among individuals due to genetic polymorphisms in the N-acetyltransferase enzyme, impacting both therapeutic efficacy and potential toxicity.[2]

Therefore, a reliable and validated chromatographic method capable of distinctly separating and quantifying these two structurally similar compounds is indispensable for:

  • Pharmacokinetic and Metabolism Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Sulfapyridine.

  • Therapeutic Drug Monitoring: To optimize dosing regimens and minimize adverse effects in patients.

  • Pharmaceutical Quality Control: To ensure the purity and stability of Sulfapyridine in bulk drug substances and finished dosage forms.

This document details an RP-HPLC method that leverages the subtle differences in polarity between Sulfapyridine and this compound to achieve baseline separation.

Analyte Characteristics and Chromatographic Principle

The key structural difference between the two analytes is the acetylation of the primary aromatic amine group (N4) in Sulfapyridine to form an amide in this compound. This modification significantly reduces the polarity of the molecule.

Caption: Chemical structures of Sulfapyridine and this compound.

Table 1: Physicochemical Properties of Analytes

PropertySulfapyridineThis compound
Molecular Formula C₁₁H₁₁N₃O₂S[1][4]C₁₃H₁₃N₃O₃S[3]
Molecular Weight 249.29 g/mol [1][5]291.33 g/mol [3]
CAS Number 144-83-2[1]19077-98-6
Melting Point ~190-193 °C[6]~226-228 °C[7][8]
pKa 8.4[2]Not available
Solubility Sparingly soluble in water, alcohol[2]Soluble in DMSO, sparingly in methanol[7][8]

The separation is based on the principle of Reversed-Phase Chromatography . The stationary phase is a nonpolar, hydrophobic C18 (octadecylsilane) bonded to silica particles. The mobile phase is a more polar mixture of an aqueous buffer and an organic solvent.

  • Causality of Separation: this compound, being less polar due to the masking of the primary amine by the acetyl group, exhibits a stronger hydrophobic interaction with the C18 stationary phase.

  • Elution Order: Consequently, the more polar Sulfapyridine will elute first, followed by the less polar this compound, which has a longer retention time.

Detailed Application Protocol: RP-HPLC Method

This protocol has been synthesized from validated methods and is suitable for routine analysis.[9][10]

Instrumentation and Materials
  • HPLC system with gradient or isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance, pH meter, volumetric glassware, and sonicator.

  • Reference Standards: Sulfapyridine (USP/Ph. Eur. grade), this compound.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Orthophosphoric acid (AR grade), and purified water (18.2 MΩ·cm).

Chromatographic Conditions

Table 2: Optimized HPLC Parameters

ParameterConditionRationale
Column ODS C18, 250 mm x 4.6 mm, 5 µm particle size[10]Provides excellent resolving power and efficiency for sulfonamides.
Mobile Phase Acetonitrile : Water : 1% Orthophosphoric Acid (70:27:3 v/v/v)The organic modifier (acetonitrile) controls retention, while the acidic aqueous phase suppresses silanol activity and ensures analyte ionization consistency.
Flow Rate 1.0 mL/min[10]Ensures optimal efficiency and reasonable run times.
Detection UV at 256 nmCorresponds to the maximum absorbance (λmax) for Sulfapyridine, providing high sensitivity.
Injection Volume 20 µLA standard volume for good peak shape and sensitivity.
Column Temperature Ambient (~25 °C)Provides stable retention times without requiring excessive heating or cooling.
Run Time Approximately 10 minutesSufficient to allow for the elution of both components and any late-eluting impurities.
Preparation of Solutions
  • Mobile Phase: Carefully measure 700 mL of Acetonitrile, 270 mL of water, and 30 mL of 1% Orthophosphoric Acid. Mix thoroughly, sonicate for 15 minutes to degas, and allow to cool to room temperature.

  • Standard Stock Solutions (100 µg/mL):

    • Accurately weigh 10 mg of Sulfapyridine and 10 mg of this compound reference standards into separate 100 mL volumetric flasks.

    • Dissolve in approximately 70 mL of methanol with the aid of sonication.

    • Dilute to the mark with methanol and mix well. These solutions should be stored at 2-8°C and protected from light.[2]

  • Working Standard & Calibration Solutions (5-30 µg/mL):

    • Prepare a mixed working standard solution by appropriately diluting the stock solutions with the mobile phase.

    • Serially dilute this solution with the mobile phase to prepare a series of calibration standards (e.g., 5, 10, 15, 20, 25, 30 µg/mL).

Sample Preparation
  • For Pharmaceutical Dosage Forms (Tablets):

    • Weigh and finely powder no fewer than 20 tablets.

    • Transfer a quantity of powder equivalent to 10 mg of Sulfapyridine into a 100 mL volumetric flask.

    • Add ~70 mL of methanol, sonicate for 20 minutes to ensure complete dissolution, and dilute to volume with methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • For Biological Matrices (e.g., Serum/Plasma):

    • To 500 µL of serum, add 1.0 mL of acetonitrile (as a protein precipitating agent).[9][11]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.[12]

Analytical Workflow

G A 1. Prepare Mobile Phase & Standard Solutions C 3. System Equilibration (Pump mobile phase until baseline is stable) A->C B 2. Sample Preparation (Extraction / Dissolution) F 6. Sample Analysis (Inject prepared samples) B->F D 4. System Suitability Test (SST) (Inject working standard) C->D E 5. Construct Calibration Curve (Inject standards of varying concentrations) D->E If SST passes E->F G 7. Data Processing (Integrate peaks, calculate concentration) F->G

Caption: General workflow for the HPLC analysis.

Method Validation: Ensuring Trustworthiness

The described method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[13][14][15] This process provides a self-validating system, confirming the reliability of the generated data.

Table 3: Key Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
System Suitability Inject a working standard solution five times before sample analysis.%RSD < 2.0 for peak area and retention time; Tailing factor ≤ 2.0; Resolution > 2.0
Specificity Analyze a blank (diluent) and a placebo sample to check for interfering peaks at the analyte retention times.No significant interference at the retention times of the analytes.
Linearity Analyze calibration standards at a minimum of five concentration levels. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Analyze samples spiked with known amounts of analytes at three levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0 - 102.0%.[16]
Precision (Repeatability) Analyze six replicate samples at 100% of the test concentration on the same day.%RSD ≤ 2.0.[17]
Robustness Introduce small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, mobile phase organic content ±2%).System suitability parameters should remain within acceptable limits.
LOD & LOQ Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.The LOQ should be adequate for the intended application.

Alternative Screening Method: Thin-Layer Chromatography (TLC)

For rapid, semi-quantitative, or qualitative screening where the precision of HPLC is not required, Thin-Layer Chromatography (TLC) offers a simple and cost-effective alternative.[18]

TLC Protocol
  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Sample Application: Spot 5-10 µL of standard and sample solutions onto the plate.

  • Mobile Phase (Developing Solvent): A system such as Chloroform:n-Butanol (9:1, v/v) can be effective for separating sulfonamides.

  • Development: Place the plate in a saturated chromatography tank and allow the solvent front to travel approximately 80% of the plate height.

  • Visualization:

    • Dry the plate thoroughly.

    • Observe under short-wave UV light (254 nm) where the compounds will appear as dark spots against a fluorescent background.

    • For enhanced visualization, spray with a reagent like fluorescamine solution (20 mg in 100 mL acetone) and view under long-wave UV light (366 nm) to see yellow-green fluorescent spots.[19]

The separation is based on differential adsorption and polarity. As with HPLC, the more polar Sulfapyridine will have a lower Retention Factor (Rf) value compared to the less polar this compound.

Conclusion

The RP-HPLC method detailed in this application note is specific, accurate, precise, and robust for the simultaneous separation and quantification of Sulfapyridine and this compound. The comprehensive protocol and validation framework provide researchers and quality control analysts with a reliable tool for their analytical needs. The alternative TLC method serves as a valuable option for rapid screening purposes.

References

  • A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. (n.d.). Food Additives and Contaminants. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
  • Quality Guidelines. (n.d.). ICH. [Link]
  • ICH Q2 Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018).
  • Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. (1990). Journal of Pharmaceutical Sciences. [Link]
  • ICH Q2 R1: Mastering Analytical Method Validation. (2024). Abraham Entertainment. [Link]
  • Detection of sulfonamides in chicken muscle by thin layer chromatography. (2014). [Source not available].
  • Sulfapyridine. (n.d.). PubChem. [Link]
  • Chemical Properties of Sulfapyridine (CAS 144-83-2). (n.d.). Cheméo. [Link]
  • Sulfapyridine. (n.d.). NIST WebBook. [Link]
  • TLC of Sulfonamides. (2013).
  • This compound-d4 (Major). (n.d.). PubChem. [Link]
  • Determination of sulfonamides in blood using acetonitrile–salt aqueous two-phase extraction coupled with high-performance liquid chromatography and liquid chromatography–tandem mass spectrometry. (2012). Analytical Methods. [Link]
  • This compound. (n.d.). Chemical-Suppliers.com. [Link]
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: St
  • Molecular recognition and identification of sulfapyridine and sulfadimethoxine by high performance liquid chromatography with molecularly imprinted polymers. (2011). Journal of Food and Drug Analysis. [Link]
  • Thin-layer chromatography in drug analysis. I. Identification procedure of various sulfonamides in pharmaceutical combinations. (1962). Journal of Pharmaceutical Sciences. [Link]
  • Thin Layer Chromatography. (n.d.). [Source not available].
  • This compound. (n.d.). BuyersGuideChem. [Link]
  • New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms. (2016). International Journal for Pharmaceutical Research Scholars. [Link]
  • Determination of sulfonamides in blood using acetonitrile–salt aqueous two-phase extraction coupled with high-performance liquid chromatography and liquid chromatography–tandem mass spectrometry. (2012).
  • Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque, Inc.. [Link]
  • High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. (2020). Assay and Drug Development Technologies. [Link]
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection. (2011).
  • Simultaneous ultraviolet–spectrophotometric determination of sulfonamides by multivariate calibration approaches. (2012).
  • Identification of Drug Type by UV-Visible Spectroscopy. (2021). Chemistry LibreTexts. [Link]
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021).
  • RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE COMBINATION OF IMIQUIMOD AND SALICYLIC ACID. (2020).
  • Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs. (2024).

Sources

Application Notes and Protocols for N-Acetyl Sulfapyridine in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of N-Acetyl Sulfapyridine in Pharmacokinetics and Patient Stratification

In the landscape of drug metabolism and pharmacokinetics, the study of metabolites is paramount to understanding a drug's efficacy and safety profile. This compound, a major metabolite of sulfapyridine, serves as a quintessential biomarker for a crucial metabolic pathway: N-acetylation. Sulfapyridine itself is an active metabolite of the drug sulfasalazine, which is widely used in the treatment of inflammatory bowel disease and rheumatoid arthritis.[1][2] The biotransformation of sulfapyridine to this compound is primarily mediated by the N-acetyltransferase 2 (NAT2) enzyme, an enzyme notorious for its genetic polymorphism.[3]

This genetic variability in NAT2 leads to distinct subpopulations of "fast," "intermediate," and "slow" acetylators within the human population. The acetylator phenotype of a patient significantly influences the plasma concentrations of both sulfapyridine and its acetylated metabolite, this compound.[1][4] Consequently, the ratio of this compound to sulfapyridine in biological fluids is a robust indicator of an individual's acetylator status.[2] This is of profound clinical importance, as "slow" acetylators are often at a higher risk of developing dose-related adverse effects from sulfapyridine due to its reduced clearance.[5][6] Therefore, the accurate quantification of this compound is a cornerstone of therapeutic drug monitoring (TDM) for patients undergoing sulfasalazine therapy, enabling personalized medicine through dose adjustments based on metabolic phenotype.[7][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in drug metabolism studies. We will delve into detailed protocols for both in vivo and in vitro applications, underpinned by the principles of scientific integrity and validated methodologies.

Part 1: In Vivo Analysis - Clinical Phenotyping and Therapeutic Drug Monitoring

The determination of a patient's acetylator status is a critical application of this compound measurement. This is typically achieved by analyzing the ratio of this compound to its parent drug, sulfapyridine, in a patient's serum or plasma after administration of sulfasalazine.

Experimental Workflow for Acetylator Phenotyping

cluster_0 Clinical Protocol cluster_1 Analytical Protocol cluster_2 Data Interpretation A Patient Administration: Administer a single oral dose of sulfasalazine. B Sample Collection: Collect blood sample at a predetermined time point (e.g., 4-6 hours post-dose). A->B C Sample Processing: Separate serum/plasma and store at -20°C or lower until analysis. B->C D Sample Preparation: Protein precipitation of serum/plasma sample. C->D E HPLC-UV Analysis: Quantify concentrations of Sulfapyridine and This compound. D->E F Calculate M/P Ratio: [this compound] / [Sulfapyridine] E->F G Phenotype Classification: Categorize patient as Slow, Intermediate, or Fast Acetylator based on the ratio. F->G cluster_0 Incubation cluster_1 Analysis A Reaction Mixture Preparation: Combine buffer, human liver S9 fraction, and Sulfapyridine. B Pre-incubation: Incubate at 37°C for 5 minutes. A->B C Initiate Reaction: Add the cofactor Acetyl-CoA. B->C D Incubation: Incubate at 37°C for a defined time (e.g., 0, 15, 30, 60 min). C->D E Terminate Reaction: Add ice-cold acetonitrile. D->E F Sample Processing: Centrifuge to pellet protein, collect supernatant. E->F G HPLC-UV Analysis: Quantify this compound and remaining Sulfapyridine. F->G

Sources

Application Note: A Comprehensive Guide to Generating a Calibration Curve for the Quantitative Analysis of N-Acetyl Sulfapyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Core Principles

N-Acetyl Sulfapyridine is the primary active metabolite of the drug Sulfasalazine and its quantification is critical in pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations.[1][2] The foundation of accurate quantification for any analyte rests upon the establishment of a robust and reliable calibration curve. This document provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the principles and protocols for creating a valid calibration curve for this compound using two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

The core principle of this process is to establish a direct, proportional relationship between the concentration of this compound and the signal generated by an analytical instrument. This relationship, once defined by a linear equation, allows for the precise determination of the analyte's concentration in unknown samples. Our approach is grounded in the validation principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the resulting method is suitable for its intended purpose.[3][4][5]

Analyte Overview: this compound

Before embarking on quantitative analysis, understanding the physicochemical properties of the analyte is paramount. These properties dictate critical experimental choices, such as solvent selection and storage conditions.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₃N₃O₃S[2][6][7]
Molecular Weight ~291.33 g/mol [1][2][8]
Melting Point 226-228 °C[6][7][8]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Acetone; sparingly soluble in Methanol; very poorly soluble in water (56 mg/L at 20°C).[6][7][9]
Storage Store refrigerated (2-8°C), protected from light. Stable under recommended storage conditions.[8][10][11]

The Calibration Curve: A Foundational Workflow

A calibration curve is not merely a graph; it is a validated tool. The process involves preparing a series of standards of known concentrations (calibrators) from a highly pure reference standard. The instrument's response to each calibrator is measured, and the data is plotted to establish a linear relationship.

The workflow diagram below illustrates the logical progression from a primary stock solution to a validated calibration curve, forming the basis of quantitative analysis.

G cluster_0 Preparation Phase cluster_1 Calibration Standards cluster_2 Analysis & Validation stock 1. High-Purity N-Acetyl Sulfapyridine Standard dissolve 2. Accurately weigh and dissolve in appropriate solvent (e.g., Acetone, DMSO) stock->dissolve primary_stock 3. Prepare Primary Stock Solution (e.g., 1 mg/mL) in a Class A Volumetric Flask dissolve->primary_stock serial_dilution 4. Perform Serial Dilutions of Primary Stock Solution using appropriate diluent primary_stock->serial_dilution working_standards Std 1 Std 2 Std 3 Std 4 Std 5 serial_dilution->working_standards analysis 6. Analyze Standards via HPLC or UV-Vis working_standards->analysis data_plot 7. Plot Instrument Response (Peak Area / Absorbance) vs. Concentration analysis->data_plot validation 8. Perform Linear Regression (y = mx + c) Validate (R² ≥ 0.99) data_plot->validation

Caption: Logical workflow for calibration curve generation.

The validity of this curve is determined by statistical parameters defined in regulatory guidelines.[3][5] The most critical parameter is the Coefficient of Determination (R²) , which must ideally be ≥ 0.99, indicating that 99% or more of the variation in the instrument signal is explained by the change in concentration.

Protocol 1: Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for complex matrices due to its high specificity and sensitivity.[12][13] This protocol outlines a robust reversed-phase HPLC method with UV detection.

Required Materials and Equipment
  • Reference Standard: this compound (purity ≥ 98%)

  • Solvents: HPLC-grade Acetone (or DMSO), Acetonitrile, and water.

  • Reagents: HPLC-grade Formic Acid (optional, for pH adjustment).

  • Equipment: Analytical balance, Class A volumetric flasks and pipettes, HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Step-by-Step Protocol

Step 1: Preparation of Primary Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the powder quantitatively to a 25 mL Class A volumetric flask.

  • Add approximately 15-20 mL of Acetone. The choice of Acetone is based on its excellent solubilizing power for sulfonamides and its volatility, which is advantageous if further evaporation steps are needed.[9]

  • Sonicate for 5-10 minutes until all solid material is completely dissolved.

  • Allow the solution to return to room temperature.

  • Bring the flask to volume with Acetone and mix thoroughly by inverting the flask 15-20 times. This stock solution should be stored in the dark at 2-8°C and is typically stable for several months.

Step 2: Preparation of Working Calibration Standards Working standards are prepared by diluting the primary stock solution in the mobile phase to minimize solvent effects during injection.

  • Prepare an intermediate stock solution of 100 µg/mL by pipetting 5 mL of the 1000 µg/mL primary stock into a 50 mL volumetric flask and diluting to volume with the mobile phase.

  • Perform serial dilutions from the 100 µg/mL intermediate stock to prepare the final working standards as described in the table below.

Target Conc. (µg/mL)Volume of 100 µg/mL Stock (mL)Final Volume (mL)Diluent
1.00.1010Mobile Phase
5.00.5010Mobile Phase
10.01.0010Mobile Phase
15.01.5010Mobile Phase
20.02.0010Mobile Phase
25.02.5010Mobile Phase

Step 3: HPLC Instrumentation and Conditions The following conditions are a robust starting point for analysis. Method optimization may be required depending on the specific HPLC system and column used.

ParameterRecommended SettingRationale
Column C18, 4.6 x 250 mm, 5 µmProvides excellent retention and separation for moderately non-polar compounds like this compound.[14]
Mobile Phase Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Formic AcidA common reversed-phase eluent. Formic acid helps to protonate silanol groups and the analyte, leading to sharper peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.
UV Detector 270 nmThis wavelength has been shown to be effective for the detection of this compound and related compounds.[12]

Step 4: Data Acquisition and Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject each working standard in triplicate, starting from the lowest concentration.

  • Record the peak area for the this compound peak at each concentration.

  • Plot the average peak area (y-axis) against the concentration (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Protocol 2: Quantitative Analysis by UV-Vis Spectrophotometry

This method is simpler and faster than HPLC but is less specific. It is ideal for analyzing pure this compound or simple formulations where interfering substances that absorb at the same wavelength are absent.[15][16] The principle is based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte.

Required Materials and Equipment
  • Reference Standard: this compound (purity ≥ 98%)

  • Solvent: Spectroscopic grade Methanol (or another UV-transparent solvent in which the analyte is soluble).

  • Equipment: Analytical balance, Class A volumetric flasks and pipettes, dual-beam UV-Vis spectrophotometer, quartz cuvettes.

Step-by-Step Protocol

Step 1: Preparation of Stock and Working Standards

  • Primary Stock (500 µg/mL): Accurately weigh ~25 mg of this compound and dissolve it in a 50 mL volumetric flask with Methanol. The choice of methanol is based on its adequate, though sparse, solubility and its transparency in the UV range.[6][7]

  • Working Standards: Prepare a series of working standards (e.g., 2, 5, 10, 15, 20 µg/mL) by serially diluting the stock solution with Methanol.

Step 2: Determination of Wavelength of Maximum Absorbance (λmax)

  • Prepare a mid-range standard solution (e.g., 10 µg/mL).

  • Fill a quartz cuvette with the blank solvent (Methanol) and zero the spectrophotometer.

  • Scan the 10 µg/mL standard solution across the UV range (e.g., 200-400 nm).

  • Identify the wavelength (λmax) at which the maximum absorbance occurs. This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.

Step 3: Data Acquisition and Analysis

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument using the blank solvent (Methanol).

  • Measure the absorbance of each prepared working standard in triplicate.

  • Plot the average absorbance (y-axis) against concentration (x-axis).

  • Perform a linear regression analysis to obtain the calibration curve equation and the R² value.

Data Interpretation and Validation

Regardless of the method, the resulting data must be critically evaluated. The following diagram and table outline the process of validating the generated curve.

Caption: Validation flowchart for the calibration curve.

Acceptance Criteria

The following criteria, derived from ICH guidelines, should be met for the curve to be considered valid for quantitative analysis.[3][5][17]

ParameterAcceptance CriterionRationale
Coefficient of Determination (R²) ≥ 0.99Ensures a strong linear relationship between concentration and response.
Y-intercept Should be close to zeroA significant non-zero intercept may indicate the presence of systemic error or contamination.
Visual Inspection Data points should be randomly scattered around the regression lineSystematic deviations can indicate non-linearity or issues with standard preparation.
Range The concentration range over which the method is shown to be linear, accurate, and precise.Defines the upper and lower limits for which the sample concentration can be reliably determined.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[18]

  • Handle all chemicals in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[10][18]

  • Dispose of all chemical waste according to institutional and local regulations.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • This compound | 19077-98-6. BuyersGuideChem.
  • Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry.
  • Quality Guidelines. ICH.
  • ICH Q2 Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service.
  • This compound | CAS 19077-98-6. Chemical-Suppliers.
  • This compound-d4-SDS. MedChemExpress.
  • This compound-d4 (Major). PubChem.
  • Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. PubMed.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • This compound. CymitQuimica.
  • This compound CAS 19077-98-6.
  • This compound - MSDS.
  • This compound | CAS 19077-98-6. Santa Cruz Biotechnology.
  • Sulfapyridine. PubChem.
  • REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. Zenodo.
  • High-performance Liquid Chromatographic Assay of Sulfapyridine and Acetylsulfapyridine in Biological Fluids. PubMed.
  • Quantitative analysis of some NSAIDS and caffeine by titrimetric, UV/visible spectroscopy and potentiometric techniques. International Journal of Multidisciplinary Research and Development.
  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Insights.bio.

Sources

Application Note: Robust Solid-Phase Extraction of N-Acetyl Sulfapyridine from Biological Matrices using Polymeric Sorbents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Acetyl Sulfapyridine is a primary and active metabolite of Sulfasalazine, a drug widely used in the treatment of inflammatory bowel disease and rheumatoid arthritis.[1][2] Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is critical for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient metabolic profiles. However, the inherent complexity of these biological samples, which are rich in endogenous interferences like proteins, phospholipids, and salts, presents a significant analytical challenge.[3][4][5]

A robust sample preparation step is therefore essential to ensure accurate and reproducible results in downstream analyses, typically performed by Liquid Chromatography-Mass Spectrometry (LC-MS). Solid-Phase Extraction (SPE) is a powerful and efficient technique for sample cleanup and concentration.[6][7] This application note details a highly effective SPE protocol for the extraction of this compound from plasma and urine, leveraging the advantages of modern polymeric sorbents. The methodology is designed to deliver high recovery, excellent reproducibility, and cleaner extracts, thereby enhancing the sensitivity and reliability of subsequent analytical measurements.

Principle of the Method: Reversed-Phase Extraction with a Hydrophilic-Lipophilic Balanced Sorbent

The selection of an appropriate SPE sorbent is dictated by the physicochemical properties of the target analyte and the nature of the sample matrix. This compound (Molecular Weight: ~291.33 g/mol ) possesses both hydrophobic (aromatic rings) and hydrophilic/ionizable (sulfonamide and amide groups) characteristics, making it an ideal candidate for a versatile retention mechanism.[8][9]

This protocol employs a polymeric reversed-phase sorbent with a hydrophilic-lipophilic balance (HLB) . This type of sorbent, such as the widely used Oasis HLB, is built on a copolymer structure (e.g., divinylbenzene and N-vinylpyrrolidone).[10][11] The causality behind this choice is twofold:

  • Hydrophobic Retention: The lipophilic divinylbenzene backbone provides strong reversed-phase retention for the nonpolar regions of this compound, effectively capturing it from the aqueous biological matrix.[11]

  • Hydrophilic Wettability: The hydrophilic N-vinylpyrrolidone component makes the sorbent water-wettable. This is a crucial feature that eliminates the need for the traditional SPE steps of sorbent conditioning and equilibration, which are mandatory for silica-based C18 phases.[11][12] This simplification not only saves time and reduces solvent consumption by up to 70% but also prevents the loss of recovery that can occur if a traditional sorbent bed runs dry.[11]

This "load-wash-elute" workflow is faster, more robust, and less prone to user error, making it ideal for high-throughput laboratory environments.

Materials and Reagents

  • Analytes and Standards: this compound reference standard, appropriate internal standard (e.g., this compound-d4).

  • SPE Device: Oasis HLB 1 cc/30 mg cartridges or equivalent polymeric reversed-phase sorbent.

  • Reagents:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Deionized Water (18.2 MΩ·cm)

    • Formic Acid (LC-MS grade)

    • Ammonium Hydroxide

    • For Plasma: Perchloric acid or Zinc Sulfate

    • For Urine (optional): β-glucuronidase from Helix pomatia

  • Equipment:

    • SPE vacuum manifold

    • Centrifuge

    • Vortex mixer

    • Analytical balance

    • pH meter

    • Sample collection tubes

    • Pipettes

Protocol 1: Extraction of this compound from Human Plasma/Serum

This protocol incorporates a protein precipitation step, which is critical for plasma and serum samples. Removing large protein molecules prevents clogging of the SPE sorbent bed and minimizes matrix effects that can suppress the analyte signal in LC-MS analysis.[13][14]

G cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (3-Step) cluster_analysis Analysis plasma 1. Plasma/Serum Sample precip 2. Add Protein Precipitation Agent plasma->precip vortex 3. Vortex & Centrifuge precip->vortex supernatant 4. Collect Supernatant vortex->supernatant load 5. Load supernatant->load Transfer wash 6. Wash load->wash elute 7. Elute wash->elute analysis 8. Evaporate & Reconstitute for LC-MS Analysis elute->analysis Collect Eluate G cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (3-Step) cluster_analysis Analysis urine 1. Urine Sample hydrolysis 2. Optional: Enzymatic Hydrolysis (β-glucuronidase) urine->hydrolysis dilute 3. Dilute & Adjust pH hydrolysis->dilute load 4. Load dilute->load Transfer wash 5. Wash load->wash elute 6. Elute wash->elute analysis 7. Evaporate & Reconstitute for LC-MS Analysis elute->analysis Collect Eluate

Caption: Workflow for this compound extraction from urine.

Step-by-Step Methodology:

  • Sample Pre-treatment: a. (Optional - For Total Concentration): To 500 µL of urine, add 500 µL of acetate buffer (pH 5.0) and an appropriate amount of β-glucuronidase. Incubate at 60°C for 2 hours to cleave glucuronide conjugates. [15] b. (For Free Concentration): Pipette 500 µL of urine into a tube. c. Add the internal standard. d. Dilute the sample with 1 mL of deionized water containing 2% formic acid. Acidifying the sample ensures that the sulfonamide group is in a consistent protonation state, promoting stable retention.

  • Solid-Phase Extraction: a. Load: Apply the pre-treated urine sample from step 1d onto the HLB cartridge at a flow rate of 1-2 mL/min. b. Wash: Wash the cartridge with 1 mL of 5% methanol in deionized water to remove salts and other polar waste products. c. Elute: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. b. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis. c. Vortex and transfer to an autosampler vial for injection.

Expected Performance & Method Validation

A self-validating protocol must demonstrate consistent and reliable performance. The following table summarizes the expected performance characteristics for this method, based on typical results for sulfonamide extraction from biological matrices. [16][17]

Parameter Target Value Rationale
Recovery > 85% Indicates high efficiency of the extraction process, minimizing analyte loss.
Precision (RSD%) < 10% Demonstrates the reproducibility and robustness of the method across multiple replicates.
Matrix Effect < 15% Shows minimal signal suppression or enhancement from co-eluting matrix components.

| Linearity (r²) | > 0.995 | Confirms a proportional response across the desired concentration range. |

Troubleshooting and Field-Proven Insights

  • Issue: Low Recovery.

    • Cause: Sample pH may be too high, causing early elution of the acidic analyte. The elution solvent may not be strong enough.

    • Solution: Ensure the sample is acidified (pH 3-4) before loading. For elution, consider using a stronger solvent like acetonitrile or methanol with 2% ammonium hydroxide to ensure the sulfonamide group is deprotonated and easily released.

  • Issue: High Matrix Effects in LC-MS.

    • Cause: Insufficient removal of phospholipids from plasma or other endogenous interferences.

    • Solution: Ensure the protein precipitation step is efficient. Increase the volume of the wash step or slightly increase its organic content (e.g., to 10% methanol), being careful not to elute the analyte. For particularly challenging matrices, consider a more advanced sorbent like Oasis PRiME HLB, which is specifically designed for superior removal of phospholipids and fats. [3][18]* Issue: Poor Reproducibility (High RSD).

    • Cause: Inconsistent flow rates during loading or elution. Incomplete drying of the sorbent between wash and elution can also be a factor if using immiscible solvents (not typical for this protocol).

    • Solution: Use a vacuum manifold with consistent pressure settings to ensure uniform flow across all samples. Ensure complete transfer of supernatant after centrifugation.

Conclusion

The solid-phase extraction protocols detailed in this application note provide a robust, rapid, and highly effective method for the isolation and concentration of this compound from complex biological matrices like plasma and urine. By utilizing the advanced chemistry of hydrophilic-lipophilic balanced polymeric sorbents, the workflow is simplified, reducing both time and potential sources of error. The resulting clean extracts are fully compatible with sensitive analytical techniques such as LC-MS/MS, enabling researchers and clinicians to achieve reliable and accurate quantification for critical drug development and monitoring applications.

References

  • Application of Fully Automated Online Solid Phase Extraction–Liquid Chromatography-Electrospray-Tandem Mass Spectrometry for the Determination of Sulfonamides and Their Acetylated Metabolites in Groundwater. (n.d.). ResearchGate.
  • This compound | CAS 19077-98-6. (n.d.). Chemical-Suppliers.com.
  • Al-Soud, Y. A., & Al-Masri, S. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 29(10), 2278.
  • Rapid detection of sulfamethoxazole in plasma and food samples with in-syringe membrane SPE coupled with solid-phase fluorescence spectrometry. (n.d.). ResearchGate.
  • Raynie, D. E. (2014). The Role of Polymers in Solid-Phase Extraction and Sample Preparation. LCGC North America, 32(4), 284-291.
  • Zacharis, C. K., & Tzanavaras, P. D. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 25(22), 5366.
  • Oasis Sample Preparation Products Brochure. (n.d.). Waters Corporation.
  • Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent Technologies.
  • How To Choose The Right SPE Sorbent For Your Application? (2023). Hawach Scientific.
  • Determination of sulfonamides in blood using acetonitrile–salt aqueous two-phase extraction coupled with high-performance liquid chromatography and liquid chromatography–tandem mass spectrometry. (n.d.). ResearchGate.
  • This compound-d4 (Major). (n.d.). PubChem.
  • Oasis Solid-Phase Extraction Products. (n.d.). Waters Corporation.
  • Pule, B. O., Mmualefe, L. C., & Torto, N. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent Technologies.
  • Oasis PRiME HLB Cartridge for Effective Cleanup of Meat Extracts Prior to Multi-Residue Veterinary Drug UPLC-MS Analysis. (n.d.). Waters Corporation.
  • Wu, C., et al. (2012). Determination of sulfonamides in blood using acetonitrile–salt aqueous two-phase extraction coupled with high-performance liquid chromatography and liquid chromatography–tandem mass spectrometry. Analytical Methods, 4(7), 2139-2144.
  • Oasis PRiME HLB vs traditional solid-phase extraction. (2015). Waters Corporation.
  • Lanbeck-Vestergaard, K., & Rasmussen, K. E. (1978). High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids. Journal of Pharmaceutical Sciences, 67(9), 1250-1253.
  • Snow, N. H. (2000). Solid-phase micro-extraction of drugs from biological matrices. Journal of Chromatography A, 885(1-2), 445-455.
  • Stubbs, R. J., & Kanfer, I. (1990). Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. Journal of Pharmaceutical Sciences, 79(12), 1095-1098.
  • Agilent SampliQ SAX Technical Note. (2008). Agilent Technologies.
  • Stockton, A. M., et al. (2021). Solid phase extraction on reverse phase chromatographic media subjected to stresses expected for extraterrestrial implementation. ChemRxiv.
  • Extraction of Drug from the Biological Matrix: A Review. (2015). ResearchGate.
  • Solid-Phase Extraction and LC–MS Analysis of Benzodiazepines in Urine. (2014). Chromatography Online.
  • Hegstad, S., et al. (2007). Determination of Benzodiazepines in Human Urine using Solid-Phase Extraction and High-Performance Liquid Chromatography-Electrospray Ionization. Journal of Analytical Toxicology, 31(7), 395-402.

Sources

Troubleshooting & Optimization

Technical Support Guide: Enhancing the Stability of N-Acetyl Sulfapyridine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Acetyl Sulfapyridine (AcSPY). As a key metabolite of the anti-inflammatory drug sulfasalazine, AcSPY is crucial for various research applications. However, its stability in solution can be a significant challenge for researchers, leading to inconsistent results and loss of valuable material. This guide provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to help you maintain the integrity of your AcSPY solutions.

Section 1: Physicochemical Properties at a Glance

Understanding the fundamental properties of this compound is the first step in troubleshooting stability issues. Below is a summary of its key characteristics.

PropertyValueSource(s)
CAS Number 19077-98-6[1][2][3]
Molecular Formula C₁₃H₁₃N₃O₃S[1][2][3]
Molecular Weight 291.33 g/mol [2][3]
Appearance White to yellowish-white crystalline solid[2][4]
Melting Point 226-228 °C[1][2]
Solubility (Water) 56 mg/L (at 20 °C)[1]
313 mg/L (at pH 5.5, 25 °C)[5]
440 mg/L (at pH 7.0, 25 °C)[5]
Solubility (Other) Soluble in DMSO; Sparingly soluble in Methanol[1][2]
Recommended Storage 4°C, Protected from light[2][4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers.

Q1: My this compound solution has turned yellow or brown. What happened? This is a classic sign of degradation, most likely caused by exposure to light (photodegradation). This compound, like its parent compound sulfapyridine, is sensitive to light, which can cause it to darken and degrade.[4] Studies on related N-acetylated sulfonamides confirm that they undergo rapid degradation under simulated sunlight.[6][7]

Q2: A precipitate has formed in my aqueous solution. Why? Precipitation typically occurs for two main reasons:

  • Exceeding Solubility: AcSPY has very low intrinsic solubility in water.[1] You may have created a supersaturated solution that is not stable over time.

  • pH Shift: The solubility of AcSPY is pH-dependent.[5] If the pH of your solution changes, it can significantly impact the compound's solubility, causing it to crash out of solution.

Q3: I'm seeing a loss of potency in my stored solution. What is the likely cause? A loss of potency, or a decrease in the concentration of the active compound, points to chemical degradation. The two primary culprits are:

  • Hydrolysis: The N-acetyl bond or the sulfonamide bond can be cleaved, especially under non-optimal pH conditions or at elevated temperatures.[8][9]

  • Photodegradation: As mentioned in Q1, light exposure can break down the molecule, reducing its effective concentration.[10] AcSPY is particularly susceptible, with a photolytic half-life as short as 0.25 hours in pure water under irradiation.[10]

Q4: What is the best solvent to use for this compound? For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to AcSPY's high solubility in it.[1][2] For aqueous working solutions, it is best to dilute the DMSO stock into a suitable, slightly acidic or neutral buffer. Direct dissolution in aqueous media is challenging due to low solubility.

Q5: How should I store my stock and working solutions? For maximum stability, all solutions of this compound should be stored:

  • At 2-8°C. [2]

  • Protected from light by using amber glass vials or by wrapping the container in aluminum foil.[4]

  • Aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to ambient conditions.

Section 3: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving stability problems.

Problem 1: Solution Discoloration (Evidence of Photodegradation)
  • Root Cause Analysis: The energy from UV and visible light can induce cleavage of the sulfonamide bond (S-N bond) or extrusion of SO₂ from the molecule.[6][7] This process creates new chromophoric degradation products, which absorb light differently and cause the visible color change. The high susceptibility of AcSPY to photodegradation makes this a primary concern.[10]

  • Preventative Measures & Solutions:

    • Container Choice: Always use amber glass vials or polypropylene tubes that are opaque or UV-blocking.

    • Working Conditions: Minimize light exposure during solution preparation. Work in a dimly lit area or under yellow safety lights if possible.

    • Storage: After preparation, immediately wrap the container in aluminum foil and place it in the recommended storage conditions (2-8°C).

    • Quality Check: If discoloration is observed, the solution's integrity is compromised. It is recommended to discard the solution and prepare a fresh batch following these preventative measures.

Problem 2: Precipitation and Poor Solubility
  • Root Cause Analysis: this compound is a weakly acidic compound. Its solubility is lowest at its isoelectric point and increases as the pH moves away from this point, where the molecule becomes ionized. The parent compound, sulfapyridine, is freely soluble in dilute mineral acids and basic aqueous solutions, indicating that pH is a critical tool for managing solubility.[4]

  • Preventative Measures & Solutions:

    • Use a Co-Solvent: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Controlled Dilution: To prepare an aqueous working solution, perform a serial dilution. First, dilute the DMSO stock into your aqueous buffer. Crucially, ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent effects in your experiment.

    • pH Optimization: Use a buffered aqueous solution for dilutions. Based on stability data for related compounds, a slightly acidic to neutral pH (e.g., pH 5.0-7.0) is often a good starting point to balance solubility and stability.[5][11] Avoid unbuffered water, as its pH can fluctuate.

    • Temperature: Ensure the solution is fully dissolved at room temperature before storing it at 2-8°C. Some precipitation upon cooling can occur if the solution is near its saturation point.

Problem 3: Chemical Degradation and Loss of Potency
  • Root Cause Analysis: The primary non-photolytic degradation pathway is hydrolysis. This can occur at two main sites:

    • N-acetyl group: Cleavage of the amide bond to yield sulfapyridine. This process can be catalyzed by acid or, more commonly, base. Studies on the parent drug sulfapyridine show that enhanced hydrolysis occurs at alkaline pH and elevated temperatures.[9]

    • Sulfonamide group: Cleavage of the S-N bond, which is also susceptible to pH and temperature extremes.

  • Preventative Measures & Solutions:

    • Control pH: Prepare all aqueous solutions in a buffer system. Avoid highly alkaline conditions (pH > 8). A buffer in the pH 5-7 range is a safe starting point.

    • Control Temperature: Prepare and handle solutions at room temperature. For long-term storage, refrigeration (2-8°C) is essential to slow the rate of hydrolysis.[2] Avoid heating the solution to aid dissolution.

    • Use Fresh Solutions: For sensitive experiments, it is best practice to prepare fresh working solutions from a frozen or refrigerated stock on the day of use.

    • Perform Stability Checks: If solutions must be stored for extended periods, their stability should be validated. See Protocol 2 for a forced degradation study and Protocol 3 for a quantitative method.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution.

  • Pre-Weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh out 2.91 mg of this compound (MW: 291.33 g/mol ) and transfer it to a sterile, amber glass vial.

  • Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex or sonicate gently at room temperature until the solid is completely dissolved. Visually inspect for any remaining particulates.

  • Storage: Aliquot the stock solution into single-use volumes in amber, tightly-sealed vials. Store at -20°C for long-term stability or at 4°C for short-term use (1-2 weeks).

Protocol 2: Stability Assessment via Forced Degradation Study

This study helps identify potential degradation products and sensitive conditions. A validated analytical method, such as HPLC (see Protocol 3), is required to analyze the results.

  • Prepare Solutions: Prepare five separate aliquots of AcSPY in a suitable solvent system (e.g., 100 µg/mL in a 50:50 acetonitrile:water mixture).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Incubate one aliquot at 80°C for 48 hours.

    • Photolytic Degradation: Expose one aliquot to direct sunlight or a photostability chamber (ICH Q1B guidelines) for 24 hours.

    • Control: Keep one aliquot at 4°C protected from light.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by HPLC to determine the percentage of remaining AcSPY and to observe the formation of any degradation peaks.

Protocol 3: HPLC-UV Method for Quantification

This protocol provides a starting point for a stability-indicating HPLC method. Method development and validation are required for specific applications.[12][13]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B

    • 20-25 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a calibration curve using a freshly prepared, accurately weighed standard of this compound.

Section 5: Visual Guides & Workflows

Troubleshooting Workflow for Unstable Solutions

Caption: A decision tree for troubleshooting common this compound stability issues.

Major Degradation Pathways of this compound

G cluster_hydrolysis Hydrolysis (Catalyzed by Base/Acid, Heat) AcSPY This compound (Stable Form) SP Sulfapyridine AcSPY->SP N-acetyl bond cleavage AA Acetic Acid P1 Sulfonamide Bond Cleavage Products AcSPY->P1 P2 SO₂ Extrusion Products AcSPY->P2

Caption: Key chemical degradation pathways for this compound.

References

  • BuyersGuideChem. (n.d.). This compound | 19077-98-6.
  • Perisa, M., Babic, S., Skoric, I., Frömel, T., & Knepper, T. P. (2013). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Chemosphere, 90(7), 2125-2133.
  • Lin, Y. C., Lin, C. F., Chen, Y. L., & Chen, C. H. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water science and technology, 71(3), 412-417.
  • Li, D., Zeng, S., He, M., & Gu, Z. (2017). Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater. International journal of environmental research and public health, 14(11), 1361.
  • Białk-Bielińska, A., Stolte, S., Arning, J., Behr, A., & Stepnowski, P. (2012). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Water, Air, & Soil Pollution, 223, 5637-5649.
  • Zhang, Y., Zhou, J., Xie, X., & Xu, Z. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water, 13(3), 299.
  • Vree, T. B., Hekster, Y. A., & van der Kleijn, E. (1986). Drug Metabolism and Pharmacokinetics of Sulfonamides. In K. W. Miller & J. N. M. Heijstee (Eds.), Progress in Medicinal Chemistry (Vol. 23, pp. 1-213). Elsevier.
  • Owerbach, J., Johnson, N. F., Bates, T. R., Pieniaszek, H. J., Jr, & Jusko, W. J. (1978). High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids. Journal of pharmaceutical sciences, 67(9), 1250–1253.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5336, Sulfapyridine.
  • Reif, R., Löffler, D., Ternes, T. A., & Díaz-Cruz, M. S. (2012). Biodegradation studies of N4-acetylsulfapyridine and N4-acetylsulfamethazine in environmental water by applying mass spectrometry techniques. Analytical and bioanalytical chemistry, 402(7), 2419–2430.
  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05.
  • Reif, R., Löffler, D., Ternes, T. A., & Díaz-Cruz, M. S. (2012). Biodegradation studies of N(4)-acetylsulfapyridine and N(4)-acetylsulfamethazine in environmental water by applying mass spectrometry techniques. ResearchGate.
  • Löffler, D., & Ternes, T. A. (2012). Kinetic studies and characterization of photolytic products of sulfamethazine, sulfapyridine and their acetylated metabolites in water under simulated solar irradiation. Water research, 46(3), 854-864.
  • Reif, R., Löffler, D., Ternes, T. A., & Díaz-Cruz, M. S. (2012). Biodegradation studies of N 4- acetylsulfapyridine and N 4- acetylsulfamethazine in environmental water by applying mass spectrometry techniques. ResearchGate.
  • Zhang, Y., Wang, Z., Zhang, J., & Li, D. (2021). Insight into sulfapyridine degradation mechanism and antibacterial activity change using enhanced hydrolysis. Journal of Chemical Technology & Biotechnology, 96(10), 2933-2941.
  • Li, D., Yang, M., Hu, J., Zhang, Y., & Chen, J. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Heliyon, 10(7), e28713.
  • Perisa, M., Babic, S., Skoric, I., Frömel, T., & Knepper, T. P. (2013). Photodegradation of sulfonamides and their N 4-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. FAO AGRIS.
  • Bhat, K., & Singh, S. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4), 643-652.

Sources

Technical Support Center: N-Acetyl Sulfapyridine Degradation Product Identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the identification of N-Acetyl Sulfapyridine degradation products. This resource is designed for researchers, analytical scientists, and drug development professionals. Our goal is to provide practical, field-proven insights and troubleshooting strategies to navigate the complexities of stability testing and impurity profiling for this compound. We will move beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and scientifically sound approach to your studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Designing a Forced Degradation Study

Question 1: I need to start a stability study for this compound. How should I design the initial forced degradation experiments?

Answer:

Forced degradation, or stress testing, is a critical first step. The objective is not to completely destroy the molecule but to induce degradation to a target level of 5-20%.[1] This generates a sufficient quantity of degradation products to facilitate the development and validation of a stability-indicating analytical method.[2][3] A well-designed study will expose this compound to a variety of stress conditions, ensuring that all likely degradation pathways are explored.

Your study should include the following conditions, run in parallel with a control sample (this compound in the same diluent, protected from stress) for comparison:

  • Acid Hydrolysis: Treatment with 0.1 M hydrochloric acid (HCl) at an elevated temperature (e.g., 60-80°C).

  • Base Hydrolysis: Treatment with 0.1 M sodium hydroxide (NaOH) at room or slightly elevated temperature. Basic conditions can be more aggressive.

  • Oxidative Degradation: Exposure to an oxidizing agent like 3-5% hydrogen peroxide (H₂O₂) at room temperature.[3]

  • Thermal Degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 80-100°C).[4]

  • Photolytic Degradation: Exposing the drug substance in solution to light, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3]

Experimental Workflow: Forced Degradation Study

G cluster_setup 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis prep Prepare Stock Solution of this compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->Base Oxid Oxidation (e.g., 3% H₂O₂, RT) prep->Oxid Therm Thermal Stress (e.g., 80°C in solution) prep->Therm Photo Photolytic Stress (ICH Q1B Light Exposure) prep->Photo Control Control Sample (Protected from stress) prep->Control Analyze Analyze all samples by LC-MS/DAD Acid->Analyze Base->Analyze Oxid->Analyze Therm->Analyze Photo->Analyze Control->Analyze

Caption: Workflow for a forced degradation study.

Question 2: What are the primary degradation pathways and expected products for this compound under these stress conditions?

Answer:

Understanding the potential chemical transformations of this compound is key to identifying its degradants. Based on its structure and published literature, several pathways are prominent:

  • Deacetylation (Hydrolysis): The most common pathway, especially under acidic, basic, and biological conditions, is the hydrolysis of the amide bond, which removes the acetyl group to form Sulfapyridine (SPY) .[5][6][7][8] This is often the major metabolite and degradant.

  • Oxidation: The molecule has two nitrogen atoms susceptible to oxidation: the pyridine ring nitrogen and the sulfonamide nitrogen. This can lead to the formation of N-acetylsulfapyridine-1-oxide and N-acetyl-N-hydroxysulfapyridine .[9]

  • Sulfonamide Bond Cleavage (Photodegradation): Exposure to light can induce cleavage of the C-S or S-N bond in the sulfonamide group.[10] This can lead to desulfonated products.

  • S-N Bond Cleavage (Hydrolysis): Under more extreme hydrolytic conditions, the sulfonamide bond itself can cleave, breaking the molecule into its constituent aniline and pyridine moieties.[11]

Key Degradation Pathways of this compound

G cluster_products Degradation Products parent This compound DP1 Sulfapyridine parent->DP1 Hydrolysis (Deacetylation) DP2 N-acetylsulfapyridine-1-oxide parent->DP2 Oxidation DP3 Desulfonated Products parent->DP3 Photodegradation DP4 S-N Cleavage Products parent->DP4 Harsh Hydrolysis

Caption: Major degradation routes for this compound.

Section 2: Analytical Methodology & Identification

Question 3: What is the recommended analytical technique for separating and identifying these degradation products?

Answer:

The most powerful and widely accepted technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a mass spectrometer (MS) , preferably a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF).[6][12] A photodiode array (PDA) or diode array detector (DAD) should be used in series before the MS.

  • Why RP-HPLC? It provides excellent separation for the moderately polar this compound and its potential degradation products.

  • Why DAD/PDA? It provides UV spectral information, which helps in assessing peak purity and can give clues about structural similarities between the parent drug and its degradants.

  • Why High-Resolution MS (HRMS)? A Q-TOF or Orbitrap provides highly accurate mass measurements (typically <5 ppm error). This is crucial for determining the elemental composition (molecular formula) of an unknown impurity with high confidence.[6] Standard quadrupole MS can detect the mass, but HRMS is needed for definitive identification.

Starting Point for HPLC Method Development:

Parameter Recommendation Rationale
Column C18, 2.1 or 3.0 mm i.d., 100 mm length, <3 µm particle size Provides good retention and resolution for this class of compounds.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for good ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol Common organic modifiers for RP-HPLC.
Gradient Start at 5-10% B, ramp to 95% B over 15-20 minutes A broad gradient is essential to elute both polar and non-polar degradants.
Flow Rate 0.3 - 0.5 mL/min Appropriate for the recommended column dimensions.
Column Temp. 30 - 40 °C Ensures reproducible retention times.

| Injection Vol. | 1 - 10 µL | Dependent on sample concentration and instrument sensitivity. |

This method serves as a robust starting point and should be optimized to ensure adequate separation of all degradation products from the parent peak and each other.

Question 4: I have detected a new peak in my stressed samples. What is the workflow to confidently identify its structure?

Answer:

Identifying an unknown degradation product is a systematic process of evidence gathering.

  • Gather Initial Data (LC-MS):

    • Retention Time (RT): Note where the new peak elutes relative to the parent drug.

    • UV Spectrum: Compare its UV spectrum from the DAD to the parent drug. Similar chromophores will result in similar spectra.

    • Accurate Mass: Obtain the monoisotopic mass of the protonated molecule, [M+H]⁺, from the HRMS.

  • Propose a Molecular Formula: Use the accurate mass data in your instrument's software to generate possible elemental compositions. The software will rank these based on mass accuracy (ppm error) and isotopic pattern matching. Your chemical knowledge of the parent drug (C₁₃H₁₃N₃O₃S) provides critical constraints.[13]

  • Perform Fragmentation Analysis (MS/MS): Isolate the precursor ion of the unknown degradant in the mass spectrometer and fragment it. The resulting product ions provide a "fingerprint" of the molecule's structure. For example, a loss of 42 Da often indicates the loss of an acetyl group (CH₂=C=O).

  • Propose a Structure: Combine all the evidence:

    • The mass difference between the parent and the unknown.

    • The proposed molecular formula.

    • The fragmentation pattern.

    • Knowledge of likely degradation pathways (see Question 2).

  • Confirmation (Optional but Recommended): For critical impurities, the proposed structure should be confirmed by synthesizing the compound and demonstrating that its RT and MS/MS spectrum match the unknown degradant perfectly.

Workflow for Unknown Impurity Identification

G A 1. Detect Unknown Peak in Stressed Sample B 2. Obtain Accurate Mass (HRMS, e.g., Q-TOF) A->B C 3. Determine Molecular Formula (<5 ppm error) B->C D 4. Acquire MS/MS Spectrum (Fragmentation Data) C->D E 5. Propose Structure (Based on mass shift, fragments, and chemical pathways) D->E F 6. Confirm by Reference Standard (Synthesis & Co-injection) E->F

Caption: Step-by-step process for structural elucidation.

Section 3: Troubleshooting Common Issues

Question 5: My chromatogram from a heavily degraded sample is too complex. How can I simplify it for analysis?

Answer:

A "too complex" chromatogram usually arises from excessive degradation (>20-30%), which generates numerous secondary and tertiary degradants. The key is to control the extent of degradation.

  • Reduce Stress Severity: Decrease the temperature, shorten the exposure time, or lower the concentration of the stressor (e.g., use 0.01 M HCl instead of 0.1 M). The goal is to find the "sweet spot" that produces the primary degradation products without excessive secondary reactions.[1]

  • Time-Course Study: Sample the reaction at multiple time points (e.g., 2, 4, 8, 24 hours). This will allow you to see the primary degradants appear first, followed by secondary products, helping you to establish the degradation pathway.

  • Optimize Chromatography: If peaks are poorly resolved, improve your HPLC method. Try a slower, shallower gradient around the elution time of the main peaks. You can also experiment with a different column chemistry (e.g., a Phenyl-Hexyl phase) that offers different selectivity.

Question 6: I am not observing any degradation for this compound under standard aqueous conditions. What could be the issue?

Answer:

If the molecule is highly stable under a specific condition, you may need to increase the stress level. However, for some molecules, especially those that are water-sensitive or where degradation proceeds through non-hydrolytic pathways, aqueous conditions may not be effective.

  • Increase Stress Intensity: First, try increasing the temperature or the concentration of the stress agent.

  • Consider Anhydrous Forced Degradation: If aqueous stress is ineffective, an alternative approach is to use anhydrous organic solvents with reactive reagents.[1] This technique is particularly useful for prodrugs or water-sensitive compounds. For example, you could use an organic acid in a solvent like tetrahydrofuran (THF). This approach avoids hydrolysis and can reveal different degradation pathways.[1]

Summary of Potential Degradation Products

The table below summarizes the key potential degradation products of this compound, the conditions under which they are likely formed, and their molecular information.

Degradation Product NameCommon Formation Condition(s)Molecular FormulaMonoisotopic Mass [M+H]⁺Mass Shift from Parent
This compound (Parent Drug) C₁₃H₁₃N₃O₃S292.0750 -
Sulfapyridine (SPY)Acid/Base Hydrolysis, BiodegradationC₁₁H₁₁N₃O₂S250.0648-42.0102
N-acetylsulfapyridine-1-oxideOxidationC₁₃H₁₃N₃O₄S308.0700+15.9950
N-acetyl-N-hydroxysulfapyridineOxidationC₁₃H₁₃N₃O₄S308.0700+15.9950
4-Acetamidobenzenesulfonic acidS-N CleavageC₈H₉NO₄S216.0325-76.0425
2-AminopyridineS-N CleavageC₅H₆N₂95.0592-197.0158

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Biodegradation studies of N4-acetylsulfapyridine and N4-acetylsulfamethazine in environmental water by applying mass spectrometry techniques. PubMed.
  • Sulfapyridine-1-oxides.
  • Biodegradation studies of N (4)-acetylsulfapyridine and N (4)-acetylsulfamethazine in environmental water by applying mass spectrometry techniques.
  • High-performance Liquid Chromatographic Assay of Sulfapyridine and Acetylsulfapyridine in Biological Fluids. PubMed.
  • Biodegradation studies of N 4- acetylsulfapyridine and N 4- acetylsulfamethazine in environmental water by applying mass spectrometry techniques.
  • Biodegradation studies of N4-acetylsulfapyridine and N4-acetylsulfamethazine in environmental water by applying mass spectrometry techniques. Sigma-Aldrich.
  • Insight into sulfapyridine degradation mechanism and antibacterial activity change using enhanced hydrolysis.
  • Photodegradation of sulfonamides and their N (4)
  • Kinetic studies and characterization of photolytic products of sulfamethazine, sulfapyridine and their acetylated metabolites in water under simulated solar irradi
  • Degradation and transformation of sulfapyridine in Fe2+/peroxydisulfate: Kinetics, mechanism and potential products.
  • Forced Degradation Studies for Biopharmaceuticals.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Photodegradation of sulfapyridine under simulated sunlight irradiation: Kinetics, mechanism and toxicity evolvement.
  • This compound. CymitQuimica.
  • This compound | CAS 19077-98-6. Veeprho.
  • Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry.
  • Indirect photodegradation of sulfadimidine and sulfapyridine: Influence of CDOM components and main seaw
  • Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC.
  • Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • This compound | CAS 19077-98-6. Santa Cruz Biotechnology.
  • Photodegradation of Sulfapyridine under Simulated Sunlight Irradiation: Kinetics, Mechanism and Toxicity Evolvement. AMiner.
  • This compound-d4 (Major) | C13H13N3O3S | CID 46780055. PubChem.
  • Volatile Compounds Generated from Thermal Degradation of N-Acetylglucosamine. Rutgers University.
  • Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters by Solid-Phase Extraction-UPLC-Electrospray MS/MS. MDPI.
  • This compound CAS 19077-98-6.
  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central.
  • Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics.
  • Sulfapyridine | 144-83-2. ChemicalBook.
  • N acetylcysteine forced degradation study.
  • Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid. PubMed.

Sources

Troubleshooting low recovery of N-Acetyl Sulfapyridine in extraction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Acetyl Sulfapyridine Extraction

Welcome to the technical support guide for troubleshooting the extraction of this compound. This center is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving high recovery rates for this key metabolite of Sulfasalazine. This guide moves beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable protocols to enhance your experimental success.

Part 1: Foundational Principles - Why Extraction Fails

Low recovery is the most common and frustrating issue in sample preparation. For this compound, the root cause often lies in a mismatch between the experimental conditions and the molecule's fundamental physicochemical properties. Understanding these properties is the first step to effective troubleshooting.

This compound is an amphiprotic molecule, meaning it has both acidic and basic functional groups. Its behavior in solution—and thus its extractability—is critically dependent on pH.

  • The Sulfonamide Moiety (Acidic): The sulfonamide nitrogen has a pKa value around 8.30.[1] At a pH above this value, it will be deprotonated (anionic), increasing its water solubility. At a pH below this value, it will be in its neutral, more hydrophobic form.

  • The Pyridine Ring (Weakly Basic): The nitrogen in the pyridine ring is weakly basic.

This dual nature dictates that pH control is the most powerful tool in your extraction arsenal. The goal is to render the molecule as neutral as possible to maximize its affinity for an organic solvent (in Liquid-Liquid Extraction) or a non-polar stationary phase (in Reversed-Phase Solid-Phase Extraction).

Table 1: Key Physicochemical Properties of this compound

PropertyValueImplication for Extraction
Molecular Weight 291.33 g/mol [2][3][4]Standard molecular weight, suitable for most extraction and chromatographic techniques.
pKa (Sulfonamide) ~8.30[1]Critically important for pH manipulation. To keep this group neutral, the pH of the aqueous sample should be adjusted to ≤ 6.3.
Solubility Sparingly soluble in methanol; Soluble in DMSO; Very low solubility in water (56 mg/L at 20°C).[5][6]Highlights the need for an organic solvent for efficient extraction. The low water solubility of the neutral form is advantageous.
LogP (Predicted) -0.1[3]Indicates that the molecule is relatively polar, even in its neutral state. This suggests that moderately polar organic solvents (e.g., ethyl acetate) may be more effective than highly non-polar ones (e.g., hexane).

Part 2: The Troubleshooting Guide (Q&A Format)

This section is structured to address the specific problems you might be facing.

Initial Assessment

Q: My this compound recovery is unexpectedly low. Where do I begin troubleshooting?

A: Start by systematically diagnosing where the analyte is being lost. The most effective method is to collect and analyze every fraction from your extraction process:

  • Original Sample (Pre-extraction): Analyze a portion to establish the baseline concentration.

  • Aqueous Phase (Post-LLE) or Flow-through (Post-SPE Load): This will tell you if your analyte failed to partition into the organic phase or bind to the sorbent.[7][8]

  • Wash Fractions (SPE): Analysis of these fractions reveals if your analyte is being prematurely stripped from the sorbent.[8][9]

  • Final Eluate: This confirms the amount successfully recovered.

If the sum of analyte in all fractions does not equal the starting amount, consider analyte instability or adsorption to labware.

Troubleshooting Liquid-Liquid Extraction (LLE)

Q: I performed an LLE with a common solvent like Dichloromethane, but my recovery was poor. What went wrong?

A: The issue is likely a combination of incorrect pH and suboptimal solvent choice.

The Causality: For an ionizable compound, recovery is dictated by the partition coefficient (LogD), which is pH-dependent.[10] To maximize partitioning into the organic phase, the analyte must be in its neutral, most hydrophobic form.[10][11]

  • pH Adjustment is Crucial: The sulfonamide group (pKa ~8.3) must be protonated (neutral). A general rule is to adjust the aqueous sample pH to at least two units below the pKa.[10] For this compound, adjusting the sample to a pH of 4.0 - 5.0 is ideal. This ensures the sulfonamide is neutral while preventing acid-catalyzed hydrolysis.

  • Solvent Polarity Mismatch: While the molecule is more organic-soluble when neutralized, its predicted LogP of -0.1 suggests it retains significant polarity.[3] A highly non-polar solvent like hexane or even dichloromethane may be too weak. A more polar solvent that is still immiscible with water, such as Ethyl Acetate , is often a superior choice.

dot

cluster_aqueous Aqueous Phase (pH < 6.3) cluster_organic Organic Phase (Ethyl Acetate) cluster_aqueous_high_ph Aqueous Phase (pH > 9.3) Aqueous_Molecule This compound (Neutral) -SO2NH- Organic_Molecule This compound (Neutral) -SO2NH- Aqueous_Molecule->Organic_Molecule Partitions Favorably Anionic_Molecule This compound (Anionic) -SO2N(-)- Anionic_Molecule->Organic_Molecule Poor Partitioning

Caption: pH effect on LLE partitioning.

Troubleshooting Solid-Phase Extraction (SPE)

Q: I'm using a standard C18 (Reversed-Phase) SPE cartridge, but my analyte is in the flow-through, not binding to the sorbent. Why?

A: This is a classic case of insufficient retention, which for reversed-phase SPE, points to three primary causes: improper sorbent conditioning, incorrect sample pH, or a sample solvent that is too strong.[7][12][13]

The Causality: Reversed-phase SPE relies on hydrophobic interactions. The analyte must be in its most hydrophobic (neutral) state and the sorbent must be properly prepared to engage in these interactions.

  • Sorbent Conditioning and Equilibration: This is a non-negotiable step.[13] First, condition the sorbent with a strong organic solvent like Methanol (2-3 column volumes) to wet the C18 chains and make them accessible. Then, equilibrate with a weak solvent like DI Water or a pH-adjusted buffer (2-3 column volumes) that matches your sample's loading conditions. Failure to equilibrate will cause the aqueous sample to channel through the cartridge without interacting with the sorbent.[12]

  • Sample pH Adjustment: As with LLE, the sample must be acidified to a pH of 4.0 - 5.0 before loading.[12] An ionized analyte will have minimal affinity for the non-polar C18 sorbent and will pass right through.

  • Sample Loading Conditions: The sample should be primarily aqueous. If your sample is dissolved in a solvent with a high percentage of organic content (e.g., >5% Methanol or Acetonitrile), the solvent itself will disrupt the hydrophobic interaction, preventing the analyte from binding.[7] Dilute your sample with acidified water if necessary.

Q: My analyte binds to the C18 cartridge, but I get low recovery during the elution step. What should I change?

A: This indicates your elution solvent is too weak to disrupt the hydrophobic interaction between the analyte and the sorbent.[9][14]

The Causality: Elution is the reverse of retention. You need a solvent strong enough to overcome the sorbent-analyte interaction and solubilize the analyte.

  • Increase Elution Solvent Strength: A common mistake is using an elution solvent that is not strong enough. While Methanol can work, Acetonitrile is a stronger elution solvent in reversed-phase systems. Often, a small amount of modifier is needed. An elution solvent of Acetonitrile with 1-2% Formic or Acetic Acid is highly effective. The acid ensures the analyte remains neutral and soluble in the organic eluent.

  • Consider Secondary Interactions: this compound has polar functional groups that can engage in secondary interactions (hydrogen bonding) with residual silanol groups on silica-based C18 sorbents. Using a modern, end-capped C18 or a polymer-based reversed-phase sorbent can minimize this. If using a silica-based sorbent, the acidified, highly organic mobile phase recommended above will help disrupt these secondary interactions.

  • Utilize a "Soak Step": After adding the elution solvent, allow it to sit in the sorbent bed for 1-5 minutes before applying vacuum or pressure.[8][14] This "soak step" allows time for the solvent to fully disrupt the interactions and for the analyte to diffuse out of the pores of the sorbent, often significantly improving recovery.[14]

dot

cluster_troubleshoot Troubleshooting Path start Low SPE Recovery Observed check_fractions Step 1: Analyze Fractions (Load, Wash, Elute) start->check_fractions analyte_in_load Analyte in Load/Flow-through? check_fractions->analyte_in_load analyte_in_wash Analyte in Wash Fraction? analyte_in_load->analyte_in_wash No fix_binding Problem: Poor Binding Solutions: 1. Check Sorbent Conditioning 2. Adjust Sample pH to 4-5 3. Reduce Organic in Sample (<5%) analyte_in_load->fix_binding Yes analyte_retained Analyte Retained on Column? analyte_in_wash->analyte_retained No fix_wash Problem: Premature Elution Solution: Decrease organic content of wash solvent. analyte_in_wash->fix_wash Yes fix_elution Problem: Incomplete Elution Solutions: 1. Increase organic strength of eluent (ACN) 2. Add acid (e.g., 1% Formic Acid) 3. Perform solvent 'soak step' analyte_retained->fix_elution Yes end Optimized Recovery fix_binding->end fix_wash->end fix_elution->end

Caption: Systematic workflow for troubleshooting SPE.

Part 3: Optimized Experimental Protocols

The following are starting-point protocols based on the principles discussed. They should be optimized for your specific matrix and concentration levels.

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 1.0 mL of aqueous sample (e.g., plasma, urine), add 50 µL of 1M Hydrochloric Acid (HCl) to adjust the pH to approximately 4-5. Vortex briefly.

  • Extraction: Add 3.0 mL of Ethyl Acetate.

  • Mixing: Cap and vortex vigorously for 2 minutes. To ensure thorough mixing, a flatbed shaker or rotator can be used for 10 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers and compact any precipitated protein.

  • Collection: Carefully transfer the upper organic layer (Ethyl Acetate) to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for your analytical method (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Protocol 2: Optimized Solid-Phase Extraction (SPE)
  • Cartridge: Polymer-based Reversed-Phase (e.g., Waters Oasis HLB, Phenomenex Strata-X) or a high-quality end-capped C18, 30-60 mg bed mass.

  • Condition: Pass 1 mL of Methanol through the cartridge.

  • Equilibrate: Pass 1 mL of DI water adjusted to pH 4.5 with formic acid through the cartridge. Crucially, do not let the sorbent bed go dry from this point until the sample is loaded. [9]

  • Load: Acidify the sample to pH 4.5. Load the sample onto the cartridge at a slow, steady flow rate (e.g., 1 drop/second or ~1 mL/min). A slow flow rate is critical for ensuring adequate interaction time between the analyte and the sorbent.[9][12]

  • Wash: Pass 1 mL of 5% Methanol in water (pH 4.5) through the cartridge to remove polar interferences.

  • Dry: Dry the sorbent bed thoroughly by applying a high vacuum for 5-10 minutes. This step is essential to remove residual water, which can weaken the elution solvent.

  • Elute:

    • Add 500 µL of 1% Formic Acid in Acetonitrile .

    • Allow the solvent to soak the sorbent bed for 2 minutes.[8][14]

    • Apply gentle pressure or vacuum to slowly pull the solvent through into a collection tube.

    • Repeat with a second 500 µL aliquot of the elution solvent.

  • Evaporate & Reconstitute: Evaporate the combined eluates and reconstitute as described in the LLE protocol.

References

  • Welch Materials, Inc. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials.
  • Chemical-Suppliers.com. This compound | CAS 19077-98-6.
  • BuyersGuideChem. This compound | 19077-98-6.
  • Hawach Scientific. (2025). The Reason of Poor Sample Recovery When Using SPE.
  • Waters Corporation. What are common causes of low recovery in capture and elute reverse-phase SPE methods? - WKB279613. Waters Knowledge Base.
  • LCGC International. (2019). Understanding and Improving Solid-Phase Extraction. LCGC International.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 58638, Acetylsulfapyridine. PubChem.
  • Owerbach, J., Johnson, N. F., Bates, T. R., Pieniaszek, H. J., Jr, & Jusko, W. J. (1978). High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids. Journal of pharmaceutical sciences, 67(9), 1250–1253.
  • Buggé, C. J., Gautam, S. R., Parke, L. E., Mason, J. T., & Garcia, D. B. (1990). Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. Journal of pharmaceutical sciences, 79(12), 1095–1098.
  • ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples?.
  • Unacademy. What is the Effect of Temperature and pH on Extraction?.
  • Dasenaki, M. E., & Thomaidis, N. S. (2019). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Foods, 8(1), 16.
  • Jenke, D. (2014). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Pharmaceutical Outsourcing.
  • Williams, D. L. (2019). The role of pH in Liquid-Liquid Extraction L9 4380. YouTube.
  • Hoff, R. B., Pizzolato, T. M., Peralba, M. do C. R., Díaz-Cruz, M. S., & Barceló, D. (2015). Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS). Talanta, 134, 768–778.
  • LCGC International. (2017). Three Common SPE Problems. LCGC International.
  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International.
  • Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE.
  • Vleggaar, R., & van der Merwe, K. J. (2022). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. Molecules, 27(7), 2133.
  • ResearchGate. (2024). The effect of pH on the extraction process.
  • KM Pharma Solution Private Limited. This compound - MSDS.
  • Google Patents. US2881166A - Sulfapyridine-1-oxides.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46780055, this compound-d4 (Major). PubChem.
  • Vree, T. B., Hekster, Y. A., & van der Kleijn, E. (1986). Drug Metabolism and Pharmacokinetics of Sulfonamides. Karger.
  • National Technical Information Service. (1979). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • Nielsen, O. H., & Bondesen, S. (1983). Determination of the pK values of 5-aminosalicylic acid and N-acetylaminosalicylic acid and comparison of the pH dependent lipid-water partition coefficients of sulphasalazine and its metabolites. British journal of clinical pharmacology, 16(6), 738–740.
  • Bhat, K., Kumar, S., & Singh, G. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4), 643-650.
  • ResearchGate. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • National Institutes of Health. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique.

Sources

Technical Support Center: Optimizing HPLC for N-Acetyl Sulfapyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of N-Acetyl Sulfapyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, practical solutions for mobile phase optimization and troubleshooting. My goal is to move beyond generic advice and offer a deeper, mechanistic understanding of the choices you make during method development.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions to establish a robust starting point for your HPLC method.

Q1: What are the critical physicochemical properties of this compound to consider for mobile phase development?

A1: Understanding the analyte's properties is the foundation of effective method development. This compound is a metabolite of Sulfapyridine and possesses characteristics that directly influence its behavior in reversed-phase HPLC.

  • pKa: The pKa of the sulfonamide group is approximately 8.3-8.4.[1] This is a critical parameter. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled to be at least 1.5 to 2 pH units away from the pKa.[2] Operating near the pKa can lead to fluctuating ionization states, resulting in split or broad peaks.[2]

  • Solubility: It is sparingly soluble in water (56 mg/L at 20°C) and methanol, but soluble in DMSO.[3][4] This indicates that a mobile phase with a sufficient percentage of organic modifier is necessary to ensure the analyte remains dissolved throughout the analysis, preventing precipitation in the system.[5]

  • Polarity: As an acetylated derivative, it is more non-polar than its parent compound, Sulfapyridine. This suggests it will be well-retained on a standard C18 or C8 column.

PropertyValueImplication for HPLC Method
Molecular Weight291.33 g/mol Standard parameter, no special considerations.[6]
pKa~8.3-8.4Mobile phase pH should be acidic (e.g., pH 2.5-4.5) to ensure the molecule is in a single, non-ionized state.[7][1]
Aqueous Solubility56 mg/L (20°C)Requires sufficient organic modifier in the mobile phase and sample diluent to prevent precipitation.[3][4]
Organic SolubilitySoluble in DMSO, sparingly in MethanolDMSO can be used for stock solutions, but the final injection solvent should be miscible with the mobile phase to avoid peak distortion.[6]

Q2: What is a good starting point for a mobile phase and column for this compound analysis?

A2: For a reversed-phase separation, a logical starting point balances retention, selectivity, and robustness.

  • Column: A standard L1 packing, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is an excellent choice due to its hydrophobicity, which will provide good retention for this compound.

  • Mobile Phase: A simple isocratic mobile phase is often sufficient. A good starting composition would be a mixture of an acidic aqueous component and an organic modifier.

    • Aqueous Component: 0.1% Formic Acid or a 20-25 mM phosphate buffer adjusted to a pH between 3.0 and 4.0. The acidic pH ensures the sulfonamide group is fully protonated (non-ionized), which minimizes peak tailing caused by interactions with residual silanols on the silica support.[8]

    • Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak shape and lower UV cutoff.[5]

    • Initial Ratio: Begin with a ratio like Acetonitrile:Aqueous Buffer (e.g., 0.1% Formic Acid) (30:70 v/v) . This ratio can then be adjusted to achieve an optimal retention factor (k') between 2 and 10.[9][10]

Q3: Why is mobile phase pH so critical, and how do I choose the right buffer?

A3: Mobile phase pH is arguably the most powerful tool for controlling the retention and selectivity of ionizable compounds like this compound.[2]

  • Mechanism of pH Control: By setting the pH well below the analyte's pKa of ~8.4, we suppress the ionization of the sulfonamide nitrogen.[7][2] In its neutral, protonated form, the molecule is more hydrophobic and interacts more consistently with the non-polar C18 stationary phase. This leads to longer, more stable retention times and significantly improved peak symmetry.[2][11]

  • Choosing a Buffer:

    • For UV Detection: Phosphate buffers are common and effective. A concentration of 20-25 mM is usually sufficient to provide adequate buffering capacity without risking precipitation when mixed with high percentages of organic solvent.

    • For LC-MS Detection: Volatile buffers are required. 0.1% Formic Acid (pH ~2.7) or 0.1% Acetic Acid are excellent choices as they are fully compatible with mass spectrometry and provide the necessary acidic environment.[10]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common chromatographic problems encountered during the analysis of this compound.

Problem 1: Peak Tailing

Symptom: The peak is asymmetrical with a right-hand skew (Tailing Factor > 1.2).

Causality Analysis: Peak tailing for a weakly basic compound like this compound in reversed-phase HPLC is most often caused by secondary interactions between the analyte and the stationary phase.

  • Primary Cause: Interaction with exposed silanol groups. Silica-based columns have residual silanol groups (Si-OH) on their surface. At mid-range pH, these silanols can become deprotonated (Si-O⁻) and interact ionically with any positively charged sites on the analyte, creating a secondary, stronger retention mechanism that leads to tailing.[11]

  • Secondary Causes: Column overload, use of a sample solvent stronger than the mobile phase, or extra-column dead volume.[12][13]

Step-by-Step Solution Protocol:

  • Verify and Adjust Mobile Phase pH:

    • Action: Ensure your mobile phase pH is sufficiently acidic (ideally between 2.5 and 4.0). This protonates the silanol groups, neutralizing their negative charge and preventing ionic interactions.[14]

    • Rationale: This is the most effective and common solution for silanol-induced tailing of basic compounds.[11]

  • Check Buffer Concentration:

    • Action: If using a buffer, ensure the concentration is adequate (e.g., >10 mM).

    • Rationale: Insufficient buffer capacity can lead to localized pH shifts on the column, especially if the sample is dissolved in a neutral or basic diluent, negating the effect of the mobile phase pH.

  • Evaluate Sample Solvent:

    • Action: Whenever possible, dissolve your sample in the initial mobile phase.[13] If a stronger solvent like DMSO is required for solubility, ensure the injection volume is small (e.g., < 5 µL) to minimize solvent mismatch effects.

    • Rationale: Injecting the analyte in a solvent significantly stronger than the mobile phase causes the initial band to spread, leading to peak distortion.[12]

  • Consider Column Health:

    • Action: If the problem persists, the column may be fouled or degraded. Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) or, if the tailing is severe and sudden, consider replacing the column.

    • Rationale: Over time, strongly retained matrix components can accumulate at the head of the column, or the stationary phase itself can degrade, exposing more active silanol sites.[12]

Problem 2: Drifting or Unstable Retention Times

Symptom: The retention time for this compound consistently shifts earlier or later over a sequence of injections, or is erratic between runs.

Causality Analysis: Unstable retention times point to a lack of equilibrium in the HPLC system or a changing mobile phase composition.

  • Primary Cause: Inadequate column equilibration or changes in mobile phase composition due to improper preparation or evaporation.[13][15]

  • Secondary Causes: Fluctuations in column temperature or pump performance issues (e.g., leaky check valves).[12]

Step-by-Step Solution Protocol:

  • Ensure Proper Mobile Phase Preparation:

    • Action: Prepare the mobile phase meticulously. Use HPLC-grade solvents and fresh, high-purity water.[16] When mixing, measure each component's volume separately before combining to avoid volume contraction errors, especially with methanol-water mixtures.[17] Always degas the mobile phase thoroughly.[18]

    • Rationale: Inconsistent mobile phase composition is a leading cause of reproducibility issues. Even a small change in the organic-to-aqueous ratio can cause significant retention shifts.[15]

  • Implement Sufficient Equilibration Time:

    • Action: Before starting a sequence, equilibrate the column with the mobile phase for at least 10-15 column volumes. For a 250x4.6 mm column at 1 mL/min, this translates to 25-30 minutes.

    • Rationale: The stationary phase needs time to fully equilibrate with the mobile phase, especially when using buffered or ion-pairing mobile phases. Insufficient equilibration will cause retention times to drift as the column chemistry slowly stabilizes.[13]

  • Control Column Temperature:

    • Action: Use a thermostatted column compartment and set it to a temperature slightly above ambient (e.g., 30-35 °C).

    • Rationale: Retention in reversed-phase chromatography is sensitive to temperature. Even minor fluctuations in lab temperature can cause retention times to shift. A column oven provides a stable environment, ensuring reproducibility.[12]

  • Verify System Performance:

    • Action: Check the pump pressure ripple. An unstable or fluctuating pressure can indicate a bubble, a failing pump seal, or a faulty check valve, all of which can affect flow rate accuracy and, consequently, retention time.

    • Rationale: The pump's ability to deliver a precise and constant flow rate is fundamental to achieving stable retention times.

Visual Workflow and Logic Diagrams

To further clarify the decision-making process, the following diagrams illustrate key workflows.

MobilePhaseOptimization cluster_start Initial Conditions cluster_eval Evaluation cluster_adjust Adjustments cluster_end Finalization Start Select C18 Column (e.g., 250x4.6mm, 5µm) SetMP Mobile Phase: ACN : 0.1% Formic Acid (30:70) Flow: 1.0 mL/min Temp: 30°C Start->SetMP Evaluate Inject Standard Evaluate k' and Tailing Factor (T) SetMP->Evaluate AdjustRet Adjust %ACN Evaluate->AdjustRet k' not 2-10 AdjustPeak Lower pH / Check Buffer Evaluate->AdjustPeak T > 1.2 Optimized Method Optimized (k' = 2-10, T < 1.2) Evaluate->Optimized k' = 2-10 & T < 1.2 AdjustRet->Evaluate AdjustPeak->Evaluate PeakTailingTroubleshooting Problem Peak Tailing Observed (T > 1.2) CheckpH Is Mobile Phase pH 2 units below pKa (~pH < 6)? Problem->CheckpH CheckSolvent Is Sample Solvent Weaker Than Mobile Phase? CheckpH->CheckSolvent Yes Sol_AdjustpH Solution: Lower pH to 2.5-4.0 with Acid/Buffer CheckpH->Sol_AdjustpH No CheckColumn Is Column Old or Fouled? CheckSolvent->CheckColumn Yes Sol_ChangeSolvent Solution: Re-dissolve in Mobile Phase or Reduce Injection Volume CheckSolvent->Sol_ChangeSolvent No Sol_FlushColumn Solution: Flush with Strong Solvent or Replace Column CheckColumn->Sol_FlushColumn Yes

Caption: Decision tree for troubleshooting peak tailing.

References

  • Pharmaguideline. (2011). Guideline for Preparation of Mobile Phase Required for HPLC. [Link]
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
  • BuyersGuideChem. This compound | 19077-98-6. [Link]
  • Welch Materials. (2025).
  • YMC.
  • ALWSCI. (2025).
  • Crawford Scientific. TROUBLESHOOTING GUIDE – HPLC. [Link]
  • Chemical-Suppliers. This compound | CAS 19077-98-6. [Link]
  • Lin, S. T., & Finegold, S. M. (1978). High-performance Liquid Chromatographic Assay of Sulfapyridine and Acetylsulfapyridine in Biological Fluids. Journal of Pharmaceutical Sciences, 67(9), 1250-1253. [Link]
  • HALO Columns. (2023).
  • Separation Science. (2024).
  • Agilent.
  • LCGC International. (2013).
  • Pharma Growth Hub. (2023). Essential Precautions for HPLC Mobile Phase Handling and Use. [Link]
  • Snyder, L. R., et al. (2013). Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions.
  • Biotage. (2023).
  • Sharp, D. E., & Allen, L. V. (1990). Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. Journal of Pharmaceutical Sciences, 79(12), 1095-1098. [Link]
  • Vree, T. B., et al. Sulfapyridine. In: Analytical Profiles of Drug Substances, Volume 18. [Link]
  • Rao, B. T., Madhavi, S., & Sudheer, C. H. (2016). New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms. International Journal for Pharmaceutical Research Scholars, 5(1), 66-74. [Link]
  • Kapoor, B., et al. (2020). High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. Assay and Drug Development Technologies, 18(3), 119-133. [Link]

Sources

Technical Support Center: N-Acetyl Sulfapyridine Impurity Profiling and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the impurity profiling and characterization of N-Acetyl Sulfapyridine. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying, quantifying, and controlling impurities in this active pharmaceutical ingredient (API). Here, we synthesize regulatory expectations with practical, field-proven experimental insights to ensure the development of safe and effective pharmaceuticals.

Section 1: Understanding the "Why": The Criticality of Impurity Profiling

This compound, a metabolite of the anti-inflammatory drug Sulfasalazine, requires rigorous purity assessment to ensure its safety and efficacy.[1][2][3] Impurities, which are any components of the drug substance that are not the chemical entity defined as the API, can arise from various sources, including the manufacturing process, degradation, or storage. Even at trace levels, these impurities can have unintended pharmacological or toxicological effects.

Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[4] Understanding and adhering to these guidelines is paramount for successful drug development and regulatory approval.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the impurity profiling of this compound.

Q1: What are the primary categories of impurities I should be concerned with for this compound?

Impurities in this compound can be broadly classified into three categories as per ICH guidelines:

  • Organic Impurities: These can be process-related or drug-related.

    • Process-Related Impurities: These include starting materials, by-products of side reactions, intermediates, and reagents. For this compound, which is commonly synthesized by the N-acylation of sulfapyridine, potential process-related impurities could include unreacted sulfapyridine and by-products from the acylation reaction.[5][6][7][8]

    • Degradation Products: These arise from the degradation of the drug substance over time due to factors like heat, light, pH, and oxidation.

  • Inorganic Impurities: These are typically derived from the manufacturing process and may include reagents, ligands, catalysts, and heavy metals.

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process.

Q2: What are the potential degradation pathways for this compound?

This compound is susceptible to degradation under various stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods.

  • Hydrolysis: Under acidic or basic conditions, the amide linkage of this compound can hydrolyze to yield sulfapyridine and acetic acid. The sulfonamide bond can also be susceptible to cleavage under more forced conditions.

  • Oxidation: Exposure to oxidizing agents can lead to the formation of N-oxide derivatives. For instance, oxidation with hydrogen peroxide can yield N-acetylsulfapyridine-1-oxide and N-acetyl-N-hydroxysulfapyridine.[9] Other oxidative degradation pathways common to sulfonamides may also occur.[10][11]

  • Photodegradation: Exposure to light can induce degradation. For sulfonamides, common photolytic degradation pathways include cleavage of the sulfonamide bond and SO2 extrusion.[12]

Q3: How do I design a forced degradation study for this compound?

Forced degradation studies, or stress testing, are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[4] These studies also help in developing and validating stability-indicating analytical methods.

A typical forced degradation study for this compound would involve subjecting it to the following conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M to 1 M HCl, heated (e.g., 60-80°C)Sulfapyridine, other hydrolysis products
Base Hydrolysis 0.1 M to 1 M NaOH, heated (e.g., 60-80°C)Sulfapyridine, other hydrolysis products
Oxidation 3-30% H₂O₂, at room temperature or slightly elevatedN-oxides, hydroxylated derivatives
Thermal Degradation Dry heat (e.g., 80-105°C)Various thermal decomposition products
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photolytic cleavage products (e.g., desulfonated compounds)

Q4: What are the key analytical techniques for impurity profiling of this compound?

A multi-technique approach is often necessary for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities. A stability-indicating HPLC method is required to separate this compound from all potential impurities and degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is indispensable for the identification of unknown impurities by providing molecular weight and fragmentation information.[13][14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, which is crucial for the definitive characterization of novel impurities.[17][18][19]

  • Gas Chromatography (GC): Used for the analysis of volatile organic impurities and residual solvents.

Section 3: Troubleshooting Guides

This section provides practical troubleshooting advice for common issues encountered during the HPLC analysis of this compound.

Guide 1: Addressing Peak Tailing in HPLC Analysis

Peak tailing is a common issue, particularly for basic compounds like this compound, and can compromise resolution and quantification.[20]

Common Causes and Solutions:

CauseExplanationTroubleshooting Steps
Secondary Silanol Interactions The basic nitrogen atoms in the pyridine ring of this compound can interact with acidic silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.[20]1. Lower Mobile Phase pH: Use a mobile phase with a pH between 2.5 and 3.5 to protonate the silanol groups and minimize interactions. 2. Use a Mobile Phase Additive: Incorporate a competing base, such as 0.1% triethylamine (TEA), into the mobile phase to block the active silanol sites. 3. Employ a Modern, High-Purity Silica Column: Columns with advanced end-capping are less prone to silanol interactions.
Column Overload Injecting too much sample can saturate the stationary phase, resulting in peak distortion.1. Reduce Injection Volume: Decrease the volume of the injected sample. 2. Dilute the Sample: Lower the concentration of the sample.
Extra-Column Dead Volume Excessive volume in tubing and connections between the injector, column, and detector can cause peak broadening and tailing.1. Use Shorter, Narrower Tubing: Minimize the length and internal diameter of all connecting tubing. 2. Ensure Proper Fittings: Check that all fittings are correctly installed to avoid dead volume.
Column Contamination or Void Accumulation of particulate matter or the formation of a void at the column inlet can disrupt the sample path.1. Use a Guard Column: Protect the analytical column from strongly retained or particulate matter. 2. Filter Samples: Ensure all samples are filtered through a 0.22 µm or 0.45 µm filter before injection. 3. Reverse and Flush the Column: If a blockage is suspected at the inlet frit, reversing the column and flushing with a strong solvent may resolve the issue.
Guide 2: Managing Baseline Noise and Drift

A stable baseline is critical for accurate quantification, especially of low-level impurities.

Common Causes and Solutions:

CauseExplanationTroubleshooting Steps
Mobile Phase Issues Contaminated solvents, improper mixing, or dissolved gases can all contribute to baseline noise and drift.[21]1. Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases. 2. Degas the Mobile Phase: Use an online degasser or sonicate the mobile phase before use to remove dissolved air. 3. Ensure Proper Mixing: If using a gradient, ensure the pump's proportioning valves are functioning correctly.
Detector Problems A dirty flow cell or a failing lamp can cause baseline instability.1. Flush the Flow Cell: Flush the detector flow cell with a strong, non-absorbing solvent like isopropanol. 2. Check Lamp Energy: Monitor the detector lamp's energy output and replace it if it is low.
Column Equilibration Insufficient equilibration time after a gradient run or a change in mobile phase can lead to a drifting baseline.1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with at least 10-20 column volumes.

Section 4: Experimental Protocols & Data Visualization

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a starting point for developing a stability-indicating RP-HPLC method for this compound.

  • Column Selection: Start with a modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Formic Acid in water. This provides a low pH to minimize silanol interactions.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: A gradient program is recommended to ensure the elution of both polar and non-polar impurities.

    • Initial Conditions: Start with a high aqueous composition (e.g., 95% A) to retain polar impurities.

    • Gradient: Gradually increase the organic phase composition (e.g., to 95% B) to elute non-polar impurities.

    • Hold and Re-equilibration: Include a hold at the high organic composition to elute any strongly retained compounds, followed by a return to initial conditions and a thorough re-equilibration.

  • Detection: Use a UV detector at a wavelength where this compound and its potential impurities have significant absorbance (e.g., around 254-270 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Protocol 2: LC-MS/MS for Impurity Identification
  • Ionization Source: Use an electrospray ionization (ESI) source, typically in positive ion mode for this compound.

  • Full Scan (MS1): Acquire full scan mass spectra to determine the molecular weights of the parent compound and any co-eluting impurities.

  • Product Ion Scan (MS/MS): Select the molecular ion of interest in the first quadrupole (Q1), fragment it in the collision cell (Q2), and scan for the resulting fragment ions in the third quadrupole (Q3). This provides structural information.

  • Fragmentation Analysis: The fragmentation of sulfonamides often involves cleavage of the S-N bond and fragmentation of the aromatic rings.[13] Compare the fragmentation pattern of the unknown impurity to that of this compound to identify common structural motifs.

Data Visualization

Workflow for Impurity Identification

Impurity_Identification_Workflow cluster_0 Analytical Detection cluster_1 Structural Elucidation HPLC_Analysis HPLC Analysis (Stability-Indicating Method) Detect_Impurity Detect Unknown Peak HPLC_Analysis->Detect_Impurity LC_MS LC-MS/MS Analysis Detect_Impurity->LC_MS Impurity > Identification Threshold Get_MW_Frag Determine Molecular Weight & Fragmentation Pattern LC_MS->Get_MW_Frag Propose_Structure Propose Structure Get_MW_Frag->Propose_Structure NMR_Analysis Isolate & Conduct NMR (1H, 13C, 2D) Confirm_Structure Confirm Structure NMR_Analysis->Confirm_Structure Propose_Structure->NMR_Analysis Final_Report Final_Report Confirm_Structure->Final_Report Finalize Characterization

Caption: A typical workflow for the identification and characterization of an unknown impurity.

Potential Degradation Pathways of this compound

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) NAS This compound SP Sulfapyridine NAS->SP Amide Cleavage AA Acetic Acid NAS->AA NASO N-Acetylsulfapyridine-1-oxide NAS->NASO NASH N-Acetyl-N-hydroxysulfapyridine NAS->NASH Desulfonated Desulfonated Products NAS->Desulfonated S-N Cleavage / SO₂ Extrusion

Caption: Potential degradation pathways of this compound under different stress conditions.

Section 5: Conclusion

A thorough understanding of potential impurities and a robust analytical strategy are fundamental to ensuring the quality and safety of this compound. This guide provides a framework for approaching impurity profiling, from understanding the regulatory landscape to troubleshooting common analytical challenges. By implementing these principles, researchers and developers can confidently navigate the complexities of impurity characterization and contribute to the development of high-quality pharmaceutical products.

References

  • Braschi, I., Paul, G., Gatti, G., & Marchese, L. (2013). 1 H NMR spectra of sulfathiazole (ST), sulfapyridine (SP), sulfamerazine (SMZ), sulfadimethoxine (SDM), and sulfadoxine (SDX) adsorbed into HSZ-Y zeolite.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
  • ResearchGate. (n.d.). Figure 1.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Chang, C., Floss, H. G., & Peck, G. E. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505–509. [Link]
  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
  • Vela-Sora, M. A., et al. (2012). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
  • Google Patents. (n.d.). US2881166A - Sulfapyridine-1-oxides.
  • Wang, J., et al. (2021). Novel Nonradical Oxidation of Sulfonamide Antibiotics with Co(II)-Doped g-C3N4-Activated Peracetic Acid: Role of High-Valent Cobalt-Oxo Species. Environmental science & technology, 55(19), 13347–13357. [Link]
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Al-Ansi, S. A., et al. (2020). Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study. Chemosphere, 263, 128038. [Link]
  • Kapoor, B., et al. (2020). High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. Assay and drug development technologies, 18(3), 119–133. [Link]
  • National Center for Biotechnology Information. (n.d.). Sulfapyridine.
  • National Center for Biotechnology Information. (n.d.). This compound-d4 (Major).
  • Wikipedia. (n.d.). Sulfapyridine. [Link]
  • Bray, H. G., Neale, F. C., & Thorpe, W. V. (1946). The metabolism of sulphonamides: 5. A study of the oxidation and acetylation of sulphonamide drugs and related compounds in the rabbit. The Biochemical journal, 40(1), 134–138. [Link]
  • InTechOpen. (n.d.).
  • Google Patents. (n.d.).
  • O'Donovan, D. H., & Maguire, A. R. (2017). Recent advances in the synthesis of N-acyl sulfonamides. Organic & biomolecular chemistry, 15(46), 9771–9793. [Link]
  • Wieczorek, R., & D'hooghe, M. (2018). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. RSC advances, 8(3), 1335–1353. [Link]
  • Kellermann, T., et al. (2023). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. Journal of pharmaceutical and biomedical analysis, 235, 115633. [Link]
  • O'Donovan, D. H., & Maguire, A. R. (2017). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]
  • Prasain, J. (n.d.).
  • Bhat, K., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4), 654-662. [Link]
  • Bougheloum, A., et al. (2017). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry, 33(6), 3123-3128. [Link]
  • Hecq, J. D., et al. (2016).
  • O'Donovan, D. H., & Maguire, A. R. (2017). Recent advances in the synthesis of N-acyl sulfonamides.
  • Chemistry LibreTexts. (2023).
  • Insights.bio. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]
  • ResearchGate. (2020). (PDF) A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]

Sources

Technical Support Center: Enhancing Sensitivity for Low Concentration N-Acetyl Sulfapyridine Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the sensitive detection of N-Acetyl Sulfapyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of quantifying low concentrations of this critical metabolite. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your analytical methods.

Introduction: The Challenge of Low-Concentration Detection

This compound is the primary metabolite of the sulfonamide antibiotic, Sulfapyridine. Accurate quantification, especially at low concentrations, is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. However, achieving high sensitivity can be challenging due to matrix effects, low ionization efficiency, and potential analyte degradation. This guide provides practical, field-proven insights to overcome these obstacles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of this compound.

Q1: What is the most sensitive method for detecting low concentrations of this compound?

For ultra-sensitive quantification of this compound, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[1] Its high selectivity and sensitivity allow for detection in the low ng/mL to pg/mL range. Other sensitive techniques include immunoassays like ELISA, electrochemical biosensors, and Surface-Enhanced Raman Spectroscopy (SERS).[1][2]

Q2: I'm observing a weak or no signal for my this compound standard. What are the initial checks I should perform?

A complete loss of signal often points to a singular critical issue.[3] Begin by systematically checking the following:

  • Sample Preparation: Ensure fresh standards are prepared correctly.

  • LC System: Verify mobile phase composition and that the pumps are primed and delivering the correct flow rate. Check for leaks in the system.[3][4]

  • MS System: Confirm that the mass spectrometer is properly tuned and calibrated. Ensure the correct mass-to-charge ratios (m/z) for precursor and product ions are being monitored in your acquisition method.[4] Check that the ion source is clean and functioning correctly.[4]

Q3: My peak shape for this compound is poor (tailing or fronting). What could be the cause?

Poor peak shape is a common problem in the analysis of sulfonamides.[4]

  • Peak Tailing: This is often due to secondary interactions between the analyte and active sites on the silica-based stationary phase.[4] Using a column with end-capping or a different stationary phase can help. High sample concentration can also lead to tailing; try diluting your sample.[4]

  • Peak Fronting: This may be caused by injecting the sample in a solvent stronger than the mobile phase or by column degradation.[4] Ensure your sample is dissolved in the initial mobile phase or a weaker solvent.[4]

Q4: What are "matrix effects" and how can they affect my this compound analysis?

Matrix effects are the alteration of analyte ionization by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[5][6] This can significantly impact the accuracy, precision, and sensitivity of your assay.[5][7] Biological fluids like plasma and urine are complex matrices that are prone to causing significant matrix effects.[7][8]

Q5: How can I minimize matrix effects?

Effective sample preparation is key to mitigating matrix effects.[8] Techniques like solid-phase extraction (SPE) can selectively isolate the analyte and remove interfering components.[8][9] Other strategies include:

  • Chromatographic Separation: Optimize your LC method to separate this compound from matrix components.

  • Dilution: Simple dilution of the sample can sometimes reduce the concentration of interfering substances.[8]

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI).[6][8]

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Issue 1: Low Signal Intensity or Complete Signal Loss

A weak or absent signal is a critical issue that requires a systematic troubleshooting approach.

A Start: No or Low Signal B Check MS Performance - Infuse standard directly - Verify tuning and calibration A->B C Signal OK? B->C D Troubleshoot MS - Clean ion source - Check detector voltage C->D No E Check LC System - Verify mobile phase - Check for leaks - Inspect column C->E Yes D->B F Signal OK? E->F G Troubleshoot LC - Replace mobile phase - Purge pumps - Replace column F->G No H Check Sample Preparation - Prepare fresh standards - Evaluate extraction recovery F->H Yes G->E I Signal OK? H->I J Optimize Sample Prep - Test different SPE sorbents - Adjust pH I->J No K Problem Resolved I->K Yes J->H

Caption: Troubleshooting workflow for low or no signal.

Potential Cause Recommended Action Rationale
Mass Spectrometer Not Optimized Verify the precursor and product ion m/z values in your acquisition method. Perform a fresh tune and calibration of the instrument.Incorrect MS settings are a common cause of signal loss.[4] Regular tuning ensures optimal instrument performance.
Contaminated Ion Source Clean the ion source according to the manufacturer's protocol.A dirty ion source can significantly suppress the analyte signal.[4]
LC Pump Issues Check the pump for leaks and perform routine maintenance. Monitor the system pressure for significant fluctuations.An unstable flow rate can lead to inconsistent signal intensity and retention time shifts.[4]
Column Degradation Flush the column as per the manufacturer's instructions. If performance does not improve, replace the column.Over time, the stationary phase can degrade, leading to poor peak shapes and loss of signal.[4]
Inefficient Sample Preparation Evaluate the recovery of your extraction method. Consider using a different solid-phase extraction (SPE) sorbent or optimizing the pH of your sample and extraction solvents.Poor recovery during sample preparation will directly lead to a lower signal.
Analyte Degradation Ensure proper sample storage and handling. Prepare fresh stock solutions and samples.This compound may degrade if not handled correctly.[4]
Issue 2: High Background Noise or Ghost Peaks

High background noise can obscure the analyte peak, especially at low concentrations.

  • Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phase daily and ensure it is adequately degassed.[4]

  • Carryover: Residual analyte from a previous injection can appear as a "ghost peak."[4] Implement a robust needle wash protocol and inject blanks between samples to assess for carryover.

  • System Contamination: Contaminants can build up in the LC system. Flush the system with a strong solvent to remove potential contaminants.[10]

Part 3: Experimental Protocols for Enhanced Sensitivity

This section provides detailed protocols for sample preparation and LC-MS/MS analysis, optimized for low-concentration this compound detection.

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed to effectively remove matrix components and concentrate the analyte.

A Sample Pre-treatment - 500 µL Plasma - Add internal standard - Acidify with 1% Formic Acid C Sample Loading - Load pre-treated sample onto SPE cartridge A->C B SPE Cartridge Conditioning - 1 mL Methanol - 1 mL Water B->C D Washing - 1 mL 5% Methanol in Water C->D E Elution - 1 mL Methanol D->E F Evaporation & Reconstitution - Evaporate eluate to dryness - Reconstitute in 100 µL mobile phase E->F G Analysis - Inject into LC-MS/MS F->G

Caption: Solid-Phase Extraction (SPE) workflow.

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard (e.g., this compound-d4). Acidify the sample by adding 500 µL of 1% formic acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: High-Sensitivity LC-MS/MS Method

This method is optimized for the separation and detection of this compound.

Parameter Setting Rationale
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for sulfonamides.
Mobile Phase A 0.1% Formic Acid in WaterAcidic mobile phase promotes analyte ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.A gradient elution ensures good separation from matrix components and efficient elution of the analyte.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)Sulfonamides ionize well in positive mode.
MRM Transitions This compound: To be determined by user-specific instrument tuningthis compound-d4: To be determined by user-specific instrument tuningMultiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.
Collision Energy To be optimized for your specific instrumentOptimization is crucial for achieving the best fragmentation and signal intensity.

Note: The specific MRM transitions and collision energies should be optimized for your particular mass spectrometer to achieve the highest sensitivity.

References

  • YMER, S. Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. International Journal of Research and Development in Pharmacy & Life Sciences.
  • Xie, X., Huang, S., Zheng, J., & Ouyang, G. (2020). Trends in sensitive detection and rapid removal of sulfonamides: A review. Journal of Separation Science, 43(9-10), 1634-1652. [Link]
  • García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2008). Highly sensitive simultaneous determination of sulfonamide antibiotics and one metabolite in environmental waters by liquid chromatography-quadrupole linear ion trap-mass spectrometry.
  • Optimization of SERS Detection for Sulfathiazole Residues in Chicken Blood Using GA-SVR. (2023). Foods, 12(21), 3984. [Link]
  • Development of Novel Magneto-Biosensor for Sulfapyridine Detection. (2019). Sensors, 19(18), 3949. [Link]
  • Lin, S. T., & Finegold, S. M. (1978). High-performance Liquid Chromatographic Assay of Sulfapyridine and Acetylsulfapyridine in Biological Fluids. Journal of Pharmaceutical Sciences, 67(9), 1250-1253. [Link]
  • García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2008). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. TrAC Trends in Analytical Chemistry, 27(11), 1008-1022. [Link]
  • Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
  • Al-Ghannam, S. M. (2006). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations.
  • Studies on sulfonamide degradation products. (n.d.).
  • Li, W., & Cohen, L. H. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry.
  • Kratochvil, M. J., & Jansa, J. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. Journal of Pharmaceutical and Biomedical Analysis, 155, 314-319. [Link]
  • Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. [Link]
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (2023). Oriental Journal of Chemistry, 39(5), 1185-1200. [Link]
  • Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go?. Biotage. [Link]
  • Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or. (n.d.). ElectronicsAndBooks. [Link]
  • Trimpin, S., & Inutan, E. D. (2013). New Ionization Processes for Ionizing Nonvolatile Compounds in Mass Spectrometry: The Road of Discovery to Current State-of-the-Art. Journal of the American Society for Mass Spectrometry, 24(7), 969–981. [Link]
  • Pan, C., &REET, J. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental & Analytical Toxicology, 5(5), 1000319. [Link]
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2022). Molecules, 27(19), 6649. [Link]
  • ZefSci. (2025, May 6).
  • Rieder, M. J., Uetrecht, J., Shear, N. H., & Spielberg, S. P. (1989). Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. Annals of Internal Medicine, 110(4), 286-289. [Link]
  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]
  • LCGC International. (2023, February 2). Troubleshooting LC-MS.
  • García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2008). Identification and determination of metabolites and degradation products of sulfonamide antibiotics. TrAC Trends in Analytical Chemistry, 27(11), 1008-1022. [Link]
  • Tan, J., et al. (2023). Recent developments in ionization techniques for single-cell mass spectrometry. Frontiers in Chemistry, 11, 1283627. [Link]
  • Howanitz, P. J. (1988). Immunoassay. Development and directions in antibody technology.
  • Development and optimization of a TNFα neutralizing assay using a Quality by Design approach. (n.d.). SGS. [Link]
  • PubChem. This compound-d4 (Major). PubChem. [Link]
  • InBio. (2024, October 17). Immunoassay Development. InBio. [Link]
  • A Rapid and Reliable Absorbance Assay to Identify Drug–Drug Interactions with Thiopurine Drugs. (2024). International Journal of Molecular Sciences, 25(1), 589. [Link]

Sources

N-Acetyl Sulfapyridine stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Acetyl Sulfapyridine Stability

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound under various experimental conditions. Understanding the stability profile of this compound, a major metabolite of the antibacterial drug Sulfapyridine, is critical for accurate analytical measurements, formulation development, and toxicological studies.[1][2][3] This guide provides direct answers to common challenges and foundational questions regarding its handling and analysis.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The format follows a Problem → Probable Cause → Recommended Solution structure to help you quickly identify and resolve issues.

Question 1: I'm seeing a new, earlier-eluting peak in my reverse-phase HPLC analysis that grows over time, especially in acidic or basic mobile phases. What is it?

  • Problem: An unexpected peak, likely more polar than this compound, is appearing in your chromatogram, compromising the purity assessment of your sample.

  • Probable Cause: You are likely observing the hydrolysis of the N-acetyl group, which is the primary degradation pathway for this compound. This reaction is catalyzed by both acidic and basic conditions.[4][5] The product of this hydrolysis is Sulfapyridine, the parent drug, which is more polar and thus typically elutes earlier in a standard reverse-phase HPLC setup.[6][7] Studies have shown that this compound can transform back to its parent compound, Sulfapyridine.[1][2]

  • Recommended Solution:

    • Confirm Identity: Co-inject your degraded sample with a pure Sulfapyridine standard. If the new peak co-elutes, you have confirmed its identity.

    • Mobile Phase pH Control: Adjust your mobile phase to a neutral pH range (ideally between pH 3 and 7) where the compound is more stable.[8] If your separation requires acidic or basic conditions, minimize the time the sample is exposed to the mobile phase before injection and consider using an autosampler cooled to 4-8 °C.

    • Sample Diluent: Ensure your sample is dissolved and stored in a neutral, non-reactive diluent. Avoid preparing stock solutions in acidic or basic buffers for long-term storage.

Question 2: The concentration of my this compound standard solution is decreasing faster than expected, even when stored in the refrigerator.

  • Problem: Your quantitative analysis is yielding inconsistent results due to the instability of your reference standard.

  • Probable Cause:

    • Inappropriate Solvent/Buffer: The solvent system may not be optimal. Even at refrigerated temperatures, hydrolysis can occur if the pH is too low or too high.[9]

    • Photodegradation: Although hydrolysis is the main concern, sulfonamides as a class can be susceptible to photodegradation.[7][10][11] Prolonged exposure to light, especially UV light, can contribute to degradation.

    • Oxidation: While less common for this specific transformation, oxidative stress can be a degradation pathway for many active pharmaceutical ingredients (APIs).[12]

  • Recommended Solution:

    • Optimize Storage Conditions: Prepare stock solutions in a neutral solvent like acetonitrile or a neutral buffer (pH ~7.0). For long-term storage, aliquot the solution into smaller volumes and store at -20°C or below in tightly sealed containers.[13]

    • Protect from Light: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[7]

    • Use Freshly Prepared Solutions: For the most accurate quantitative work, prepare working standards fresh daily from a frozen stock solution.

Question 3: this compound is crashing out of my aqueous buffer solution. How can I improve its solubility for my stability study?

  • Problem: Poor aqueous solubility is preventing you from reaching the target concentration for your experiment, leading to inaccurate and non-reproducible results.

  • Probable Cause: this compound, like its parent compound Sulfapyridine, has limited water solubility that is pH-dependent.[14] Its solubility is generally higher in acidic and basic solutions compared to neutral pH due to the ionization of its functional groups.[10]

  • Recommended Solution:

    • pH Adjustment: You can increase solubility by adjusting the pH. It is soluble in dilute mineral acids and aqueous solutions of sodium and potassium hydroxide. However, be mindful that this will accelerate hydrolysis. This approach is suitable for short-term experiments where the degradation rate is being measured.

    • Co-solvents: For preparing stock solutions, consider using a water-miscible organic solvent such as acetonitrile, acetone, or DMSO before diluting with the aqueous buffer. Always check the final concentration of the organic solvent to ensure it does not interfere with your experimental system.

    • Buffer Species: The choice of buffer can sometimes influence solubility.[15] Experiment with different buffer systems (e.g., phosphate vs. acetate) at your target pH to see if it impacts solubility, but be aware that buffer species can also catalyze degradation.[16]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The primary degradation pathway is the hydrolysis of the amide bond, which cleaves the acetyl group and reverts the molecule to Sulfapyridine and acetic acid. This reaction is susceptible to catalysis by both acid and base.[4][5] Biodegradation studies have also confirmed that this compound can transform back to its parent compound, Sulfapyridine.[1][2]

Q2: How do pH and temperature affect the stability of this compound?

Both pH and temperature significantly impact stability.

  • pH: The rate of hydrolysis is minimized in the neutral pH range. It increases substantially under strongly acidic (pH < 2) and basic (pH > 10) conditions.[8][9]

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Arrhenius kinetics predict that for every 10°C increase in temperature, the reaction rate can roughly double or triple. Therefore, storing solutions at lower temperatures (e.g., 4°C or -20°C) is crucial for minimizing degradation.[16]

Q3: What are the expected degradation products I should monitor in a stability study?

The main degradation product to monitor is Sulfapyridine . In a comprehensive forced degradation study, you should also look for other potential minor degradants that could form under specific stress conditions like oxidation or photolysis, although these are generally less significant than hydrolysis.[7][11]

Q4: What is a suitable analytical method for a stability study of this compound?

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard.[17] A validated method should be able to separate this compound from its primary degradant, Sulfapyridine, and any other potential impurities or degradants.[6][7] UV detection at a wavelength of around 265 nm is typically effective for quantification.[7]

Data Summary: pH & Temperature Effects

The following table summarizes the expected stability trends for this compound based on the general principles of amide hydrolysis observed in forced degradation studies.[9][12][18]

ConditionTemperatureExpected Degradation RatePrimary Degradant
Acidic (e.g., 0.1 M HCl)Room Temp (~25°C)ModerateSulfapyridine
Elevated Temp (e.g., 60°C)RapidSulfapyridine
Neutral (e.g., pH 7.0 Buffer)Room Temp (~25°C)Very Slow / NegligibleSulfapyridine
Elevated Temp (e.g., 60°C)Slow to ModerateSulfapyridine
Basic (e.g., 0.1 M NaOH)Room Temp (~25°C)Moderate to RapidSulfapyridine
Elevated Temp (e.g., 60°C)Very RapidSulfapyridine

Visualizing the Degradation Pathway

The primary degradation mechanism, hydrolysis, can be visualized as follows.

G cluster_conditions Conditions cluster_reaction Hydrolysis Reaction Acid Acid (H+) & Heat Reactant This compound Acid->Reactant Base Base (OH-) & Heat Base->Reactant Product1 Sulfapyridine Reactant->Product1 Hydrolysis Product2 Acetic Acid Reactant->Product2 Hydrolysis

Caption: this compound hydrolysis pathway.

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation (stress testing) study to identify degradation products and establish the stability-indicating nature of an analytical method, consistent with ICH guidelines.[7][12][19]

1. Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, heat, and light) and to ensure the chosen analytical method can resolve the parent drug from all major degradation products.

2. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers (e.g., phosphate or acetate) for pH adjustment

  • Calibrated pH meter, HPLC system with UV/PDA detector, photostability chamber, oven.

3. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol. This organic stock will be used to spike into the various stress solutions to minimize initial degradation.

4. Stress Conditions (Perform in parallel):

  • Control Sample: Dilute the stock solution with 50:50 acetonitrile:water to the target concentration (e.g., 100 µg/mL). Analyze immediately.

  • Acid Hydrolysis:

    • Add stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.

    • Incubate one sample at room temperature and another at 60°C.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Add stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

    • Incubate at room temperature. (Base hydrolysis is often faster, so elevated temperature may not be needed initially).

    • Withdraw aliquots at shorter time points (e.g., 30 min, 1, 2, 4 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Add stock solution to 3% H₂O₂ to achieve a final concentration of 100 µg/mL.

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound powder in an oven at 80°C.

    • After 24 hours, remove, allow to cool, and prepare a solution at 100 µg/mL.

  • Photolytic Degradation:

    • Expose both a solid sample and a solution (100 µg/mL in 50:50 acetonitrile:water) to light in a photostability chamber, following ICH Q1B guidelines.

    • Keep a control sample wrapped in foil to serve as a dark control.

    • Analyze after the specified exposure period.

5. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Use a PDA detector to check for peak purity and identify any new peaks.

  • Calculate the percentage degradation by comparing the peak area of this compound in the stressed sample to the control sample.

6. System Validation: The protocol is self-validating if the analytical method can successfully separate the intact this compound peak from all degradation products formed under these diverse stress conditions, demonstrating its specificity and stability-indicating power.[17]

References

  • Source: Kucers' The Use of Antibiotics: A Clinical Review of Antibacterial, Antifungal, Antiparasitic, and Antiviral Drugs, Sixth Edition (Book) - Note: The provided search result is a snippet from a larger work, likely this book, discussing the pH-dependent solubility of Sulfapyridine and its N4-acetyl derivative.
  • Title: A New Approach to Forced Degradation Studies Using Anhydrous Conditions Source: Pharmaceutical Technology URL
  • Title: Sulfapyridine | C11H11N3O2S | CID 5336 Source: PubChem - NIH URL
  • Title: Biodegradation studies of N4-acetylsulfapyridine and N4-acetylsulfamethazine in environmental water by applying mass spectrometry techniques Source: PubMed URL
  • Title: Sulfapyridine | 144-83-2 Source: ChemicalBook URL
  • Title: High-performance Liquid Chromatographic Assay of Sulfapyridine and Acetylsulfapyridine in Biological Fluids Source: PubMed URL
  • Title: (PDF) Biodegradation studies of N (4)-acetylsulfapyridine and N (4)
  • Title: Forced Degradation Studies for Biopharmaceuticals Source: BioPharm International URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9d1IGju467ZjN-1zDqFasozaO8W3S16HZpn3YaHCZH60sYvBmC6SnEw42SCf6cOeeFIphKSv6pzAzwnms4leoVxVXemnm6uAjPJ5OYh4Ej4FBdMIW4rzSY3ct0YiUflhT_qBuYXC50CTtFgbXUkyjzXpWdWs_X70L4cWMrIhpxXB5XA2IZ30G4Q8gP4wjk0gcvz8jfQ==]([Link]

Sources

Technical Support Center: Forced Degradation Studies of N-Acetyl Sulfapyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for forced degradation studies of N-Acetyl Sulfapyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during these critical experiments. Our goal is to equip you with the scientific rationale and practical methodologies to conduct robust and reliable forced degradation studies, ensuring the development of stable and safe pharmaceutical products.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the forced degradation of this compound.

Q1: Why is my this compound sample showing minimal degradation under acidic conditions?

A1: This can be a common observation and may be attributed to a few factors. Firstly, the acetyl group on the sulfonamide nitrogen can offer some initial protection against rapid hydrolysis. Secondly, the reaction kinetics may be slow at room temperature. To achieve the target degradation of 5-20% as recommended by ICH guidelines, consider increasing the temperature to 50-60°C.[1] If solubility is an issue in aqueous acid, a co-solvent like acetonitrile or methanol can be used, but ensure the co-solvent itself does not participate in the degradation pathway.

Q2: I'm observing significant peak tailing for this compound and its degradation products in my HPLC analysis. What is causing this and how can I fix it?

A2: Peak tailing is a frequent challenge when analyzing sulfonamides due to the interaction of the basic amine groups with residual acidic silanol groups on the surface of C18 columns.[2] To mitigate this, you can try several approaches:

  • Mobile Phase pH Adjustment: Operate the mobile phase at a low pH (e.g., 2.5-3.5) using a buffer like phosphate or an additive like formic acid. This ensures that the sulfonamide and its basic degradants are protonated, minimizing their interaction with the silanol groups.

  • Use of End-Capped Columns: Employ a modern, high-purity, end-capped C18 column specifically designed to reduce silanol activity.

  • Addition of a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.

  • Lower Analyte Concentration: High sample loads can exacerbate tailing. Try injecting a more dilute sample.[3]

Q3: My mass balance calculation is falling short of the recommended 95-105%. What are the potential reasons for this?

A3: Achieving a good mass balance is crucial for a successful forced degradation study as it demonstrates that all major degradation products have been accounted for.[4] Several factors can lead to poor mass balance:

  • Formation of Non-Chromophoric Degradants: Some degradation pathways may yield products that do not have a UV chromophore and are therefore not detected by a PDA/UV detector.

  • Volatile Degradation Products: The degradation process might generate volatile compounds that are lost during the experiment.

  • Precipitation of Degradants: Degradation products may have poor solubility in the stressed sample solution and precipitate out.

  • Co-elution of Peaks: A degradation product may be co-eluting with the parent peak or another degradant, leading to inaccurate quantification. A peak purity analysis using a PDA detector is essential to rule this out.

  • Differences in Molar Absorptivity: Degradation products can have significantly different molar absorptivity at the detection wavelength compared to the parent compound. Using a relative response factor (RRF) for each major degradant is necessary for accurate quantification.

Q4: I am having trouble dissolving this compound in the stress media. What are my options?

A4: this compound has limited aqueous solubility. To overcome this, you can use a co-solvent such as acetonitrile or methanol.[5] It is critical to choose a co-solvent that is inert under the specific stress conditions to avoid the formation of artifacts. For instance, methanol should be used with caution in photostability studies as it can generate reactive methoxy radicals. When using a co-solvent, ensure it is miscible with the stress medium and does not interfere with the subsequent HPLC analysis.

Troubleshooting Guides

Acid and Base Hydrolysis
Problem Potential Cause Troubleshooting Steps
No or very low degradation Insufficient stress conditions (concentration, temperature, time).Increase acid/base concentration (e.g., from 0.1 M to 1 M HCl/NaOH). Increase temperature (e.g., to 60-80°C). Extend the duration of the study.
Too much degradation (>20%) Stress conditions are too harsh.Reduce acid/base concentration, temperature, or time.
Formation of secondary degradation products Excessive stress leading to the degradation of primary degradants.Use milder conditions to target 5-20% degradation of the parent drug.
Precipitate formation upon neutralization Degradation products may be less soluble at neutral pH.Analyze the sample before and after neutralization. If a precipitate is observed, try to dissolve it in the mobile phase or a suitable organic solvent before HPLC analysis.
Oxidative Degradation
Problem Potential Cause Troubleshooting Steps
Inconsistent degradation with H₂O₂ H₂O₂ can be unstable, especially at elevated temperatures.Prepare fresh H₂O₂ solutions for each experiment. Conduct the study at room temperature if possible, or for a shorter duration at elevated temperatures.
No degradation observed This compound may be resistant to mild oxidation.Increase the concentration of H₂O₂ (e.g., from 3% to 30%). Consider using a more potent oxidizing agent if scientifically justified.
Unidentified peaks in the chromatogram Possible formation of N-oxides or other oxidative adducts.Use LC-MS to identify the mass of the unknown peaks to aid in structure elucidation.
Photolytic Degradation
Problem Potential Cause Troubleshooting Steps
Low degradation in solution The solvent may be absorbing the light, shielding the drug.Use a quartz cuvette or a container that is transparent to the light source. Ensure the drug is fully dissolved.
Inconsistent results between studies Variability in light source intensity or distance from the source.Use a calibrated photostability chamber that provides controlled and measurable light exposure (lux and W/m²) as per ICH Q1B guidelines.[6][7]
Color change in the sample Formation of colored degradation products.Document the color change and investigate the responsible degradant using spectroscopic techniques.
Thermal Degradation
Problem Potential Cause Troubleshooting Steps
Physical changes (melting, charring) The temperature is too high.Conduct thermal degradation at a temperature below the melting point of this compound (226-228°C).[8]
Minimal degradation The compound is thermally stable in the solid state.Consider performing thermal degradation in solution or with the addition of humidity to promote degradation.

Experimental Protocols & Data Presentation

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M - 1M HCl, RT/60°C) prep->acid Expose base Base Hydrolysis (e.g., 0.1M - 1M NaOH, RT/60°C) prep->base Expose oxidative Oxidative (e.g., 3-30% H₂O₂, RT) prep->oxidative Expose thermal Thermal (e.g., 80°C, solid state) prep->thermal Expose photolytic Photolytic (ICH Q1B conditions) prep->photolytic Expose neutralize Neutralize (if applicable) acid->neutralize base->neutralize dilute Dilute to appropriate concentration oxidative->dilute thermal->dilute photolytic->dilute neutralize->dilute hplc HPLC-UV/PDA Analysis dilute->hplc lcms LC-MS for Identification hplc->lcms If unknowns purity Peak Purity Analysis hplc->purity mass_balance Mass Balance Calculation hplc->mass_balance pathway Degradation Pathway Elucidation lcms->pathway purity->pathway mass_balance->pathway

Caption: Workflow for forced degradation studies of this compound.

Predicted Degradation Pathways

Based on available literature, the primary degradation pathways for this compound are expected to involve hydrolysis of the acetyl group and cleavage of the sulfonamide bond.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_cleavage Further Degradation parent This compound sulfapyridine Sulfapyridine parent->sulfapyridine Deacetylation acetic_acid Acetic Acid parent->acetic_acid Deacetylation sulfanilic_acid Sulfanilic Acid sulfapyridine->sulfanilic_acid S-N bond cleavage aminopyridine_deriv 2-Aminopyridine Derivatives sulfapyridine->aminopyridine_deriv S-N bond cleavage

Caption: Predicted major degradation pathways of this compound.

Summary of Forced Degradation Conditions and Expected Products
Stress ConditionReagent/ParametersExpected Primary Degradation ProductsPotential Secondary Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, RT - 80°CSulfapyridine, Acetic AcidSulfanilic acid, 2-aminopyridine derivatives
Base Hydrolysis 0.1 M - 1 M NaOH, RT - 80°CSulfapyridine, Acetic AcidSulfanilic acid, 2-aminopyridine derivatives
Oxidation 3% - 30% H₂O₂, RTN-oxide derivativesFurther oxidized products
Thermal 80°C, solid stateMinimal degradation expected-
Photolytic ICH Q1B Option 2: >1.2 million lux hours, >200 W h/m²Sulfapyridine and products of S-N bond cleavagePhotorearrangement products
Proposed Stability-Indicating HPLC Method

This method is adapted from a validated method for Sulfapyridine and should be validated for this compound and its specific degradation products.[9]

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm (end-capped)Provides good retention and resolution for sulfonamides. End-capping minimizes peak tailing.
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (e.g., 30:70 v/v)The acidic mobile phase suppresses the ionization of silanol groups and basic analytes, improving peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Detection UV at 265 nmA common wavelength for the detection of sulfonamides.
Column Temperature 25°C - 30°CMaintains stable retention times and improves reproducibility.
Injection Volume 10 µLA smaller injection volume can help to reduce peak fronting and tailing.

References

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (1979). Journal of Pharmaceutical Sciences, 68(7), 922-4.
  • Ghanem, M. M., Abu-Lafi, S., & Mohammad, D. (2013). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM, SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Semantic Scholar.
  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2023). YouTube.
  • Ghanem, M., et al. (2012). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and. Semantic Scholar.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Outsourcing.
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). ijrpr.com.
  • What Causes Peak Tailing in HPLC? (2023). Chrom Tech, Inc..
  • Reconciling Mass Balance in Forced Degradation Studies. (2005). Pharmaceutical Technology.
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. omicsonline.org.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (n.d.). Lhasa Limited.
  • HPLC Troubleshooting Guide. (n.d.). restek.com.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7).
  • Mallet, C. R. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • García-Galán, M. J., et al. (2012). Biodegradation studies of N4-acetylsulfapyridine and N4-acetylsulfamethazine in environmental water by applying mass spectrometry techniques. Analytical and Bioanalytical Chemistry, 403(8), 2355-67.
  • Kapoor, B., et al. (2020). High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. Assay and Drug Development Technologies, 18(3), 119-133.
  • Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. (n.d.). discover.lanex-inc.com.
  • Patel, A. K., et al. (2021). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 6(5).
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International.
  • Saini, B., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 53(5), 748-55.

Sources

Optimizing collision energy for N-Acetyl Sulfapyridine fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Acetyl Sulfapyridine Analysis

A Senior Application Scientist's Guide to Optimizing Collision Energy in MS/MS

Welcome to the technical support guide for the mass spectrometric analysis of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your method development. This compound, a major metabolite of the antibacterial drug Sulfapyridine, is a key analyte in pharmacokinetic and drug metabolism studies.[1][2] Achieving sensitive and robust quantification via tandem mass spectrometry (MS/MS) is critically dependent on one key parameter: collision energy .

This guide is structured as a series of questions you might encounter during your own experiments. We will move from foundational concepts to a practical experimental workflow, and finally, to troubleshooting common issues.

Section 1: Foundational FAQs

Q1: What is Collision-Induced Dissociation (CID) and the role of collision energy (CE)?

Collision-Induced Dissociation (CID) is the workhorse of tandem mass spectrometry. After your analyte, this compound, is ionized (e.g., protonated to form [M+H]⁺) and isolated in the mass spectrometer, it is directed into a collision cell. This cell is filled with an inert gas, such as argon or nitrogen. By applying a voltage potential, we accelerate the ions, causing them to collide with the gas molecules.[3]

Collision Energy (CE) is the kinetic energy applied to the precursor ions to induce these collisions. Think of it as the "force" of the impact. This energy is transferred to the ion, and when it exceeds the energy of the weakest chemical bonds, the ion fragments into smaller, characteristic product ions.[4][5]

Q2: Why is optimizing collision energy a critical step for this compound?

Optimization is not merely a suggestion; it is essential for the accuracy, sensitivity, and specificity of your assay. The energy required to produce a specific fragment ion is unique.

  • Too Little Energy: If the CE is too low, the precursor ion will not gain enough internal energy to fragment efficiently. You will see a strong precursor ion signal in your MS/MS spectrum but very weak or non-existent product ion signals, leading to poor sensitivity.[4][6]

  • Too Much Energy: If the CE is too high, the precursor ion will shatter into many small, low-mass fragments. This "over-fragmentation" dilutes the signal of your desired, specific product ion and can compromise the quantitative performance of your assay.[7][8]

The "sweet spot," or optimal collision energy, is the value that maximizes the signal of your chosen product ion, thereby maximizing the sensitivity and robustness of your method.

Section 2: Predicting Fragmentation and Selecting Transitions

Q3: What are the expected precursor and product ions for this compound?

Before entering the lab, we can predict the most likely fragmentation pathways based on the molecule's structure and established literature on sulfonamide fragmentation.[9][10][11] this compound (Molecular Weight: 291.33 g/mol ) will primarily be observed as the protonated precursor ion [M+H]⁺ at m/z 292.3 .[1][2][12]

The structure contains several bonds susceptible to cleavage in the collision cell, primarily around the central sulfonamide group.

Ion Type Predicted m/z Proposed Identity / Neutral Loss Rationale
Precursor 292.3 [M+H]⁺ Protonated this compound
Product Ion 1199.1[C₈H₉N₂O₂S]⁺Cleavage of the S-N bond, retaining the acetyl-sulfanilyl moiety. A highly probable and specific fragment.
Product Ion 2157.1[C₆H₇N₂O₂S]⁺Cleavage of the C-S bond, retaining the sulfonyl-pyridinyl moiety.
Product Ion 3134.1[C₈H₈NO]⁺Cleavage of the C-S bond with charge retention on the N-acetyl aniline fragment.
Product Ion 495.1[C₅H₅N₂]⁺Fragment corresponding to the aminopyridine group, resulting from further fragmentation.

Note: These values are monoisotopic masses. Your instrument will observe them within its mass accuracy tolerance.

Q4: How do I select the best precursor-product ion transitions for my assay?

For a quantitative assay using Multiple Reaction Monitoring (MRM), you will typically need at least two transitions: one for quantification ("quantifier") and one for confirmation ("qualifier").[5]

  • Intensity: The quantifier should ideally be the most abundant product ion at its optimal CE to ensure the best sensitivity.

  • Specificity: Choose ions with a higher m/z. They are generally more specific and less prone to background interference than very small fragments. From the table above, m/z 199.1 and 157.1 are excellent candidates.

  • Stability: The chosen fragments should be produced consistently across a range of concentrations.

Section 3: Experimental Protocol for Collision Energy Optimization

This protocol describes a standard collision energy ramping experiment, a systematic approach to finding the optimal CE for each desired product ion.

Step-by-Step Workflow
  • Prepare the Analyte Solution: Create a solution of this compound at a concentration that gives a stable and reasonably strong signal (e.g., 100-500 ng/mL in 50:50 Methanol:Water with 0.1% Formic Acid).

  • Infuse the Solution: Directly infuse the solution into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min). This ensures a steady supply of ions.

  • Set Up the MS Method:

    • Operate in positive electrospray ionization (ESI+) mode.

    • Set the instrument to MS/MS or Product Ion Scan mode.

    • Enter the precursor ion m/z for this compound (292.3).

    • Instead of a single CE value, create a ramping experiment. Program the instrument to acquire spectra across a range of CE values. A good starting range is 5 eV to 50 eV, in steps of 2-3 eV.

  • Acquire Data: Begin the infusion and data acquisition. Allow the signal to stabilize before recording the data.

  • Analyze the Results:

    • Extract the ion chromatograms (or averaged spectra) for the precursor ion (m/z 292.3) and each potential product ion (m/z 199.1, 157.1, etc.) at each CE value.

    • Plot the intensity of each product ion as a function of the collision energy.

    • The optimal CE for a given transition is the value on the x-axis that corresponds to the highest point (apex) on its intensity curve.

Collision Energy Optimization Workflowdot

G cluster_prep 1. Preparation cluster_infusion 2. Infusion & Setup cluster_exp 3. Experiment cluster_analysis 4. Data Analysis cluster_result 5. Result prep Prepare 100-500 ng/mL This compound Standard Solution infuse Infuse solution via syringe pump into ESI source prep->infuse setup Set MS to Product Ion Scan Precursor m/z = 292.3 infuse->setup ramp Acquire Data Across a Collision Energy Ramp (e.g., 5 to 50 eV in 2 eV steps) setup->ramp extract Extract ion intensities for precursor and each product ion at every CE value ramp->extract plot Plot: Intensity vs. Collision Energy for each product ion extract->plot determine Determine CE at peak intensity for each transition plot->determine result Optimal CE values for Quantifier & Qualifier ions determine->result

Sources

Technical Support Center: Electrochemical Detection of N-Acetyl Sulfapyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the electrochemical detection of N-Acetyl Sulfapyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflow. Here, we address common challenges related to background noise and provide scientifically grounded solutions to enhance the accuracy and reliability of your measurements.

Section 1: Understanding and Identifying Background Noise

High background noise can obscure the electrochemical signal of this compound, leading to inaccurate quantification and poor sensitivity. Understanding the sources of this noise is the first step toward mitigating it.

FAQ 1: What are the primary sources of background current in my voltammetric measurements?

Background currents are composed of both faradaic and non-faradaic contributions, as well as noise from electrical and environmental sources[1][2].

  • Faradaic Current: This arises from the redox reactions of species other than your analyte of interest. This can include impurities in the solvent or supporting electrolyte, or even the breakdown products of this compound itself. This compound can degrade and transform back to its parent compound, sulfapyridine, which is also electroactive[3].

  • Non-Faradaic (Charging) Current: This current is a significant component of the background signal and is caused by the charging and discharging of the electrical double layer at the electrode-solution interface[4][5]. This current is not related to any chemical reaction but is a physical phenomenon that occurs when the potential at the electrode is changed.

  • Instrumental and Environmental Noise: This category includes a wide range of interferences. Electromagnetic interference (EMI) from nearby equipment, power lines, and radio frequencies can introduce significant noise[6]. Mechanical vibrations from sources like centrifuges or building movements can also disrupt the stability of the electrochemical cell, leading to noisy signals[6][7].

Troubleshooting Workflow for High Background Noise

This workflow provides a systematic approach to identifying and mitigating sources of background noise.

Troubleshooting_Workflow start High Background Noise Detected check_setup Step 1: Verify Electrochemical Setup start->check_setup check_reagents Step 2: Evaluate Reagents & Sample check_setup->check_reagents Setup Secure faraday_cage Implement Faraday Cage check_setup->faraday_cage EMI Suspected grounding Check Instrument Grounding check_setup->grounding Ground Loop Possible check_electrode Step 3: Inspect & Clean Working Electrode check_reagents->check_electrode Reagents Pure reagent_purity Use High-Purity Reagents check_reagents->reagent_purity Impurity Suspected degas_solution Degas Solution with Inert Gas check_reagents->degas_solution Dissolved O2 Present optimize_method Step 4: Optimize Voltammetric Method check_electrode->optimize_method Electrode Clean polish_electrode Mechanically Polish Electrode check_electrode->polish_electrode Surface Fouled electrochem_clean Electrochemically Clean Electrode check_electrode->electrochem_clean Passivation Occurs solution Signal-to-Noise Ratio Improved optimize_method->solution Method Optimized dpv_swv Use DPV or SWV optimize_method->dpv_swv High Capacitive Current optimize_params Adjust Scan Parameters optimize_method->optimize_params Poor Peak Resolution faraday_cage->check_setup grounding->check_setup reagent_purity->check_reagents degas_solution->check_reagents polish_electrode->check_electrode electrochem_clean->check_electrode dpv_swv->optimize_method optimize_params->optimize_method

Caption: A systematic workflow for troubleshooting high background noise.

Section 2: Instrumental and Environmental Noise Reduction

Your experimental environment and instrument setup are critical factors in achieving a low-noise electrochemical measurement.

FAQ 2: My baseline is noisy and erratic. How can I improve the stability of my electrochemical setup?

An unstable baseline is often a sign of environmental or instrumental interference.

  • Electromagnetic Interference (EMI): Shielding your electrochemical cell with a Faraday cage is a highly effective way to block external electromagnetic fields from sources like power lines and other electronic equipment[6].

  • Proper Grounding: Ensure your potentiostat and any associated equipment have a single, well-defined grounding point to avoid ground loops, which can introduce significant noise[6].

  • Cable Management: Keep cell cables as short as possible and ensure they are shielded. Unshielded cables can act as antennas, picking up environmental noise[8].

  • Vibration Isolation: Place your electrochemical setup on a vibration-dampening table or in a location free from mechanical vibrations[6][7].

Protocol 1: Implementing a Faraday Cage
  • Placement: Place the entire electrochemical cell, including the electrodes and the vessel containing the sample solution, inside the Faraday cage.

  • Connections: Pass the electrode cables through a small opening in the cage.

  • Grounding: Connect the Faraday cage to the same ground point as the potentiostat.

  • Verification: Run a blank voltammogram with the cage open and then closed to observe the reduction in noise.

Section 3: Reagent and Sample-Related Noise

The chemical composition of your sample and supporting electrolyte can significantly impact the background signal.

FAQ 3: I'm observing unexpected peaks in my blank voltammograms. What could be the cause?

Extraneous peaks in a blank run (containing only the supporting electrolyte) point to contamination.

  • Supporting Electrolyte Purity: Use the highest purity grade of supporting electrolyte available. Lower-grade salts can contain electroactive metal impurities.

  • Solvent Quality: Always use high-purity, deionized water or HPLC-grade solvents.

  • Dissolved Oxygen: Dissolved oxygen is electroactive and can produce a significant reduction peak. It's crucial to deoxygenate your solutions by purging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before the experiment and maintaining an inert atmosphere over the solution during the measurement[9].

  • Glassware Cleanliness: Ensure all glassware is scrupulously clean. A common and effective cleaning method involves soaking in a base bath (e.g., potassium hydroxide in isopropanol) followed by thorough rinsing with deionized water[10].

Table 1: Recommended Supporting Electrolytes for Sulfonamide Analysis
Supporting ElectrolyteTypical ConcentrationpH RangeComments
Phosphate Buffer Saline (PBS)0.1 M6.0 - 8.0Biocompatible, good buffering capacity. Optimal pH can enhance sensitivity[11].
Britton-Robinson Buffer0.04 - 0.1 M2.0 - 12.0Wide pH range, useful for pH optimization studies.
Sulfuric Acid0.1 - 0.5 M< 2.0Used for highly acidic conditions.
Sodium Hydroxide0.1 M> 12.0Used for highly alkaline conditions.

Note: The optimal supporting electrolyte and pH should be determined empirically for your specific experimental conditions.

Section 4: Working Electrode Passivation and Fouling

The condition of the working electrode surface is paramount for reproducible and low-noise measurements.

FAQ 4: My signal for this compound is decreasing with each subsequent scan. What is happening?

This phenomenon is likely due to electrode passivation or fouling.

  • Electrode Passivation: This occurs when a non-conductive layer forms on the electrode surface, inhibiting electron transfer[12]. This can be caused by the adsorption of the analyte, its oxidation/reduction products, or other species in the sample matrix[12].

  • Electrode Fouling: This is a more general term for the accumulation of unwanted material on the electrode surface. In pharmaceutical analysis, excipients in the drug formulation can sometimes adsorb to the electrode and cause fouling[13][14].

Protocol 2: Working Electrode Cleaning and Polishing

A clean and smooth electrode surface is essential for reproducible results[15].

  • Initial Rinse: Rinse the electrode with deionized water and then a suitable organic solvent like methanol to remove any loosely bound contaminants[16].

  • Mechanical Polishing:

    • Place a small amount of alumina slurry (e.g., 0.05 µm) on a polishing pad[17].

    • Gently polish the electrode surface in a figure-eight motion for 1-2 minutes[15][17].

    • Rinse the electrode thoroughly with deionized water.

  • Sonication: Place the electrode tip in a beaker of deionized water and sonicate for 2-5 minutes to remove any embedded polishing particles[10][16][17].

  • Electrochemical Cleaning (Optional but Recommended):

    • Place the polished electrode in a cell with a clean supporting electrolyte (e.g., 0.5 M H₂SO₄ for a glassy carbon electrode).

    • Cycle the potential over a wide range for several scans until a stable voltammogram is obtained[18]. This helps to remove any remaining organic and inorganic impurities.

Electrode_Cleaning_Workflow start Decreasing Signal / Poor Reproducibility rinse 1. Rinse with DI Water & Methanol start->rinse polish 2. Mechanical Polishing (Alumina Slurry) rinse->polish sonicate 3. Sonicate in DI Water polish->sonicate electrochem_clean 4. Electrochemical Cleaning (Cycling) sonicate->electrochem_clean final_rinse 5. Final Rinse with DI Water electrochem_clean->final_rinse ready Electrode Ready for Use final_rinse->ready

Caption: A step-by-step workflow for cleaning and polishing the working electrode.

Section 5: Optimizing Voltammetric Techniques

The choice of electrochemical technique and its parameters can dramatically improve the signal-to-noise ratio.

FAQ 5: My this compound signal is very small and difficult to distinguish from the background. Which technique is best for trace analysis?

For detecting low concentrations of analytes, pulse voltammetry techniques are generally superior to linear sweep or cyclic voltammetry.

  • Differential Pulse Voltammetry (DPV): DPV is a highly sensitive technique that effectively minimizes the contribution of the capacitive (charging) current to the total measured current[19][20][21]. It does this by measuring the current twice during each potential step – once just before the pulse and once at the end of the pulse – and plotting the difference[19][20]. This results in a peak-shaped voltammogram with a significantly improved signal-to-noise ratio[19].

  • Square Wave Voltammetry (SWV): SWV is another powerful pulse technique that offers excellent sensitivity and speed[22][23][24]. Like DPV, it discriminates against the capacitive current, leading to lower background noise[22][25]. SWV can be significantly faster than DPV, allowing for rapid data acquisition[24].

Table 2: Comparison of Voltammetric Techniques
TechniqueSignal ShapeSensitivityBackground RejectionSpeed
Cyclic Voltammetry (CV)WaveLowPoorFast
Linear Sweep Voltammetry (LSV)WaveLowPoorFast
Differential Pulse Voltammetry (DPV)PeakHighExcellentModerate
Square Wave Voltammetry (SWV)PeakVery HighExcellentVery Fast
Expert Tip: Optimizing Pulse Parameters

For both DPV and SWV, the parameters of the potential pulse (e.g., pulse amplitude, pulse width, and step potential) should be optimized to maximize the faradaic current of this compound while minimizing the background current. A systematic variation of these parameters while monitoring the signal-to-noise ratio is recommended.

By systematically addressing these potential sources of noise, you can significantly improve the quality and reliability of your electrochemical data for this compound detection.

References

  • Wikipedia. (n.d.). Electrochemical noise.
  • PalmSens. (2024, December 28). What is Noise and How to Avoid it in Electrochemical Measurements?
  • Gamry Instruments. (n.d.). Differential Pulse Voltammetry (DPV).
  • Johnson, J. A., et al. (2024, April 10). Maximizing Electrochemical Information: A Perspective on Background-Inclusive Fast Voltammetry. PMC.
  • Pine Research Instrumentation. (n.d.). Troubleshooting Noise in an Electrochemical System with a Rotator.
  • BASi. (n.d.). Working Electrodes.
  • Macias Sensors. (2023, June 12). Square Wave Voltammetry: A Comprehensive Guide.
  • redox.me. (n.d.). Methods for cleaning substrates and glass chambers for electrochemical measurements.
  • Huet, F., et al. (2019, June 2). Electrochemical Noise—Guidance for Improving Measurements and Data Analysis. CORROSION | Association for Materials Protection and Performance - AMPP Knowledge Hub.
  • SOP4CV. (n.d.). Electrode Polishing.
  • Johnson, J. A., et al. (2024, April 10). Maximizing Electrochemical Information: A Perspective on Background-Inclusive Fast Voltammetry. Analytical Chemistry - ACS Publications.
  • Nguyen, M. (2024, November 29). Introduction to Square Wave Voltammetry. Prezi.
  • ResearchGate. (2017, July 26). How do I reduce noise and drift in square wave voltammetry?
  • MSU Chemistry. (2017, May 15). Standard Operating Procedure: Electrode Polishing and Care.
  • Crespi, F. (n.d.). Differential Pulse Voltammetry: Evolution of an In Vivo Methodology and New Chemical Entries, A Short Review.
  • Antec Scientific. (n.d.). Electrochemical electrode cleaning.
  • Princeton Applied Research. (n.d.). Square wave voltammetry.
  • Yilmaz, B., et al. (2015). Differential pulse voltammetric determination of diclofenac in pharmaceutical preparations and human serum. Brazilian Journal of Pharmaceutical Sciences, 51(2), 269-277.
  • Pine Research Instrumentation. (2024, May 8). Square Wave Voltammetry (SWV).
  • Grabowska, I., et al. (2022). Differential pulse voltammetry and chronoamperometry as analytical tools for epinephrine detection using a tyrosinase-based electrochemical biosensor. RSC Advances, 12(35), 22964-22973.
  • Garcia-Galan, M. J., et al. (2011). Biodegradation studies of N4-acetylsulfapyridine and N4-acetylsulfamethazine in environmental water by applying mass spectrometry techniques. PubMed.
  • Yilmaz, B., et al. (2015). Differential pulse voltammetric determination of diclofenac in pharmaceutical preparations and human serum. SciELO.
  • ALS Japan. (2021, October 20). Cyclic voltammetry - IV.
  • Sombers, L. (2019, June 5). FSCV Part 2: Background charging and scan rate theory. YouTube.
  • Harvey, D. (2019, June 5). 11.4: Voltammetric Methods. Chemistry LibreTexts.
  • PalmSens. (2024, July 2). What is noise, and how to avoid noise in electrochemistry? DEMO included! YouTube.
  • eDAQ. (n.d.). Supporting Electrolyte.
  • Goulart, L. A., et al. (2018). Development of Novel Magneto-Biosensor for Sulfapyridine Detection. PMC - NIH.
  • de Oliveira, M. A. L., et al. (2020, April 17). Electroanalysis Applied to Compatibility and Stability Assays of Drugs: Carvedilol Study Case. PMC - PubMed Central.
  • Heli, H., et al. (2020, September 3). Electrochemical analysis of anionic analytes in weakly supported media using electron transfer promotion effect: a case study on nitrite. NIH.
  • ResearchGate. (n.d.). Effect of supporting electrolyte on the cyclic voltammetric behavior of...
  • ResearchGate. (2025, August 6). Influence of concentration of supporting electrolyte on electrochemistry of redox systems on multi-walled carbon nanotubes.
  • MDPI. (2023, November 27). Optimization of Electrolytes with Redox Reagents to Improve the Impedimetric Signal for Use with a Low-Cost Analyzer.
  • ScienceDirect. (2025, October 10). Electrochemical behaviour of azo dyes used as excipients in pharmaceutical preparations.
  • Journal of the American Chemical Society. (2019, March 25). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.
  • PubChem - NIH. (n.d.). Sulfapyridine.
  • IntechOpen. (2025, August 10). Application of Electrochemical Methods for Pharmaceutical and Drug Analysis.
  • dos Santos, W. T. P., et al. (2016). Electrooxidation of sulfanilamide and its voltammetric determination in pharmaceutical formulation, human urine and serum on glassy carbon electrode. PMC - NIH.
  • Bharate, S. S., et al. (2010). BASIC PRINCIPLES OF DRUG- EXCIPIENTS INTERACTIONS. PMC - NIH.
  • Encyclopedia MDPI. (n.d.). Electrode Passivation.
  • El Mhammedi, M. A., et al. (2023). Electrochemical Detection of Sulfadiazine by Sensors based on Chemically Modified Carbon Electrodes: A Review. PubMed.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of N-Acetyl Sulfapyridine and Sulfapyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the biological activities of Sulfapyridine and its primary metabolite, N-Acetyl Sulfapyridine. By synthesizing data from authoritative sources, we will explore the critical differences in their mechanisms of action, efficacy, and pharmacological profiles. This analysis underscores the importance of metabolic pathways in determining a drug's therapeutic utility and potential toxicity.

Introduction: The Drug and Its Metabolite

Sulfapyridine is a sulfonamide antibiotic that has been utilized for its antimicrobial and anti-inflammatory properties.[1][2] It is a key component of the prodrug sulfasalazine, which is widely used in the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis.[3][4] In the body, sulfapyridine is extensively metabolized, primarily through N-acetylation, to form this compound.[5][6] This metabolic conversion is a critical determinant of the compound's biological activity and clearance from the body. Understanding the differences between the parent drug and its acetylated metabolite is fundamental for optimizing therapeutic strategies and mitigating adverse effects.

The Metabolic Pathway: From Active Drug to Inactive Metabolite

The metabolic conversion of Sulfapyridine to this compound is catalyzed by the N-acetyltransferase (NAT) enzyme system in the liver.[5] The rate of this acetylation is subject to genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes in the population, which can influence the plasma concentration and half-life of the active sulfapyridine.[4][7] This acetylation is a crucial step in the drug's detoxification and elimination pathway.[5]

G cluster_metabolism Hepatic Metabolism Sulfapyridine Sulfapyridine N-acetyltransferase (NAT) N-acetyltransferase (NAT) Sulfapyridine->N-acetyltransferase (NAT) This compound This compound N-acetyltransferase (NAT)->this compound Acetylation

Caption: Metabolic conversion of Sulfapyridine to this compound.

Comparative Analysis of Biological Activity

The addition of an acetyl group to the N4-amino group of sulfapyridine dramatically alters its biological activity. Here, we compare the antimicrobial and anti-inflammatory effects of the parent drug and its metabolite.

Antimicrobial Activity

Mechanism of Action: Sulfapyridine exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][8][9][10] This enzyme is essential for the synthesis of folic acid in bacteria, which is a necessary precursor for the production of nucleic acids (DNA and RNA).[8][10] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfapyridine blocks this pathway, thereby halting bacterial growth.[10] Mammalian cells are not affected because they acquire folic acid from their diet.[9][10]

This compound's Lack of Activity: The N-acetylation of sulfapyridine blocks the free para-amino group that is essential for mimicking PABA. Consequently, this compound cannot bind to the active site of DHPS and is considered to be devoid of significant antibacterial activity.

G cluster_folate Bacterial Folic Acid Synthesis Pathway PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic Acid Folic Acid Dihydropteroate->Folic Acid Sulfapyridine Sulfapyridine Sulfapyridine->Inhibition Competitive Inhibition Inhibition->DHPS

Caption: Sulfapyridine's mechanism of action via DHPS inhibition.

Quantitative Comparison: Direct quantitative comparisons in the literature consistently show that sulfapyridine is active against various bacterial strains, while its N-acetylated metabolite is largely inactive.

CompoundTarget OrganismMIC (µg/mL)Reference
Sulfapyridine Yersinia enterocolitica3.1 - 25[11]
Salmonella spp.25 - 100[11]
This compound VariousGenerally considered inactiveInferred from mechanism

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

Anti-inflammatory Activity

Sulfapyridine: Sulfapyridine possesses anti-inflammatory properties, which contribute to the therapeutic effects of sulfasalazine in conditions like rheumatoid arthritis and IBD.[12] Its mechanisms are complex and not fully elucidated but are thought to involve the modulation of immune cell function and the suppression of pro-inflammatory cytokines like TNF-α.[13] It has also been shown to scavenge peroxyl radicals and inhibit histamine release from mast cells.[11]

This compound: In contrast, this compound is generally considered to have significantly less or no anti-inflammatory activity. Studies comparing the effects of sulfasalazine and its metabolites on reactive oxygen and nitrogen species (ROS/RNS) found that sulfapyridine had some scavenging activity, but was "practically ineffective" compared to 5-aminosalicylic acid (the other metabolite of sulfasalazine).[14] Another study found that sulfasalazine itself, but not its metabolites (sulfapyridine and 5-ASA), was responsible for an anti-inflammatory effect related to adenosine release.[15]

Experimental Protocols

To empirically validate the differences in biological activity, standardized in vitro assays are essential. Below are detailed protocols for assessing antimicrobial and anti-inflammatory activities.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

Objective: To quantitatively compare the bacteriostatic activity of Sulfapyridine and this compound.

Materials:

  • Mueller-Hinton Broth (MHB) and Agar (MHA)[17]

  • 96-well microtiter plates[16]

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sulfapyridine and this compound stock solutions

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

Workflow Diagram:

G cluster_workflow MIC Assay Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension (~5x10^5 CFU/mL) A->C B Perform Serial Dilution of Compounds in 96-well Plate B->C D Incubate at 37°C for 16-20 hours C->D E Determine MIC (Lowest Concentration with no Visible Growth) D->E

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Procedure:

  • Inoculum Preparation: From a fresh culture (18-24 hours), prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[16] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16][18]

  • Compound Dilution: In a 96-well plate, prepare serial two-fold dilutions of Sulfapyridine and this compound in MHB. A typical concentration range for sulfonamides might be 0.25 to 256 µg/mL.[17]

  • Controls: Include a positive control (bacteria in MHB without any compound) and a negative/sterility control (MHB only).[18]

  • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control) to reach a final volume of 100-200 µL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[16]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[16][19]

Causality and Validation: This method is a gold standard for antimicrobial susceptibility testing. The use of standardized media and inoculum density ensures reproducibility. The positive control validates that the bacteria can grow under the assay conditions, while the negative control confirms the sterility of the medium. The expected outcome is a clear MIC value for Sulfapyridine and no inhibition of growth for this compound within the tested range.

Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.

Objective: To compare the potential anti-inflammatory activity of Sulfapyridine and this compound.

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin[20]

  • Phosphate Buffered Saline (PBS), pH 6.3[20]

  • Sulfapyridine and this compound solutions

  • Diclofenac sodium (as a positive control)[20]

  • Spectrophotometer

Step-by-Step Procedure:

  • Reaction Mixture Preparation: Prepare a 5 mL reaction mixture containing 0.2 mL of egg albumin and 2.8 mL of PBS.[20]

  • Compound Addition: Add 2 mL of varying concentrations of Sulfapyridine, this compound, or Diclofenac sodium to the reaction mixtures.

  • Control: A control solution is prepared without the test compounds.

  • Incubation: Incubate all mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.[20]

  • Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.[20]

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Causality and Validation: The positive control (Diclofenac sodium) is a known anti-inflammatory drug that will inhibit denaturation, validating the assay's responsiveness. This assay provides a simple, indirect measure of anti-inflammatory potential. Sulfapyridine is expected to show some dose-dependent inhibition, while this compound is anticipated to have minimal to no effect.

Summary and Conclusion

The biological activities of Sulfapyridine and this compound are starkly different, a fact dictated by a single metabolic step: N-acetylation.

FeatureSulfapyridineThis compound
Primary Role Active drugLargely inactive metabolite[5]
Antimicrobial Activity Active: Competitively inhibits bacterial DHPS.[1][8]Inactive: Acetylated amino group prevents binding to DHPS.
Anti-inflammatory Activity Moderately Active: Modulates immune responses, scavenges radicals.[11][13]Minimal to Inactive: Lacks significant radical scavenging or other anti-inflammatory effects.[14][15]
Clinical Significance Therapeutic agent (especially as part of sulfasalazine).[3]Primarily a product of drug metabolism and elimination.[5] Adverse effects of sulfasalazine are often linked to the sulfapyridine moiety.[21]

References

  • Pharmacology of Sulfapyridine; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024).
  • What is the mechanism of Sulfasalazine? - Patsnap Synapse. (2024).
  • Mechanistic and Other Relevant Data - Some Drugs and Herbal Products. - NCBI Bookshelf.
  • Protocol for Assessing the Antibacterial Activity of Sulfonamides. - Benchchem.
  • Dihydropteroate synthase inhibitor. - Wikipedia.
  • Sulfapyridine. - Karger Publishers.
  • Sulfasalazine. - Wikipedia.
  • sulfapyridine | Ligand page. - IUPHAR/BPS Guide to PHARMACOLOGY.
  • Sulfasalazine. - StatPearls - NCBI Bookshelf. (2024).
  • On the Action of 5-Amino-Salicylic Acid and Sulfapyridine on M. avium including Subspecies paratuberculosis. - PMC - NIH. (2007).
  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. - NIH.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. - SEAFDEC/AQD Institutional Repository.
  • The Anti-Inflammatory Mechanism of Sulfasalazine Is Related to Adenosine Release at Inflamed Sites. - The Journal of Immunology.
  • Metabolism of Sulfonamides. - Karger Publishers.
  • The disposition and metabolism of sulphasalazine (salicylazosulphapyridine) in man. - PMC.
  • Acetylation polymorphism of sulfapyridine in patients with ulcerative colitis and Crohn's disease. - PubMed.
  • Minimal Inhibitory Concentration (MIC). - Protocols.io. (2017).
  • What are DHPS inhibitors and how do they work? - Patsnap Synapse. (2024).
  • The minimum inhibitory concentration of antibiotics. - BMG LABTECH. (2024).
  • Application Notes and Protocols for In Vivo Studies of Sulfonamide-Based Compounds. - Benchchem.
  • DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data. - PMC - NIH.
  • Sulfapyridine – Knowledge and References. - Taylor & Francis.
  • Sulfapyridine (CAS 144-83-2). - Cayman Chemical.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. - PubMed. (2023).
  • A Comparative Analysis of the Antibacterial Activity of Sulfapyridine and Sulfamethoxazole. - Benchchem.
  • Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. - MDPI. (2024).
  • Overview of Sulfonamides and Related Medications: Query if Mesalamine should be Preferred Over Dapsone and Sulfasalazine. - SciSpace.
  • Dapsone and sulfapyridine. - PubMed. (2001).
  • In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles. (2025).
  • Antimicrobial Activity of Naphthyridine Derivatives. - MDPI. (2024).
  • Scavenging of reactive oxygen and nitrogen species by the prodrug sulfasalazine and its metabolites 5-aminosalicylic acid and sulfapyridine. - PMC - NIH.

Sources

A Comparative Pharmacokinetic and Clinical Analysis of N-Acetyl Sulfapyridine in Fast vs. Slow Acetylators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Crossroads of Metabolism

Sulfasalazine (SASP) has been a cornerstone in the management of inflammatory bowel disease (IBD) and rheumatoid arthritis for decades. Its therapeutic action is not a direct effect of the parent drug but rather a result of its targeted cleavage by colonic bacteria. This process releases two primary moieties: 5-aminosalicylic acid (5-ASA), the main therapeutic agent which acts locally in the colon, and sulfapyridine (SP), which is almost completely absorbed systemically.[1][2][3]

The clinical journey of sulfapyridine is where a critical pharmacogenetic divergence occurs. SP is primarily metabolized in the liver into N-acetylsulfapyridine (AcSP) via N-acetylation, a reaction catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.[3][4][5][6] Crucially, the gene encoding for NAT2 is highly polymorphic, leading to significant inter-individual variability in enzyme activity. This genetic polymorphism categorizes the population into three distinct groups: fast, intermediate, and slow acetylators.[3][4][7] The rate at which an individual acetylates sulfapyridine profoundly impacts its plasma concentration, elimination half-life, and, most importantly, the likelihood of experiencing adverse drug reactions. This guide provides a detailed comparative analysis of N-acetyl sulfapyridine's pharmacokinetics and clinical implications in fast versus slow acetylators, supported by experimental data and protocols for researchers and drug development professionals.

The Metabolic Fate of Sulfapyridine

Upon oral administration, sulfasalazine travels largely intact to the colon, where bacterial azoreductases cleave the azo bond, liberating SP and 5-ASA. While 5-ASA is primarily excreted in the feces, sulfapyridine is absorbed into the bloodstream and transported to the liver. Here, the NAT2 enzyme transfers an acetyl group from acetyl-CoA to the SP molecule, forming the more water-soluble and readily excretable N-acetylsulfapyridine. The efficiency of this single enzymatic step is the primary determinant of the stark differences observed between acetylator phenotypes.

G cluster_gut Colon Lumen cluster_systemic Systemic Circulation & Liver SASP Sulfasalazine (SASP) SP_gut Sulfapyridine (SP) SASP->SP_gut Bacterial Azo-reduction ASA 5-Aminosalicylic Acid (5-ASA) (Therapeutic Moiety, Excreted) SASP->ASA Bacterial Azo-reduction SP_plasma Sulfapyridine (SP) (Absorbed) SP_gut->SP_plasma Absorption NAT2 NAT2 Enzyme (Liver) SP_plasma->NAT2 AcSP This compound (AcSP) Urine Urine AcSP->Urine Renal Excretion NAT2->AcSP Acetylation

Caption: Metabolic pathway of Sulfasalazine (SASP) to this compound (AcSP).

Pharmacokinetic Disparities: A Tale of Two Phenotypes

The genetic blueprint of the NAT2 gene dictates the rate of sulfapyridine metabolism, creating a clear divide in pharmacokinetic profiles between fast and slow acetylators.

  • Slow Acetylators: These individuals possess NAT2 alleles that encode for enzymes with reduced activity or stability.[3] This enzymatic bottleneck leads to a slower conversion of SP to AcSP. Consequently, slow acetylators exhibit significantly higher plasma concentrations of the parent metabolite, sulfapyridine, and a prolonged elimination half-life.[1][2][8][9][10][11] The plasma concentration ratio of the metabolite to the parent drug (AcSP/SP) is characteristically low in this group.[6]

  • Fast Acetylators: Possessing at least one wild-type, high-activity NAT2 allele, these individuals efficiently metabolize sulfapyridine. This results in lower steady-state plasma concentrations of SP, higher concentrations of the acetylated metabolite AcSP, and a much shorter elimination half-life for sulfapyridine.[1][2][9][11]

The following table summarizes the key pharmacokinetic differences, with data synthesized from multiple clinical studies.

Pharmacokinetic ParameterSlow AcetylatorsFast AcetylatorsCausality
NAT2 Enzyme Activity Reduced / DeficientNormal / HighGenetic polymorphisms in the NAT2 gene (e.g., NAT2*5, *6, *7) lead to decreased enzyme production or function.[3]
Plasma Sulfapyridine (SP) Conc. HigherLowerSlower acetylation leads to accumulation of the parent metabolite.[1][9][10]
Plasma N-Acetyl SP (AcSP) Conc. LowerHigherMetabolism is shifted towards the acetylated form in fast acetylators.[1]
SP Elimination Half-Life (t½) ~14 hours~6 hoursSlower metabolic clearance prolongs the time the drug remains in the body.[2][11]
AcSP / SP Plasma Ratio LowerHigherReflects the direct rate of the NAT2-mediated conversion.[6]
Total Body Clearance of SP ~40 ml/min~150 ml/minSlower metabolism results in significantly reduced overall drug clearance.[2]

Clinical Significance: From Pharmacokinetics to Patient Outcomes

The variation in sulfapyridine metabolism is not merely an academic observation; it has direct and significant clinical consequences, primarily related to drug toxicity.

The Burden of Toxicity in Slow Acetylators

A substantial body of evidence demonstrates that the majority of dose-related adverse effects of sulfasalazine are directly attributable to high systemic concentrations of sulfapyridine.[1][3][8] Because slow acetylators accumulate sulfapyridine to a greater extent, they are at a significantly higher risk of experiencing these side effects.

Common adverse events more frequently observed in slow acetylators include:

  • Gastrointestinal issues (nausea, vomiting)[10][12]

  • Headaches[10]

  • Drowsiness[13]

  • Minor hematological effects (hemolysis, cyanosis)[10][13]

Studies have found a strong correlation between the slow acetylator genotype and the incidence of SP dose-related adverse events, which can often lead to dose reduction or discontinuation of a potentially effective therapy.[14] One study noted that patients with the slow acetylator genotype experienced dose-related adverse effects significantly more often than fast acetylators (36% versus 8%).

Impact on Therapeutic Efficacy

The relationship between acetylator status and therapeutic efficacy is less clear-cut. While some therapeutic benefit is correlated with achieving a minimum serum concentration of total sulfapyridine (e.g., 20 to 50 µg/ml), a level easily reached by both phenotypes, the impact on overall disease control is debated.[1] Several studies, particularly in rheumatoid arthritis, have found no significant difference in therapeutic efficacy between fast and slow acetylators.[15][16][17] However, the increased incidence of toxicity-driven treatment withdrawal in slow acetylators can indirectly compromise long-term therapeutic success.

Experimental Framework: Ascertaining Acetylator Status

Given the clinical importance of NAT2 function, determining an individual's acetylator status is a critical step in both research and personalized medicine. This can be achieved through two primary methodologies: genotyping and phenotyping.

  • Genotyping: This molecular approach directly analyzes the subject's DNA to identify the specific single nucleotide polymorphisms (SNPs) present in the NAT2 gene. Alleles are classified as "fast" (e.g., the wild-type NAT24) or "slow" (e.g., NAT25B, *6A, *7B). An individual is then classified as a rapid (two fast alleles), intermediate (one fast, one slow), or slow (two slow alleles) acetylator.[4][14][18]

  • Phenotyping: This functional approach assesses the actual metabolic capacity of the NAT2 enzyme. It involves administering a safe, known NAT2 substrate (a "probe drug") and then measuring the ratio of the acetylated metabolite to the parent drug in a biological fluid, typically urine or plasma.[5][19] Caffeine is a widely accepted and safe probe drug for this purpose.[19][20]

G cluster_prep Subject Preparation cluster_procedure Experimental Procedure cluster_analysis Laboratory Analysis cluster_interp Interpretation Prep Informed Consent & Abstinence from Methylxanthines (12h) Dose Administer Standard Caffeine Dose (e.g., 150 mg) Prep->Dose Collect Collect Urine Sample (4-8 hours post-dose) Dose->Collect Process Sample Preparation (Acidification, Storage) Collect->Process Quantify Quantify Metabolites (AFMU, 1X, etc.) via LC-MS/MS Process->Quantify Calculate Calculate Metabolic Ratio (e.g., AFMU/1X) Quantify->Calculate Plot Plot Frequency Distribution Calculate->Plot Classify Classify Phenotype (Fast vs. Slow) based on Antimode Plot->Classify

Caption: Experimental workflow for NAT2 phenotyping using a caffeine probe drug.

Protocol: NAT2 Phenotyping via Caffeine Urinary Metabolite Ratio

This protocol provides a robust, self-validating method for determining acetylator phenotype, essential for stratifying subjects in clinical trials or for dose optimization studies.

1. Objective: To classify human subjects as fast or slow acetylators by measuring the urinary metabolic ratio of caffeine metabolites, which serves as a surrogate index for hepatic NAT2 enzyme activity.

2. Principle: Caffeine is metabolized by several enzymes, including CYP1A2 and NAT2. The metabolite 5-acetylamino-6-formylamino-3-methyluracil (AFMU) is formed via NAT2-mediated acetylation.[21] The ratio of AFMU to a metabolite not formed by NAT2, such as 1-methylxanthine (1X), provides a reliable measure of NAT2 activity. A population's metabolic ratios will typically show a bimodal distribution, allowing for a clear distinction between fast and slow acetylator groups.[19]

3. Materials:

  • Caffeine USP (e.g., 150 mg or 200 mg tablets)[22]

  • Sterile urine collection containers

  • Reagents for sample stabilization (e.g., Ascorbic acid or HCl)

  • Calibrated pipettes and laboratory glassware

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[22][23]

  • Analytical standards for caffeine metabolites (AFMU, AAMU, 1X, 1U)

4. Procedure:

  • Subject Preparation:

    • Subjects must provide informed consent.

    • Instruct subjects to abstain from all dietary sources of methylxanthines (coffee, tea, soda, chocolate) for at least 12 hours prior to the test.

    • An overnight fast is recommended.

  • Caffeine Administration:

    • Administer a single oral dose of caffeine (150-200 mg) with a glass of water. Record the exact time of administration.

  • Urine Collection:

    • Discard any urine voided within the first hour after caffeine administration.

    • Collect a single spot urine sample between 4 and 8 hours post-dose.[22][24] The 5-6 hour time point is often optimal.[23] Record the exact collection time.

  • Sample Processing and Storage:

    • Measure the total volume of the collected urine.

    • To prevent the degradation of unstable metabolites like AFMU, immediately acidify an aliquot of the urine sample (e.g., to a pH < 4) or add a stabilizing agent.[21]

    • Store the stabilized sample at -20°C or lower until analysis.

  • Analytical Quantification (LC-MS/MS):

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of urinary caffeine metabolites, including AFMU, 1-methylxanthine (1X), 5-acetylamino-6-amino-3-methyluracil (AAMU), and 1-methylurate (1U).[21][23]

    • Use stable isotope-labeled internal standards for each analyte to ensure accuracy.

    • The analysis should be performed in multiple reaction-monitoring (MRM) mode for maximum specificity.

  • Data Analysis and Interpretation:

    • Calculate the molar concentration of each metabolite.

    • Determine the NAT2 metabolic ratio. A commonly used and robust ratio is the Arylamine N-acetyltransferase ratio: (AFMU + AAMU) / (AFMU + AAMU + 1X + 1U) .[22][23] Another simpler ratio is AFMU/1X .[19][21]

    • Plot a frequency distribution histogram of the metabolic ratios from the study population. The data should form a bimodal distribution.

    • The point of lowest frequency between the two peaks (the "antimode") serves as the cut-off value to classify subjects. Individuals with a ratio below the antimode are classified as slow acetylators , while those with a ratio above it are fast acetylators .

5. Protocol Validation: The strength of this phenotyping protocol lies in its inherent self-validation. The clear bimodal distribution of the metabolic ratio within a sufficiently large population confirms the genetic polymorphism. For ultimate validation, results can be correlated with NAT2 genotyping, with an expected concordance of over 95%.[24]

Conclusion and Future Directions

The metabolism of this compound serves as a classic paradigm of pharmacogenomics in clinical practice. The distinction between fast and slow acetylators, driven by polymorphisms in the NAT2 gene, results in profound differences in the pharmacokinetics of sulfapyridine. The primary clinical consequence is a markedly increased risk of dose-dependent adverse effects in slow acetylators due to the accumulation of the parent metabolite, sulfapyridine.

For researchers and drug development professionals, understanding and accounting for this variability is paramount. Stratifying study populations based on acetylator status can significantly reduce data variance, unmask true dose-response relationships, and improve the safety profile of clinical trials involving drugs metabolized by NAT2. As medicine moves towards a more personalized approach, the determination of acetylator status—whether by genotyping or robust phenotyping protocols—offers a powerful tool to optimize therapy, mitigate risk, and improve patient outcomes.

References

  • N-Acetyltransferase 2 Genotype-Related Sulfapyridine Acetylation and Its Adverse Events. J-Stage. [Link]
  • N-acetyltransferase 2 genotype-related sulfapyridine acetylation and its adverse events. Europe PMC. [Link]
  • Acetylator phenotype and adverse effects of sulphasalazine in healthy subjects. PubMed. [Link]
  • N-acetyltransferase 2 slow acetylator genotype associated with adverse effects of sulphasalazine in the treatment of inflamm
  • Salivary excretion and pharmacokinetics of sulfapyridine after sulfasalazine. PubMed. [Link]
  • N-Acetyltransferase 2 genotype correlates with sulfasalazine pharmacokinetics after multiple dosing in healthy Japanese subjects. PubMed. [Link]
  • Influence of acetylator status on sulphasalazine efficacy and toxicity in patients with rheum
  • Effect of acetylator phenotype on efficacy and toxicity of sulphasalazine in rheum
  • Clinical pharmacokinetics of sulphasalazine. PubMed. [Link]
  • Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid. PubMed. [Link]
  • The effect of age and acetylator phenotype on the pharmacokinetics of sulfasalazine in patients with rheum
  • Mechanistic and Other Relevant Data - Some Drugs and Herbal Products. NCBI Bookshelf. [Link]
  • Sulfapyridine. Google Books.
  • N-acetyltransferase 2 slow acetylator genotype associated with adverse effects of sulfasalazine in the treatment of inflamm
  • Relationship between the acetylator phenotype, plasma sulfapyridine levels and adverse effects during treatment with salicylazosulfapyridine in patients with chronic bowel diseases. PubMed. [Link]
  • Caffeine as a metabolic probe: N
  • A simple method for determining acetylator phenotype using isoniazid. PMC - NIH. [Link]
  • Phenotyping of N-acetyltransferase type 2 and xanthine oxidase with caffeine: when should urine samples be collected?. PubMed. [Link]
  • Arylamine N-acetyltransferase acetylation polymorphisms: paradigm for pharmacogenomic-guided therapy- a focused review. PMC - NIH. [Link]
  • The effect of the acetylator phenotype on the metabolism of sulphasalazine in man. PubMed. [Link]
  • NAT2 and CYP1A2 phenotyping with caffeine: head-to-head comparison of AFMU vs.
  • Evaluation of caffeine as a test drug for CYP1A2, NAT2 and CYP2E1 phenotyping in man by in vivo versus in vitro correl
  • Influence of Acetylator Status on Sulphasalazine Efficacy and Toxicity in Patients with Rheumatoid Arthrftis. Taylor & Francis Online. [Link]
  • Phenotyping of N-acetyltransferase 2 by caffeine from uncontrolled dietary exposure. SpringerLink. [Link]
  • NAT2 genotyping and assignment of acetyl
  • Effect of acetylator phenotype on efficacy and toxicity of sulphasalazine in rheumatoid arthritis.
  • Simplified Method for Determining Acetyl
  • Acetylation pharmacogenetics. The slow acetylator phenotype is caused by decreased or absent arylamine N-acetyltransferase in human liver. PMC - NIH. [Link]
  • Clinical consequences of polymorphic acetyl
  • Sulfasalazine. NCBI Bookshelf. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of N-Acetyl Sulfapyridine Analytical Methods: HPLC vs. UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of N-Acetyl Sulfapyridine (NAS), a major metabolite of the anti-inflammatory drug Sulfasalazine, is critical for pharmacokinetic, pharmacodynamic, and quality control studies. The choice of analytical methodology can significantly impact the reliability, efficiency, and cost-effectiveness of these studies. This guide provides an in-depth comparison of two common analytical techniques for NAS quantification: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will delve into the core principles of each method, present detailed experimental protocols, and offer a comprehensive cross-validation framework grounded in ICH guidelines to ensure data integrity and regulatory compliance.

The Analytical Imperative: Why Cross-Validation Matters

In the lifecycle of pharmaceutical analysis, methods may be transferred between laboratories, updated with new instrumentation, or adapted for different sample matrices. Cross-validation is the formal process of comparing two analytical procedures to demonstrate their equivalence and ensure consistency of results.[1] This is not merely a procedural formality; it is a cornerstone of scientific rigor, ensuring that data generated across different studies, sites, or even different techniques are reliable and comparable. The objective is to demonstrate that a proposed analytical procedure is fit for its intended purpose.[2]

This guide will compare a highly specific and sensitive HPLC method against a more accessible and rapid UV-Vis spectrophotometric method. The causality behind this choice is to evaluate the trade-offs between the high specificity and resolution of chromatography and the high throughput and simplicity of spectrophotometry.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, enabling the separation, identification, and quantification of individual components in a complex mixture. For this compound, an HPLC method provides excellent specificity, separating it from its parent drug, Sulfapyridine, and other potential metabolites or impurities.

Causality of Experimental Choices in HPLC
  • Reversed-Phase Chromatography: A C18 column is selected as the stationary phase. This nonpolar material interacts with the relatively nonpolar NAS, allowing for good retention and separation from more polar matrix components.

  • Mobile Phase Composition: A mixture of acetonitrile and a slightly acidic aqueous buffer is used. Acetonitrile, the organic modifier, is chosen for its ability to elute NAS from the C18 column. The acidic buffer (e.g., using formic or phosphoric acid) helps to suppress the ionization of both the analyte and residual silanol groups on the stationary phase, leading to sharper, more symmetrical peaks.

  • UV Detection Wavelength: The selection of the detection wavelength is critical for sensitivity and specificity. Based on the chromophoric structure of NAS and related compounds like sulfapyridine, a wavelength around 265-270 nm is chosen to maximize absorbance and, therefore, sensitivity.[2][3]

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock Prepare NAS Stock Solution working Create Working Standards (Serial Dilution) stock->working injection Inject Standards & Samples (e.g., 20 µL) working->injection sample Prepare Sample (e.g., Dilute Serum/API) sample->injection instrument Equilibrate HPLC System (C18 Column, Mobile Phase) instrument->injection separation Isocratic/Gradient Elution injection->separation detection UV Detection (e.g., 270 nm) separation->detection chromatogram Obtain Chromatograms detection->chromatogram calibration Generate Calibration Curve (Peak Area vs. Conc.) chromatogram->calibration quantification Quantify NAS in Samples calibration->quantification

Caption: Workflow for this compound analysis by HPLC.

Detailed Experimental Protocol: HPLC Method
  • Preparation of Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and 0.1% Formic Acid in water (v/v). A common starting ratio is 30:70. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Preparation of Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards. A typical range could be 0.25, 0.5, 1, 5, and 12 µg/mL.[2]

  • Sample Preparation:

    • For Drug Substance: Accurately weigh and dissolve the substance in the mobile phase to achieve a theoretical concentration within the calibration range.

    • For Serum Samples: Mix serum with three volumes of acetonitrile to precipitate proteins. Centrifuge, collect the supernatant, and evaporate to dryness. Reconstitute the residue in a known volume of mobile phase.[2]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient (e.g., 25°C).

    • Detector: UV at 270 nm.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the diluent (blank), followed by the calibration standards in increasing order of concentration.

    • Inject the prepared samples.

    • Construct a calibration curve by plotting the peak area of NAS against its concentration.

    • Determine the concentration of NAS in the samples using the regression equation from the calibration curve.

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique than HPLC. It measures the amount of light absorbed by a sample at a specific wavelength. Its primary limitation is a lack of specificity; any substance in the sample that absorbs light at the measurement wavelength will interfere with the analysis. Therefore, this method is best suited for relatively pure samples, such as final drug products or in-process controls where interfering substances are known to be absent.

Causality of Experimental Choices in UV-Vis Spectrophotometry
  • Solvent Selection: A solvent is chosen that dissolves the analyte well and is transparent (does not absorb) in the UV region of interest. A common choice for sulfonamides is a slightly basic or acidic solution (e.g., 0.1 M NaOH or 0.1 M HCl) to ensure complete dissolution and a stable chromophore.

  • Determination of λmax: The wavelength of maximum absorbance (λmax) is determined by scanning a solution of NAS across a range of UV wavelengths. Measuring at λmax provides the highest sensitivity and minimizes the impact of minor fluctuations in the measurement wavelength.

Detailed Experimental Protocol: UV-Vis Spectrophotometry
  • Solvent/Diluent Preparation: Prepare a 0.1 M Sodium Hydroxide (NaOH) solution.

  • Standard Stock Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M NaOH.

  • Determination of λmax:

    • Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL).

    • Scan the solution from 400 nm to 200 nm using a UV-Vis spectrophotometer, with 0.1 M NaOH as the blank.

    • Identify the wavelength of maximum absorbance (λmax). For NAS, this is expected to be in the range of 260-280 nm.

  • Preparation of Calibration Standards: Serially dilute the stock solution with 0.1 M NaOH to prepare standards covering a suitable concentration range (e.g., 2, 5, 10, 15, 20 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in 0.1 M NaOH to achieve a theoretical concentration within the calibration range. Ensure any excipients are also soluble and do not absorb at the determined λmax.

  • Analysis Procedure:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using 0.1 M NaOH as the blank.

    • Measure the absorbance of each calibration standard.

    • Measure the absorbance of the sample solutions.

    • Construct a calibration curve by plotting absorbance against concentration.

    • Determine the concentration of NAS in the samples using the regression equation.

Cross-Validation Protocol & Comparative Data

To ensure the methods are interchangeable, a cross-validation study must be performed according to established guidelines like ICH Q2(R2).[4][5][6] This involves assessing key validation parameters for both the HPLC and UV-Vis methods.

Diagram: Cross-Validation Logical Flow

CrossValidation_Flow cluster_methods Analytical Methods cluster_params Validation Parameters (ICH Q2) cluster_comparison Comparative Analysis cluster_decision Outcome HPLC HPLC Method Specificity Specificity/ Selectivity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy (% Recovery) HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness UVVIS UV-Vis Method UVVIS->Specificity UVVIS->Linearity UVVIS->Accuracy UVVIS->Precision UVVIS->LOD_LOQ UVVIS->Robustness Compare Compare Results Specificity->Compare Linearity->Compare Accuracy->Compare Precision->Compare LOD_LOQ->Compare Robustness->Compare Decision Determine Method Equivalence Compare->Decision

Caption: Core parameters for the cross-validation of analytical methods.

Comparative Performance Data

The following table summarizes typical performance data obtained during the validation of each method. The HPLC data is based on published literature for NAS and related sulfonamides, while the UV-Vis data is a realistic projection for comparison.

Validation Parameter HPLC-UV Method UV-Vis Spectrophotometric Method Acceptance Criteria (Typical)
Specificity High (able to separate from metabolites and impurities)Low (prone to interference from UV-absorbing compounds)Peak purity > 0.999; No interference at analyte Rt
Linearity (R²) > 0.999> 0.998R² ≥ 0.995
Range 0.25 - 12 µg/mL[2]2.0 - 20 µg/mLInterval demonstrating precision, accuracy, linearity
Limit of Detection (LOD) ~0.1 µg/mL[3]~0.5 µg/mLS/N ratio of 3:1
Limit of Quantitation (LOQ) ~0.25 µg/mL[2]~1.5 µg/mLS/N ratio of 10:1
Accuracy (% Recovery) 98.5% - 101.0%98.0% - 102.0%98.0% - 102.0% for drug substance
Precision (% RSD)
- Repeatability< 1.0%< 1.5%RSD ≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%RSD ≤ 2.0%
Robustness Robust to minor changes in mobile phase ratio, pHRobust to minor changes in solvent pHNo significant impact on results

Expert Synthesis and Recommendations

This cross-validation guide demonstrates a fundamental principle in analytical science: the "best" method is always context-dependent.

  • The HPLC-UV method is unequivocally superior in terms of specificity and sensitivity . Its ability to separate NAS from other compounds makes it the only suitable choice for analyzing complex matrices like serum, plasma, or for stability studies where degradation products may be present.[7] Its lower LOD and LOQ are essential for pharmacokinetic studies where metabolite concentrations can be very low.[3]

  • The UV-Vis spectrophotometric method , while lacking the specificity of HPLC, offers significant advantages in speed, simplicity, and cost . For routine quality control of a purified drug substance or a simple formulation with no interfering excipients, this method can provide reliable, high-throughput results. Its validation shows it is accurate and precise within its intended, higher concentration range.

Recommendation for Implementation:

For research and development, bioanalytical studies, and stability-indicating assays, the HPLC method is the authoritative choice . For routine, high-volume QC testing of a known, pure substance, the UV-Vis method can be validated and employed as a cost-effective alternative . If the UV-Vis method is to be used, an initial specificity study must be rigorously performed to prove the absence of interfering substances in the specific sample matrix being tested. The cross-validation data presented here provides the framework for justifying the use of either method, ensuring that the chosen procedure is scientifically sound and fit for its intended purpose.[2]

References

  • ICH. (2023). Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
  • AMSbiopharma. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • Buggé, C. J., Gautam, S. R., Parke, L. E., Mason, J. T., & Garcia, D. B. (1990). Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. Journal of Pharmaceutical Sciences, 79(12), 1095–1098. [Link]
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Owerbach, J., Johnson, N. F., Bates, T. R., Pieniaszek, H. J., Jr, & Jusko, W. J. (1978). High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids. Journal of Pharmaceutical Sciences, 67(9), 1250–1253. [Link]
  • Singh, S., Kumar, V., & Singh, P. (2020). High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. Assay and Drug Development Technologies, 18(3), 119–133. [Link]
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

Sources

A Comparative Guide: HPLC vs. UPLC for the Analysis of N-Acetyl Sulfapyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision that impacts laboratory throughput, data quality, and operational costs. This guide provides an in-depth comparison of these two powerful analytical techniques, specifically tailored for the analysis of N-Acetyl Sulfapyridine, a major active metabolite of the anti-inflammatory drug Sulfasalazine.[1][2] Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights and experimental data to make an informed decision for their specific analytical needs.

The Analyte in Focus: this compound

This compound is a key metabolite in the therapeutic action and potential side effects of Sulfasalazine.[1] Accurate and precise quantification of this compound in biological matrices and pharmaceutical formulations is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. Its chemical structure consists of a sulfapyridine moiety acetylated at the N4 position.[1][3]

Physicochemical Properties of this compound:

PropertyValue
Molecular FormulaC₁₃H₁₃N₃O₃S[1][2][3]
Molecular Weight291.33 g/mol [1][2][3]
Melting Point226-228°C[3]
SolubilitySoluble in DMSO[3]
The Core Technologies: A Tale of Two Chromatographies

At their core, both HPLC and UPLC are liquid chromatography techniques that separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.[4] The fundamental distinction lies in the particle size of the stationary phase and the operating pressures.[4][5]

  • High-Performance Liquid Chromatography (HPLC): The established workhorse of analytical laboratories, HPLC typically utilizes columns packed with particles of 3-5 µm in diameter.[4][6] This larger particle size results in lower backpressure, allowing for operation at more moderate pressures.[4]

  • Ultra-Performance Liquid Chromatography (UPLC): A more recent innovation, UPLC employs columns with sub-2 µm particle sizes (typically 1.7 µm).[4][5] To effectively utilize these smaller particles and overcome the resulting higher backpressure, UPLC systems are engineered to operate at significantly higher pressures, often exceeding 15,000 psi.[7][8]

The transition to smaller particles in UPLC is not merely an incremental improvement; it represents a significant leap in chromatographic efficiency, leading to sharper peaks, better resolution, and faster analysis times.[5][9][10]

Head-to-Head Comparison: this compound Analysis

To provide a practical comparison, we present hypothetical yet representative experimental data for the analysis of this compound using both HPLC and UPLC. The methodologies are designed to be robust and transferable, grounded in established principles of sulfonamide analysis.[11][12][13]

Experimental Protocols

The following protocols outline the key parameters for the analysis of this compound on both HPLC and UPLC systems. The primary objective is to achieve a rapid and efficient separation from potential impurities and degradants.

HPLC Method Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 270 nm[14]

  • Run Time: 10 minutes

UPLC Method Protocol:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (35:65 v/v)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40°C

  • Detection: UV at 270 nm[14]

  • Run Time: 2.5 minutes

Rationale Behind Experimental Choices:

The selection of a C18 stationary phase is based on its wide applicability and proven effectiveness in retaining and separating moderately polar compounds like this compound. The mobile phase composition is a common choice for reversed-phase chromatography, offering good peak shape and resolution. The UV detection wavelength of 270 nm is selected based on the chromophoric nature of the analyte.[14] The UPLC method parameters are scaled down from the HPLC method to leverage the benefits of the smaller particle size column, including a reduced flow rate and injection volume to minimize band broadening.

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical process for both HPLC and UPLC.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Prepare N-Acetyl Sulfapyridine Standard/Sample Inject Inject 10 µL Sample->Inject MobilePhase Prepare Mobile Phase (ACN:0.1% FA in Water) HPLC HPLC System (C18, 4.6x150mm, 5µm) MobilePhase->HPLC HPLC->Inject Separate Isocratic Elution (1.0 mL/min, 10 min) Inject->Separate Detect UV Detection (270 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Chromatogram->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: HPLC analytical workflow for this compound.

UPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_uplc UPLC Analysis cluster_data Data Processing Sample Prepare N-Acetyl Sulfapyridine Standard/Sample Inject Inject 2 µL Sample->Inject MobilePhase Prepare Mobile Phase (ACN:0.1% FA in Water) UPLC UPLC System (C18, 2.1x50mm, 1.7µm) MobilePhase->UPLC UPLC->Inject Separate Isocratic Elution (0.4 mL/min, 2.5 min) Inject->Separate Detect UV Detection (270 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Chromatogram->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: UPLC analytical workflow for this compound.

Performance Metrics: A Quantitative Comparison

The following table summarizes the key performance metrics observed during the analysis of this compound using the described HPLC and UPLC methods.

Performance MetricHPLCUPLCAdvantage
Analysis Time (minutes) 102.5UPLC [4][10]
Resolution (Rs) 2.53.5UPLC [5][8]
Theoretical Plates (N) 12,00025,000UPLC
Peak Asymmetry (As) 1.21.1UPLC
Solvent Consumption (mL/run) 101.0UPLC [4][8]
Relative Sensitivity 1x~3xUPLC [4][5][6]
System Backpressure (psi) ~1500~9000HPLC

In-depth Analysis of Performance:

  • Speed and Throughput: The most striking advantage of UPLC is the significant reduction in analysis time—a four-fold increase in sample throughput in this case.[4][10] For high-throughput environments such as quality control laboratories, this translates to substantial gains in productivity.[4]

  • Resolution and Sensitivity: UPLC provides superior resolution, enabling better separation of the analyte from closely eluting impurities.[5][8] The narrower peaks produced by UPLC lead to increased peak height and, consequently, higher sensitivity, which is crucial for detecting low-level impurities or metabolites.[4][6][8]

  • Solvent Consumption and Cost: The reduced flow rates and shorter run times of UPLC result in a dramatic decrease in solvent consumption.[4][8] This not only lowers the direct cost of solvents but also reduces waste disposal costs, contributing to a more sustainable and cost-effective laboratory operation.[4][10]

  • System Considerations: The higher operating pressures of UPLC necessitate more robust instrumentation and can lead to increased wear on system components.[15] HPLC systems, while slower, are generally less expensive and may be more tolerant of a wider range of sample matrices.[6]

Method Validation Considerations: Adhering to Scientific Integrity

Both the HPLC and UPLC methods must undergo rigorous validation to ensure they are fit for their intended purpose, in accordance with guidelines from the International Council for Harmonisation (ICH).[16][17][18][19][20] Key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components.[16][17]

  • Linearity: A direct relationship between the analyte concentration and the instrumental response.[16]

  • Accuracy: The closeness of the measured value to the true value.[16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[17]

The validation process ensures the reliability and reproducibility of the analytical data, which is a cornerstone of scientific integrity and regulatory compliance.[16][20]

Conclusion: Making the Right Choice for Your Laboratory

The choice between HPLC and UPLC for the analysis of this compound is not a one-size-fits-all decision. It requires a careful evaluation of the specific needs and resources of the laboratory.

  • UPLC is the clear choice for:

    • High-throughput environments where speed is critical.

    • Applications requiring high resolution and sensitivity, such as impurity profiling and bioanalysis.

    • Laboratories focused on reducing solvent consumption and operational costs in the long run.[4][10]

  • HPLC remains a viable and practical option for:

    • Laboratories with established and validated HPLC methods where a direct transfer is not immediately necessary.

    • Applications where the highest throughput is not the primary driver.

    • Laboratories with budget constraints, as the initial investment for HPLC instrumentation is typically lower.[6]

Ultimately, the superior performance of UPLC in terms of speed, resolution, and sensitivity makes it a compelling choice for new method development and for laboratories looking to enhance their analytical capabilities for this compound and other pharmaceutical analyses.[5][21] The initial investment in UPLC technology is often justified by the long-term gains in productivity and reduced operational costs.[10][21]

References

  • uHPLCs. (2023, February 10). Uplc vs HPLC,All Difference You Must Know.
  • Creative Proteomics. (2024, June 7). Ultra-Performance Liquid Chromatography (UPLC): A Breakthrough in Analytical Chemistry.
  • Goulas, V., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • GMP Insiders. (n.d.).
  • Alispharm. (n.d.).
  • Goulas, V., et al. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • Aijiren Lab Analytical Testing. (2022, August 4). What are the pros and cons of HPLC and UPLC?
  • International Journal of Scientific Research & Technology. (n.d.).
  • World journal of pharmaceutical research. (2016). Ultra Performance Liquid Chromatography (Uplc): A New Trend in Analysis.
  • AMSbiopharma. (2025, July 22).
  • Creative Proteomics. (n.d.). Ultra-Performance Liquid Chromatography (UPLC)
  • Combs, M.T., et al. (1997, April). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • ICH. (2023, November 30).
  • Lab Manager Magazine. (2025, September 2).
  • International Journal of Pharmacy. (2013).
  • National Institutes of Health. (2019, January 28).
  • CymitQuimica. (n.d.). This compound.
  • United States Biological. (n.d.). This compound CAS 19077-98-6.
  • PubChem. (n.d.). This compound-d4 (Major).
  • (n.d.). Sulfapyridine.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • PubMed. (1978, September). High-performance Liquid Chromatographic Assay of Sulfapyridine and Acetylsulfapyridine in Biological Fluids.
  • PubMed. (1990, December).
  • Indian Journal of Pharmaceutical Education and Research. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC.

Sources

A Comparative Analysis of the Anti-inflammatory Efficacy of N-Acetyl Sulfapyridine and 5-Aminosalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a nuanced understanding of the metabolic fate and therapeutic activity of established drugs is paramount. Sulfasalazine (SASP), a cornerstone in the management of inflammatory bowel disease (IBD), presents a classic case of a prodrug whose efficacy is determined by its metabolic breakdown products.[1][2] For decades, the therapeutic benefits of SASP in ulcerative colitis have been primarily attributed to one of its key metabolites, 5-aminosalicylic acid (5-ASA), while the other major metabolite, sulfapyridine (SP), is largely associated with adverse effects.[3] This guide provides an in-depth, evidence-based comparison of the anti-inflammatory properties of 5-ASA against N-Acetyl Sulfapyridine, a secondary metabolite of the sulfapyridine moiety, to clarify their respective roles in modulating inflammatory pathways.

The Metabolic Journey of Sulfasalazine: A Tale of Two Moieties

Upon oral administration, approximately 90% of a sulfasalazine dose reaches the colon intact.[4] Here, gut bacteria cleave the azo bond that links sulfapyridine to 5-ASA.[1] This targeted release is crucial, as 5-ASA exerts its anti-inflammatory effects topically on the colonic mucosa.[2] The liberated sulfapyridine is mostly absorbed systemically and subsequently metabolized in the liver, primarily through acetylation to form this compound, before being excreted.[5] This metabolic divergence is the foundation of their distinct pharmacological profiles.

G SASP Sulfasalazine (SASP) ASA 5-Aminosalicylic Acid (5-ASA) SASP->ASA Bacterial Azo-reductases SP Sulfapyridine (SP) SASP->SP Excretion_feces ASA->Excretion_feces SP_abs Absorbed Sulfapyridine SP->SP_abs Absorption NASP This compound SP_abs->NASP Excretion_urine NASP->Excretion_urine Excretion

Caption: Metabolic pathway of Sulfasalazine in the colon and systemically.

Unraveling the Mechanisms of Anti-inflammatory Action

The anti-inflammatory prowess of 5-ASA is multifaceted, targeting several key pathways implicated in the pathogenesis of IBD. In stark contrast, evidence for a direct anti-inflammatory role for this compound is virtually non-existent in the scientific literature. The discussion, therefore, centers on the well-established mechanisms of 5-ASA versus the known biological activities of the sulfapyridine moiety and its acetylated metabolite.

5-Aminosalicylic Acid (5-ASA): The Therapeutic Workhorse

5-ASA's therapeutic efficacy stems from its ability to modulate multiple inflammatory cascades locally within the colonic mucosa:

  • Inhibition of Pro-inflammatory Mediators: 5-ASA is known to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the synthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation.[6][7]

  • NF-κB Pathway Inhibition: A critical mechanism is the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway.[4] NF-κB is a master transcriptional regulator of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6. By preventing the degradation of the inhibitory protein IκBα, 5-ASA keeps NF-κB sequestered in the cytoplasm, preventing the transcription of inflammatory genes.

  • PPAR-γ Activation: Evidence suggests that 5-ASA activates the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory properties.

  • Oxidative Stress Reduction: 5-ASA also functions as a scavenger of reactive oxygen species (ROS), which are produced in excess at sites of inflammation and contribute to tissue damage.[8]

cluster_cytoplasm Cytoplasm TNFa TNF-α / LPS IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive p50/p65 (Inactive) NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory_Genes Activates ASA 5-ASA ASA->IKK Inhibits SASP Sulfasalazine (Parent Drug) SASP->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by 5-ASA and Sulfasalazine.

Sulfapyridine and this compound: A Different Story

While 5-ASA is the active moiety for IBD, sulfapyridine is believed to contribute to the therapeutic effects of sulfasalazine in rheumatoid arthritis through systemic immunomodulatory actions.[1] However, in the context of IBD, it is primarily associated with the drug's side effects.[3]

Crucially, studies have shown that neither sulfapyridine nor 5-ASA, when tested individually, inhibit NF-κB activation.[9][10] This inhibitory action is a property of the intact sulfasalazine molecule.[11][12]

As for This compound , the available experimental data points away from a beneficial anti-inflammatory role. A study by Mackay et al. (1989) found that this compound was capable of inducing both sister chromatid exchange and micronucleus formation in cultured human lymphocytes, suggesting genotoxic potential rather than therapeutic anti-inflammatory activity.[13] This finding, combined with the lack of evidence for any anti-inflammatory mechanism, strongly suggests that this compound is an inactive metabolite in the context of IBD therapy.

Comparative Experimental Data: A Summary

Direct comparative studies on the anti-inflammatory effects of this compound versus 5-ASA are scarce, largely because the scientific consensus has long identified 5-ASA as the active component. The following table summarizes the known activities based on available literature.

Feature5-Aminosalicylic Acid (5-ASA)This compound
Primary Site of Action Colonic Mucosa (Topical)Systemic (as a metabolite of absorbed SP)
NF-κB Inhibition Yes (indirectly)No data, but parent SP does not inhibit NF-κB[9][10]
COX/LOX Inhibition Yes[6][7]No direct evidence of significant inhibition
PPAR-γ Activation YesNo evidence
ROS Scavenging Yes[8]No direct evidence
Reported Activity Potent anti-inflammatoryGenotoxic potential observed in vitro[13]

Key Experimental Protocols for Assessing Anti-Inflammatory Effects

To foster further research and provide practical guidance, we outline two standard protocols used to evaluate the anti-inflammatory properties of compounds like 5-ASA.

Protocol 1: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay is fundamental for determining a compound's ability to inhibit the production of prostaglandins, key mediators of inflammation.

Principle: This protocol utilizes a commercially available enzyme immunoassay (EIA) kit to measure the inhibition of human recombinant COX-2. The assay quantifies the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then reduced to prostaglandin F2α (PGF2α) and measured via a competitive ELISA.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test compounds (5-ASA, this compound) and a reference standard (e.g., Celecoxib) in an appropriate solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to determine the IC50 value.

  • Reagent Preparation: Prepare all buffers, co-factors (heme), and enzyme (human recombinant COX-2) as per the manufacturer's instructions (e.g., Cayman Chemical, Cat. No. 560131).[14]

  • Assay Plate Setup: To a 96-well plate, add in the following order:

    • 150 µL of Assay Buffer

    • 10 µL of Heme

    • 10 µL of the diluted test compound, reference standard, or solvent control.

    • 10 µL of COX-2 enzyme solution.

  • Incubation: Gently shake the plate and incubate for 5 minutes at 25°C.

  • Reaction Initiation: Add 20 µL of arachidonic acid solution to all wells to initiate the enzymatic reaction.

  • Reaction Termination: After a 2-minute incubation at 25°C, add 30 µL of 1 M Hydrochloric Acid to stop the reaction.

  • Quantification: Measure the prostaglandin levels using the competitive EIA protocol provided with the kit. This typically involves incubation with a PGF2α-acetylcholinesterase tracer and Ellman's reagent, followed by reading the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the solvent control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This is a widely used and robust in vivo model to simulate the pathology of ulcerative colitis and assess the efficacy of therapeutic agents.[15][16]

Principle: DSS is a chemical colitogen that, when administered in drinking water, disrupts the colonic epithelial barrier, leading to an influx of luminal antigens into the mucosa and triggering a potent inflammatory response that mimics human UC.

Start Day -7: Acclimatization Treatment_Start Day 0: Begin Treatment (e.g., 5-ASA, Vehicle) Start->Treatment_Start DSS_Start Day 0: Administer DSS (3-5% in drinking water) Treatment_Start->DSS_Start Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding DSS_Start->Monitoring Days 0-10 Treatment_End Day 5-7: Stop DSS Continue Treatment Monitoring->Treatment_End Euthanasia Day 8-10: Euthanasia Treatment_End->Euthanasia Analysis Endpoint Analysis: - Colon Length & Weight - Histology Score - Myeloperoxidase (MPO) Assay - Cytokine Profiling (ELISA/qPCR) Euthanasia->Analysis

Caption: Workflow for a typical DSS-induced colitis prevention model.

Step-by-Step Methodology:

  • Animal Acclimatization: House 8-10 week old C57BL/6 mice in a controlled environment for at least one week prior to the experiment.

  • Group Allocation: Randomly divide mice into experimental groups (e.g., Healthy Control, DSS + Vehicle, DSS + 5-ASA, DSS + this compound).

  • Treatment Administration: Begin daily administration of the test compounds or vehicle via oral gavage, starting on Day 0 or a few days prior (prophylactic model).

  • Colitis Induction: On Day 0, replace regular drinking water with a solution of 3-5% (w/v) DSS.[15] Provide this ad libitum for 5 to 7 consecutive days. The healthy control group continues to receive regular water.

  • Daily Monitoring: Record the body weight, stool consistency, and presence of blood in the feces for each mouse daily to calculate a Disease Activity Index (DAI).

  • Termination and Sample Collection: At the end of the study (typically Day 8-10), euthanize the mice.[15]

    • Measure the entire length of the colon from the cecum to the anus.

    • Collect colon tissue samples for histological analysis (fix in 10% formalin), myeloperoxidase (MPO) assay (snap-freeze in liquid nitrogen), and cytokine analysis (snap-freeze or place in RNA stabilization solution).

  • Endpoint Analysis:

    • DAI Score: Evaluate the severity of colitis based on the combined score of weight loss, stool consistency, and bleeding.

    • Colon Length: Inflammation-induced edema and muscle thickening lead to colon shortening, a key macroscopic indicator of colitis severity.

    • Histology: H&E stained colon sections are scored for the degree of inflammation, ulceration, and crypt damage.

    • MPO Activity: MPO is an enzyme abundant in neutrophils. Its activity in colon tissue homogenates is a quantitative measure of neutrophil infiltration and inflammation.

    • Cytokine Levels: Measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates using ELISA or qPCR.

Conclusion and Future Directions

The overwhelming body of evidence firmly establishes 5-aminosalicylic acid as the primary therapeutically active moiety of sulfasalazine in the treatment of inflammatory bowel disease. Its well-characterized, multi-pronged anti-inflammatory mechanisms, acting locally at the site of disease, stand in stark contrast to this compound. The latter is a systemic metabolite of the sulfapyridine component, which is more closely linked to adverse effects than to therapeutic benefit in IBD. The limited available data on this compound suggests a lack of anti-inflammatory activity and even raises concerns about potential genotoxicity.[13]

For researchers in drug development, this comparison underscores a critical principle: the therapeutic index of a prodrug is dictated by the collective pharmacology of its metabolites. While 5-ASA provides a clear benefit, the metabolic pathway leading to sulfapyridine and its subsequent acetylation products represents a liability. This understanding has driven the development of modern mesalamine (5-ASA) formulations designed to deliver the active moiety to the colon without the sulfapyridine carrier, thereby improving the safety and tolerability profile for patients with IBD. Future research should continue to focus on optimizing the targeted delivery and enhancing the local efficacy of 5-ASA and its derivatives.

References

  • Punchard, N. A., Greenfield, S. M., & Thompson, R. P. H. (n.d.). Mechanism of action of 5-arninosalicylic acid. Gut.
  • Experimental protocol for the DSS, prevention mouse model of colitis. (n.d.). ResearchGate.
  • The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology.
  • Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants.
  • Chassaing, B., Aitken, J. D., Malleshappa, M., & Vijay-Kumar, M. (2012). Investigating Intestinal Inflammation in DSS-induced Model of IBD. Journal of Visualized Experiments.
  • Fichna, J., et al. (2014). Experimental colitis in mice is attenuated by changes in the levels of endocannabinoid metabolites induced by selective inhibition of fatty acid amide hydrolase (FAAH). Journal of Physiology and Pharmacology.
  • Hoult, J. R. (n.d.). Pharmacological and Biochemical Actions of Sulphasalazine. Scilit.
  • Sharma, A. K., & Sharma, A. K. (2024). Sulfasalazine. StatPearls.
  • Plöger, S., et al. (2003). Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine. British Journal of Pharmacology.
  • Ye, W., Ding, Y., Li, M., Tian, Z., Wang, S., & Liu, Z. (2024). Safety assessment of sulfasalazine: a pharmacovigilance study based on FAERS database. Frontiers in Pharmacology.
  • Collier, H. O., Francis, A. A., McDonald-Gibson, W. J., & Saeed, S. A. (1976). Inhibition of prostaglandin biosynthesis by sulphasalazine and its metabolites. Prostaglandins.
  • Ye, W., et al. (2024). Safety assessment of sulfasalazine: a pharmacovigilance study based on FAERS database. Frontiers in Pharmacology.
  • Wahl, C., et al. (n.d.). Sulfasalazine: a Potent and Specific Inhibitor of Nuclear Factor Kappa B. SciSpace.
  • Kolassa, N., Becker, R., & Wiener, H. (1985). Influence of sulfasalazine, 5-aminosalicylic acid and sulfapyridine on prostanoid synthesis and metabolism in rabbit colonic mucosa. Prostaglandins.
  • Boughton-Smith, N. K., Hawkey, C. J., & Whittle, B. J. (1983). Effects of sulphasalazine and its metabolites on prostaglandin synthesis, inactivation and actions on smooth muscle. British Journal of Pharmacology.
  • Astbury, C., Taggart, A. J., Juby, L., Zebouni, L., & Bird, H. A. (1990). Comparison of the single dose pharmacokinetics of sulphasalazine in rheumatoid arthritis and inflammatory bowel disease. Annals of the Rheumatic Diseases.
  • Sulfapyridine – Knowledge and References. (n.d.). Taylor & Francis.
  • Bishop, J. B., Witt, K. L., & Gulati, D. K. (1995). Mechanistic studies on genotoxicity and carcinogenicity of salicylazosulfapyridine an anti-inflammatory medicine. Mutation Research.
  • Hawkey, C. J., Boughton-Smith, N. K., & Whittle, B. J. (1985). Modulation of Human Colonic Arachidonic Acid Metabolism by Sulfasalazine. Digestive Diseases and Sciences.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2016). Mechanistic and Other Relevant Data. In Some Drugs and Herbal Products. International Agency for Research on Cancer.
  • Dutko, F. J., et al. (1984). Sulfapyridine metabolites in children with inflammatory bowel disease receiving sulfasalazine. The Journal of Pediatrics.
  • Wahl, C., et al. (1998). Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B. The Journal of Clinical Investigation.
  • Wahl, C., et al. (1998). Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B. The Journal of Clinical Investigation.
  • Sharma, A. K., & Sharma, A. K. (2024). Sulfasalazine. In StatPearls. StatPearls Publishing.
  • Green, J. R., et al. (2007). On the Action of 5-Amino-Salicylic Acid and Sulfapyridine on M. avium including Subspecies paratuberculosis. PLoS ONE.

Sources

A Comparative Guide to the Pharmacokinetics of Sulfasalazine and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, a nuanced understanding of a drug's pharmacokinetic profile is paramount to its effective and safe application. This is particularly true for prodrugs like sulfasalazine (SASP), where the biotransformation into its active and carrier moieties dictates its therapeutic efficacy and toxicological profile. This guide provides an in-depth, comparative analysis of the pharmacokinetics of sulfasalazine and its principal metabolites: the therapeutically active 5-aminosalicylic acid (5-ASA or mesalamine) and the carrier molecule sulfapyridine (SP), which is largely responsible for the adverse effects.

Sulfasalazine is a cornerstone in the management of inflammatory bowel disease (IBD) and rheumatoid arthritis.[1] It is designed as a colon-targeted delivery system. The parent drug itself is poorly absorbed in the upper gastrointestinal tract; instead, the majority of an oral dose reaches the colon intact.[1][2] There, gut bacteria cleave the azo bond that links 5-ASA and sulfapyridine.[2][3] This targeted release of 5-ASA is crucial for its topical anti-inflammatory action in the colon.[2] However, the concomitant release and systemic absorption of sulfapyridine introduce a complex pharmacokinetic profile that necessitates careful consideration.[1][2]

The Metabolic Journey of Sulfasalazine

The metabolic pathway of sulfasalazine is a classic example of microbial-mediated drug activation. This process ensures that the active component, 5-ASA, is delivered to its site of action in the colon. The subsequent systemic absorption and metabolism of the carrier, sulfapyridine, are influenced by patient-specific factors, notably their acetylator phenotype.[1][2]

Sulfasalazine Metabolism SASP Sulfasalazine (Oral Administration) Small_Intestine Small Intestine (Limited Absorption) SASP->Small_Intestine ~10-30% Absorbed Colon Colon SASP->Colon Small_Intestine->SASP Enterohepatic Recirculation Bacterial_Cleavage Bacterial Azoreductases Colon->Bacterial_Cleavage SP Sulfapyridine (SP) Bacterial_Cleavage->SP ASA 5-Aminosalicylic Acid (5-ASA) Bacterial_Cleavage->ASA Systemic_Circulation Systemic Circulation SP->Systemic_Circulation Well Absorbed ASA->Systemic_Circulation ~25% Absorbed Feces_Excretion Fecal Excretion ASA->Feces_Excretion ~50% Excreted Unchanged Liver Liver Metabolism (Acetylation, etc.) Systemic_Circulation->Liver Systemic_Circulation->Liver Urine_Excretion Urinary Excretion Liver->Urine_Excretion Liver->Urine_Excretion LC-MS/MS Workflow Plasma_Sample Plasma Sample (100 µL) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer HPLC_Injection HPLC Injection Supernatant_Transfer->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation ESI_Source Electrospray Ionization (ESI) Chromatographic_Separation->ESI_Source Mass_Analyzer Triple Quadrupole Mass Analyzer (MRM) ESI_Source->Mass_Analyzer Data_Acquisition Data Acquisition & Quantification Mass_Analyzer->Data_Acquisition

Sources

A Senior Application Scientist's Guide to the Accuracy and Precision of N-Acetyl Sulfapyridine Quantification Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of drug metabolites is a cornerstone of robust pharmacokinetic and pharmacodynamic studies. N-Acetyl Sulfapyridine, a major metabolite of the anti-inflammatory drug Sulfasalazine, plays a crucial role in both the therapeutic efficacy and the adverse effect profile of its parent drug.[1][2] Therefore, selecting an appropriate analytical method for its quantification is a critical decision that directly impacts data quality and interpretation.

This guide provides an in-depth comparison of the most common analytical techniques used for this compound quantification. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, examine the performance data that underpins their trustworthiness, and offer field-proven insights to help you select the optimal assay for your specific research needs.

Pillar 1: Understanding the Analytical Landscape

The choice of an analytical method is fundamentally a trade-off between sensitivity, specificity, throughput, cost, and the complexity of the biological matrix. For this compound, the field is dominated by three primary techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the classic Bratton-Marshall colorimetric method.

Method Principle Primary Strengths Primary Limitations
HPLC-UV Chromatographic separation followed by quantification based on UV light absorbance.Widely available, good reproducibility, cost-effective.Moderate sensitivity, potential for interference from co-eluting compounds.
LC-MS/MS Chromatographic separation coupled with mass analysis based on mass-to-charge ratio.High sensitivity and specificity, ideal for complex matrices and low concentrations.High equipment cost, requires specialized expertise.
Spectrophotometry Chemical reaction (diazotization) creates a colored product measured by light absorbance.Simple, inexpensive, rapid for single samples.Low specificity (measures other primary aromatic amines), prone to matrix interference, high detection limits.[3][4]

Below is a generalized workflow illustrating the path from sample acquisition to data analysis for these key methodologies.

Assay_Workflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Detection & Quantification cluster_3 Data Analysis Sample Biological Sample (Plasma, Serum, Tissue) Extraction Analyte Extraction (e.g., Protein Precipitation, SPE) Sample->Extraction Hydrolysis Acid Hydrolysis (Required for Bratton-Marshall) Extraction->Hydrolysis Bratton-Marshall Workflow HPLC HPLC Separation (C18 Column) Extraction->HPLC HPLC Workflow LCMS LC-MS/MS (Separation & Ionization) Extraction->LCMS LC-MS/MS Workflow BM_Reaction Bratton-Marshall Reaction (Diazotization & Coupling) Hydrolysis->BM_Reaction UV_Det UV Detector HPLC->UV_Det MS_Det Mass Spectrometer (MRM Mode) LCMS->MS_Det Spectro Spectrophotometer (Absorbance at ~545 nm) BM_Reaction->Spectro Quant Quantification (vs. Calibration Curve) UV_Det->Quant MS_Det->Quant Spectro->Quant

Caption: Generalized workflows for quantifying this compound.

Pillar 2: A Head-to-Head Comparison of Assay Performance

The trustworthiness of an analytical method is established through rigorous validation, which characterizes its performance in terms of accuracy, precision, sensitivity, and linearity.[5][6] The following table synthesizes performance data from multiple studies to provide a clear comparison.

Parameter LC-MS/MS HPLC-UV Spectrophotometry (Bratton-Marshall)
Analyte This compound & SulfapyridineThis compound & SulfapyridineTotal "Free" Sulfonamides (after hydrolysis)[7]
Typical Matrix Plasma, Serum, Placenta[8][9][10]Plasma, Serum, Saliva[11][12]Tissues, Plasma[3][13]
Linearity Range 0.5 - 50 ng/mL[10]0.25 - 12 µg/mL (250 - 12,000 ng/mL)[12]Method-dependent, but generally in the µg/mL (ppm) range[3]
Limit of Quantification (LOQ) 0.01 - 10 ng/mL[8][10]~0.25 µg/mL (250 ng/mL)[11][12]~0.2 ppm (200 ng/mL), but varies significantly[3]
Accuracy (% Recovery) 86.1% to 112.7%[9][10]Typically within ±15% (ICH guideline)[14][15]Often characterized by low recoveries[3]
Precision (%RSD / %CV) Inter-day: 3.7% - 12.0%[9][10]Reproducibility: < 3%[11]Within-lab: ~15% at sub-ppm levels[3]
Specificity Very HighHighLow to Moderate

Expert Analysis:

  • LC-MS/MS stands out as the gold standard for sensitivity and specificity. Its ability to achieve LOQs in the low ng/mL or even sub-ng/mL range makes it indispensable for pharmacokinetic studies where metabolite concentrations can be very low.[8][10] The high specificity, derived from monitoring specific parent-to-daughter ion transitions, minimizes the risk of interference from other metabolites or matrix components.[9]

  • HPLC-UV offers a robust and reliable alternative when the ultra-high sensitivity of LC-MS/MS is not required. With an LOQ around 250 ng/mL, it is well-suited for therapeutic drug monitoring and studies where this compound concentrations are expected to be in the µg/mL range.[11][12] Its reproducibility is excellent, often with a coefficient of variation under 3%.[11]

  • The Bratton-Marshall method , while historically significant, has considerable limitations for modern bioanalysis. Its primary drawback is a lack of specificity; it measures a combined value of sulfonamides after hydrolysis and is susceptible to interference.[7] Furthermore, it suffers from high blanks, low recoveries, and relatively poor precision (~15% CV).[3] This method may be suitable for preliminary screening or in resource-limited settings, but it is not recommended for definitive quantitative studies that require high accuracy.

Pillar 3: Validated Experimental Protocols

The following protocols are detailed, self-validating workflows. The causality for key steps is explained to provide a deeper understanding of the methodology.

Protocol 1: LC-MS/MS Quantification in Human Plasma

This protocol is synthesized based on established methods for its high sensitivity and specificity.[8][9][10]

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare a primary stock solution of this compound in methanol.
  • Serially dilute the stock solution to create calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 ng/mL) and QCs (e.g., Low, Mid, High) in blank, pooled human plasma.
  • Causality: Using the same biological matrix for standards and samples is critical to mimic the extraction efficiency and potential matrix effects, ensuring accuracy.[16]

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 300 µL of acetonitrile containing an internal standard (e.g., Sulfapyridine-d4).
  • Causality: Acetonitrile is an effective protein precipitating agent. The deuterated internal standard is chemically identical to the analyte but has a different mass, allowing it to correct for variability in extraction and ionization without interfering with the analyte signal.
  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube or 96-well plate for analysis.

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Agilent Poroshell EC-C18, 3.0 × 100 mm, 2.7 µm).[9]
  • Causality: C18 columns provide excellent hydrophobic retention for separating this compound from more polar matrix components.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Causality: Formic acid provides protons, which aids in the positive mode electrospray ionization (ESI) of the analyte, enhancing sensitivity.
  • Flow Rate: 0.45 mL/min.
  • Gradient: A linear gradient is employed to effectively separate the analyte from matrix components, starting with a higher percentage of aqueous phase and ramping up the organic phase to elute the analyte.

4. Mass Spectrometer Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Causality: MRM provides high specificity by monitoring a specific precursor ion to product ion transition (e.g., for this compound). This is a hallmark of quantitative LC-MS/MS.
  • Optimize ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (declustering potential, collision energy) by infusing a pure standard.
Protocol 2: HPLC-UV Quantification in Human Serum

This protocol is based on methods that demonstrate good reproducibility for routine analysis.[11][12]

1. Preparation of Standards and QCs:

  • Prepare stock solutions and working standards in a similar manner to the LC-MS/MS protocol, using blank serum as the diluent. Typical concentration ranges are higher (e.g., 0.25 to 12 µg/mL).[12]

2. Sample Preparation (Acetonitrile Extraction):

  • To 200 µL of serum, add 400 µL of acetonitrile containing an appropriate internal standard (e.g., sulfamethazine).[12]
  • Vortex vigorously for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Causality: The evaporation and reconstitution step concentrates the analyte, which can improve the method's sensitivity.
  • Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.

3. Chromatographic Conditions:

  • Column: Cyano-bonded or polymer-based reverse-phase column.[11][12]
  • Causality: These phases can offer different selectivity compared to C18, which can be advantageous for separating the analyte from potential interferences in the serum matrix.
  • Mobile Phase: Isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.8) and an organic modifier (e.g., acetonitrile).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector set to an appropriate wavelength (e.g., 270 nm).[12]

Pillar 4: Making an Informed Decision

Choosing the right assay requires a clear understanding of the study's objectives. The following decision-making logic, presented as a flowchart, can guide your selection process.

Assay_Selection Start Start: Define Assay Goal Conc_Check Expected Analyte Concentration? Start->Conc_Check Matrix_Check Is the sample matrix complex (e.g., tissue homogenate)? Conc_Check->Matrix_Check Moderate to High (>50 ng/mL) LCMS_Rec Recommendation: LC-MS/MS Conc_Check->LCMS_Rec Very Low (<50 ng/mL) Bratton_Rec Use Bratton-Marshall only for preliminary screening with caution Conc_Check->Bratton_Rec Qualitative/ Screening Only Equip_Check Is LC-MS/MS available? Matrix_Check->Equip_Check Yes HPLC_Rec Recommendation: HPLC-UV Matrix_Check->HPLC_Rec No (e.g., plasma, serum) Equip_Check->LCMS_Rec Yes Equip_Check->HPLC_Rec No Reconsider Re-evaluate: Consider HPLC-UV or outsourcing for LC-MS/MS

Caption: Decision flowchart for selecting an appropriate assay.

By aligning your analytical technique with your research question, you ensure that the data you generate is not only precise and accurate but also fit for its intended purpose, upholding the highest standards of scientific integrity.

References

  • Horwitz, W. (1981). Analytical methods for sulfonamides in foods and feeds. II. Performance characteristics of sulfonamide methods. J Assoc Off Anal Chem, 64(4), 814-24.
  • Gruchlik, A., et al. (1988). Comparison of four methods for the determination of sulphonamide concentrations in human plasma. Methods Find Exp Clin Pharmacol, 10(5), 331-6.
  • Kaufmann, A., et al. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
  • Owerbach, J., et al. (1978). High-performance Liquid Chromatographic Assay of Sulfapyridine and Acetylsulfapyridine in Biological Fluids. J Pharm Sci, 67(9), 1250-3. [Link]
  • Horwitz, W. (1977). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 60(5), 1014-1024. [Link]
  • WOAH Regional Representation for the Americas. (n.d.). guidelines for the validation of analytical methods used in residue studies in animal tissues. [Link]
  • Al-Odaini, N. A., et al. (2010). Validation and application of an LC–MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(5), 2025-2036. [Link]
  • Mehta, A. C., & Jones, C. R. (1978). Determination of sulfapyridine and its major metabolites in plasma by high pressure liquid chromatography.
  • Buggé, C. J., et al. (1990). Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. J Pharm Sci, 79(12), 1095-8. [Link]
  • Hossan, S., et al. (2019). Development and Validation of a Quantitative NMR Method for the Determination of the Commercial Tablet Formulation of Sulfasalazine. Dhaka University Journal of Pharmaceutical Sciences, 18(1), 1-8. [Link]
  • R-Biopharm. (n.d.).
  • Shah, S. A., et al. (2011). Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci, 879(28), 2981-8. [Link]
  • AxisPharm. (n.d.).
  • Mire-Sluis, A. (2004). Method Validation Guidelines.
  • Bevill, R. F., et al. (1977). Bratton-Marshall and liquid-chromatographic methods compared for determination of sulfamethazine acetylator status. Clinical Chemistry, 23(7), 1292-1295. [Link]
  • Vree, T. B., & Hekster, Y. A. (1985). Clinical Pharmacokinetics of Sulfonamides and Their Metabolites. In Pharmacokinetics of Sulfonamides Revisited (pp. 82-101). Karger Publishers. [Link]
  • Kellermann, T., et al. (2023). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. J Pharm Biomed Anal, 235, 115633. [Link]
  • Chen, L., et al. (2021). Development and validation of an LC-MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials. J Clin Lab Anal, 35(5), e23746. [Link]
  • The University of Melbourne. (n.d.). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. Find an Expert. [Link]
  • ResearchGate. (n.d.). Sulfanilamide, Sulfapyridine, Sulfathiazole, Sulfaguanidine, and Sulfadiazine.
  • Agatonovic-Kustrin, S., et al. (2019). Quantification of Active Substances in Some Drugs Using by Derivative UV/Vis spectroscopy. Macedonian pharmaceutical bulletin, 65(1), 39-46. [Link]
  • U.S. Food and Drug Administration. (2023). Q2(R2)
  • Gowda, A. S. P., et al. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N’-diacetyl-L-cystine in cell culture media. Cell & Gene Therapy Insights, 6(2), 303-323. [Link]
  • Kim, H. Y., et al. (2018). Quantification and Metabolite Identification of Sulfasalazine in Mouse Brain and Plasma Using Quadrupole-Time-of-Flight Mass Spectrometry. Molecules, 23(11), 2939. [Link]
  • Bhat, K., & Kumar, V. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4), 643-651. [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of N-Acetyl Sulfapyridine Measurement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantification of N-Acetyl Sulfapyridine, a major metabolite of the widely used drug Sulfasalazine.[1][2] It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical methods across different laboratory settings. By synthesizing principles from regulatory guidelines on bioanalytical method validation and proficiency testing, this document outlines a detailed study protocol, presents representative performance data, and explains the scientific rationale behind key experimental choices. The objective is to equip laboratories with the necessary tools to ensure the accuracy, precision, and reliability of this compound measurement in pharmacokinetic, toxicokinetic, and clinical monitoring studies.

Introduction: The Critical Need for Standardized this compound Analysis

This compound is a primary metabolite of Sulfasalazine, a drug commonly prescribed for inflammatory bowel disease and rheumatoid arthritis. The concentration of this compound in biological matrices is a critical parameter in pharmacokinetic and toxicokinetic studies, providing insights into drug metabolism, patient phenotype (e.g., "slow" vs. "fast" acetylators), and potential therapeutic or adverse effects.[3] Given the importance of these measurements in regulatory submissions and clinical decision-making, it is imperative that analytical methods are not only well-validated within a single laboratory but also demonstrate reproducibility across multiple sites.[4][5][6]

Inter-laboratory comparisons, also known as proficiency testing, are essential for assessing the state of the art in a particular measurement, identifying potential sources of analytical variability, and ensuring that different laboratories can produce comparable results.[7] This guide presents a model for such a comparison, focusing on the widely accepted technique of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and specificity.[8][9][10]

Designing a Robust Inter-laboratory Comparison Study

A successful inter-laboratory study hinges on a meticulously planned protocol that minimizes extraneous variables and allows for a direct comparison of laboratory performance. The following sections detail the key components of such a study, grounded in established bioanalytical method validation guidelines from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[11][12][13]

Study Participants and Materials

A minimum of three independent laboratories should participate to ensure a meaningful comparison. Each laboratory will receive a standardized study kit containing:

  • Reference Standard: A well-characterized, high-purity standard of this compound.

  • Internal Standard (IS): A stable isotope-labeled version of this compound (e.g., this compound-d4) is highly recommended to control for variability in sample processing and instrument response.

  • Blank Matrix: Pooled human plasma, pre-screened to be free of this compound and any interfering substances.

  • Blinded Samples: A set of quality control (QC) samples and study samples with unknown concentrations of this compound, prepared by a central, independent body.

Harmonized Analytical Methodology

While the goal is to assess inter-laboratory performance, a harmonized analytical method provides a common baseline. The following LC-MS/MS protocol is a representative example based on methods described in the scientific literature.[8][14][15]

Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution.

    • Vortex briefly to mix.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and its internal standard.

Method Validation Parameters

Prior to analyzing the blinded study samples, each laboratory must perform a partial or full validation of the harmonized method in their facility to demonstrate its suitability. Key validation parameters, as mandated by regulatory guidelines, include:[6][11][12][16]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting substances from the sample matrix.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Comparative Data Analysis and Performance Evaluation

Upon completion of the sample analysis, the results from all participating laboratories are compiled and analyzed to assess inter-laboratory agreement.

Quantitative Performance Metrics

The following table presents hypothetical but representative data from a three-laboratory comparison study.

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) 0.9980.9970.999≥ 0.99
LLOQ (ng/mL) 554Reportable
Intra-day Precision (%CV) 4.2%5.1%3.8%≤ 15%
Inter-day Precision (%CV) 6.8%7.5%6.2%≤ 15%
Intra-day Accuracy (%Bias) -3.5%4.0%-2.8%± 15%
Inter-day Accuracy (%Bias) -5.1%6.2%-4.5%± 15%
Analysis of Blinded Samples

The true test of inter-laboratory performance lies in the analysis of blinded QC samples.

Blinded QC SampleNominal Conc. (ng/mL)Lab A Mean (ng/mL)Lab B Mean (ng/mL)Lab C Mean (ng/mL)Inter-Lab %CV
QC Low1514.515.814.25.8%
QC Mid1501551431524.1%
QC High15001480156015102.7%

The low inter-laboratory coefficient of variation (%CV) across the three QC levels in this hypothetical dataset indicates excellent agreement between the participating laboratories.

Visualizing the Workflow and Logical Relationships

To enhance clarity, the following diagrams illustrate the experimental workflow and the hierarchical nature of bioanalytical method validation.

Inter-laboratory Study Workflow

G cluster_prep Study Preparation cluster_execution Laboratory Execution cluster_analysis Data Analysis & Reporting Prep Protocol Design & Harmonization Materials Preparation of Standards & Blinded Samples Prep->Materials LabA Lab A Analysis Materials->LabA LabB Lab B Analysis Materials->LabB LabC Lab C Analysis Materials->LabC Compile Compile Results LabA->Compile LabB->Compile LabC->Compile Compare Inter-laboratory Comparison Compile->Compare Report Final Report Compare->Report

Caption: High-level overview of the inter-laboratory comparison workflow.

Hierarchy of Bioanalytical Method Validation

G cluster_params Core Validation Parameters Full Validation Full Validation Partial Validation Partial Validation Full Validation->Partial Validation Method Modification Cross-Validation Cross-Validation Full Validation->Cross-Validation Different Labs/Methods Accuracy Accuracy Full Validation->Accuracy Precision Precision Full Validation->Precision Selectivity Selectivity Full Validation->Selectivity Stability Stability Full Validation->Stability LLOQ LLOQ Full Validation->LLOQ Calibration Curve Calibration Curve Full Validation->Calibration Curve

Caption: Relationship between different types of bioanalytical method validation.

Conclusion and Best Practices

This guide has outlined a comprehensive approach to conducting an inter-laboratory comparison for the measurement of this compound. The hypothetical data presented demonstrates that with a harmonized protocol and robust analytical methodology, high levels of agreement between laboratories are achievable.

Key takeaways for ensuring success in such studies include:

  • Adherence to Regulatory Guidelines: The principles outlined by the FDA and EMA for bioanalytical method validation are not merely suggestions but foundational requirements for generating reliable data.[4][5][6][11][12]

  • Use of High-Quality Reference Materials: The accuracy of the entire study is anchored to the quality of the reference and internal standards.

  • Centralized Sample Preparation: Preparation of blinded samples by a single, independent entity is crucial to eliminate bias.

  • Open Communication: Regular communication between participating laboratories and the study coordinator is essential to address any technical issues that may arise.

By implementing the strategies and protocols detailed in this guide, the scientific community can enhance the consistency and reliability of this compound measurement, ultimately contributing to safer and more effective drug development and patient care.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
  • International Council for Harmonisation. (2022).
  • U.S. Food and Drug Administration. (2018).
  • European Bioanalysis Forum.
  • Juhel-Gaugain, M., et al. (2005). European Proficiency testing of national reference laboratories for the confirmation of sulfonamide residues in muscle and milk. Food Additives and Contaminants, 22(8), 757-766. [Link]
  • Slideshare.
  • Pharmaceutical Technology. (2019).
  • Owerbach, J., et al. (1978). High-performance Liquid Chromatographic Assay of Sulfapyridine and Acetylsulfapyridine in Biological Fluids. Journal of Pharmaceutical Sciences, 67(9), 1250-1253. [Link]
  • Shaw, D., et al. (1990). Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. Journal of Pharmaceutical Sciences, 79(12), 1095-1098. [Link]
  • American College of Clinical Pharmacology. (2018).
  • U.S. Food and Drug Administration. (2018).
  • MDPI. (2020). Quantification and Metabolite Identification of Sulfasalazine in Mouse Brain and Plasma Using Quadrupole-Time-of-Flight Mass Spectrometry. [Link]
  • RAPS. (2016). FDA Revises Guidance on Safety Testing of Drug Metabolites. [Link]
  • YMER.
  • Shaklee. DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. [Link]
  • ECA Academy. (2014).
  • Fapas. Sulfonamides in Fish Muscle Proficiency Test. [Link]
  • Vree, T. B., et al. (1983). Pharmacokinetics of Sulfapyridine and its Metabolites. [Link]
  • PubMed. (2011).
  • ResearchGate. (2011).
  • Veeprho. This compound | CAS 19077-98-6. [Link]
  • USDA Food Safety and Inspection Service. (2009).
  • International Journal of Pharmaceutical Erudition. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. [Link]
  • Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5336, Sulfapyridine. [Link]
  • ResearchGate. (2023). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 58638, Acetylsulfapyridine. [Link]
  • PubMed. (2023). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. [Link]
  • ResearchGate. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]
  • Insights.bio. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]

Sources

A Researcher's Guide to the Quantification of N-Acetyl Sulfapyridine: ELISA Kit vs. LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals engaged in pharmacokinetic (PK) and metabolism studies of sulfasalazine, the accurate quantification of its major metabolite, N-Acetyl Sulfapyridine, is of paramount importance. This metabolite is intrinsically linked to both the therapeutic action and the adverse effects of the parent drug. The choice of analytical methodology for its quantification is a critical decision that impacts data quality, throughput, and resource allocation. This guide provides an in-depth, objective comparison of two prominent analytical techniques: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This comparison will move beyond a superficial listing of pros and cons to delve into the fundamental principles of each technique, their performance characteristics supported by available data, and the causal reasons behind experimental choices. Our goal is to equip you with the necessary insights to select the most appropriate method for your research needs, ensuring data integrity and scientific rigor.

The Analytical Challenge: this compound

This compound is the primary metabolite of Sulfapyridine, which itself is formed by the bacterial cleavage of sulfasalazine in the colon. The rate of its formation is dependent on an individual's acetylator phenotype, leading to significant inter-individual variability in its concentration. Given its association with the adverse effects of sulfasalazine, precise measurement is crucial for toxicokinetic and pharmacokinetic assessments.

At a Glance: Key Performance Metrics

ParameterCompetitive ELISA (Broad-Range Sulfonamide)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Specificity Low to Moderate. Highly dependent on antibody cross-reactivity. Significant potential for interference from the parent drug (Sulfapyridine) and other structurally similar compounds.Very High. Unambiguous identification and quantification based on molecular weight and fragmentation pattern. Can easily distinguish between this compound and Sulfapyridine.
Sensitivity (LLOQ) Variable, typically in the low ng/mL range (e.g., 0.1-10 ng/mL for target sulfonamides).High. Typically achieves low ng/mL to sub-ng/mL levels (e.g., 0.01-10 ng/mL).[1]
Accuracy Acceptable for screening, but can be compromised by cross-reactivity.High. Typically within ±15% of the nominal value as per regulatory guidelines.[1][2]
Precision (%CV) Generally <20%, but can be higher at lower concentrations.High. Intra- and inter-day precision typically <15%.[1][2]
Throughput High. Capable of analyzing 96-well plates in a single run.Moderate to High. Dependent on sample preparation and chromatography run time. Modern systems with multiplexing can achieve high throughput.
Cost per Sample Lower.Higher.
Method Development Minimal if using a pre-validated kit.More complex and time-consuming, requiring expertise in chromatography and mass spectrometry.
Matrix Effect Can be significant; requires careful validation.Can be significant, but can be effectively mitigated using stable isotope-labeled internal standards.

The Litmus Test: Choosing Your Analytical Path

The decision between an immunoassay-based method and a mass spectrometry-based method is a critical juncture in bioanalytical research. The following decision tree illustrates the logical process for selecting the appropriate technique for this compound quantification.

ELISA_vs_LCMS_Decision_Tree start Start: Need to quantify This compound question1 Is absolute specificity for this compound and differentiation from Sulfapyridine critical? start->question1 lcms_path LC-MS/MS is the recommended method. question1->lcms_path Yes question2 Is high-throughput screening of many samples the primary goal? question1->question2 No elisa_path Consider ELISA for preliminary screening, but be aware of limitations. question2->elisa_path Yes question3 Are you quantifying in a complex matrix with potential interferences? question2->question3 No question3->lcms_path Yes question3->elisa_path No

Caption: Decision workflow for selecting an analytical method.

Deep Dive: Methodological Principles and Workflows

Competitive ELISA for Sulfonamides

Commercially available ELISA kits for this compound are not common. Therefore, researchers might consider using a broad-range sulfonamide ELISA. These are typically competitive immunoassays.

Principle of Operation: The core of this assay is the competition between the sulfonamide in the sample and a labeled sulfonamide (enzyme conjugate) for a limited number of specific antibody binding sites, which are immobilized on a microplate.[3] The amount of enzyme conjugate that binds is inversely proportional to the concentration of the sulfonamide in the sample. A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is measured and used to determine the sulfonamide concentration.

The Critical Flaw - Specificity: The utility of a broad-spectrum sulfonamide ELISA for the specific quantification of this compound is severely hampered by antibody cross-reactivity. For instance, one commercially available multi-sulfonamide ELISA kit reports less than 1% cross-reactivity with the parent drug, Sulfapyridine, but 35% cross-reactivity with N4-acetyl-sulfadiazine, another acetylated sulfonamide.[3] This indicates that the antibody has some affinity for the acetylated form, but its specific reactivity with this compound is often not provided. This lack of specificity can lead to inaccurate quantification, as the assay may detect other sulfonamides or their metabolites present in the sample.

Experimental Workflow: Competitive ELISA

ELISA_Workflow start Sample/Standard Addition step2 Add Enzyme Conjugate & Antibody Solution start->step2 step3 Incubation (Competition Occurs) step2->step3 step4 Wash to Remove Unbound Reagents step3->step4 step5 Add Substrate step4->step5 step6 Color Development step5->step6 step7 Stop Reaction step6->step7 end Read Absorbance (e.g., 450 nm) step7->end LCMS_Workflow start Sample Preparation (e.g., Protein Precipitation, SPE) step2 Liquid Chromatography (Separation) start->step2 step3 Electrospray Ionization (ESI) step2->step3 step4 Mass Analyzer 1 (Precursor Ion Selection) step3->step4 step5 Collision Cell (Fragmentation) step4->step5 step6 Mass Analyzer 2 (Product Ion Detection) step5->step6 end Data Acquisition & Quantification step6->end

Sources

A Senior Application Scientist's Guide: Selecting the Optimal Internal Standard for N-Acetyl Sulfapyridine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Deuterated vs. Non-Deuterated Standards for High-Confidence Quantitative Bioanalysis

For researchers and drug development professionals, the accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies. N-Acetyl Sulfapyridine, the primary metabolite of the sulfonamide antibiotic Sulfapyridine, is a critical analyte for monitoring drug efficacy and safety.[1][2][3] The gold standard for this analysis is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique whose reliability hinges on the appropriate choice of an internal standard (IS).[4]

An IS is a compound of known concentration added to every sample, calibrator, and quality control, serving to normalize and correct for variability throughout the analytical workflow.[4][5] These variations can arise from sample preparation, such as extraction inconsistencies, or from instrumental factors like injection volume differences and fluctuations in the mass spectrometer's ionization source.[4][5] The fundamental goal is for the IS to perfectly mimic the analyte's behavior, ensuring that any loss or signal variation experienced by the analyte is proportionally matched by the IS.[6][7] This guide provides a deep-dive comparison between the two primary classes of internal standards used for this compound analysis: stable isotope-labeled (deuterated) standards and non-deuterated structural analogs.

The "Gold Standard": Deuterated Internal Standards

A deuterated internal standard is a version of the analyte—in this case, this compound—where one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[8][9] This substitution results in a molecule that is, for all practical purposes, chemically and physically identical to the analyte.[6][8] This near-perfect molecular mimicry is the foundation of its superior performance in quantitative bioanalysis.[4][6][9]

The Core Advantage: Mitigating Matrix Effects

The most significant challenge in bioanalysis is the "matrix effect."[10] This phenomenon occurs when co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins) interfere with the ionization of the analyte in the MS source, causing either suppression or enhancement of its signal.[11][12][13] Because a deuterated IS has virtually identical physicochemical properties to the analyte, it will have the same retention time on the chromatography column.[9] This co-elution is critical; it ensures that both the analyte and the IS experience the exact same matrix effects at the exact same time.[6] By calculating the ratio of the analyte peak area to the IS peak area, these variations are effectively canceled out, leading to highly accurate and precise results.[5]

Potential Considerations

While widely regarded as the best choice, deuterated standards are not without considerations:

  • Cost and Availability: Custom synthesis of a deuterated standard can be more expensive and time-consuming than sourcing a structural analog.[4][6]

  • Isotopic Contribution: It is crucial to ensure the isotopic purity of the standard. Any presence of the unlabeled analyte (M+0) in the IS solution could artificially inflate the measured concentration of the analyte.[7]

  • Chromatographic Shift: In some rare cases, particularly with a high degree of deuteration, a slight shift in retention time can occur relative to the native analyte.[5][14] This can compromise the perfect correction for matrix effects if the shift is significant.[14]

The Pragmatic Alternative: Non-Deuterated (Structural Analog) Standards

A non-deuterated, or structural analog, IS is a different molecule that is chemically similar to the analyte. For this compound, a suitable analog might be another acetylated sulfonamide, like N-Acetyl Sulfamethazine. This choice is often driven by practical considerations such as lower cost and ready availability.[6]

The Compromise: Similar, But Not Identical

While a well-chosen analog can provide acceptable performance, its utility is based on an approximation. Because its structure is different from this compound, its physicochemical properties will also differ. This can lead to several challenges:

  • Differential Matrix Effects: The analog IS will likely have a different retention time than the analyte. If the matrix effect is not uniform across the entire chromatogram, the IS and the analyte will experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.[6]

  • Varying Extraction Recovery: Differences in properties like polarity and solubility can cause the analyte and the analog IS to be recovered at different efficiencies during sample preparation steps like protein precipitation or solid-phase extraction.[6] The FDA's Bioanalytical Method Validation Guidance emphasizes that the recovery of the analyte and IS should be consistent and reproducible.[15][16]

  • Divergent Ionization Efficiency: The two compounds may not ionize with the same efficiency in the MS source, which can add another layer of variability.

Head-to-Head: A Data-Driven Comparison

To illustrate the practical implications of IS selection, consider the following validation data from a hypothetical LC-MS/MS assay for this compound in human plasma. The method was validated according to FDA guidelines using both a deuterated standard (N-Acetyl-d4-Sulfapyridine) and a structural analog (N-Acetyl Sulfamethazine).[17][18]

Table 1: Comparison of Key Validation Parameters

Validation ParameterDeuterated IS (N-Acetyl-d4-Sulfapyridine)Non-Deuterated IS (N-Acetyl Sulfamethazine)FDA Acceptance Criteria
Linearity (r²) >0.998>0.995≥0.99
Accuracy (%RE) -2.5% to +3.1%-8.9% to +11.2%Within ±15% (±20% at LLOQ)
Precision (%CV) ≤4.5%≤12.8%≤15% (≤20% at LLOQ)
Matrix Effect (%CV) 3.8%18.5%≤15%
Extraction Recovery (%CV) 4.1%16.2%Consistent and Reproducible

The data clearly demonstrates the superior performance of the deuterated internal standard. While both methods meet the basic criteria for linearity, the assay using the deuterated IS shows significantly better accuracy, precision, and, most critically, a much lower variability in matrix effect and extraction recovery. The high coefficient of variation (%CV) for the matrix effect with the non-deuterated IS indicates that it failed to adequately compensate for ion suppression across different lots of plasma, a significant risk to data integrity.

Experimental Workflow & Protocol

The foundation of a robust bioanalytical method is a well-defined and reproducible experimental protocol. The following workflow and protocol describe a standard protein precipitation method for the extraction of this compound from plasma.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Aliquot (50 µL) Add_IS Add Internal Standard (Deuterated or Analog) (10 µL) Sample->Add_IS Vortex1 Vortex Mix Add_IS->Vortex1 Add_ACN Add Acetonitrile (Protein Precipitation) (200 µL) Vortex1->Add_ACN Vortex2 Vortex Mix Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex2->Centrifuge Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Inject Inject onto LC System Transfer->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Quantify Data Processing & Quantification (Analyte/IS Ratio) Detect->Quantify

Caption: Workflow for this compound analysis.

Step-by-Step Experimental Protocol
  • Sample Thawing: Thaw plasma samples, calibration standards, and quality controls (QCs) to room temperature.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of the appropriate sample (plasma, calibrator, or QC).

  • Internal Standard Addition: Add 10 µL of the working internal standard solution (either N-Acetyl-d4-Sulfapyridine or N-Acetyl Sulfamethazine in 50% methanol) to each tube.

  • Mixing: Vortex each tube for 10 seconds to ensure thorough mixing.

  • Protein Precipitation: Add 200 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Precipitation Mixing: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto the LC-MS/MS system for analysis.

Expert Conclusion and Recommendation

The choice between a deuterated and a non-deuterated internal standard is a critical decision that directly impacts the quality and reliability of bioanalytical data. While a structural analog may seem like a cost-effective and convenient option, the experimental data and underlying scientific principles overwhelmingly favor the use of a stable isotope-labeled (deuterated) internal standard for the analysis of this compound.

The ability of a deuterated standard to co-elute with the analyte provides the most effective compensation for the unavoidable and variable matrix effects inherent in biological samples.[6] This leads to superior accuracy, precision, and overall method robustness, ensuring the highest level of confidence in the final concentration data. For regulated studies where data integrity is paramount, the use of a deuterated internal standard is not just a preference—it is a scientific necessity. The investment in a high-quality, deuterated internal standard is a direct investment in the validity and success of the research or drug development program.

References

  • Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis.
  • Li, W., & Tse, F. L. (2010). Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
  • Mei, H. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
  • Chromatography Online. (2015, November 1). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications.
  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from BioPharma Services Inc. Website. [Link]
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
  • U.S. Food and Drug Administration. (2022, May 24). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • National Institutes of Health. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?
  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • AptoChem. (2008). Deuterated internal standards and bioanalysis.
  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For.
  • SpringerLink. (n.d.). Sulfapyridine.
  • National Center for Biotechnology Information. (n.d.). Mechanistic and Other Relevant Data - Some Drugs and Herbal Products.
  • PubMed. (1979). Salivary excretion and pharmacokinetics of sulfapyridine after sulfasalazine.
  • MDPI. (2020). Quantification and Metabolite Identification of Sulfasalazine in Mouse Brain and Plasma Using Quadrupole-Time-of-Flight Mass Spectrometry.
  • ResearchGate. (2013, March 14). Which internal standard? Deuterated or C13 enriched?
  • PubMed. (2020, July 15). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites.
  • ResearchGate. (2012, March). Biodegradation studies of N (4)-acetylsulfapyridine and N (4)-acetylsulfamethazine in environmental water by applying mass spectrometry techniques.
  • PubMed. (1982). Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives.
  • ResearchGate. (n.d.). Figure 1. Overview of the analysis of sulfapyridine from LC-MS/MS.
  • PubMed. (1978, September). High-performance Liquid Chromatographic Assay of Sulfapyridine and Acetylsulfapyridine in Biological Fluids.
  • PubMed. (2023, October 25). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta.

Sources

Linearity and range determination for N-Acetyl Sulfapyridine assay

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Linearity and Range Determination for N-Acetyl Sulfapyridine Bioanalytical Assays

Authored by: A Senior Application Scientist

Introduction: The Criticality of Quantifying this compound

This compound (NASP) is the primary metabolite of Sulfasalazine, a drug widely used in the treatment of inflammatory bowel disease and rheumatoid arthritis. The concentration of NASP in biological matrices is a key pharmacokinetic parameter, offering insights into patient metabolism, drug exposure, and potential toxicity. Therefore, the accurate and reliable quantification of NASP is paramount in both preclinical and clinical studies.

The foundation of any robust quantitative bioanalytical method is its validation. Among the most crucial validation parameters are linearity and range . These characteristics demonstrate that the assay is precise, accurate, and proportional across a spectrum of concentrations relevant to in-vivo study samples. This guide provides a comparative analysis of methodologies for establishing the linearity and range of a this compound assay, grounded in regulatory expectations and practical, field-proven insights. We will dissect the causality behind experimental choices and compare the performance of two predominant analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Pillar 1: The Theoretical Framework of Linearity and Range

Before delving into experimental protocols, it is essential to understand the principles dictated by global regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] The ICH M10 guideline, now the harmonized global standard, provides a clear framework for bioanalytical method validation.[4][5][6]

  • Linearity is the ability of a bioanalytical method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by a linear regression model applied to the calibration curve.

  • Range is the interval between the upper limit of quantitation (ULOQ) and the lower limit of quantitation (LLOQ) where the assay demonstrates acceptable linearity, accuracy, and precision.[7][8]

The causality is simple: without a well-defined linear range, a laboratory cannot have confidence that the reported concentration of an unknown sample is accurate. The LLOQ defines the sensitivity of the assay, while the ULOQ sets the upper boundary. Any sample concentration falling outside this range cannot be reliably reported without validated dilution procedures.[9]

Regulatory Acceptance Criteria (per ICH M10): [8][10]

  • The calibration curve should consist of a blank, a zero standard (matrix with internal standard), and at least six non-zero concentration levels.

  • The linear regression analysis should yield a correlation coefficient (r) of ≥ 0.99.

  • The calculated concentrations of the calibration standards must be within ±15% of their nominal value, with a more lenient criterion of ±20% at the LLOQ.

  • At least 75% of the calibration standards must meet this accuracy criterion.

Pillar 2: A Comparative Look at Analytical Methodologies

The choice of analytical instrumentation is the first major decision point and directly impacts the achievable performance for linearity and range.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates NASP from other matrix components on a chromatographic column, and a UV detector measures its absorbance at a specific wavelength. It is a robust and cost-effective method often used in pharmaceutical analysis.[11][12] However, its specificity can be limited in complex biological matrices like plasma, where endogenous compounds may co-elute and interfere with the analyte peak.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for modern bioanalysis.[13] After chromatographic separation, the mass spectrometer provides two levels of mass filtering (tandem MS), offering exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), interferences are virtually eliminated, allowing for much lower LLOQ values and a wider dynamic range compared to HPLC-UV.[14]

Pillar 3: Experimental Design & Self-Validating Protocols

A properly designed experiment for linearity and range determination is a self-validating system. The inclusion of independent Quality Control (QC) samples, prepared from a separate stock solution than the calibration standards, provides an unbiased verification of the calibration curve's accuracy.

G cluster_prep 1. Standards Preparation cluster_samples 2. Sample Spiking (in Matrix) cluster_analysis 3. Analysis & Data Processing cluster_validation 4. Validation Assessment stock1 NASP Stock A cs Calibration Standards (CS) (n≥6 levels) stock1->cs stock2 NASP Stock B qc Quality Controls (QC) (LLOQ, Low, Mid, High) stock2->qc  Separate Weighing  for Unbiased Check is_stock Internal Standard (IS) Stock is_stock->cs is_stock->qc analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) cs->analysis qc->analysis integration Peak Area Integration (Analyte/IS Ratio) analysis->integration regression Weighted Linear Regression (Response vs. Concentration) integration->regression eval_cs Evaluate CS Accuracy (±15% / ±20% at LLOQ) regression->eval_cs eval_qc Evaluate QC Accuracy (Unbiased Check) regression->eval_qc define_range Define Linear Range (LLOQ to ULOQ) eval_cs->define_range eval_qc->define_range G cluster_range cluster_checks LLOQ LLOQ (Lower Limit of Quantitation) ULOQ ULOQ (Upper Limit of Quantitation) Linear Linear & Accurate Region CS Calibration Standards (Define the Curve) CS->LLOQ  Defines Boundary CS->ULOQ  Defines Boundary QC Quality Controls (Verify the Curve) QC->LLOQ  Verifies Boundary QC->ULOQ  Verifies Boundary

Caption: Relationship between standards and the validated range.

Comparative Summary and Expert Insights

The choice between HPLC-UV and LC-MS/MS is driven entirely by the intended application of the data.

Table 3: Comparative Performance for this compound Assays

Parameter HPLC-UV LC-MS/MS Rationale & Causality
Linear Range ~0.25 - 50 µg/mL ~1 - 1000 ng/mL LC-MS/MS has a superior signal-to-noise ratio, enabling a much lower LLOQ and often a wider dynamic range.
LLOQ ~250 ng/mL ~1 ng/mL The high selectivity of MRM detection significantly reduces background noise, allowing for the reliable detection of much smaller quantities.
Specificity Moderate Very High UV detection is non-specific; any compound that absorbs at the same wavelength and co-elutes will interfere. MRM is highly specific to the analyte's mass and fragmentation pattern.

| Cost & Complexity | Lower | Higher | Mass spectrometers are significantly more expensive to purchase and maintain, and require a higher level of operator expertise. |

As a Senior Application Scientist, my recommendation is guided by context:

  • For Regulated Bioanalysis (Clinical Trials): LC-MS/MS is non-negotiable. Regulatory agencies expect the level of sensitivity and specificity that only mass spectrometry can provide to ensure patient safety and data integrity. [5][15]* For Early Discovery or Formulation Analysis: Where NASP concentrations are expected to be high (µg/mL range) and the matrix is simpler (e.g., dissolution media), a well-validated HPLC-UV method is often sufficient, cost-effective, and perfectly suitable.

  • A Note on Dilutional Linearity: For both methods, it is critical to validate that a sample with a concentration above the ULOQ can be diluted with a blank matrix into the calibrated range and still yield an accurate result. This is a mandatory component of validation under ICH M10. [9][10]

Conclusion

Establishing a robust linear range is a foundational requirement for any quantitative this compound assay. The process involves a systematic experimental design, including the preparation of a multi-point calibration curve and independent quality control samples, followed by analysis using a suitable regression model. While HPLC-UV can be a viable technique for high-concentration applications, LC-MS/MS offers vastly superior sensitivity and selectivity, making it the indispensable tool for regulated bioanalysis in biological matrices. The ultimate choice of methodology must be scientifically justified and fit for the intended purpose of the data, ensuring that every result reported is backed by a foundation of rigorous validation.

References

  • FDA. (n.d.). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. U.S. Food and Drug Administration.
  • FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration.
  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.
  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.
  • WuXi AppTec. (n.d.). ICH M10 Guidance: Harmonization and Modification to Bioanalytical Method Variation. Bioanalysis Zone.
  • ICH. (2019). ICH M10: Bioanalytical Method Validation. International Council for Harmonisation.
  • Buggé, C. J., et al. (1990). Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. Journal of Pharmaceutical Sciences, 79(12), 1095-8.
  • Owerbach, J., et al. (1978). High-performance Liquid Chromatographic Assay of Sulfapyridine and Acetylsulfapyridine in Biological Fluids. Journal of Pharmaceutical Sciences, 67(9), 1250-3.
  • Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. Kymos.
  • ICH. (2019). ICH HARMONISED GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version). International Council for Harmonisation.
  • EMA. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.
  • Ofni Systems. (n.d.). Assay Validation Guidelines. Ofni Systems.
  • Kellermann, T., et al. (2023). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. Journal of Pharmaceutical and Biomedical Analysis.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group.
  • PubChem. (n.d.). This compound-d4 (Major). National Center for Biotechnology Information.
  • PubChem. (n.d.). Acetylsulfapyridine. National Center for Biotechnology Information.
  • Rbeida, O., et al. (2014). A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products. Analytical Methods, 6(13), 4848-4854.

Sources

A Comparative Guide to the Specificity and Selectivity of Analytical Methods for N-Acetyl Sulfapyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of N-Acetyl Sulfapyridine (NAS), a major metabolite of the anti-inflammatory drug sulfasalazine, is paramount. The choice of analytical methodology directly impacts the reliability of pharmacokinetic, toxicokinetic, and quality control data. This guide provides an in-depth comparison of the specificity and selectivity of common analytical techniques for this compound, grounded in scientific principles and supported by experimental insights.

The Criticality of Specific and Selective Analysis

This compound is formed in the body through the metabolism of sulfapyridine, which itself is a metabolite of sulfasalazine.[1] Consequently, analytical methods must possess the ability to unequivocally measure NAS in the presence of its parent drug, sulfapyridine, the precursor sulfasalazine, and other potential metabolites and endogenous matrix components. According to the International Council for Harmonisation (ICH) guidelines, specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, while selectivity distinguishes and quantifies the analyte from other components.[2] For this compound, this translates to resolving it from structurally similar sulfonamides and their metabolites.

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely adopted technique in pharmaceutical analysis due to its robustness and cost-effectiveness.[3] The specificity of an HPLC-UV method is primarily determined by the chromatographic separation of the analyte from potential interferents.

Achieving Specificity in HPLC-UV

The key to a specific HPLC-UV method lies in the meticulous optimization of chromatographic conditions. This involves a systematic approach to selecting the appropriate stationary phase (column), mobile phase composition (including pH and organic modifiers), and detector wavelength. For sulfonamides, reversed-phase columns, such as C18, are commonly employed.[4]

A well-developed HPLC method should demonstrate baseline separation between this compound, sulfapyridine, and other related substances. The UV detection wavelength should be chosen at the absorbance maximum of this compound to maximize sensitivity, while also considering the spectral properties of potential interferents to minimize their contribution to the signal.

To rigorously establish specificity, forced degradation studies are indispensable.[5] By subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light, potential degradation products are generated. A stability-indicating HPLC method must be able to separate the intact drug from all formed degradants, thus proving its specificity.[4] Peak purity analysis using a photodiode array (PDA) detector is a powerful tool in this context, as it can assess the spectral homogeneity of a chromatographic peak, providing an additional layer of confidence in its specificity.[6][7]

Table 1: Comparison of Analytical Method Performance for this compound

ParameterHPLC-UVLC-MS/MSCapillary Electrophoresis (CE)
Specificity Good to Excellent (dependent on chromatographic resolution)ExcellentExcellent
Selectivity GoodExcellentExcellent
Sensitivity Moderate (µg/mL range)[1]High (ng/mL to pg/mL range)[8]High (µg/mL to ng/mL range)[9]
Primary Basis of Specificity Chromatographic Separation & UV SpectrumMass-to-charge ratio (m/z) of precursor and product ionsElectrophoretic mobility and charge-to-size ratio
Confirmation of Identity Retention time and UV spectrumRetention time and specific mass transitions (MRM)Migration time
Matrix Effects Can be significantCan be significant but often mitigated by stable isotope-labeled internal standardsGenerally lower than LC-MS
Throughput ModerateHighModerate to High
Cost Low to ModerateHighModerate
Experimental Protocol: A Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general procedure for the development and validation of a stability-indicating HPLC-UV method.

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Optimization:

    • Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

    • Systematically vary the mobile phase composition and pH to achieve optimal separation between this compound, sulfapyridine, and other potential impurities.

  • Wavelength Selection: Using a PDA detector, determine the wavelength of maximum absorbance for this compound.

  • Forced Degradation Study:

    • Prepare solutions of this compound and expose them to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 80°C), and photolytic stress conditions.

    • Analyze the stressed samples using the developed HPLC method.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Inject solutions of this compound, sulfapyridine, placebo, and the stressed samples to demonstrate that the analyte peak is free from any co-eluting peaks. Perform peak purity analysis.

    • Linearity, Accuracy, Precision, LOD, LOQ, and Robustness: Validate these parameters to ensure the method is reliable for its intended purpose.

HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation A Column & Mobile Phase Selection B Wavelength Optimization A->B C Forced Degradation Studies B->C D Specificity (Peak Purity) C->D Demonstrates Stability-Indicating Nature E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I I

HPLC Method Development and Validation Workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Bioanalysis

For the analysis of this compound in complex biological matrices such as plasma or serum, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[10][11] Its exceptional sensitivity and selectivity are derived from the combination of chromatographic separation with mass-based detection.

Unparalleled Specificity and Selectivity with LC-MS/MS

The specificity of an LC-MS/MS method is multi-faceted. While chromatographic separation is still important to minimize matrix effects, the true power of this technique lies in the mass spectrometer's ability to selectively detect ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the analyte of interest is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides an extremely high degree of specificity.[12][13]

For this compound, a specific MRM transition (a precursor ion → product ion pair) is monitored. The likelihood of an interfering compound having the same retention time, the same precursor ion mass, and fragmenting to produce the same product ion is exceedingly low. The use of a stable isotope-labeled internal standard (e.g., this compound-d4) further enhances the reliability and accuracy of the method by compensating for matrix effects and variations in instrument response.[14]

Experimental Protocol: A High-Throughput LC-MS/MS Method for this compound in Plasma
  • Sample Preparation:

    • Protein precipitation is a common and effective method for extracting this compound from plasma. Add a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard to the plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Inject the supernatant into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: Use a C18 column with a gradient elution using a mobile phase of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to promote ionization.

    • MS/MS System:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Optimize the MRM transitions for this compound and its internal standard by infusing standard solutions and determining the optimal collision energies for the desired fragmentations.

  • Method Validation (as per regulatory guidelines):

    • Selectivity: Analyze at least six different blank plasma lots to ensure no endogenous interferences are observed at the retention time of the analyte and internal standard.

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

    • Carryover, Linearity, Accuracy, Precision, and Stability: Thoroughly validate these parameters.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Plasma Sample + Internal Standard B Protein Precipitation A->B C Centrifugation B->C D Supernatant for Injection C->D E Chromatographic Separation (LC) D->E F Ionization (ESI+) E->F G Precursor Ion Selection (Q1) F->G H Fragmentation (Q2) G->H I Product Ion Monitoring (Q3) H->I J J

Sources

A Comparative Toxicological Study: N-Acetyl Sulfapyridine vs. its Parent Drug, Sulfapyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sulfapyridine, an early sulfonamide antibiotic, holds a significant place in medical history for its efficacy against bacterial infections.[1] While its systemic antibacterial use has largely been superseded by newer agents with more favorable safety profiles, it remains relevant in specific dermatological conditions and as the active metabolite of the anti-inflammatory drug sulfasalazine.[2][3] The metabolism of sulfapyridine in the liver, primarily through N-acetylation, results in the formation of N-Acetyl Sulfapyridine.[4][5] This metabolic conversion is a critical determinant of the drug's overall toxicological profile. Individuals exhibit genetic polymorphism in their acetylation capacity, leading to "slow" and "fast" acetylator phenotypes, which can influence susceptibility to adverse effects.[1][6] This guide provides a comparative analysis of the toxicity of this compound and its parent drug, Sulfapyridine, supported by established experimental protocols to facilitate further research in this area.

Mechanisms of Toxicity: A Tale of a Parent and its Metabolite

The toxicity profiles of Sulfapyridine and its N-acetylated metabolite are intrinsically linked, yet distinct. Understanding the underlying mechanisms is crucial for predicting and mitigating adverse drug reactions.

Sulfapyridine: A Double-Edged Sword

Sulfapyridine's therapeutic effect stems from its ability to act as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1][7] Human cells, lacking this pathway, are largely unaffected, providing a basis for its selective antibacterial action.[1] However, its toxicity in humans is multifaceted:

  • Hypersensitivity Reactions: Sulfapyridine is associated with a risk of severe and potentially fatal hypersensitivity reactions, including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[1] The mechanism is thought to involve the formation of reactive metabolites that can act as haptens, triggering an immune response.

  • Blood Dyscrasias: Agranulocytosis, a severe drop in white blood cells, is a significant risk associated with Sulfapyridine, contributing to its decline in widespread use.[1][8] Other hematological toxicities include aplastic anemia and hemolytic anemia.[1]

  • Renal Toxicity: The parent drug itself has limited solubility in urine, but the primary concern for renal toxicity is the formation of its acetylated metabolite.[9]

This compound: The Crystalluria Culprit

This compound is generally considered to be microbiologically inactive. Its toxicological significance primarily relates to its physicochemical properties:

  • Crystalluria and Renal Obstruction: this compound is notably less soluble in acidic urine than its parent compound.[1] This poor solubility can lead to the formation of crystals within the renal tubules, a condition known as crystalluria. These crystals can aggregate, causing mechanical damage and obstruction, potentially leading to hematuria (blood in urine) and, in severe cases, acute renal failure.[1][9] This underscores the clinical advice to maintain adequate hydration and potentially alkalinize the urine when using drugs that are metabolized to this compound.[1]

Comparative Toxicity Data

CompoundAcute Oral LD50 (mice)Key Toxicological Endpoints
Sulfapyridine 7.5 g/kg (7500 mg/kg)[9][10]Hypersensitivity reactions (SJS, TEN), blood dyscrasias (agranulocytosis), potential for crystalluria.[1][8]
This compound Data not availablePrimarily associated with crystalluria and subsequent renal toxicity due to poor aqueous solubility.[1] Considered a major contributor to the adverse effects of Sulfasalazine.[5][11]

The lack of a reported LD50 for this compound highlights a significant data gap. While its primary toxicity is linked to its poor solubility, a comprehensive understanding of its systemic toxicity compared to the parent drug requires further investigation.

Experimental Protocols for a Definitive Comparative Assessment

To address the existing data gaps, the following experimental protocols are proposed. These are designed to provide a robust comparison of the cytotoxicity and acute systemic toxicity of this compound and Sulfapyridine.

In Vitro Cytotoxicity Assay: The MTT Method

This assay provides a quantitative measure of a substance's toxicity to cultured cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that assesses cell metabolic activity, which is an indicator of cell viability.[12]

Protocol:

  • Cell Culture:

    • Select a relevant human cell line, such as HepG2 (liver) or HK-2 (kidney), to represent potential target organs of toxicity.

    • Culture the cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest the cells and seed them into 96-well microplates at a density of 1 x 10^4 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of Sulfapyridine and this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Create a series of dilutions of each compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and an untreated control.

    • Incubate the plates for 24 or 48 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Causality Behind Experimental Choices: The choice of cell lines (liver and kidney) is based on the known metabolism and excretion pathways of sulfonamides. The MTT assay is a well-validated and widely used method for assessing cytotoxicity, providing a reliable measure of a compound's effect on cell viability.

In Vivo Acute Oral Toxicity Study: Up-and-Down Procedure

This method allows for the determination of the LD50 with a reduced number of animals compared to traditional methods, in line with the principles of the 3Rs (Replacement, Reduction, Refinement).[13]

Protocol:

  • Animal Model:

    • Use young, healthy adult rodents (e.g., Swiss albino mice), with an equal number of males and females.

    • Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

  • Dosing:

    • Fast the animals overnight prior to dosing.

    • Administer the test substance (Sulfapyridine or this compound) orally via gavage.

    • The "up-and-down" procedure involves dosing animals one at a time. If an animal survives, the next animal is given a higher dose. If an animal dies, the next is given a lower dose. The dose progression factor is typically 1.5-2.0.

  • Observation:

    • Observe the animals for mortality, signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[14]

    • Conduct detailed observations at 30 minutes, 1, 2, 4, and 24 hours after dosing, and then daily.

  • Necropsy:

    • At the end of the observation period, euthanize all surviving animals.

    • Perform a gross necropsy on all animals (those that died during the study and those euthanized at the end) to identify any target organs of toxicity.

  • Data Analysis:

    • Calculate the LD50 value and its confidence intervals using appropriate statistical methods (e.g., maximum likelihood estimation).

Causality Behind Experimental Choices: The oral route of administration is chosen as it is a common route of exposure for these compounds. The 14-day observation period allows for the detection of delayed toxicity.[14] Gross necropsy is essential for identifying the target organs of toxicity.[15]

Visualizing the Comparison

Metabolic Pathway

Sulfapyridine Sulfapyridine N_Acetyl_Sulfapyridine This compound Sulfapyridine->N_Acetyl_Sulfapyridine N-acetyltransferase (Liver)

Caption: Metabolic conversion of Sulfapyridine to this compound.

Experimental Workflow for Comparative Toxicity

cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cell_Culture Cell Culture (HepG2, HK-2) Treatment Treatment with Sulfapyridine & this compound Cell_Culture->Treatment MTT_Assay MTT Assay for Cytotoxicity Treatment->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Comparative_Analysis Comparative Analysis of Toxicity Profiles IC50->Comparative_Analysis Animal_Model Rodent Model (Mice) Dosing Oral Gavage (Up-and-Down) Animal_Model->Dosing Observation 14-Day Observation Dosing->Observation LD50 Determine LD50 & Target Organs Observation->LD50 LD50->Comparative_Analysis

Caption: Workflow for comparative toxicity assessment.

Discussion and Conclusion

The available evidence strongly suggests that while Sulfapyridine's toxicity is linked to hypersensitivity and hematological effects, the toxicity of its primary metabolite, this compound, is predominantly associated with its poor solubility and the risk of crystalluria. The acetylation phenotype of an individual can therefore significantly influence their susceptibility to the renal toxicity of Sulfapyridine.

The lack of direct comparative data, such as LD50 values, for this compound is a notable gap in the toxicological literature. The experimental protocols outlined in this guide provide a clear pathway for researchers to generate this crucial data. A comprehensive understanding of the comparative toxicity of Sulfapyridine and its metabolites is essential for the continued safe use of related drugs like sulfasalazine and for the development of new sulfonamide-based therapeutics with improved safety profiles. Future research should focus on these direct comparisons to better inform clinical practice and drug development efforts.

References

  • The Side Effects of SULFAPYRIDINE (SULFAPYRIDINE) - Biomedicus. (2025).
  • Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers - Benchchem. (n.d.).
  • Sulfapyridine. (n.d.).
  • Sulfapyridine | 144-83-2 - ChemicalBook. (n.d.).
  • Sulfapyridine – Knowledge and References - Taylor & Francis. (n.d.).
  • Acute toxicity study in rodents - Bienta. (n.d.).
  • How is drug toxicity assessed in animal models? - Patsnap Synapse. (2025).
  • Sulfapyridine - Wikipedia. (n.d.).
  • Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem - NIH. (n.d.).
  • Pharmacology of Sulfapyridine ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024).
  • N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism - PubMed. (n.d.).
  • Sulfasalazine: Pharmacology, Clinical Use, Toxicity, and Related New Drug Development. (n.d.).
  • This compound - CymitQuimica. (n.d.).
  • Chapter IV. Guidelines for Toxicity Tests - FDA. (n.d.).
  • This compound CAS 19077-98-6 - United States Biological. (n.d.).

Sources

A Comparative Guide to Robustness Testing of N-Acetyl Sulfapyridine HPLC Methods

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of methodologies for the robustness testing of High-Performance Liquid Chromatography (HPLC) methods for the quantification of N-Acetyl Sulfapyridine. Geared towards researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles and provide a framework for designing and interpreting robust analytical method validation studies.

Introduction: The Criticality of Robustness in Pharmaceutical Analysis

This compound is the primary metabolite of Sulfapyridine, a sulfonamide antibiotic. Accurate and precise quantification of this metabolite is crucial in pharmacokinetic, pharmacodynamic, and toxicological studies. While numerous HPLC methods can be developed for its analysis, a method's long-term viability and inter-laboratory transferability hinge on its robustness.

Robustness, as defined by the International Council for Harmonisation (ICH), is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][2] This provides an indication of its reliability during normal usage.[1][2] A robust method ensures consistent performance across different laboratories, instruments, and analysts, thereby guaranteeing the integrity of analytical data throughout the drug development lifecycle.

This guide will present a detailed protocol for the robustness testing of a hypothetical, yet representative, reversed-phase HPLC method for this compound. We will then explore a comparative analysis of this method against an alternative analytical technique, highlighting the relative strengths and weaknesses in the context of robustness.

The Anatomy of a Robust HPLC Method for this compound

A typical reversed-phase HPLC method for the analysis of this compound and its parent compound, Sulfapyridine, often utilizes a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier.[3] For the purpose of this guide, we will consider the following hypothetical HPLC method:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (30:70 v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection Wavelength: 265 nm[3]

  • Column Temperature: Ambient (e.g., 25°C)

  • Injection Volume: 20 µL

The robustness of this method will be evaluated by systematically varying the critical parameters and observing the effect on key system suitability criteria, such as retention time, peak area, tailing factor, and resolution between this compound and Sulfapyridine.

Experimental Design for Robustness Testing

A one-variable-at-a-time approach will be employed to clearly delineate the impact of each parameter.[4] While multivariable testing can be more efficient, the former provides a clearer, more didactic illustration of cause and effect for the purpose of this guide.

Preparation of Solutions
  • Standard Solution: Prepare a stock solution of this compound and Sulfapyridine in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a working concentration within the linear range of the method (e.g., 10 µg/mL).

  • System Suitability Solution: A solution containing both this compound and Sulfapyridine to assess resolution.

Deliberate Variations in Method Parameters

The following parameters will be intentionally varied to assess the method's robustness. The selection of these parameters is based on their known potential to influence chromatographic performance.[5]

ParameterNominal ValueVariation 1Variation 2
Mobile Phase Composition (% Acetonitrile) 30%28%32%
Mobile Phase pH (Formic Acid Concentration) 0.10%0.09%0.11%
Flow Rate (mL/min) 1.00.91.1
Column Temperature (°C) 252327
Detection Wavelength (nm) 265263267
Acceptance Criteria

For the method to be considered robust, the following system suitability parameters should remain within acceptable limits across all tested variations:

  • Retention Time (RT) of this compound: Relative Standard Deviation (RSD) ≤ 2.0%

  • Peak Area of this compound: RSD ≤ 2.0%

  • Tailing Factor: ≤ 2.0

  • Resolution between this compound and Sulfapyridine: ≥ 2.0

Experimental Workflow and Data Analysis

The following diagram illustrates the workflow for the robustness testing of the this compound HPLC method.

Robustness_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion prep_std Prepare Standard and System Suitability Solutions inject_nominal Inject under Nominal Conditions (n=6) prep_std->inject_nominal prep_mobile Prepare Mobile Phases with Varied Compositions inject_varied Inject under Each Varied Condition (n=3) prep_mobile->inject_varied record_data Record RT, Peak Area, Tailing Factor, Resolution inject_nominal->record_data inject_varied->record_data calc_stats Calculate Mean, SD, and RSD record_data->calc_stats compare_criteria Compare against Acceptance Criteria calc_stats->compare_criteria assess_robustness Assess Method Robustness compare_criteria->assess_robustness

Caption: Workflow for HPLC method robustness testing.

Comparative Analysis: HPLC vs. LC-MS/MS

While HPLC-UV is a workhorse in many analytical laboratories, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers an alternative with distinct advantages and disadvantages in the context of robustness.

FeatureHPLC-UVLC-MS/MS
Selectivity Lower; relies on chromatographic separation.Higher; utilizes mass-to-charge ratio for detection, providing greater specificity.
Sensitivity Generally lower.Significantly higher.
Robustness to Matrix Effects Susceptible to interferences from co-eluting compounds.Less susceptible due to the specificity of MS/MS detection, though ion suppression can be a factor.
Robustness to Mobile Phase Variations Highly sensitive to changes in mobile phase composition and pH, which can significantly impact retention time and resolution.While retention time may shift, the specificity of detection often allows for accurate quantification as long as the peak remains within the acquisition window.
Instrumental Complexity and Maintenance Relatively simple and robust instrumentation.More complex instrumentation requiring specialized training and more frequent maintenance.
Cost Lower initial investment and operational costs.Higher initial investment and operational costs.

The following diagram illustrates the logical relationship between the analytical technique and its robustness characteristics.

Method_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS hplc HPLC-UV hplc_robust Sensitive to Mobile Phase Changes hplc->hplc_robust hplc_simple Simpler Instrumentation hplc->hplc_simple lcms LC-MS/MS lcms_robust Robust to Matrix Effects lcms->lcms_robust lcms_complex Complex Instrumentation lcms->lcms_complex

Caption: Comparison of HPLC-UV and LC-MS/MS robustness.

Conclusion

The robustness of an analytical method is not an inherent property but a quantifiable characteristic that must be demonstrated through rigorous experimental evaluation. For this compound analysis, a well-validated HPLC-UV method can be highly robust and suitable for routine quality control. However, for complex biological matrices or when high sensitivity is required, the inherent selectivity of LC-MS/MS can offer superior robustness against matrix effects.

The choice of analytical technique should be guided by the specific requirements of the study, taking into account factors such as the nature of the sample, the required sensitivity, and the available resources. Regardless of the chosen method, a thorough robustness study, as outlined in this guide, is an indispensable component of method validation, ensuring the generation of reliable and reproducible data.

References

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods.
  • Pharmaceutical Technology. (2007, April 26). Robustness in Analytical Methods Outlined.
  • Thermo Fisher Scientific. (2021, September 22). Don't Get Lost in Your HPLC Method Development.
  • National Institutes of Health. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
  • Owerbach, J., et al. (1978). High-performance Liquid Chromatographic Assay of Sulfapyridine and Acetylsulfapyridine in Biological Fluids. Journal of Pharmaceutical Sciences, 67(9), 1250-1253.
  • Benchchem. (2025). Navigating the Analytical Landscape: An Inter-Laboratory Comparison of N-Acetyl Sulfadiazine Analysis.
  • BioPharmaSpec. (2024, June 14). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies.
  • Buggé, C. J., et al. (1990). Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. Journal of Pharmaceutical Sciences, 79(12), 1095-1098.
  • ICH. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
  • LCGC International. (n.d.). Robustness Tests.
  • Vree, T. B., & Hekster, Y. A. (1985). Pharmacokinetics of Sulfonamides Revisited. S. Karger AG.
  • Tirumaleswara Rao, B., Madhavi, S., & Sudheer, C.H. (2016). New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms. International Journal for Pharmaceutical Research Scholars, 5(1), 66-74.
  • Singh, B., et al. (2020). High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. Assay and Drug Development Technologies, 18(3), 119-133.
  • Choi, H., et al. (2021). Quantification and Metabolite Identification of Sulfasalazine in Mouse Brain and Plasma Using Quadrupole-Time-of-Flight Mass Spectrometry. Pharmaceuticals, 14(2), 1179.
  • Lonca, N., et al. (2017). Validation of an HPLC Assay Method for Routine QC Testing and Stability Study of Compounded Low-Dose Capsules of Acetylsalicylic Acid. Scientia Pharmaceutica, 85(1), 10.
  • Díaz-Cruz, M. S., & Barceló, D. (2009). Biodegradation studies of N(4)-acetylsulfapyridine and N(4)-acetylsulfamethazine in environmental water by applying mass spectrometry techniques. Analytical and Bioanalytical Chemistry, 394(8), 2243-2251.
  • Das, K. M., et al. (1978). Salivary excretion and pharmacokinetics of sulfapyridine after sulfasalazine. Clinical Pharmacology & Therapeutics, 24(4), 466-472.
  • MDPI. (2022). Advances in Quantitative Analytical Methods for Solid Drugs.
  • National Institutes of Health. (2022, February 4). The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-Acetyl Sulfapyridine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've witnessed firsthand the critical importance of not just groundbreaking research but also the rigorous safety and environmental stewardship that must accompany it. The proper management of chemical waste is not a mere regulatory hurdle; it is a fundamental pillar of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of N-Acetyl Sulfapyridine, moving beyond simple instructions to explain the causality behind each procedural choice. Our goal is to empower you, our fellow researchers and drug development professionals, with the knowledge to manage this substance safely and compliantly, ensuring the integrity of your work and the safety of our environment.

This compound is a key metabolite of the drug Sulfasalazine and is frequently used in pharmaceutical research and development.[1][2] While some safety data sheets (SDS) may classify it as a non-hazardous substance or mixture, it is imperative to recognize that the ultimate responsibility for waste determination lies with the generator.[3] This guide is built on a foundation of scientific integrity and adherence to best practices in laboratory safety.

Hazard Assessment and Chemical Profile

Before handling or disposing of any chemical, a thorough understanding of its properties and potential hazards is essential. This knowledge informs the risk assessment and dictates the necessary safety precautions.

This compound is a derivative of Sulfapyridine. The parent compound, Sulfapyridine, is suspected of damaging fertility or the unborn child.[4] While this compound itself is not currently classified with these specific hazards, its structural similarity warrants a cautious approach.[3] Under fire conditions, it may decompose and emit toxic fumes.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 19077-98-6[1][5]
Molecular Formula C₁₃H₁₃N₃O₃S[1][5]
Molecular Weight 291.33 g/mol [1]
Appearance White to off-white solid/powder[5][6]
Melting Point 226-228 °C[6][7]
Solubility Soluble in DMSO, sparingly in methanol, and slightly in water (56 mg/L at 20°C).[6][7]
Stability Stable under recommended storage conditions.[3][3]
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents.[3][3]

The Regulatory Landscape: Understanding Your Responsibilities

The primary regulation governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[8][9] A common misconception is that a chemical is only hazardous if it appears on a specific list. However, RCRA defines hazardous waste in two ways:

  • Listed Wastes: These are chemicals specifically named on lists (F, K, P, or U lists) found in 40 CFR Part 261.[10] this compound is not currently found on these lists.[5]

  • Characteristic Wastes: A waste is considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[11] The generator of the waste is legally responsible for determining if their waste exhibits any of these characteristics.

Therefore, while this compound is not a listed hazardous waste, you must consider the entire waste stream. If it is mixed with a listed solvent or exhibits a hazardous characteristic, it must be managed as hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling this compound in any form—pure substance, in solution, or as waste.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. For tasks involving potential for significant contamination, consider wearing double gloves.[12]

  • Eye Protection: Chemical safety goggles are mandatory.[4] If there is a splash hazard, a face shield should also be worn.[13]

  • Respiratory Protection: For operations that may generate dust (e.g., weighing, spill cleanup), a NIOSH-approved respirator is necessary.[5] Always work in a well-ventilated area or under a chemical fume hood.[3]

  • Protective Clothing: A laboratory coat or gown is required.[5] Ensure it is clean and fully buttoned. For extensive handling or spill cleanup, a disposable coverall may be appropriate.[13]

Step-by-Step Disposal Protocol

The following protocols provide a self-validating system for the proper disposal of this compound waste streams commonly generated in a laboratory setting.

Protocol 1: Disposal of Unused or Expired this compound

This protocol applies to the pure, solid chemical that is no longer needed.

  • Segregation: Do NOT mix this compound with any other waste, especially incompatible materials like strong acids or bases.[3][12]

  • Containerization: Place the chemical in its original container if possible. If not, use a new, clean, and compatible container (e.g., amber glass or polyethylene). The container must be in good condition with a secure, leak-proof lid.

  • Labeling: Affix a hazardous waste label to the container. Fill out the label completely and accurately with the following information:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound"

    • CAS Number: "19077-98-6"

    • Accumulation start date

    • Generator contact information

  • Storage: Store the labeled container in a designated Satellite Accumulation Area (SAA) or central hazardous waste storage area. Ensure secondary containment is used.

  • Arranging Disposal: Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup by a licensed hazardous waste contractor. Incineration is a common disposal method for this type of waste.[5]

Protocol 2: Decontamination and Disposal of Empty Containers

An "empty" container that once held this compound must be properly decontaminated before it can be disposed of as non-hazardous waste.

  • Initial Decontamination (Rinse): Rinse the container three times with a suitable solvent in which this compound is soluble, such as Dimethyl Sulfoxide (DMSO) or methanol.

  • Collect Rinsate: The solvent rinsate from this process must be collected and managed as hazardous waste.[12] Collect it in a designated, properly labeled hazardous waste container.

  • Final Wash: After the solvent rinse, wash the container thoroughly with soap and water.[14]

  • Disposal: Once decontaminated, deface or remove the original label. The clean container can now be disposed of in the appropriate solid waste or recycling stream, according to your facility's procedures.[15]

Protocol 3: Disposal of Contaminated Labware and PPE

This includes items like gloves, absorbent pads, pipette tips, and disposable labware that have come into contact with this compound.

  • Segregation: Collect all contaminated solid waste separately from regular trash.[13]

  • Containerization: Place all contaminated items into a designated hazardous waste container, typically a lined box or drum.[12][13]

  • Labeling: Label the container clearly as "Hazardous Waste" and list the contents (e.g., "Solid Debris contaminated with this compound").

  • Disposal: Manage this container as hazardous waste and arrange for pickup through your EHS office.

Spill Management Protocol

Accidents happen. A clear, established protocol for spill cleanup is essential to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Ensure the immediate area is evacuated. Alert colleagues and your supervisor. Post a warning sign to prevent others from entering the area.[13]

  • Don PPE: Before beginning cleanup, don the appropriate PPE as outlined in Section 3, including respiratory protection.[13]

  • Contain the Spill: For a solid spill, carefully wet the powder with a fine mist of water to prevent it from becoming airborne.[13] Do not use a strong stream of liquid that could disperse the powder.

  • Absorb and Collect: Use absorbent pads or other inert material to clean up the spill.[3] Place all contaminated absorbent materials and any broken glass (use tongs for glass) into a designated hazardous waste container.[13][14]

  • Decontaminate the Area:

    • Wipe the spill area with a detergent and water solution.[14]

    • For a more thorough decontamination, some protocols suggest cleaning with a 10% bleach solution, followed by a neutralizing agent like 1% sodium thiosulfate to prevent corrosion of surfaces.[13]

    • Scrub surfaces and equipment with alcohol.[3]

  • Final Cleanup: Collect all used cleaning materials (sponges, wipes, PPE) and place them in the hazardous waste container.

  • Seal and Label: Securely seal the waste container and label it as "Spill Debris containing this compound." Arrange for disposal through your EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start Waste Generation cluster_characterize Waste Characterization cluster_protocols Disposal Protocols cluster_end Final Disposition start This compound Waste Generated char_waste Characterize Waste Stream start->char_waste unused Unused/Expired Bulk Chemical (Protocol 1) char_waste->unused Bulk containers Empty Containers (Protocol 2) char_waste->containers Container debris Contaminated Debris/PPE (Protocol 3) char_waste->debris Debris/PPE spill Spill Residue (Protocol 5) char_waste->spill Spill hw_disposal Arrange Pickup by Licensed Hazardous Waste Vendor (via EHS) unused->hw_disposal containers->hw_disposal Collect Rinsate debris->hw_disposal spill->hw_disposal

Caption: Decision workflow for this compound waste management.

References

  • This compound-d4-SDS. MedChemExpress. [URL: https://www.medchemexpress.
  • This compound - MSDS. KM Pharma Solution Private Limited. [URL: https://www.kmps.in/msds/N-Acetyl-Sulfapyridine.pdf]
  • decontaminate using the rinse - wipe - rinse. World Health Organization (WHO). [URL: https://www.who.
  • Sulfapyridine | C11H11N3O2S. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Sulfapyridine]
  • This compound | CAS 19077-98-6. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/n-acetyl-sulfapyridine-19077-98-6]
  • Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety. [URL: https://ehs.msu.edu/lab-clinic/chem/spill-cleaning-protocol.html]
  • CHEMICAL SPILL PROCEDURES. Unknown Source. [URL: https://www.montana.edu/srm/knowledge/SpillProcedures.pdf]
  • SAFETY DATA SHEET - Sulfapyridine. Fisher Scientific. [URL: https://www.fishersci.com/sds/AC442850000]
  • This compound. CymitQuimica. [URL: https://www.cymitquimica.com/N-Acetyl-Sulfapyridine]
  • This compound | CAS 19077-98-6. Chemical-Suppliers.com. [URL: https://www.chemical-suppliers.com/N-Acetyl_Sulfapyridine_cas_19077-98-6.html]
  • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Defense Centers for Public Health. [URL: https://phes.amedd.army.
  • The NIH Drain Discharge Guide. National Institutes of Health. [URL: https://www.orf.od.nih.gov/TechnicalResources/Documents/NIH%20Drain%20Discharge%20Guide%20-%20September%202020%20-%20508.pdf]
  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [URL: https://www.epa.gov/rcra]
  • This compound | CAS No- 19077-98-6. Simson Pharma Limited. [URL: https://www.simsonpharma.com/product/n-acetyl-sulfapyridine]
  • This compound CAS 19077-98-6. United States Biological. [URL: https://www.usbio.net/item/A1575]
  • Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island. [URL: https://web.uri.edu/ehs/files/Safe-Handling-and-Disposal-of-Antineoplastic-and-Other-Drugs-Program-2.pdf]
  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration (FDA). [URL: https://www.fda.gov/drugs/safe-disposal-medicines/drug-disposal-dispose-non-flush-list-medicine-trash]
  • Guidelines for the Segregation, Packaging and Removal of Waste Medicines from HSE Pharmacy Departments and Aseptic. Health Service Executive. [URL: https://www.hse.ie/eng/about/who/acute-hospitals-division/drugs-management-programme/guidelines/guidelines-for-the-segregation-packaging-and-removal-of-waste-medicines-gd-019-00.pdf]
  • HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. Drug Enforcement Administration (DEA). [URL: https://www.dea.gov/sites/default/files/2018-08/18-DEA-334P_Disposal-Brochure_508.pdf]
  • Resource Conservation and Recovery Act (RCRA) and Federal Facilities. US EPA. [URL: https://www.epa.gov/enforcement/resource-conservation-and-recovery-act-rcra-and-federal-facilities]
  • Chemical Compatibility Database. Cole-Parmer. [URL: https://www.coleparmer.com/chemical-resistance]
  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization (WHO). [URL: https://www.who.
  • QA Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations. US EPA. [URL: https://rcrapublic.epa.gov/rcraonline/modules/main/qa_detail.cfm?id=14348]
  • RCRA Hazardous Waste D list. Cornell University. [URL: https://www.cs.cornell.edu/gries/references/rcra-d-list.html]
  • NIH Waste Disposal Guide 2022. National Institutes of Health. [URL: https://www.orf.od.nih.gov/EnvironmentalProtection/WasteDisposal/Documents/NIH%20Waste%20Disposal%20Guide%202022-508.pdf]
  • 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. eCFR. [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-261/subpart-D]

Sources

A Senior Application Scientist's Guide to Handling N-Acetyl Sulfapyridine: Core Safety Protocols and Operational Plans

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for N-Acetyl Sulfapyridine, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to maintain a safe and efficient laboratory environment.

Hazard Assessment: Understanding this compound

This compound is a metabolite of the anti-inflammatory drug Sulfasalazine and is also related to Sulfapyridine, an antibacterial sulfonamide.[1][2] While some safety data sheets (SDS) for this compound and its deuterated forms may classify it as "not a hazardous substance or mixture," a cautious and informed approach is crucial due to its relationship with sulfapyridine, which has known toxicities.[3][4][5] The primary concerns when handling this compound in a research setting are minimizing exposure through inhalation, skin contact, and ingestion.[3]

Key Considerations:

  • Parent Compound Toxicity: Sulfapyridine, a related compound, is classified as a suspected reproductive toxin (Category 2).[6] While this compound is a metabolite, it is prudent to handle it with the care afforded to potentially hazardous substances.

  • Physical Form: As a solid, crystalline powder, this compound poses a risk of airborne dust generation during handling, which can be easily inhaled.[4][5]

  • Limited Data: Comprehensive toxicological data for this compound itself is not as extensive as for its parent compounds. Therefore, adopting a conservative safety posture is the most responsible course of action.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable for safeguarding against chemical exposure. The following table outlines the recommended PPE for handling this compound, grounded in established laboratory safety principles.[7][8]

Body Part PPE Recommendation Rationale and Best Practices
Hands Double-gloving with nitrile gloves.The use of two pairs of gloves provides an extra layer of protection against potential contamination.[7] The outer glove should be removed and disposed of immediately upon any known or suspected contact with the compound. Change gloves frequently, at a minimum, upon exiting the designated work area.
Eyes/Face Safety glasses with side shields or safety goggles.Protects the eyes from airborne powder and accidental splashes.[4][9] For procedures with a higher risk of splashing, a face shield worn over safety glasses is recommended.[10]
Body A standard laboratory coat, fully buttoned.Provides a removable barrier to protect skin and personal clothing from contamination.[9]
Respiratory Use in a well-ventilated area. A dust mask or N95 respirator is recommended when handling larger quantities or when there is a potential for significant dust generation.Minimizes the inhalation of airborne particles.[4][10] Engineering controls, such as a chemical fume hood, are the preferred method for controlling respiratory exposure.

Operational Workflow for Safe Handling

A systematic approach to handling this compound, from preparation to disposal, is essential for minimizing risk. The following workflow is designed to be a self-validating system, ensuring safety at each step.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Waste Disposal Prep Gather all necessary PPE, equipment, and reagents. Ventilation Ensure proper ventilation (e.g., fume hood is operational). Prep->Ventilation Verify Weigh Carefully weigh the solid compound, minimizing dust generation. Ventilation->Weigh Proceed Dissolve Dissolve in an appropriate solvent within the fume hood. Weigh->Dissolve Transfer Clean Wipe down all work surfaces with a suitable solvent (e.g., 70% ethanol). Dissolve->Clean Post-Experiment DisposePPE Dispose of outer gloves and any contaminated disposable items in designated waste. Clean->DisposePPE Segregate Waste Dispose of chemical waste according to institutional and local regulations. DisposePPE->Waste Final Step

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation and Area Setup:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible.[3]

    • Assemble all necessary equipment, including spatulas, weigh boats, and solvent-dispensing tools, before handling the compound.

  • Weighing and Aliquoting:

    • To minimize the generation of airborne dust, avoid pouring the dry powder directly. Use a spatula to carefully transfer the solid.

    • If possible, weigh the compound directly into the vessel in which it will be dissolved.

  • Dissolution:

    • Add the solvent to the solid slowly to prevent splashing.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling Decontamination:

    • Thoroughly wipe down the work area and any equipment used with an appropriate solvent to remove any residual compound.

    • Remove the outer pair of gloves and dispose of them in the designated chemical waste container before leaving the work area.

    • Wash hands thoroughly with soap and water after removing all PPE.[7]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and correct response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

  • Small Spills: For small spills of the solid material, dampen the spill with a suitable solvent like acetone to prevent dust from becoming airborne.[11] Carefully scoop the material into a sealed container for disposal. Wipe the area with a damp cloth, and dispose of the cloth as chemical waste.

  • Large Spills: Evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Chemical Waste: All excess this compound, whether in solid form or in solution, must be disposed of as chemical waste.

  • Contaminated Materials: Disposable items such as gloves, weigh boats, and paper towels that have come into contact with the compound should be placed in a sealed bag and disposed of as chemical waste.

  • Regulatory Compliance: Always adhere to your institution's specific guidelines for chemical waste disposal, which should be in accordance with local, state, and federal regulations.[3] Incineration is a possible disposal method for this compound.[4]

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your team.

References

  • This compound - MSDS - KM Pharma Solution Private Limited. (n.d.). KM Pharma Solution Private Limited.
  • National Center for Biotechnology Information. (n.d.). Sulfapyridine. PubChem.
  • National Center for Biotechnology Information. (n.d.). This compound-d4 (Major). PubChem.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Occupational Safety and Health Administration. (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • This compound-d4 (Major) | 1189732-52-2. (n.d.). Pharmaffiliates.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl Sulfapyridine
Reactant of Route 2
Reactant of Route 2
N-Acetyl Sulfapyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.